2,2-Dimethylcyclopropanecarboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQRYWKYBZZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868383 | |
| Record name | 2,2-Dimethylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,2-Dimethylcyclopropanecarboxamide CAS number
An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxamide and Its Stereoisomers
Authored by: A Senior Application Scientist
Introduction
This compound is a versatile chemical intermediate characterized by a strained three-membered cyclopropane ring with gem-dimethyl substitution. This structural motif imparts unique chemical properties and stereochemical considerations that are of significant interest in organic synthesis and medicinal chemistry. The presence of a chiral center at the C1 position of the cyclopropane ring means this compound exists as a racemic mixture and as individual enantiomers, each with distinct biological activities and applications. This guide provides a comprehensive overview of the racemic mixture and its constituent enantiomers, focusing on their synthesis, properties, and applications, particularly within the realm of drug development.
The cyclopropane ring, with its inherent three-dimensionality and conformational rigidity, has become an increasingly prevalent scaffold in modern drug discovery.[1] It can offer improvements in metabolic stability, target binding potency, and membrane permeability, making cyclopropane-containing building blocks like this compound highly valuable to researchers and drug development professionals.[1]
Chemical Identity and Physicochemical Properties
A critical aspect of this compound is its stereochemistry. It is essential to distinguish between the racemic mixture and the individual enantiomers, as they have different CAS numbers and applications.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound (Racemic) | 1759-55-3[2][3] | C6H11NO[2][3] | 113.16[2][3] | Not specified | Not specified |
| (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4[4][5] | C6H11NO[6][4] | 113.16[6][4] | 135 - 140[6] | White or off-white crystalline powder[6] |
| (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide | 106462-18-4 | C6H11NO[7] | 113.16[7] | 135 - 139[7] | Solid[7] |
Visualization of Stereoisomers
The relationship between the racemic mixture and its enantiomers is fundamental to understanding its chemistry.
Caption: Relationship between racemic this compound and its enantiomers.
Synthesis of this compound
The synthesis of this compound can be approached through various routes, with the choice of method often depending on whether the racemic mixture or a specific enantiomer is desired.
Racemic Synthesis
A common route to the racemic mixture involves the cyclopropanation of an appropriate alkene followed by conversion of a functional group to the carboxamide. For instance, the synthesis of the precursor, 2,2-dimethylcyclopropane carboxylic acid, can be achieved via esterification, cyclopropanation, and hydrolysis of 2-methylbutenoic acid.[8]
Enantioselective Synthesis and Chiral Resolution
For applications in drug development, obtaining enantiomerically pure forms is often crucial. This can be achieved through asymmetric synthesis or chiral resolution of the racemic mixture.
Asymmetric Synthesis
Asymmetric cyclopropanation reactions can be employed to directly synthesize an enantiomerically enriched form of the carboxylic acid precursor.[8] However, these methods can be expensive due to the use of chiral catalysts.[9]
Chiral Resolution
A widely used method for separating the enantiomers is chiral resolution. This typically involves reacting the racemic carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[8]
Biocatalysis
Biocatalytic methods offer a green and highly selective alternative for obtaining the desired enantiomer.[9] For example, specific microbial enzymes can selectively hydrolyze one enantiomer of the racemic amide, allowing for the separation of the unreacted enantiomer.[10] Lipases, such as Novozym 435, have shown high enantioselectivity in the asymmetric hydrolysis of racemic ethyl-2,2-dimethylcyclopropane carboxylate to produce the (S)-(+)-carboxylic acid.[8][11]
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of enantiomerically pure this compound.
Caption: Generalized synthetic pathway to enantiomers of this compound.
Applications in Drug Development
The primary application of enantiomerically pure this compound is as a key intermediate in the synthesis of pharmaceuticals.
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide
The (S)-(+)-enantiomer is a crucial building block for the synthesis of Cilastatin.[9][10] Cilastatin is a renal dehydropeptidase inhibitor that is co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[8][10]
This enantiomer is also utilized in the preparation of (Z)-2-(acylamino)-3-substituted propenoic acids, which act as inhibitors of the mammalian β-lactamase renal dipeptidase.[2][5][12] Its unique structural properties make it a valuable component in the development of analgesics and anti-inflammatory drugs, potentially enhancing their efficacy and reducing side effects.[6]
Other Applications
Beyond pharmaceuticals, this compound and its derivatives have applications in:
-
Agrochemicals: It serves as a building block for herbicides and pesticides.[6]
-
Flavor and Fragrance Industry: It is used in the synthesis of flavoring agents and fragrances.[6]
-
Material Science: Its unique properties are being explored in the development of new materials.[6]
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][13]
Recommended Safety Precautions
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood.[14] Avoid breathing dust, fumes, and vapors.[2] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
First Aid:
-
Inhalation: Move the person to fresh air.[14]
-
Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Rinse mouth and seek medical attention.
-
Conclusion
This compound, particularly its (S)-(+)-enantiomer, is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its unique cyclopropane structure contributes to the desirable properties of the active pharmaceutical ingredients it is used to synthesize. A thorough understanding of its stereochemistry, synthesis, and handling is essential for researchers and professionals in organic synthesis and drug development. The ongoing exploration of biocatalytic routes for its synthesis highlights a commitment to developing more sustainable and efficient chemical processes.
References
-
(S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide - ChemBK. (URL: [Link])
-
Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin - Science & Technology Review. (URL: [Link])
-
(S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem. (URL: [Link])
-
This compound | C6H11NO | CID 574717 - PubChem. (URL: [Link])
- CN101735099B - Synthesizing method of S-(+)
-
GHS 11 (Rev.11) SDS Word 下载CAS: 106462-18-4 Name: (R)-2,2-Dimethylcyclopropane-1-carboxamide - XiXisys. (URL: [Link])
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. (URL: [Link])
-
Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid - Patsnap Eureka. (URL: [Link])
- CN101597626A - Method for preparing (S)-(+)
-
The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - European Journal of Medicinal Chemistry. (URL: [Link])
-
N,N-Dimethylcyclopropanecarboxamide | C6H11NO | CID 140273 - PubChem. (URL: [Link])
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE price,buy 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE - chemicalbook [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chembk.com [chembk.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide 97 106462-18-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. kjdb.org [kjdb.org]
- 10. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 11. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]
- 12. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4 [chemicalbook.com]
- 13. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicea.com [chemicea.com]
- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 106462-18-4 Name: (R)-2,2-Dimethylcyclopropane-1-carboxamide [xixisys.com]
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide: A Technical Guide for Drug Development Professionals
Introduction
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Its rigid cyclopropane core and specific stereochemistry impart unique conformational constraints that are leveraged in drug design to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, with a particular focus on its role in the development of Cilastatin, a renal dehydropeptidase inhibitor.
Physicochemical Properties
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a white to off-white crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and quality control.
| Property | Value | Source |
| CAS Number | 75885-58-4 | [1][2][3] |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Melting Point | 135-140 °C | [1][3] |
| Appearance | White or off-white crystalline powder | [1] |
| Optical Rotation | [α]20/D = +78° to +88° (c=1 in Methanol) | [1] |
| Purity | ≥98% (GC) | [1] |
Synthesis Strategies: Pathways to Enantiopurity
The synthesis of enantiomerically pure (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a critical step in its utilization for pharmaceutical applications. The primary challenge lies in establishing the correct stereochemistry at the C1 position of the cyclopropane ring. Two predominant strategies are employed: chemical resolution of a racemic precursor and biocatalytic synthesis.
Chemical Synthesis via Chiral Resolution
This classical approach involves the synthesis of a racemic mixture of 2,2-dimethylcyclopropanecarboxylic acid, followed by resolution to isolate the desired (S)-enantiomer. The separated carboxylic acid is then converted to the target amide.
Workflow for Chemical Synthesis and Resolution:
Figure 1: General workflow for the chemical synthesis and chiral resolution of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.
Experimental Protocol: Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid
-
Salt Formation: Dissolve racemic 2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as (R)-α-methylbenzylamine. Stir the solution to facilitate the formation of diastereomeric salts.
-
Fractional Crystallization: Cool the solution slowly to induce crystallization. The diastereomeric salt with lower solubility will precipitate out of the solution. The choice of solvent and cooling rate is critical for efficient separation.
-
Isolation of the Desired Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. The purity of the diastereomer can be assessed by measuring its optical rotation.
-
Liberation of the Chiral Carboxylic Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral resolving agent.
-
Extraction and Purification: Extract the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Amidation: The resulting enantiomerically pure carboxylic acid is then converted to the amide. This can be achieved by first converting the carboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by reaction with ammonia.
Causality Behind Experimental Choices: The selection of the chiral resolving agent is paramount. The agent must form diastereomeric salts with significantly different solubilities to allow for efficient separation by fractional crystallization. The solvent system is also a key variable, as it influences the solubility of the diastereomeric salts.
Biocatalytic Synthesis
Biocatalysis offers a more direct and often more stereoselective route to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. This method typically employs enzymes, such as lipases or amidases, to selectively hydrolyze one enantiomer of a racemic ester or amide, leaving the desired enantiomer untouched.
Workflow for Biocatalytic Resolution:
Figure 2: Simplified workflow for the biocatalytic resolution of racemic 2,2-Dimethylcyclopropanecarboxamide.
Experimental Protocol: Enzymatic Resolution of Racemic this compound
-
Enzyme Selection and Immobilization: Select a suitable enzyme, such as an amidase from a microbial source, that exhibits high stereoselectivity for the hydrolysis of the (R)-enantiomer. The enzyme may be used as a whole-cell catalyst or in an immobilized form for easier recovery and reuse.
-
Reaction Setup: Prepare a buffered aqueous solution and add the racemic this compound. Introduce the selected enzyme preparation.
-
Bioconversion: Maintain the reaction mixture at an optimal temperature and pH for the enzyme's activity. Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining amide.
-
Work-up and Separation: Once the desired e.e. is reached, terminate the reaction by removing the enzyme (e.g., by filtration if immobilized). Acidify the reaction mixture to protonate the (R)-carboxylic acid.
-
Extraction and Purification: Extract the unreacted (S)-(+)-2,2-dimethylcyclopropanecarboxamide with a suitable organic solvent. The (R)-carboxylic acid will remain in the aqueous layer. Wash the organic layer, dry, and concentrate to obtain the enantiomerically enriched product. Further purification can be achieved by crystallization.
Causality Behind Experimental Choices: The key to a successful biocatalytic resolution is the identification of an enzyme with high enantioselectivity and activity under practical process conditions. Immobilization of the enzyme can significantly improve the process economics by allowing for enzyme recycling.
The Critical Role of Stereochemistry
The "(S)" designation in (S)-(+)-2,2-Dimethylcyclopropanecarboxamide refers to the absolute configuration at the chiral center (the carbon atom of the cyclopropane ring bonded to the carboxamide group) as defined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, meaning it rotates the plane of polarized light to the right.
This specific stereoisomer is crucial for its biological application. In the synthesis of Cilastatin, the (S)-configuration of the 2,2-dimethylcyclopropane moiety is essential for its ability to bind to the active site of the target enzyme, renal dehydropeptidase I.[1] The incorrect enantiomer would not fit correctly into the enzyme's active site, resulting in a loss of inhibitory activity.
Application in Drug Development: The Synthesis of Cilastatin
The primary application of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is as a key starting material for the synthesis of Cilastatin.[1] Cilastatin is co-administered with the broad-spectrum carbapenem antibiotic, Imipenem, to prevent its degradation by renal dehydropeptidase I, an enzyme located in the brush border of the proximal renal tubules. This inhibition increases the plasma half-life of Imipenem and reduces its nephrotoxicity.
Mechanism of Renal Dehydropeptidase I Inhibition by Cilastatin:
Figure 3: Mechanism of renal dehydropeptidase I inhibition by Cilastatin.
The (S)-(+)-2,2-dimethylcyclopropane group of Cilastatin, derived from (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, plays a critical role in mimicking the transition state of the natural substrate of dehydropeptidase I, leading to potent and specific inhibition of the enzyme.
Spectroscopic Characterization
The structural elucidation and quality control of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide rely on a combination of spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the diastereotopic methyl groups on the cyclopropane ring, as well as the protons of the cyclopropane ring and the amide group. The splitting patterns and chemical shifts provide a unique fingerprint of the molecule. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the carbonyl carbon of the amide, the quaternary carbon and the two methyl carbons of the dimethylcyclopropyl group, and the two CH groups of the cyclopropane ring. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650 cm⁻¹), and the N-H bending (the amide II band, around 1620 cm⁻¹). |
| Mass Spectrometry | Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (113.16 g/mol ). The fragmentation pattern can provide further structural information. |
Note: Specific chemical shifts and peak assignments can be found in spectral databases such as the one provided by PubChem.[1]
Conclusion
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a cornerstone chiral building block in modern pharmaceutical synthesis. Its unique structural features, when incorporated into drug molecules like Cilastatin, can lead to significant improvements in therapeutic efficacy. A thorough understanding of its synthesis, stereochemistry, and analytical characterization is essential for researchers and drug development professionals working in this field. The choice between chemical resolution and biocatalytic synthesis will depend on factors such as cost, scale, and desired enantiomeric purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral intermediates like (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is set to increase.
References
-
CUI Tianfang, JIANG Junqiang, AO Zhihua. Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review, 2012, 30(35): 74-79. [Link]
-
PubChem. (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]
Sources
2,2-Dimethylcyclopropanecarboxamide molecular weight
An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxamide: Core Properties, Synthesis, and Therapeutic Significance
Abstract
This compound, particularly its (S)-(+)-enantiomer, is a molecule of significant interest in the pharmaceutical and agrochemical industries. While its core molecular weight is a fundamental starting point, its true value lies in the unique structural and chemical properties imparted by the strained cyclopropane ring. This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, detailed synthetic methodologies with an emphasis on chirality, analytical characterization, and its critical role as a key intermediate in the synthesis of Cilastatin. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical building block.
Core Molecular Profile
A thorough understanding of a molecule begins with its fundamental properties. These data points are crucial for experimental design, from reaction stoichiometry to analytical method development.
Chemical Identity and Nomenclature
-
Systematic IUPAC Name: 2,2-dimethylcyclopropane-1-carboxamide[1]
-
Common Synonyms: 2,2-Dimethylcyclopropane Carboxamide[4]
-
Chiral Forms: The molecule exists as a racemate and as individual enantiomers, (S)-(+)-2,2-dimethylcyclopropanecarboxamide and (R)-(-)-2,2-dimethylcyclopropane-1-carboxamide, which are functionally distinct in biological systems.[2][5]
-
CAS Numbers:
Physicochemical Properties
The quantitative properties of this compound are essential for its handling, purification, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 113.16 g/mol | [1][2][3][7] |
| Appearance | White or off-white crystalline powder | [3] |
| Melting Point | 135 - 140 °C | [3][5] |
| Hydrogen Bond Donor Count | 1 | [1] |
| XLogP3-AA (Lipophilicity) | 0.4 | [1] |
| Boiling Point | 203 - 204 °C | [8] |
The Strategic Role of the Cyclopropane Moiety in Medicinal Chemistry
The cyclopropane ring, despite its simplicity, is a powerful tool in modern drug discovery. Its inclusion in a molecular scaffold is a deliberate choice to modulate physicochemical and pharmacological properties. Fused-cyclopropane rings are increasingly prevalent as they can confer inherent three-dimensionality, structural novelty, and unique physicochemical characteristics.[9]
The benefits of incorporating a cyclopropane ring, such as the one in this compound, include:
-
Enhanced Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible alkyl chains.
-
Improved Target Binding: The rigid structure can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency.[9]
-
Increased Permeability: The compact and lipophilic nature of the cyclopropane group can improve a molecule's ability to cross cellular membranes.[9]
Caption: General workflow for synthesis and chiral separation.
Application in Drug Development: The Cilastatin Case Study
The primary driver for the large-scale production of (S)-(+)-2,2-dimethylcyclopropanecarboxamide is its role as a key intermediate in the synthesis of Cilastatin. [6]
-
Cilastatin's Mechanism of Action: Cilastatin is a renal dehydropeptidase-I inhibitor. [6]This enzyme is located in the kidneys and is responsible for breaking down certain β-lactam antibiotics, such as imipenem.
-
Synergistic Therapy: By inhibiting this enzyme, Cilastatin prevents the degradation of imipenem, increasing its plasma concentration and prolonging its antibacterial activity. The combination of Cilastatin and imipenem is a powerful therapeutic agent used to treat severe bacterial infections. [6][10]
Caption: Therapeutic pathway involving the key intermediate.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Primary Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [2]It may also cause respiratory irritation. [4][5]* Recommended PPE: Wear suitable protective clothing, gloves, and eye/face protection. [5]Use only in a well-ventilated area or in a fume hood.
-
Storage: Store at room temperature in a dry, well-sealed container. [3]
Conclusion
This compound is a compelling example of how a seemingly simple molecule, defined by a molecular weight of 113.16 g/mol , holds significant value in applied chemistry. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry. The critical importance of its (S)-enantiomer as a precursor to the life-saving drug Cilastatin has driven innovation in asymmetric synthesis and biocatalysis. For researchers in drug development, understanding the properties, synthesis, and applications of this key intermediate provides insight into the intricate process of creating effective pharmaceuticals.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Science & Technology Review. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Retrieved from [Link]
- Google Patents. (n.d.). CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
ChemBK. (2024). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis.
-
Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE price,buy 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE - chemicalbook [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 7. (S)-(+)-2,2,-DIMETHYLCYCLOPROPANE CARBOXAMIDE | VSNCHEM [vsnchem.com]
- 8. chembk.com [chembk.com]
- 9. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
2,2-Dimethylcyclopropanecarboxamide structure and stereochemistry
An In-Depth Technical Guide to 2,2-Dimethylcyclopropanecarboxamide: Structure, Stereochemistry, and Synthesis
Introduction
This compound is a versatile cyclic amide intermediate recognized for its strained-ring reactivity and critical role as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][] Its structure, featuring a rigid cyclopropane ring, imparts unique chemical properties that are highly valued in synthetic chemistry. The presence of a chiral center at the C1 position means the molecule exists as enantiomers, a feature of profound significance in drug development, where stereochemistry dictates biological activity. This guide provides a detailed exploration of the molecule's structure, delves into the critical aspects of its stereochemistry, outlines key synthetic and resolution methodologies, and discusses its primary applications.
Molecular Structure and Properties
The fundamental structure of this compound consists of a three-membered carbon ring (cyclopropane) substituted with a carboxamide group (-CONH₂) at the C1 position and two methyl groups (-CH₃) at the C2 position. The IUPAC name for the racemic compound is 2,2-dimethylcyclopropane-1-carboxamide.[3]
The cyclopropane ring is the defining feature of the molecule, contributing to its distinct reactivity and stability.[1] This strained ring system makes the molecule a valuable intermediate in the synthesis of more complex organic structures.[1]
Core Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key properties for this compound and its specific enantiomers is presented below.
| Property | Racemic Mixture | (S)-(+)-Enantiomer | (R)-(-)-Enantiomer | Reference |
| Molecular Formula | C₆H₁₁NO | C₆H₁₁NO | C₆H₁₁NO | [1][3] |
| Molecular Weight | 113.16 g/mol | 113.16 g/mol | 113.16 g/mol | [1][3] |
| CAS Number | 1759-55-3 | 75885-58-4 | 106462-18-4 | [1][3][4] |
| Appearance | White to off-white crystalline powder | White or off-white crystalline powder | Solid | [1][5] |
| Melting Point | 135-140 °C | 135-140 °C | 135-139 °C | [1][4] |
| Optical Rotation | Not Applicable | +78° to +88° (c=1 in Methanol) | Not specified | [1] |
Stereochemistry: The Chiral Nature
Stereochemistry is a cornerstone of modern drug design and development.[6] Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological activities due to their specific interactions within chiral biological systems like enzymes and receptors.[7]
The C1 carbon atom in this compound is a chiral center. It is bonded to four distinct groups: a hydrogen atom, the carboxamide group, and the C2 and C3 carbons of the cyclopropane ring, which are chemically non-equivalent. This chirality gives rise to two enantiomeric forms: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide and (R)-(-)-2,2-Dimethylcyclopropanecarboxamide.[1][4]
Caption: Enantiomers of this compound.
The biological importance of this chirality is exemplified by its application in pharmaceuticals. The (S)-(+)-enantiomer is a crucial intermediate in the synthesis of Cilastatin, a renal dehydrodipeptidase inhibitor.[8][9] Cilastatin is co-administered with the broad-spectrum antibiotic imipenem to prevent its enzymatic degradation in the kidneys, thereby increasing its efficacy.[9][10] The specific stereoisomer is required for effective biological interaction.
Synthesis and Chiral Resolution
The production of enantiomerically pure (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a key challenge for its use in pharmaceuticals. Syntheses typically begin by forming the racemic 2,2-dimethylcyclopropane carboxylic acid, which is then converted to the amide and subsequently resolved into its constituent enantiomers.[8]
General Synthetic Pathway
A common route involves the cyclopropanation of a suitable precursor to form the racemic carboxylic acid.[9] This acid is then activated, often by conversion to an acyl chloride using a reagent like thionyl chloride, and subsequently reacted with ammonia to yield the racemic carboxamide.[8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. This compound | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-(-)-2,2-Dimethylcyclopropane-1-carboxamide 97 106462-18-4 [sigmaaldrich.com]
- 5. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE | 1759-55-3 [chemicalbook.com]
- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. mdpi.com [mdpi.com]
- 8. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Chiral Properties of 2,2-Dimethylcyclopropanecarboxamide
Foreword: The Criticality of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the stereochemical architecture of a molecule is not a trivial detail but a fundamental determinant of its biological activity, pharmacokinetic profile, and potential toxicity. The seemingly subtle difference between enantiomers—non-superimposable mirror images—can manifest as a profound divergence in their interactions within the chiral environment of the human body. This guide provides a comprehensive technical exploration of the chiral properties of 2,2-dimethylcyclopropanecarboxamide, a key chiral building block in the synthesis of important pharmaceutical agents. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, resolution, analysis, and differential pharmacology of its enantiomers is paramount for the rational design and development of safe and efficacious medicines.
The Stereochemical Landscape of this compound
This compound possesses a single stereocenter at the C1 position of the cyclopropane ring, giving rise to two enantiomers: (S)-2,2-dimethylcyclopropanecarboxamide and (R)-2,2-dimethylcyclopropanecarboxamide. The rigid, strained cyclopropane ring imparts a unique conformational constraint upon the molecule, influencing its interactions with chiral selectors and biological targets.
The (S)-enantiomer, specifically (S)-(+)-2,2-dimethylcyclopropanecarboxamide, is a crucial intermediate in the synthesis of Cilastatin.[1] Cilastatin is a renal dehydropeptidase inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[1] This therapeutic application underscores the stereospecificity of biological systems and highlights the industrial importance of producing the enantiomerically pure (S)-form.
Synthesis and Chiral Resolution: Pathways to Enantiopurity
The preparation of enantiomerically pure this compound is a key challenge and a critical step in its application. Both classical resolution of a racemic mixture and asymmetric synthesis are viable strategies.
Racemic Synthesis
A common route to racemic this compound involves the cyclopropanation of isobutylene with a suitable carbene precursor, followed by conversion of the resulting carboxylic acid to the amide.
Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid
A frequently employed method for obtaining the enantiomers of this compound involves the resolution of the corresponding racemic carboxylic acid, followed by amidation.
Protocol: Chemical Resolution using a Chiral Resolving Agent
This protocol outlines a classical approach to resolving racemic 2,2-dimethylcyclopropanecarboxylic acid using a chiral amine as the resolving agent.
-
Diastereomeric Salt Formation:
-
Dissolve one equivalent of racemic 2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Add one equivalent of a chiral resolving agent, such as (R)-(-)-2-amino-1-butanol or L-carnitine oxalate, to the solution.
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts.
-
-
Fractional Crystallization:
-
Induce crystallization by cooling the solution or by the slow addition of a less polar co-solvent.
-
The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to differences in solubility.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the collected diastereomeric salt crystals in water.
-
Acidify the suspension with a strong acid (e.g., HCl) to a pH of approximately 2.
-
Extract the liberated enantiomerically enriched 2,2-dimethylcyclopropanecarboxylic acid with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric excess (ee) of the resolved carboxylic acid using chiral HPLC or GC (see Section 3).
-
-
Amidation:
-
Convert the enantiomerically enriched carboxylic acid to the corresponding amide using standard amidation procedures (e.g., via the acid chloride or using a coupling agent like DCC or HOBt).
-
Enzymatic Kinetic Resolution
Enzymatic methods offer a highly selective and environmentally benign alternative for chiral resolution. Lipases are commonly employed for the kinetic resolution of racemic esters of 2,2-dimethylcyclopropanecarboxylic acid.
Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 2,2-Dimethylcyclopropanecarboxylate
This protocol describes the use of a lipase to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted.
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the racemic ethyl 2,2-dimethylcyclopropanecarboxylate to the buffer.
-
Introduce the lipase preparation (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B). The enzyme loading will need to be optimized for the specific substrate concentration.
-
-
Enzymatic Reaction:
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess of the remaining ester and the formed carboxylic acid by chiral HPLC or GC.
-
-
Work-up and Separation:
-
Once the desired conversion (typically around 50% for optimal ee of both products) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Acidify the aqueous phase to protonate the carboxylic acid.
-
Extract the mixture with an organic solvent. The unreacted ester will be in the organic phase, while the carboxylic acid can be extracted into an aqueous basic solution and then re-acidified and extracted.
-
-
Amidation of the Resolved Carboxylic Acid:
-
The enantiomerically enriched 2,2-dimethylcyclopropanecarboxylic acid can then be converted to the desired carboxamide.
-
Stereoselective Synthesis: The Nitrile Hydratase/Amidase Cascade
A highly efficient and stereoselective route to (S)-2,2-dimethylcyclopropanecarboxamide involves a one-pot, two-step enzymatic cascade using a nitrile hydratase and an amidase.[2] This approach starts from the racemic 2,2-dimethylcyclopropanecarbonitrile.
Figure 1. Stereoselective synthesis of (S)-2,2-dimethylcyclopropanecarboxamide.
This biocatalytic cascade leverages the enantioselectivity of the enzymes. The nitrile hydratase preferentially hydrates the (S)-nitrile to the (S)-amide, while the amidase selectively hydrolyzes the (R)-amide (formed from the slower hydration of the (R)-nitrile) to the (R)-carboxylic acid. This results in a high yield and excellent enantiomeric excess of the desired (S)-amide.
Analytical Methodologies for Enantiomeric Discrimination
The accurate determination of enantiomeric purity is a cornerstone of quality control in the development of chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC, utilizing a chiral stationary phase (CSP), is the predominant method for the enantioseparation of this compound and its precursors. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.[3][4][5]
Protocol: Chiral HPLC Method for this compound
This protocol provides a starting point for developing a robust chiral HPLC method. Optimization of the mobile phase composition and temperature will be necessary to achieve baseline separation.
| Parameter | Recommended Starting Conditions |
| Column | Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol (IPA) or Hexane/Ethanol |
| Ratio | 90:10 (v/v) to 70:30 (v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C (can be varied to optimize separation) |
| Detection | UV at 210 nm |
Method Development Considerations:
-
Mobile Phase Modifiers: For basic analytes, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) can improve peak shape. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
-
Polar Organic Mode: If solubility in normal phase is an issue, a polar organic mobile phase (e.g., acetonitrile or methanol) can be explored with compatible polysaccharide-based CSPs.
-
Reversed-Phase Mode: For analysis in aqueous matrices, reversed-phase chiral HPLC can be employed, often with cyclodextrin-based CSPs.[6]
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the enantiomeric analysis of volatile cyclopropane derivatives.[7] For this compound, which has limited volatility, derivatization may be necessary to improve its chromatographic properties. However, direct analysis on polar chiral capillary columns is also a possibility.
Protocol: Chiral GC Method for this compound (Conceptual)
A direct chiral GC method would likely employ a high-polarity chiral stationary phase.
| Parameter | Recommended Starting Conditions |
| Column | Chiral capillary column with a polar stationary phase (e.g., a derivative of cyclodextrin) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 220 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C |
Derivatization for Chiral GC:
If direct analysis is not feasible, the amide can be hydrolyzed to the carboxylic acid, which is then esterified with a chiral alcohol (e.g., (R)-(-)-2-butanol) to form diastereomeric esters. These diastereomers can then be separated on a standard achiral GC column.
Pharmacological and Toxicological Significance of Enantiomers
The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology.[8] While the (S)-enantiomer of this compound is the biologically active precursor for Cilastatin, the pharmacological and toxicological profile of the (R)-enantiomer is not as extensively documented in publicly available literature.
The primary role of (S)-2,2-dimethylcyclopropanecarboxamide is as a key structural component of Cilastatin, which inhibits the renal enzyme dehydropeptidase I.[1] This inhibition prevents the degradation of the antibiotic imipenem, thereby increasing its efficacy.[1] It is presumed that the (S)-configuration is essential for the optimal binding and inhibition of this enzyme.
The pharmacological activity of the (R)-enantiomer is not well-characterized. In many cases, one enantiomer of a chiral drug is inactive or has a different, sometimes undesirable, pharmacological effect. The lack of detailed public information on the (R)-enantiomer of this compound suggests that it may be considered an impurity in the synthesis of Cilastatin. Regulatory guidelines generally require the pharmacological and toxicological properties of both enantiomers to be assessed.[8]
The Regulatory Landscape: A Global Perspective
Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established clear guidelines for the development of stereoisomeric drugs.[8] The fundamental principle is that the two enantiomers of a chiral drug should be treated as separate substances unless proven otherwise.
Key regulatory expectations include:
-
Stereospecific Analysis: The use of validated stereospecific analytical methods to determine the enantiomeric purity of the drug substance and product is mandatory.
-
Pharmacological and Toxicological Characterization: The pharmacological and toxicological profiles of each enantiomer should be investigated.
-
Justification for Racemates: If a drug is to be developed as a racemate, a scientific justification must be provided.
-
Control of Chiral Impurities: The unwanted enantiomer is considered a chiral impurity, and its levels must be controlled within specified limits.
Figure 2. A generalized workflow for the development of a single enantiomer drug.
Conclusion and Future Perspectives
The chiral properties of this compound are of paramount importance in its application as a pharmaceutical intermediate. The stereoselective synthesis and resolution of its (S)-enantiomer are well-established processes, driven by its crucial role in the structure of Cilastatin. This guide has provided an in-depth overview of the synthetic strategies, analytical methodologies, and regulatory considerations pertinent to this chiral molecule.
Future research in this area may focus on the development of even more efficient and sustainable catalytic methods for the asymmetric synthesis of the (S)-enantiomer. Furthermore, a more detailed public characterization of the pharmacological and toxicological profile of the (R)-enantiomer would provide a more complete understanding of its chiral properties and potential biological effects. For drug development professionals, a thorough and rigorous approach to the stereochemistry of this compound and its derivatives will continue to be a critical component of successful and safe drug design.
References
-
Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (n.d.). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]
-
Ali, I., Aboul-Enein, H. Y., & Gaitonde, V. D. (2011). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in Molecular Biology, 716, 155–165. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2011). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In JOVE. [Link]
-
De Andrés, F., Castañeda, G., & Ríos, A. (2009). Use of toxicity assays for enantiomeric discrimination of pharmaceutical substances. Chirality, 21(8), 751–759. [Link]
-
Doyle, E., & McLaughlin, C. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10255–10267. [Link]
-
Wikipedia contributors. (2023, November 27). Nitrile hydratase. In Wikipedia, The Free Encyclopedia. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
ChemBK. (2024, April 9). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]
-
Haley, T. J., & Gidley, J. T. (1976). Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice. European Journal of Pharmacology, 36(1), 211–214. [Link]
-
MDPI. (2022, July 11). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4443. [Link]
-
TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
ResearchGate. (n.d.). The Application of Nitrile Hydratases in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Enzymatic cascade synthesis of (S)-2-hydroxycarboxylic amides and acids: Cascade reactions employing a hydroxynitrile lyase, nitrile-converting enzymes and an amidase. [Link]
-
PubChem. (n.d.). Cilastatin. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Nitrile hydratase - Wikipedia [en.wikipedia.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 2,2-Dimethylcyclopropanecarboxamide Derivatives
Abstract: The 2,2-dimethylcyclopropanecarboxamide (DMCPC) scaffold represents a quintessential "privileged structure" in modern medicinal and agricultural chemistry. Its inherent conformational rigidity and unique electronic properties, conferred by the strained three-membered ring, make it an ideal building block for creating potent and selective biologically active agents.[1][] This technical guide provides an in-depth exploration of the diverse biological activities associated with DMCPC derivatives. We will delve into their established roles as key pharmaceutical intermediates, particularly for the renal dehydrodipeptidase-I inhibitor Cilastatin, and explore their expanding applications as anticonvulsant, antimicrobial, and antiproliferative agents.[3][4][5][6] Furthermore, this guide will cover their significance in agrochemistry and provide detailed experimental protocols for their synthesis and biological evaluation, offering researchers a comprehensive resource for advancing drug discovery and development in this promising chemical space.
Section 1: The this compound Core: A Foundation for Bioactivity
The utility of the DMCPC core stems from its distinct structural features. The cyclopropane ring locks the molecule into a rigid conformation, which can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. This rigidity, combined with the stereochemical possibilities, allows for precise three-dimensional positioning of pharmacophoric elements.
Chirality and Its Importance
Chirality is paramount in the biological activity of DMCPC derivatives. The (S)-(+)-enantiomer, in particular, is a crucial intermediate for the synthesis of several pharmaceuticals, most notably Cilastatin.[3][4][7] This stereospecificity underscores the importance of asymmetric synthesis or effective chiral resolution in producing therapeutically relevant compounds. The distinct spatial arrangement of substituents in the (S) versus the (R) enantiomer leads to differential interactions with chiral biological targets like enzymes and receptors.
Synthesis Strategies: An Overview
The generation of enantiomerically pure DMCPC derivatives is a critical challenge that has been addressed through several innovative strategies. The choice of synthetic route is often a balance between yield, cost, enantiomeric purity, and environmental impact.
-
Chemical Synthesis: Traditional methods often involve the synthesis of the racemic 2,2-dimethylcyclopropanecarboxylic acid followed by chiral resolution.[3][4] Asymmetric synthesis using chiral catalysts is another route, though it can be expensive and yield-dependent.[7] A common final step is the conversion of the carboxylic acid to an acyl chloride, followed by amination to form the desired carboxamide.[3]
-
Biocatalysis: Emerging as a superior and more sustainable approach, biocatalysis utilizes enzymes to achieve high selectivity and efficiency.[7] Lipases, nitrile hydratases, and amidases have been successfully employed for the kinetic resolution of racemic mixtures or the direct asymmetric synthesis of the desired chiral intermediates, offering a greener alternative to traditional chemical methods.[4]
Section 2: Pharmaceutical Applications and Mechanisms of Action
The DMCPC scaffold is present in molecules targeting a wide array of diseases, demonstrating its versatility in drug design.
Inhibition of Renal Dehydropeptidase-I: The Cilastatin Story
The most prominent application of a DMCPC derivative is in Cilastatin. (S)-(+)-2,2-dimethylcyclopropanecarboxamide is the key chiral intermediate for the synthesis of Cilastatin.[3][4] Cilastatin is an inhibitor of dehydropeptidase-I, a renal enzyme responsible for the degradation of the carbapenem antibiotic, imipenem. By co-administering Cilastatin with imipenem, the antibiotic's metabolic inactivation is prevented, leading to higher and more sustained plasma concentrations and thereby enhancing its antibacterial efficacy. This synergistic relationship is a classic example of leveraging enzyme inhibition to improve the pharmacokinetic profile of a co-administered drug.
Neurological Activity: Anticonvulsant Properties
Recent research has explored the potential of DMCPC derivatives in treating neurological disorders. A study focused on the synthesis of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives identified compounds with significant anticonvulsant activity.[6] These compounds were evaluated in standard preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively.
Rationale for Experimental Choice: The MES and scPTZ tests are the cornerstones of early-stage anticonvulsant drug discovery. The MES test identifies agents that prevent seizure spread, while the scPTZ test detects compounds that elevate the seizure threshold. Using both provides a broader initial profile of a compound's potential mechanism and spectrum of activity.
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (PI) (MES) |
| 6f | 24.5 | >100 | 289.1 | 11.8 |
| 6k | 9.2 | 68.3 | 387.5 | 42.1 |
| Phenytoin | 9.5 | - | 68.5 | 7.2 |
| Data synthesized from a study on anticonvulsant DMCPC derivatives.[6] A higher Protective Index (TD₅₀/ED₅₀) indicates a better safety margin. |
Compound 6k emerged as particularly promising, with a potent MES activity and a protective index significantly greater than the standard drug phenytoin, suggesting a wide therapeutic window.[6]
Antimicrobial and Antifungal Activity
The search for novel antimicrobial agents has led researchers to explore DMCPC derivatives. In one study, a series of fifty-three amide derivatives containing a cyclopropane ring were synthesized and evaluated for their in vitro activity against pathogenic bacteria and fungi.[8] Several compounds demonstrated moderate to excellent activity.
-
Antibacterial Activity: Four compounds showed moderate activity against Staphylococcus aureus and three against Escherichia coli.[8]
-
Antifungal Activity: Nine compounds were active against Candida albicans, with three exhibiting excellent activity (MIC₈₀ = 16 μg/mL).[8]
Molecular docking studies suggested that the most potent antifungal compounds achieve their effect by binding to the CYP51 protein, a crucial enzyme in fungal ergosterol biosynthesis.[8] This enzyme is a well-validated target for azole antifungal drugs, and its inhibition disrupts the integrity of the fungal cell membrane.
| Compound ID | Target Organism | MIC (μg/mL) |
| F8 | Candida albicans | 16 |
| F24 | Candida albicans | 16 |
| F42 | Candida albicans | 16 |
| Minimum Inhibitory Concentration (MIC) data for the most potent antifungal DMCPC derivatives.[8] |
Emerging Target: Fatty Acid Amide Hydrolase (FAAH) Inhibition
While not exclusively focused on the 2,2-dimethyl substitution, carboxamide derivatives are a major class of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[9][10] Inhibiting FAAH increases the endogenous levels of these lipids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and other targets like TRPV1 channels.[11][12] This mechanism offers a therapeutic strategy for pain, inflammation, and anxiety without the psychoactive side effects associated with direct CB1 agonists.[9][11] The DMCPC scaffold could be integrated into FAAH inhibitor design to impart favorable properties such as metabolic stability and optimized binding geometry.
Section 3: Agrochemical Applications
The cyclopropanecarboxamide core is a well-established feature in agricultural chemistry, particularly in the development of synthetic pyrethroid insecticides.[13] These compounds are analogs of the natural pyrethrins found in chrysanthemums. Their mechanism of action involves targeting the voltage-gated sodium channels in insect neurons, forcing them to remain open and causing paralysis and death. Derivatives such as (1R,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide are related to potent insecticides like permethrin.[14] The 2,2-dimethylcyclopropane moiety is critical for the correct stereochemistry and potency of these pesticides.[13]
Section 4: Key Experimental Protocols: A Practical Guide
To ensure scientific integrity, protocols must be robust and reproducible. The following are representative methodologies for the synthesis and evaluation of DMCPC derivatives.
Protocol: Synthesis of a DMCPC Derivative via the Acyl Chloride Method
This protocol describes a general, two-step process for converting 2,2-dimethylcyclopropanecarboxylic acid into its corresponding carboxamide.[3]
Step 1: Formation of 2,2-Dimethylcyclopropanecarbonyl Chloride
-
Dissolve 114 g (1.0 mol) of 2,2-dimethylcyclopropanecarboxylic acid in 500 mL of dichloromethane in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Add 1.0 g of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approx. 40°C).
-
Slowly add 125 g (1.05 mol) of thionyl chloride dropwise over 30-60 minutes.
-
Continue refluxing for 5 hours, monitoring the reaction by TLC or GC until the starting carboxylic acid is consumed.
-
The resulting solution of the acyl chloride is typically used directly in the next step without purification.
Step 2: Amination to Form this compound
-
Cool the acyl chloride solution to 0-5°C in an ice bath.
-
Slowly add the solution to a stirred, cooled vessel containing a molar excess of concentrated aqueous ammonia (e.g., 500 mL of 28% NH₃). The temperature should be maintained below 10°C.
-
Stir the resulting biphasic mixture vigorously for 1-2 hours.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 100 μL of appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to each well.
-
Add 100 μL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Add 100 μL of the diluted inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Section 5: Structure-Activity Relationship (SAR) Insights
Analysis of the various biological activities provides key insights into the structure-activity relationships of DMCPC derivatives.
-
Amide Substitutions (R1): The nature of the substituent on the amide nitrogen is a primary determinant of biological activity. For anticonvulsant activity, substituted hydrazinecarboxamido moieties proved effective.[6] In antimicrobial agents, a wide range of aryl and alkyl groups were introduced here to modulate lipophilicity and target engagement.[8][15]
-
Cyclopropane Substitutions (R2): While this guide focuses on the 2,2-dimethyl core, substitutions at the 3-position are critical in other contexts. For pyrethroid pesticides, a dihalovinyl group at this position is essential for insecticidal potency.[14]
-
Stereochemistry: As discussed, the absolute configuration at the C1 position is often non-negotiable for specific targets. The (S) configuration is required for the intermediate leading to Cilastatin, highlighting a strict stereochemical requirement by the target enzyme.[4]
Section 6: Future Outlook and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic and agrochemical agents. Its proven success as a key component of Cilastatin provides a strong validation of its utility. The emerging data on its derivatives as potent anticonvulsant and antimicrobial agents suggest that the full potential of this structural motif has yet to be realized.
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel libraries with diverse substitutions at the amide nitrogen and exploring modifications to the cyclopropane ring to identify new biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the observed anticonvulsant and antimicrobial activities to enable rational, target-based drug design.
-
Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.
References
- Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. (2012). Science & Technology Review.
- (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. Chem-Impex.
- Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. (CN101735099B).
- Derivatives of 2,2-dimethyl 3(2-fluoro vinyl) cyclopropane carboxylic acid, their preparation process and their use as pesticides. (US20030008913A1).
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- (1R,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxamide.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.
- NOVEL DERIVATIVES OF 2,2-DIMETHYL CARBOXYLIC CYCLOPROPANE CYCLOPROPANE CARRYING IN 3 A SATURATED HALOGENATED CHAIN, THEIR PREPARATION PROCESS AND THEIR APPLICATION AS PESTICIDES. (FR2607133B1).
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- (S)-2,2-Dimethylcyclopropanecarboxamide. PubChem.
- This compound. PubChem.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.
- Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. (2012). Medicinal Chemistry Research.
- 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE. BOC Sciences.
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules.
- FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2024).
- Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells. (2014). British Journal of Pharmacology.
- FAAH inhibitors in the limelight, but regrettably. (2016). British Journal of Pharmacology.
- Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. (2015). Pharmaceuticals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kjdb.org [kjdb.org]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20030008913A1 - Derivatives of 2,2-dimethyl 3(2-fluoro vinyl) cyclopropane carboxylic acid, their preparation process and their use as pesticides - Google Patents [patents.google.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [mdpi.com]
An In-depth Technical Guide to the Solubility of 2,2-Dimethylcyclopropanecarboxamide in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2-Dimethylcyclopropanecarboxamide, a key intermediate in pharmaceutical synthesis. While publicly available quantitative solubility data is limited, this document synthesizes foundational principles of amide solubility, structural analysis, and predictive frameworks to offer researchers, scientists, and drug development professionals a robust understanding of its behavior in organic solvents. A detailed, field-proven experimental protocol for determining solubility is provided, empowering researchers to generate precise data tailored to their specific applications. This guide is structured to deliver not just procedural steps, but the causal reasoning behind experimental design, ensuring scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound is a vital building block in modern synthetic chemistry. Its unique strained cyclopropane ring and chiral center make it a valuable precursor in the synthesis of complex organic molecules with enhanced biological activity.[1] A notable application is its role as a key intermediate in the synthesis of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.[2]
The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification (e.g., crystallization), and formulation. A thorough understanding of its solubility profile is therefore essential for process optimization, yield maximization, and the development of robust and scalable synthetic routes in pharmaceutical and agrochemical industries.[1]
Molecular Structure and Its Implications for Solubility
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The structure of this compound presents a fascinating interplay of polar and non-polar characteristics that dictate its interaction with different solvent classes.
-
The Amide Functional Group: As a primary amide, the molecule features a carbonyl group (C=O) and an N-H group. The electronegative oxygen and nitrogen atoms create dipoles, allowing the molecule to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the lone pairs on the oxygen and nitrogen).[3][4] This capacity for hydrogen bonding is a primary driver of its solubility in polar protic solvents.
-
The Cyclopropyl Ring and Dimethyl Substitution: The hydrocarbon framework, consisting of the cyclopropyl ring and two methyl groups, is non-polar. This lipophilic character contributes to its solubility in less polar organic solvents. The compact and rigid nature of the cyclopropane ring, however, differentiates it from more flexible aliphatic chains.
The balance between the polar amide head and the non-polar hydrocarbon tail suggests that this compound will exhibit a broad, but nuanced, solubility profile across a range of organic solvents.
Quantitative and Qualitative Solubility Data
A comprehensive search of the available scientific literature reveals a scarcity of publicly accessible, quantitative solubility data for this compound. However, qualitative statements and a key research abstract provide valuable insights.
Qualitative Data: The compound is qualitatively described as being soluble in methanol.[5][6][7]
Published Research (Abstract): A study by Zhang et al. reports the measurement of the solubility of (S)-(+)-2,2-dimethylcyclopropane carboxamide in toluene, dichloromethane, trichloromethane, ethyl acetate, and ethanol at various temperatures using a laser monitoring technique.[2] While the full dataset is not available, this publication confirms that experimental data exists and highlights these solvents as relevant systems for this compound.
Predicted Solubility Profile: Based on the molecular structure and general principles of amide solubility, a qualitative solubility profile can be predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amide group can engage in strong hydrogen bonding with the solvent's hydroxyl groups. Methanol is confirmed as a good solvent.[5][6][7] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors for the amide's N-H protons. The carbonyl group of the amide can also interact via dipole-dipole forces. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. The abstract by Zhang et al. confirms solubility studies in these solvents.[2] |
| Aromatic | Toluene | Low to Moderate | As a non-polar solvent, toluene's interaction will primarily be with the non-polar hydrocarbon portion of the molecule. The polar amide group will limit solubility. |
| Non-polar Aliphatic | Hexane, Heptane | Low | The significant polarity of the amide functional group will result in poor miscibility with non-polar aliphatic solvents. |
Experimental Protocol for Quantitative Solubility Determination
To address the lack of public data, researchers can employ the following robust, self-validating protocol to determine the equilibrium solubility of this compound. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker or water bath with precise temperature control
-
Analytical balance (±0.1 mg)
-
Glass vials with screw caps and PTFE septa
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration (Trustworthiness Pillar):
-
Place the vials in the thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, but a preliminary kinetic study (measuring concentration at 12, 24, 48, and 72 hours) is best practice to definitively establish the equilibration time. This self-validation step ensures the measured solubility is the true equilibrium value.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Dilute the filtered sample to a known volume with the same solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of the diluted sample using a pre-validated HPLC or GC method. A calibration curve must be generated using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic. However, this relationship must be determined experimentally for each solute-solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant. A solvent's ability to engage in hydrogen bonding and dipole-dipole interactions with the amide group is crucial for overcoming the crystal lattice energy of the solid.
-
Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.
-
pH (in aqueous systems): While this guide focuses on organic solvents, it's worth noting that in aqueous systems, the pH would not significantly impact the solubility of this amide, as amides are generally neutral and do not readily protonate or deprotonate.[3]
Logical Framework for Solubility Behavior
The interplay between the solute's structure and the solvent's properties governs the dissolution process. The following diagram illustrates the logical relationships influencing the solubility of this compound.
Caption: Logical relationships in solubility behavior.
Conclusion
While a comprehensive quantitative database for the solubility of this compound in organic solvents is not yet publicly available, a strong predictive understanding can be derived from its molecular structure. The presence of a polar, hydrogen-bonding amide group combined with a compact, non-polar hydrocarbon moiety suggests a versatile solubility profile, with a preference for polar protic and aprotic solvents. For researchers and drug development professionals requiring precise solubility data for process design and optimization, the experimental protocol detailed in this guide provides a reliable and scientifically sound methodology. The confirmation of existing research in solvents like ethanol, ethyl acetate, and dichloromethane further guides future experimental work.[2] This technical guide serves as a foundational resource, blending theoretical principles with practical, actionable protocols to empower scientific advancement.
References
-
Zhang, Y., et al. (2014). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
- University of Minnesota. (2005). Principles of Drug Action 1, Spring 2005, Amides.
-
Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. Retrieved from [Link]
-
ChemBK. (n.d.). S-(+)-2,2-Dimethylcyclopropane carboxamide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). (S)-(+)-2,2-Dimethylcyclopropanecarboxamide 98.0+%, TCI America™. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chembk.com [chembk.com]
- 6. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE price,buy 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE - chemicalbook [m.chemicalbook.com]
- 7. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4 [chemicalbook.com]
The Pivotal Role of a Strained Ring: An In-Depth Technical Guide to the Mechanism of Action of 2,2-Dimethylcyclopropanecarboxamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of 2,2-dimethylcyclopropanecarboxamide, a molecule of significant interest in medicinal chemistry. It is crucial to understand that this compound does not typically exert a direct pharmacological effect. Instead, its profound impact on human health is realized through its role as a key chiral intermediate in the synthesis of Cilastatin . This guide will, therefore, elucidate the mechanism through which the unique structural attributes of this compound, particularly its strained cyclopropane ring, contribute to the potent and specific biological activity of Cilastatin. We will explore the structure-activity relationship of this moiety, the kinetics of enzyme inhibition, and the experimental methodologies used to characterize its function.
Introduction: Beyond a Simple Intermediate
This compound, particularly its (S)-(+)-enantiomer, is a foundational chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its most prominent application is in the production of Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin is co-administered with the carbapenem antibiotic, Imipenem, to prevent its rapid degradation in the kidneys. The incorporation of the 2,2-dimethylcyclopropane moiety is not a trivial synthetic choice; it is a deliberate design element that imparts critical properties to the final drug molecule, leading to a highly specific and potent mechanism of action.
The Indirect Mechanism of Action: A Tale of Two Molecules
The "mechanism of action" of this compound is, in essence, the mechanism of action of Cilastatin. Imipenem, a broad-spectrum β-lactam antibiotic, is susceptible to hydrolysis by dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located on the brush border of proximal renal tubule cells. This enzymatic degradation inactivates Imipenem, leading to low urinary concentrations and potential nephrotoxicity.
Cilastatin acts as a competitive and reversible inhibitor of DHP-I, thereby protecting Imipenem from degradation. This inhibition ensures that therapeutic concentrations of the antibiotic are maintained in the body, enhancing its efficacy.
The Heart of the Matter: The Role of the 2,2-Dimethylcyclopropane Moiety
The efficacy of Cilastatin as a DHP-I inhibitor is intrinsically linked to the presence of the (1S)-2,2-dimethylcyclopropyl group. Structure-activity relationship (SAR) studies have demonstrated that this specific moiety is an optimal group for potent inhibition of the enzyme.
While the precise crystal structure of the Cilastatin-DHP-I complex is not publicly available, the established SAR provides significant insights into the binding interactions. The strained cyclopropane ring, with its unique electronic and conformational properties, is believed to fit snugly into a hydrophobic pocket within the active site of DHP-I. The stereochemistry is crucial; the enzyme-inhibitory activity resides with the 1S isomer . This stereospecificity suggests a highly ordered and specific interaction with the amino acid residues in the enzyme's active site.
The gem-dimethyl substitution on the cyclopropane ring likely enhances the hydrophobic interactions and provides steric bulk that orients the inhibitor optimally for binding. This precise fit prevents the substrate, Imipenem, from accessing the catalytic zinc ions in the active site, thus preventing its hydrolysis.
Kinetics of Dehydropeptidase-I Inhibition
The inhibition of DHP-I by Cilastatin is characterized as competitive and reversible . This means that Cilastatin and the substrate (Imipenem) compete for the same active site on the enzyme. The inhibitory effect can be overcome by increasing the substrate concentration.
The potency of Cilastatin as a DHP-I inhibitor is quantified by its inhibition constant (Ki).
| Inhibitor | Enzyme | Ki Value | Inhibition Type |
| Cilastatin | Dehydropeptidase-I (DHP-I) | 0.02-1 µM | Competitive, Reversible |
Table 1: Inhibitory activity of Cilastatin against Dehydropeptidase-I.[1]
Experimental Protocol: Dehydropeptidase-I Inhibition Assay
The following protocol outlines a general method for determining the inhibitory activity of compounds against DHP-I.
Objective: To determine the IC50 and Ki values of a test compound (e.g., Cilastatin) for DHP-I.
Materials:
-
Purified Dehydropeptidase-I
-
Substrate: Glycyldehydrophenylalanine
-
Test Inhibitor: Cilastatin
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of DHP-I and the test inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHP-I enzyme. Incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance over time at a specific wavelength corresponding to the product formation.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the Ki value and the type of inhibition.
Conclusion
The mechanism of action of this compound is a compelling example of how a seemingly simple chiral intermediate can be the linchpin for the efficacy of a life-saving drug. Its role is not direct but is expressed through the precise, stereospecific inhibition of a key metabolic enzyme by the final API, Cilastatin. The unique structural and conformational properties of the 2,2-dimethylcyclopropane moiety are indispensable for this potent and selective inhibition of dehydropeptidase-I. A thorough understanding of this structure-activity relationship is paramount for the rational design of new and improved enzyme inhibitors in drug discovery and development.
References
-
Inhibition of the mammalian beta-lactamase renal dipeptidase (dehydropeptidase-I) by (Z)-2-(acylamino)-3-substituted-propenoic acids. Journal of Medicinal Chemistry. Available at: [Link]
Sources
The Pivotal Role of 2,2-Dimethylcyclopropanecarboxamide in Pharmaceutical Synthesis: A Technical Guide
Foreword: The Architectural Elegance of a Strained Ring
In the intricate world of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of safe and efficacious drugs. Among the vast arsenal of chemical intermediates, 2,2-dimethylcyclopropanecarboxamide, particularly its (S)-(+)-enantiomer, has emerged as a cornerstone in the construction of complex therapeutic agents. The inherent ring strain and chirality of this seemingly simple molecule provide a unique conformational rigidity and stereochemical control that are highly sought after in medicinal chemistry. This guide offers an in-depth exploration of the synthesis, characterization, and profound impact of this compound as a pharmaceutical intermediate, with a primary focus on its critical role in the production of Cilastatin. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the underlying chemical principles for the discerning researcher and drug development professional.
Physicochemical Properties and Stereochemistry: The Foundation of Functionality
This compound is a white to off-white crystalline powder.[1] Its deceptively simple structure, a cyclopropane ring adorned with a carboxamide group and two methyl groups, belies a wealth of chemical potential. The three-membered ring is inherently strained, leading to a high degree of s-character in the C-C bonds and a unique electronic nature that influences its reactivity.
For pharmaceutical applications, the stereochemistry of the molecule is of utmost importance. The (S)-(+)-enantiomer is the biologically active precursor for key pharmaceuticals.[2][3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [1] |
| Molecular Weight | 113.16 g/mol | [1] |
| Melting Point | 135-140 °C | [1] |
| Appearance | White or off-white crystalline powder | [1] |
| Specific Optical Rotation ([α]20/D) | +78° to +88° (c=1 in Methanol) | [1] |
| Purity (GC) | ≥ 98% | [1] |
Table 1: Physicochemical Properties of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
The stringent control of these parameters, especially the optical rotation and enantiomeric purity, is a critical quality attribute for its use in GMP (Good Manufacturing Practice) environments.[4]
The Synthetic Landscape: Pathways to a Chiral Intermediate
The industrial production of enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxamide is a testament to the ingenuity of modern synthetic chemistry. The primary challenge lies in establishing the desired stereocenter. Two dominant strategies have emerged: chiral resolution of a racemic mixture and asymmetric synthesis, including biocatalytic methods.
Chiral Resolution: Separating Mirror Images
This classical approach involves the synthesis of a racemic mixture of 2,2-dimethylcyclopropanecarboxylic acid, followed by its separation into individual enantiomers using a chiral resolving agent. The resolved (S)-(+)-acid is then converted to the desired carboxamide.
Caption: Workflow for Chiral Resolution of this compound.
Experimental Protocol: Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid [3][5]
-
Diastereomeric Salt Formation: A solution of racemic 2,2-dimethylcyclopropanecarboxylic acid in a suitable solvent (e.g., methanol or ethanol) is treated with a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or L-phenylglycine methyl ester. The choice of resolving agent and solvent is critical and often determined empirically to achieve optimal crystallization of one diastereomeric salt.
-
Fractional Crystallization: The solution is cooled to induce crystallization. The diastereomeric salt of the (S)-(+)-acid with the chiral amine will preferentially crystallize due to its lower solubility. The crystals are collected by filtration. This step is often repeated to enhance the diastereomeric excess.
-
Liberation of the (S)-(+)-Acid: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid. The chiral resolving agent remains in the aqueous phase as its hydrochloride salt.
-
Amidation: The enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid is then converted to the corresponding amide. This can be achieved by first converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation methods using coupling agents can be employed.
Causality in Protocol Design: The success of chiral resolution hinges on the differential solubility of the diastereomeric salts. The choice of a resolving agent that forms a well-defined, crystalline salt with one enantiomer is paramount. Fractional crystallization is a powerful yet iterative technique; the number of recrystallization steps directly impacts the final enantiomeric purity and overall yield.
Biocatalysis: The Green Chemistry Approach
Biocatalytic methods offer a more sustainable and highly selective alternative to classical resolution.[6] These processes utilize enzymes, either as whole cells or in isolated form, to stereoselectively synthesize the desired enantiomer.
Experimental Protocol: Enzymatic Kinetic Resolution [7]
-
Enzyme Selection: A suitable hydrolase, such as a lipase or an amidase, that exhibits high enantioselectivity for one of the enantiomers of a racemic ester or amide of 2,2-dimethylcyclopropanecarboxylic acid is selected.
-
Reaction Setup: The racemic substrate (e.g., methyl 2,2-dimethylcyclopropanecarboxylate) is incubated with the chosen enzyme in an appropriate buffer system.
-
Enantioselective Hydrolysis: The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the desired (S)-ester unreacted.
-
Separation: The reaction is quenched, and the unreacted (S)-ester is separated from the (R)-acid. The (S)-ester can then be converted to (S)-(+)-2,2-dimethylcyclopropanecarboxamide.
Causality in Protocol Design: The key to a successful enzymatic resolution is the high enantioselectivity of the biocatalyst. This minimizes the contamination of the desired enantiomer with the undesired one. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to ensure maximum enzyme activity and stability.
The Crucial Role in Cilastatin Synthesis
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a pivotal intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin is co-administered with the β-lactam antibiotic imipenem to prevent its rapid degradation in the kidneys, thereby enhancing its efficacy.[8]
The Synthetic Pathway to Cilastatin
The synthesis of Cilastatin from (S)-(+)-2,2-dimethylcyclopropanecarboxamide involves a multi-step sequence, with the key transformations being a condensation reaction and a subsequent nucleophilic substitution.
Caption: Synthetic Pathway to Cilastatin.
Experimental Protocol: Synthesis of Cilastatin [3][9][10]
-
Condensation: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is condensed with an ethyl or methyl ester of 7-chloro-2-oxoheptanoic acid. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a solvent like toluene under reflux conditions with azeotropic removal of water.[9] This step forms the enamide linkage.
-
Nucleophilic Substitution: The resulting intermediate, a (Z)-7-chloro-2-(((S)-2,2-dimethylcyclopropyl)carbonyl)amino)hept-2-enoic acid derivative, is then reacted with L-cysteine in the presence of a base, such as sodium hydroxide or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[9] The thiol group of cysteine displaces the chloride ion to form the thioether bond, a key structural feature of Cilastatin.
-
Hydrolysis and Purification: If the reaction is performed with ester derivatives, a final hydrolysis step is required to yield the free carboxylic acids of Cilastatin. The crude Cilastatin is then purified, often through crystallization or chromatography, to yield the final active pharmaceutical ingredient (API).
Causality in Protocol Design: The use of p-TSA in the condensation step is crucial for activating the ketone for nucleophilic attack by the amide and for catalyzing the dehydration to form the enamide. The choice of base in the subsequent substitution reaction is important to deprotonate the thiol group of cysteine, making it a potent nucleophile, while minimizing side reactions. The stereochemistry of both (S)-(+)-2,2-dimethylcyclopropanecarboxamide and L-cysteine is retained throughout the synthesis, ensuring the formation of the desired stereoisomer of Cilastatin.
Quality Control and Analytical Methodologies
Ensuring the purity and stereochemical integrity of this compound is non-negotiable in pharmaceutical manufacturing. A suite of analytical techniques is employed for its characterization and quality control.
| Analytical Technique | Purpose | Key Parameters |
| Gas Chromatography (GC) | Purity assessment and enantiomeric excess determination. | Chiral capillary column (e.g., cyclodextrin-based), appropriate temperature program.[4] |
| High-Performance Liquid Chromatography (HPLC) | Purity determination of non-volatile derivatives. | Chiral stationary phase for enantiomeric separation.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra provide characteristic signals for the cyclopropyl and amide protons and carbons.[12] |
| Specific Optical Rotation | Confirmation of the correct enantiomer and its purity. | Measured at a specific wavelength (usually the sodium D-line) and concentration in a defined solvent.[1] |
Table 2: Analytical Methods for Quality Control
Beyond Cilastatin: The Broader Impact of the Cyclopropane Moiety
While the synthesis of Cilastatin is the most prominent application of this compound, the cyclopropane ring, in general, is a privileged scaffold in medicinal chemistry.[13][14][15] Its unique conformational constraints and metabolic stability make it an attractive feature in the design of novel therapeutics. The 2,2-dimethylcyclopropane moiety, in particular, has been explored in the development of:
-
Agrochemicals: As a building block for insecticides and herbicides.[1]
-
Antiviral and Anticancer Agents: The rigid cyclopropane scaffold can be used to orient functional groups in a precise manner for optimal interaction with biological targets.[9]
The continued exploration of 2,2-dimethylcyclopropane derivatives in drug discovery programs is a testament to its enduring value as a versatile and powerful synthetic intermediate.
Conclusion: A Small Ring with a Large Impact
This compound, particularly its (S)-(+)-enantiomer, stands as a prime example of how a well-defined and strategically utilized chemical intermediate can be instrumental in the creation of life-saving medicines. Its journey from a racemic mixture to an enantiomerically pure building block, and its subsequent incorporation into the complex architecture of Cilastatin, highlights the synergy between synthetic organic chemistry, catalysis, and pharmaceutical sciences. As drug development continues to evolve, the demand for such precisely engineered chiral intermediates will undoubtedly grow, ensuring that the humble cyclopropane ring will continue to play a significant role in shaping the future of medicine.
References
- CUI, T., JIANG, J., & AO, Z. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review, 30(35), 74-79.
- Tandon, M., & Chander, V. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8551-8581.
-
Tandon, M., & Chander, V. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved January 9, 2026, from [Link]
-
Tandon, M., & Chander, V. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Retrieved January 9, 2026, from [Link]
-
Understanding the Specifications of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide for Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
- The Synthesis of Cilastatin Sodium. (n.d.).
-
A Process For Preparation Of Cilastatin Acid. (n.d.). Quick Company. Retrieved January 9, 2026, from [Link]
- WO2011061609A2 - Processes for the preparation of cilastatin. (n.d.). Google Patents.
-
Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- Imipenem-Cilastatin. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of Cilastatin Sodium - Master's thesis - Dissertation [dissertationtopic.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. A Process For Preparation Of Cilastatin Acid [quickcompany.in]
- 10. WO2011061609A2 - Processes for the preparation of cilastatin - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Ascendant Role of the Cyclopropane Motif: A Technical Guide to 2,2-Dimethylcyclopropanecarboxamide
Introduction: The Allure of the Strained Ring in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs, the cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in drug design. Its inherent ring strain and rigid conformation offer a unique set of steric and electronic properties that can be masterfully exploited to overcome prevalent challenges in drug development, such as metabolic instability and suboptimal target engagement. This technical guide delves into the chemistry, synthesis, and biological significance of a key exemplar of this structural class: 2,2-Dimethylcyclopropanecarboxamide. While often recognized as a critical intermediate in the synthesis of the renal dehydropeptidase-I inhibitor, Cilastatin, the broader implications of its cyclopropane core warrant a deeper exploration for researchers, scientists, and drug development professionals. This guide will illuminate the synthetic pathways to this valuable building block, explore the profound impact of the cyclopropane moiety on molecular properties, and discuss the expanding therapeutic potential of the cyclopropanecarboxamide scaffold.
The Strategic Advantage of the Cyclopropane Ring in Medicinal Chemistry
The incorporation of a cyclopropane ring into a drug candidate is a strategic decision rooted in its ability to impart several desirable attributes.[1] The strained C-C bonds of the cyclopropane ring, with their increased p-character, create a unique electronic environment. This, coupled with the ring's rigidity, offers a powerful tool for medicinal chemists to fine-tune the properties of a molecule.
Key advantages of incorporating a cyclopropane moiety include:
-
Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less accessible to metabolic enzymes like cytochrome P450s, leading to increased resistance to oxidative metabolism and a longer in-vivo half-life.[1]
-
Conformational Rigidity and Potency: By locking a portion of a molecule into a specific, bioactive conformation, the cyclopropane ring can enhance binding affinity to the target protein, thereby increasing potency.[1] This entropic advantage minimizes the energetic penalty of the molecule adopting the correct orientation for binding.
-
Bioisosterism: The cyclopropane ring can serve as a bioisostere for other common functional groups, such as gem-dimethyl groups or alkenes. This allows for the modulation of physicochemical properties like lipophilicity and solubility while maintaining the overall shape and biological activity of the molecule.
-
Improved Pharmacokinetic Profile: The increased metabolic stability and modulated physicochemical properties can lead to an improved overall pharmacokinetic profile, including better oral bioavailability and reduced clearance.
These attributes have led to the successful integration of the cyclopropane motif into a wide array of therapeutic agents, from antivirals to anticancer drugs.
Synthesis of this compound: A Gateway to Chiral Architectures
The synthesis of this compound, particularly its enantiomerically pure (S)-(+)-form, is of paramount importance due to its role as a key intermediate in the industrial synthesis of Cilastatin.[2] Various synthetic strategies have been developed, ranging from classical organic reactions to modern biocatalytic methods.
Chemical Synthesis Approaches
Traditional chemical syntheses of this compound often commence from 2,2-dimethylcyclopropanecarboxylic acid. A common route involves the conversion of the carboxylic acid to its corresponding acyl chloride, followed by amidation.
A representative chemical synthesis is outlined in the following patent literature:
Protocol 1: Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide via Chemical Resolution [3]
-
Diazotization and Cyclopropanation: Glycine ethyl ester hydrochloride serves as a starting material, undergoing diazotization followed by a cyclopropanation reaction to yield 2,2-dimethylcyclopropanecarboxylic acid.
-
Acylation: The resulting carboxylic acid is then treated with a chlorinating agent, such as thionyl chloride, to form the acyl chloride.
-
Chiral Resolution: The racemic acyl chloride is reacted with a chiral resolving agent, for instance, L-(-)-menthol, to form diastereomeric esters. These diastereomers can be separated based on their differing physical properties, such as solubility, through fractional crystallization.
-
Ammonolysis: The desired diastereomer is then subjected to ammonolysis to cleave the ester bond and form the target (S)-(+)-2,2-Dimethylcyclopropanecarboxamide with high enantiomeric excess.
Diagram 1: Chemical Synthesis and Resolution Workflow
Caption: General workflow for the chemical synthesis and resolution of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.
Biocatalytic Synthesis: A Greener Approach
In recent years, biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds.[2] Enzymes offer high enantioselectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. For the synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, enzymatic resolution and asymmetric synthesis have been successfully employed.
Protocol 2: Biocatalytic Resolution using Lipase
One notable biocatalytic approach involves the enantioselective hydrolysis of a racemic ester of 2,2-dimethylcyclopropanecarboxylic acid using a lipase, such as Novozym 435.[4]
-
Esterification: Racemic 2,2-dimethylcyclopropanecarboxylic acid is esterified to produce a racemic ester (e.g., the ethyl ester).
-
Enzymatic Hydrolysis: The racemic ester is then subjected to hydrolysis in the presence of a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted.
-
Separation: The unreacted (S)-ester can then be separated from the hydrolyzed (R)-acid.
-
Amidation: The isolated (S)-ester is subsequently converted to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.
Diagram 2: Biocatalytic Resolution Workflow
Caption: Simplified workflow for the biocatalytic resolution of a racemic ester to obtain the (S)-enantiomer for the synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.
Biological Significance and Therapeutic Applications
The primary and most well-documented application of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is as a crucial building block for the synthesis of Cilastatin.
Cilastatin and the Inhibition of Dehydropeptidase-I
Cilastatin is a renal dehydropeptidase-I (DHP-I) inhibitor that is co-administered with the carbapenem antibiotic imipenem.[5][6] DHP-I is an enzyme located in the brush border of the renal tubules that rapidly metabolizes and inactivates imipenem, reducing its efficacy and potentially leading to nephrotoxicity.[7][8] Cilastatin competitively and reversibly inhibits DHP-I, thereby protecting imipenem from degradation.[9][10] This inhibition allows imipenem to maintain therapeutic concentrations in the body and urine for a longer duration, enhancing its antibacterial activity.[6][11]
Diagram 3: Mechanism of Action of Cilastatin
Caption: Cilastatin inhibits the enzymatic degradation of the antibiotic imipenem by dehydropeptidase-I in the kidneys.
Expanding Horizons: The Broader Therapeutic Potential of Cyclopropanecarboxamides
Beyond its role in the synthesis of Cilastatin, the cyclopropanecarboxamide scaffold is being explored for a diverse range of therapeutic applications. The unique properties conferred by the cyclopropane ring make this class of compounds attractive for targeting various biological pathways.
Antimicrobial and Antifungal Activity:
Recent studies have demonstrated that novel cyclopropanecarboxamide derivatives exhibit promising antimicrobial and antifungal activities.[12][13] For instance, a series of amide derivatives containing a cyclopropane moiety showed moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[12] Molecular docking studies suggest that these compounds may exert their antifungal effects by targeting the CYP51 protein, a key enzyme in fungal ergosterol biosynthesis.[12]
Table 1: In Vitro Antifungal Activity of Selected Cyclopropanecarboxamide Derivatives against Candida albicans [12]
| Compound | MIC₈₀ (µg/mL) |
| F8 | 16 |
| F24 | 16 |
| F42 | 16 |
| Fluconazole | 2 |
Anticancer Activity:
The conformational rigidity and metabolic stability of the cyclopropane ring make it an attractive feature in the design of anticancer agents. Several studies have reported the synthesis and evaluation of cyclopropanecarboxamide derivatives with significant antiproliferative activity against various cancer cell lines.[14][15][16] For example, novel 1-phenylcyclopropanecarboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines.[14] The mechanism of action for these compounds is an active area of investigation, with some derivatives being explored as c-Met kinase inhibitors.[14]
Future Perspectives and Conclusion
The journey of this compound from a key synthetic intermediate to a representative of a burgeoning class of bioactive molecules underscores the enduring importance of the cyclopropane motif in drug discovery. The well-established synthetic routes, including increasingly efficient and sustainable biocatalytic methods, ensure its accessibility for further research and development.
While its role in the synthesis of Cilastatin is firmly established, the broader therapeutic potential of the cyclopropanecarboxamide scaffold is a fertile ground for future exploration. The demonstrated antimicrobial and anticancer activities of its derivatives suggest that with further optimization and structure-activity relationship studies, novel drug candidates with improved efficacy and pharmacokinetic profiles can be developed.
References
-
Cilastatin | C16H26N2O5S | CID 6435415 - PubChem. NIH. Available at: [Link].
- Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review. 2012;30(35):74-79.
- Metabolism of Thienamycin and Related Carbapenem Antibiotics by the Renal Dipeptidase, Dehydropeptidase-I. Antimicrobial Agents and Chemotherapy. ASM Journals.
- Why cilastatin is given along with Imipenem | Pharmacology | medcampus | Short video. medcampus. 2025-08-02.
- What is the mechanism of action of Imipenem (Imipenem-Cilastatin)
- Cilast
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. 2024-08-14.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. 2024-08-30.
- With a Little Help from Good Friends – Boosters for the Prevention of Undesired Enzymatic Degradation of Anti-infective Drugs. Journal of Infectiology and Epidemiology. 2019-12-11.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. 2024-08-30.
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- An overview of the pharmacology of imipenem/cilast
- Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfam
- The Crucial Role of Cyclopropane Deriv
- JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity. Frontiers. 2022-06-07.
- Spatial Structure and Antimicrobial Activity of Cyclopropane Deriv
- Synthesis and anticancer activity studies of cyclopamine deriv
- Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. 2025-06-19.
- Why cilastatin is given along with Imipenem | Pharmacology | medcampus | Short video. 2025-08-03.
- EP2563362A1 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activites - Google P
- Quantitative Structure-Activity Rel
- Quantitative structure–activity rel
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imipenem/cilastatin - Wikipedia [en.wikipedia.org]
- 3. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An overview of the pharmacology of imipenem/cilastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. With a Little Help from Good Friends – Boosters for the Prevention of Undesired Enzymatic Degradation of Anti-infective Drugs [infectiologyjournal.com]
- 11. droracle.ai [droracle.ai]
- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane | MDPI [mdpi.com]
- 14. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiproliferative activity of cycloalkanecarboxamide derivatives possessing sulfonate or sulfamate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EP2563362A1 - Cyclopropyl dicarboxamides and analogs exhibiting anti-cancer and anti-proliferative activites - Google Patents [patents.google.com]
Navigating the Unknowns: A Technical Guide to the Safety, Handling, and Toxicity of 2,2-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Data Gap
In the landscape of chemical research and drug development, the demand for novel molecular scaffolds is incessant. 2,2-Dimethylcyclopropanecarboxamide, with its unique strained ring system, presents as a valuable building block. However, its widespread adoption in synthetic and medicinal chemistry pipelines necessitates a thorough understanding of its safety and toxicological profile. This guide is conceived not as a definitive repository of established toxicity data—as such comprehensive data for this specific compound is not robustly available in the public domain—but rather as a technical framework for risk assessment and safe handling in the face of incomplete information. We will synthesize the available data, highlight the critical knowledge gaps, and provide a roadmap for the necessary toxicological evaluations, thereby empowering researchers to proceed with an informed and cautious approach.
Section 1: Physicochemical Identity and Known Hazard Profile
A foundational aspect of chemical safety is understanding a compound's basic physical and chemical properties, which dictate its behavior and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | PubChem[1][2] |
| Molecular Weight | 113.16 g/mol | PubChem[1][2] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 135-137 °C | - |
| Solubility | Soluble in methanol | - |
| CAS Number | 75885-58-4 (for the racemate) | PubChem[2] |
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. Based on aggregated data from multiple suppliers, this compound is classified with the following hazards:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
This information mandates the use of appropriate personal protective equipment (PPE) and careful handling to avoid ingestion, skin and eye contact, and inhalation of dusts.
Section 2: The Toxicological Data Chasm: What We Don't Know
A critical review of publicly available safety data sheets (SDS) and toxicological databases reveals a significant absence of in-depth studies for this compound. Key toxicological endpoints for which data are largely unavailable include:
-
Acute Toxicity: While classified as harmful if swallowed, specific LD50 (oral, dermal) and LC50 (inhalation) values are not reported.
-
Chronic Toxicity: No studies on the effects of repeated or long-term exposure are available.
-
Genotoxicity/Mutagenicity: There is no published data on the potential of this compound to cause genetic mutations.
-
Carcinogenicity: No long-term animal studies have been conducted to assess its cancer-causing potential.
-
Reproductive and Developmental Toxicity: The effects of this compound on fertility and embryonic development are unknown.
This lack of data is not uncommon for research chemicals but presents a challenge for comprehensive risk assessment. In the absence of direct evidence, a precautionary approach is paramount.
Section 3: Risk Assessment by Analogy: A Cautious Approach
In the absence of direct toxicological data, insights can be cautiously gleaned from structurally related compounds. However, it must be stressed that these are not substitutes for direct testing and should only be used for preliminary risk assessment and to inform handling procedures.
One structurally related compound is 2,2-Dimethylcyclopropane-1-carboxylic acid . While it has a different functional group (carboxylic acid vs. amide), it shares the core cyclopropane ring. This compound is also classified as an irritant.[3]
A more distant, but mechanistically relevant, comparison can be made to dimethylcarbamoyl chloride , which shares the carbamoyl moiety. Dimethylcarbamoyl chloride has been shown to have carcinogenic potential in animal studies.[4] This does not imply that this compound is a carcinogen, but it highlights the need for genotoxicity and carcinogenicity testing for compounds containing the carbamoyl functional group, especially when they are novel and lack data.
Section 4: A Proposed Framework for Toxicological Evaluation
For drug development professionals considering the use of this compound in a candidate molecule, a tiered approach to toxicological testing is recommended. The following workflow illustrates a standard progression for characterizing the safety profile of a new chemical entity.
Caption: Decision workflow for handling a chemical spill.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion: A Call for Data-Driven Prudence
This compound is a compound of interest with a currently incomplete safety profile. This guide has outlined the known hazards and, more importantly, the significant toxicological data that is lacking. For researchers and drug development professionals, the path forward requires a dual commitment: adherence to stringent safety protocols to mitigate the known and potential risks, and a concerted effort to generate the necessary toxicological data to fill the existing knowledge gaps. Only through such a data-driven and cautious approach can the potential of this and other novel chemical entities be safely realized.
References
-
PubChem. (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]
-
PubChem. This compound. [Link]
-
PubChem. 2,2-Dimethylcyclopropane-1-carboxylic acid. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. IARC. [Link]
Sources
- 1. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethylcyclopropane-1-carboxylic acid | C6H10O2 | CID 260708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
Abstract
This document provides a detailed protocol for the synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide, a key chiral intermediate in the pharmaceutical industry, notably for the production of Cilastatin.[1][2] The synthetic strategy detailed herein involves a classical chemical resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid to isolate the desired (S)-enantiomer, followed by its conversion to the target amide. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a self-validating protocol. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the entire synthetic process.
Introduction: The Significance of Chirality in Pharmaceutical Intermediates
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a valuable building block in medicinal chemistry. Its rigid cyclopropane scaffold and chiral nature make it an important component in the synthesis of complex molecular architectures with specific biological activities.[3] The primary application of this compound is as a crucial intermediate in the synthesis of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.[1][4]
The stereochemistry of this intermediate is paramount; the biological activity of the final active pharmaceutical ingredient (API) is often dictated by the specific arrangement of atoms in three-dimensional space. Consequently, robust and efficient methods for obtaining enantiomerically pure compounds are of utmost importance in pharmaceutical development. This guide will focus on a classical and scalable approach to obtaining the desired (S)-enantiomer.
Synthetic Strategy: A Two-Part Approach
The synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide will be presented in two major stages:
-
Part 1: Chiral Resolution of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid. This initial step is crucial for isolating the desired (S)-enantiomer from a racemic mixture. We will employ a classical resolution technique involving the formation of diastereomeric salts with a chiral resolving agent.
-
Part 2: Amide Formation. The purified (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid will then be converted to the target amide, (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.
This strategic division allows for optimization and quality control at each critical juncture of the synthesis.
Part 1: Chiral Resolution of (±)-2,2-Dimethylcyclopropanecarboxylic Acid
The separation of enantiomers from a racemic mixture is a common challenge in organic synthesis.[5] Chiral resolution via the formation of diastereomeric salts is a well-established and effective method.[5] This process relies on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6]
In this protocol, we will use (R)-(+)-α-methylbenzylamine as the chiral resolving agent to form diastereomeric salts with the racemic carboxylic acid. The differing solubilities of the (S,R) and (R,R) diastereomeric salts will be exploited to isolate the desired (S)-enantiomer.
Materials and Reagents for Chiral Resolution
| Reagent/Material | Grade | Supplier Recommendation |
| (±)-2,2-Dimethylcyclopropanecarboxylic Acid | ≥98% | Commercially Available |
| (R)-(+)-α-Methylbenzylamine | ≥99% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| 1 M Hydrochloric Acid | ACS Grade | Commercially Available |
| 1 M Sodium Hydroxide | ACS Grade | Commercially Available |
| Magnesium Sulfate (Anhydrous) | Reagent Grade | Commercially Available |
Experimental Protocol for Chiral Resolution
-
Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 11.4 g (0.1 mol) of (±)-2,2-dimethylcyclopropanecarboxylic acid in 100 mL of methanol.
-
Gently warm the solution in a water bath to ensure complete dissolution.
-
In a separate beaker, dissolve 12.1 g (0.1 mol) of (R)-(+)-α-methylbenzylamine in 50 mL of methanol.
-
Slowly add the (R)-(+)-α-methylbenzylamine solution to the carboxylic acid solution with constant stirring.
-
Allow the mixture to cool to room temperature and then let it stand undisturbed for 24 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This initial crop of crystals is enriched in the (S,R)-diastereomeric salt.
-
-
Liberation of the (S)-Carboxylic Acid:
-
Suspend the collected diastereomeric salt in 100 mL of water.
-
Acidify the suspension with 1 M hydrochloric acid until a pH of 1-2 is reached. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.
-
Extract the liberated (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the resolved carboxylic acid should be determined using chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.
-
Workflow for Chiral Resolution
Figure 1: Workflow for the chiral resolution of racemic 2,2-dimethylcyclopropanecarboxylic acid.
Part 2: Synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide
The conversion of a carboxylic acid to an amide is a fundamental transformation in organic chemistry. A common and efficient method involves the activation of the carboxylic acid as an acyl chloride, followed by nucleophilic attack by ammonia.[7][8]
Materials and Reagents for Amide Formation
| Reagent/Material | Grade | Supplier Recommendation |
| (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid | ≥98% e.e. | From Part 1 |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Catalytic Amount | Commercially Available |
| Aqueous Ammonia (NH₄OH) | 28-30% | Commercially Available |
| 1 M Sodium Hydroxide | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |
Experimental Protocol for Amide Formation
This protocol is adapted from a similar synthesis described in the literature.[4]
-
Formation of the Acyl Chloride:
-
Caution! Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.7 g (0.05 mol) of (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid and 50 mL of anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add 4.4 mL (0.06 mol) of thionyl chloride to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the reaction mixture to cool to room temperature. The resulting solution of (S)-(+)-2,2-dimethylcyclopropanecarbonyl chloride is typically used directly in the next step without purification.
-
-
Amidation Reaction:
-
In a separate 250 mL flask, cool 60 mL of concentrated aqueous ammonia (28-30%) in an ice-water bath.
-
Slowly add the solution of (S)-(+)-2,2-dimethylcyclopropanecarbonyl chloride from the previous step to the cold aqueous ammonia with vigorous stirring. A white precipitate of the amide will form.[8]
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with two 30 mL portions of dichloromethane.
-
Combine all organic layers and wash with 50 mL of 1 M sodium hydroxide, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-(+)-2,2-dimethylcyclopropanecarboxamide as a white solid.
-
Purify the crude product by recrystallization from hot water or a mixture of ethyl acetate and hexanes to yield the final product as white crystalline needles.[9]
-
Quantitative Data Summary
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Limiting Reagent | Theoretical Yield (g) |
| Acyl Chloride Formation | (S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid | 114.14 | 5.7 | 0.05 | Yes | 6.63 (Acyl Chloride) |
| Thionyl Chloride | 118.97 | 7.14 | 0.06 | No | ||
| Amidation | (S)-(+)-2,2-Dimethylcyclopropanecarbonyl Chloride | 132.58 | 6.63 | 0.05 | Yes | 5.66 (Amide) |
| Ammonia | 17.03 | Excess | Excess | No |
Workflow for Amide Synthesis
Figure 2: Workflow for the synthesis of (S)-(+)-2,2-dimethylcyclopropanecarboxamide from the corresponding carboxylic acid.
Safety and Handling
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
Aqueous Ammonia: Corrosive and has a pungent odor. Handle in a fume hood.
-
Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with appropriate PPE.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. By following the detailed protocols for chiral resolution and amide formation, researchers can reliably produce this important pharmaceutical intermediate with high purity. The elucidated workflows and explanations of the underlying chemical principles aim to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar chemical transformations.
References
-
Organic Syntheses. (n.d.). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
- Wang, P., Zhu, J., & He, J. (2010). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- CN101735099B. (2012). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents.
- Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. (2012). Science & Technology Review, 30(35), 74-79.
-
Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. Retrieved from [Link]
- DK0502525T3. (1996). Biotechnological process for the preparation of S - (+) - 2,2-dimethylcyclopropane carboxamide and R - (-) - 2,2-dimethylcyclopropane carboxylic acid. Google Patents.
- CN101445466A. (2009). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Google Patents.
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Specifications of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide for Pharmaceutical Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information. Retrieved from [Link]
-
Stereoelectronics. (2021). Stereochemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Ammonia. Retrieved from [Link]
Sources
- 1. kjdb.org [kjdb.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropanes
Introduction: The Significance of Chiral Cyclopropanes in Modern Chemistry
The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in a multitude of natural products and pharmaceuticals.[1][2][3][4] Its unique conformational rigidity and inherent ring strain endow parent molecules with enhanced metabolic stability and binding affinity to biological targets.[4][5] Consequently, the development of synthetic routes to access enantioenriched cyclopropanes is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth exploration of the primary modern strategies for the asymmetric synthesis of chiral cyclopropanes, complete with detailed protocols and mechanistic insights to aid in their practical application.
Core Synthetic Strategies
The asymmetric construction of the cyclopropane ring can be broadly categorized into three main approaches, each leveraging a different type of catalyst to control stereoselectivity:
-
Transition-Metal Catalysis: This is arguably the most established and versatile strategy, often employing chiral complexes of metals like copper, rhodium, cobalt, and ruthenium to catalyze the transfer of a carbene or carbenoid fragment to an alkene.[6][7][8]
-
Organocatalysis: An increasingly popular approach that utilizes small, chiral organic molecules to catalyze the cyclopropanation reaction, often through the formation of transient chiral intermediates.[4][9][10][11]
-
Biocatalysis: This emerging field harnesses the power of enzymes, either naturally occurring or engineered, to effect highly stereoselective cyclopropanations under mild, environmentally benign conditions.[1][2][3][12][13]
This document will delve into the specifics of each of these strategies, providing both the theoretical underpinnings and practical guidance for their implementation in a laboratory setting.
Transition-Metal Catalyzed Asymmetric Cyclopropanation
Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application to asymmetric cyclopropanation is no exception. The general principle involves the reaction of an alkene with a carbene precursor, typically a diazo compound, in the presence of a chiral transition-metal complex. The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the reactants, thereby inducing enantioselectivity in the newly formed cyclopropane.
Cyclopropanation with Diazo Compounds
The use of diazo compounds as carbene precursors is a widely investigated and powerful method for constructing chiral cyclopropanes.[6][14] The reaction is mediated by a chiral transition-metal catalyst that activates the diazo compound to form a metal-carbene intermediate, which then undergoes a [2+1] cycloaddition with an alkene.
Mechanism of Rh(II)-Catalyzed Cyclopropanation:
A well-studied example is the rhodium(II)-catalyzed cyclopropanation. The catalytic cycle is initiated by the reaction of the Rh(II) complex with the diazo compound, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene species. This electrophilic carbene is then attacked by the nucleophilic alkene, forming a new carbon-carbon bond. Subsequent ring closure and regeneration of the catalyst furnishes the cyclopropane product.
Figure 1: Generalized Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation.
Protocol 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate using a Chiral Rh(II) Catalyst
This protocol is a representative example of a transition-metal catalyzed asymmetric cyclopropanation.
| Parameter | Value |
| Reactants | Styrene, Ethyl Diazoacetate |
| Catalyst | Rh₂(S-TCPTTL)₄ |
| Solvent | Dichloromethane (DCM) |
| Temperature | 25 °C |
| Yield | >90% |
| Enantiomeric Excess (ee) | >95% |
| Diastereomeric Ratio (dr) | >20:1 (trans:cis) |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral rhodium(II) catalyst (1 mol%).
-
Solvent and Alkene Addition: Add anhydrous dichloromethane (DCM) to dissolve the catalyst, followed by the addition of styrene (1.0 eq).
-
Diazo Compound Addition: The ethyl diazoacetate (1.1 eq) is dissolved in anhydrous DCM and added slowly to the reaction mixture via a syringe pump over a period of 4-6 hours. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the chiral cyclopropane.
Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic method for cyclopropanation that traditionally uses a stoichiometric organozinc carbenoid.[15] Asymmetric variants have been developed, often relying on chiral ligands to control the stereochemical outcome.[16][17] These reactions are particularly useful for the cyclopropanation of allylic alcohols, where the hydroxyl group can direct the reagent to one face of the double bond.[18][19]
Mechanism of Directed Simmons-Smith Reaction:
In the case of allylic alcohols, the zinc carbenoid coordinates to the hydroxyl group, leading to a directed delivery of the methylene group to the same face of the alkene, resulting in high diastereoselectivity. The use of a chiral ligand on the zinc can further induce enantioselectivity.
Figure 2: Directed Simmons-Smith Cyclopropanation of an Allylic Alcohol.
Protocol 2: Asymmetric Simmons-Smith Cyclopropanation of Cinnamyl Alcohol
| Parameter | Value |
| Reactant | Cinnamyl Alcohol |
| Reagents | Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂) |
| Chiral Ligand | (R,R)-DIPT |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to 25 °C |
| Yield | >85% |
| Enantiomeric Excess (ee) | >90% |
Experimental Procedure:
-
Ligand and Reactant: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand, (R,R)-Diisopropyl tartrate (DIPT), and the cinnamyl alcohol in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.1 eq) dropwise. Stir for 30 minutes. Then, add diiodomethane (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.
Organocatalytic Asymmetric Cyclopropanation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[11] In the context of cyclopropanation, chiral amines, cinchona alkaloids, and phosphoric acids are commonly employed as catalysts.[4][10] A prevalent strategy is the Michael-initiated ring closure (MIRC).[5][11][20]
Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a tandem process that involves a Michael addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[5][11] The stereochemistry is controlled by a chiral organocatalyst that activates the reactants and directs the nucleophilic attack.
Mechanism of Amine-Catalyzed MIRC:
A chiral secondary amine catalyst, such as a prolinol derivative, reacts with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This enamine then undergoes a Michael addition to a suitable Michael acceptor (e.g., a bromomalonate). The resulting intermediate then undergoes an intramolecular Sₙ2 reaction to close the three-membered ring and regenerate the catalyst.
Figure 3: Catalytic Cycle for an Amine-Catalyzed MIRC Reaction.
Protocol 3: Organocatalytic Asymmetric Cyclopropanation of Cinnamaldehyde
| Parameter | Value |
| Reactants | Cinnamaldehyde, Diethyl bromomalonate |
| Catalyst | (S)-Diphenylprolinol TMS ether |
| Base | 2,6-Lutidine |
| Solvent | Toluene |
| Temperature | 25 °C |
| Yield | >80% |
| Enantiomeric Excess (ee) | >95% |
| Diastereomeric Ratio (dr) | >20:1 |
Experimental Procedure:
-
Reaction Setup: In a vial, dissolve the cinnamaldehyde, diethyl bromomalonate, and the chiral amine catalyst (10 mol%) in toluene.
-
Base Addition: Add the base, 2,6-lutidine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
Biocatalytic Asymmetric Cyclopropanation
Biocatalysis offers a green and highly selective approach to asymmetric synthesis. Enzymes can catalyze reactions with exquisite stereocontrol under mild conditions (aqueous media, room temperature).[1] Engineered enzymes, particularly those based on heme proteins like myoglobin and cytochrome P450, have been repurposed to catalyze abiological cyclopropanation reactions.[1][3][12]
Engineered Heme-Enzyme Catalyzed Cyclopropanation
These biocatalysts typically utilize a diazo compound as a carbene source. The iron center of the heme cofactor in the enzyme's active site is believed to form a carbene intermediate, similar to transition-metal catalysts. The protein scaffold around the active site then enforces a specific orientation of the alkene substrate, leading to high enantioselectivity.
Protocol 4: Myoglobin-Catalyzed Asymmetric Cyclopropanation
| Parameter | Value |
| Reactants | Styrene, Ethyl diazoacetate |
| Biocatalyst | Engineered Myoglobin |
| Reducing Agent | Sodium Dithionite |
| Solvent | Phosphate Buffer |
| Conditions | Anaerobic |
| Yield | High |
| Enantiomeric Excess (ee) | >99% |
Experimental Procedure:
-
Biocatalyst Preparation: The engineered myoglobin is expressed and purified according to standard biochemical protocols.
-
Reaction Setup: In an anaerobic glovebox, a solution of the engineered myoglobin in phosphate buffer is prepared.
-
Substrate Addition: Styrene is added to the enzyme solution.
-
Initiation: The reaction is initiated by the addition of ethyl diazoacetate and a reducing agent (e.g., sodium dithionite) to maintain the active ferrous state of the heme iron.
-
Reaction: The reaction mixture is stirred at room temperature for a specified time.
-
Extraction and Analysis: The product is extracted with an organic solvent (e.g., ethyl acetate), and the yield and enantiomeric excess are determined by chiral GC analysis.
Conclusion
The asymmetric synthesis of chiral cyclopropanes is a vibrant and continually evolving field of research. The choice of synthetic strategy—be it transition-metal catalysis, organocatalysis, or biocatalysis—will depend on the specific target molecule, desired scale, and available resources. By understanding the underlying mechanisms and having access to detailed protocols, researchers are well-equipped to tackle the synthesis of these valuable chiral building blocks for applications in drug discovery and beyond.
References
- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PubMed Central. (n.d.).
- Asymmetric cyclopropanation via an electro-organocatalytic cascade - RSC Publishing. (n.d.).
- Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates. (2021).
- Asymmetric Organocatalytic Cyclopropanation on Chiral Menthyl Acrylate for the Synthesis of (–)-trans-2-Aminomethylcyclopropanecarboxylic Acid [(–)-TAMP]. (2014). SYNLETT, 25, 0987–0990.
- Full article: Transition metal catalyzed asymmetric cyclopropanation via diazo decomposition: Ligand architecture defining stereoselectivity - Taylor & Francis Online. (2018).
- Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates. (2021).
- Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC - NIH. (n.d.).
- Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium - RSC Publishing. (2024).
- Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - NIH. (n.d.).
- Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations - ACS Fall 2025. (n.d.).
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023).
- Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst | Journal of the American Chemical Society - ACS Publications. (2023).
- Biocatalytic Asymmetric Cyclopropanations via Enzyme‐Bound Iminium Ion Intermediates - the University of Groningen research portal. (2021).
- Transition‐metal catalyzed asymmetric intramolecular cyclopropanation. - ResearchGate. (n.d.).
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) - RSC Publishing. (2025).
-
Simmons–Smith reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J. (2024).
- 1 Asymmetric Cyclopropanation - Wiley-VCH. (n.d.).
-
Simmons-Smith Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Asymmetric Cyclopropanation Reactions | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis of Cyclopropenes and Fluorinated Cyclopropanes via Michael Initiated Ring Closure of Alkyl Triflones - PubMed. (2022). Retrieved from [Link]
Sources
- 1. Biocatalytic Asymmetric Cyclopropanations via Enzyme-Bound Iminium Ion Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric cyclopropanation via an electro-organocatalytic cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 16. Asymmetric transition metal catalyzed Simmons–Smith cyclopropanations - American Chemical Society [acs.digitellinc.com]
- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Simmons-Smith Reaction [organic-chemistry.org]
- 20. Synthesis of Cyclopropenes and Fluorinated Cyclopropanes via Michael Initiated Ring Closure of Alkyl Triflones - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Chiral Cyclopropane in Cilastatin
An Application Note and Protocol for the Synthesis of Cilastatin Utilizing (S)-2,2-Dimethylcyclopropanecarboxamide
Cilastatin is a crucial pharmaceutical compound that acts as a renal dehydropeptidase-I inhibitor.[1] This enzyme, located in the brush borders of the kidney, is responsible for the rapid metabolism and degradation of certain antibiotics, most notably imipenem.[1][2] By inhibiting this enzyme, cilastatin protects imipenem from breakdown, thereby prolonging its antibacterial efficacy and allowing it to reach therapeutic concentrations in the urine.[1][2] The combination of imipenem and cilastatin sodium is marketed as a potent broad-spectrum antibacterial agent.[2][3]
At the core of cilastatin's molecular architecture and biological function is a unique chiral building block: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide .[4] The cyclopropane ring is a highly significant motif in drug discovery, prized for the conformational rigidity and specific three-dimensional geometry it imparts.[5] In cilastatin, the precise stereochemistry of this cyclopropane moiety, provided by the (S)-enantiomer of the carboxamide, is indispensable for its inhibitory activity.[4] This guide provides a detailed exploration of the synthetic pathway from this key intermediate to cilastatin, offering both mechanistic insights and practical, step-by-step protocols for research and development professionals.
The Synthetic Landscape: A Strategic Overview
The synthesis of cilastatin from (S)-2,2-Dimethylcyclopropanecarboxamide is a multi-step process that hinges on two pivotal transformations: first, the formation of a heptenoic acid derivative through condensation, and second, the introduction of the L-cysteine side chain via a thioetherification reaction. The overall strategy is designed to build the linear carbon chain and then append the crucial amino acid component, all while preserving the essential stereochemistry of the cyclopropane starting material.
Caption: High-level workflow for Cilastatin synthesis.
Part I: The Key Condensation Reaction — Forging the Heptenoate Backbone
The initial and arguably most critical step is the condensation of the chiral cyclopropane unit with a linear seven-carbon chain. This reaction establishes the core structure to which the L-cysteine moiety will later be attached.
Principle and Mechanism
The reaction involves the condensation of (S)-2,2-Dimethylcyclopropanecarboxamide with an ethyl 7-halo-2-oxoheptanoate, typically ethyl 7-chloro-2-oxoheptanoate.[2][3] This is an acid-catalyzed reaction, often using p-toluenesulfonic acid (p-TSA), that proceeds through the formation of an enamine intermediate. The reaction is driven to completion by the continuous removal of water via azeotropic distillation, for which a solvent like toluene is ideally suited.[2][3] The subsequent hydrolysis of the resulting ester yields the key carboxylic acid intermediate.
Critical Parameters and Scientific Rationale
-
Chiral Integrity: The use of the enantiomerically pure (S)-2,2-Dimethylcyclopropanecarboxamide is non-negotiable. The stereocenter on the cyclopropane ring is carried through the entire synthesis and is fundamental to the final drug's ability to bind to dehydropeptidase-I.
-
Solvent System: Toluene is the solvent of choice for the condensation step. Its boiling point allows for effective reflux conditions, and its ability to form an azeotrope with water facilitates the removal of the water byproduct using a Dean-Stark apparatus, thereby shifting the reaction equilibrium towards the product.[2][3]
-
Catalyst: p-Toluenesulfonic acid (p-TSA) serves as an effective and economical acid catalyst to protonate the keto group of the heptanoate, making it more susceptible to nucleophilic attack by the amide nitrogen.[2]
-
Temperature and Reaction Time: The reaction is typically run at reflux temperature (around 110°C for toluene) to ensure a sufficient reaction rate.[6] Reaction progress is monitored until completion, which can take several hours.[6]
Detailed Experimental Protocol 1: Synthesis of (Z)-7-chloro-2-[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoic acid
This protocol is based on established methodologies described in the literature.[2][3][6]
Materials and Reagents:
-
(S)-2,2-Dimethylcyclopropanecarboxamide
-
Ethyl 7-chloro-2-oxoheptanoate
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Reaction flask equipped with a Dean-Stark trap and condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add toluene (approx. 5 mL per gram of ethyl 7-chloro-2-oxoheptanoate).
-
Charge Reactants: Add ethyl 7-chloro-2-oxoheptanoate (1.0 eq), (S)-2,2-Dimethylcyclopropanecarboxamide (1.0-1.1 eq), and a catalytic amount of p-toluenesulfonic acid (approx. 0.02-0.05 eq).
-
Azeotropic Condensation: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 10-14 hours or until no more water is collected and starting materials are consumed (monitor by TLC or HPLC).[6]
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Solvent Removal: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester intermediate.
-
Saponification (Hydrolysis): Dissolve the crude ester in a suitable solvent like ethanol or methanol. Add an aqueous solution of sodium hydroxide (1.1-1.5 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC or HPLC).
-
Acidification and Isolation: Cool the mixture in an ice bath and slowly acidify with concentrated HCl to a pH of approximately 2-3. The carboxylic acid product will precipitate.
-
Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield (Z)-7-chloro-2-[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoic acid. Further purification can be achieved by recrystallization.
Part II: Coupling with L-Cysteine and Final Assembly
With the activated heptenoic acid backbone in hand, the final stage involves introducing the L-cysteine moiety to complete the structure of cilastatin.
Principle and Mechanism
This step is a nucleophilic substitution (specifically, a thioetherification) where the deprotonated thiol group of L-cysteine acts as the nucleophile, attacking the carbon bearing the chlorine atom and displacing it. The reaction is performed in the presence of a base to deprotonate the thiol of cysteine, making it a potent nucleophile. A critical aspect of this stage is managing the E/Z isomerism of the double bond, which often requires a specific pH adjustment to favor the desired Z-isomer.[3][7]
Critical Parameters and Scientific Rationale
-
Base Selection: A variety of bases can be used, including sodium hydroxide, potassium carbonate, or potassium hydroxide.[3][8] The base's primary role is to deprotonate the thiol group of L-cysteine hydrochloride, activating it for the nucleophilic attack.
-
Solvent: The reaction is typically carried out in an aqueous or alcoholic solvent (like methanol) to ensure the solubility of the reactants, particularly the L-cysteine hydrochloride and the base.[8]
-
pH Control for Isomerization and Isolation: The initial condensation often yields a mixture of Z and E isomers. After the thioetherification, adjusting the pH of the reaction mixture to an acidic range (typically pH 3.0-4.0) and stirring for an extended period promotes the isomerization of the undesired E-isomer into the therapeutically active Z-isomer (cilastatin).[3][8] This pH is also optimal for precipitating the final cilastatin acid product from the aqueous solution.
Detailed Experimental Protocol 2: Synthesis of Cilastatin Acid
This protocol synthesizes information from various patented and published procedures.[8][9]
Materials and Reagents:
-
(Z)-7-chloro-2-[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]hept-2-enoic acid (from Part I)
-
L-Cysteine hydrochloride monohydrate
-
Sodium Hydroxide (or Potassium Carbonate)
-
Methanol or Deionized Water
-
Concentrated Hydrochloric Acid
-
Activated Carbon
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of sodium hydroxide (approx. 3.0 eq) in water or methanol.
-
Addition of Reactants: To the basic solution, add L-Cysteine hydrochloride monohydrate (approx. 1.1-1.2 eq) and the heptenoic acid intermediate from Part I (1.0 eq).
-
Thioetherification Reaction: Stir the mixture at a controlled temperature (e.g., 25-30°C or up to 60-65°C depending on the specific process) until the reaction is complete as monitored by HPLC.
-
Work-up and Decolorization: After completion, cool the reaction mass. If desired, wash with a non-polar solvent like dichloromethane to remove organic impurities. The aqueous layer may be treated with activated carbon to remove colored impurities, followed by filtration.
-
Isomerization and Precipitation: Slowly add concentrated hydrochloric acid to the clear filtrate to adjust the pH to 3.0-4.0.[8] Stir the resulting suspension at room temperature for several hours (e.g., 24 hours) to facilitate the isomerization of any E-isomer to the desired Z-isomer.
-
Isolation and Drying: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water and then with a solvent like acetone. Dry the product under vacuum at 40-45°C to yield pure cilastatin acid.
Data Summary and Characterization
The efficiency of the synthesis is highly dependent on the precise conditions used. The following table provides a summary of typical quantitative data reported in the literature.
| Step | Key Reactants | Solvent / Catalyst | Typical Yield | Reported Purity (HPLC) | Reference(s) |
| Condensation (Intermediate Formation) | (S)-2,2-Dimethylcyclopropanecarboxamide, Ethyl 7-chloro-2-oxoheptanoate | Toluene / p-TSA | ~85-90% | ~87-90% (pre-purification) | [6] |
| Hydrolysis (Intermediate Acid) | Heptenoate Ester, NaOH | Ethanol / Water | High | >95% after crystallization | [2] |
| Thioetherification & Isomerization (Cilastatin Acid) | Heptenoic Acid Intermediate, L-Cysteine HCl | Water or Methanol / NaOH | ~60-70% | >99.5% | [2][8] |
| Salt Formation (Cilastatin Sodium) | Cilastatin Acid, NaOH | Methanol / Acetonitrile | ~88% | >99.5% | [2] |
Troubleshooting and Expert Insights
-
E/Z Isomer Control: The formation of the undesired E-isomer is a primary challenge. While the final pH adjustment step is crucial for isomerization, some methods propose irradiating the condensation reaction mixture with a UV lamp to enhance the conversion to the Z-isomer at the intermediate stage.[6] Additionally, purification techniques can be employed to remove the E-isomer from the key intermediate before proceeding to the final step.[10]
-
Impurity Profile: The reaction between the heptenoic acid intermediate and L-cysteine can generate impurities that are structurally similar to cilastatin, making them difficult to remove.[9] Using an alcoholic solvent medium for this condensation has been found to yield cilastatin in a purer form with negligible impurity formation.[8]
-
Purification: While direct precipitation is the most common isolation method, historically, more complex purification techniques like ion-exchange chromatography were used to remove inorganic salts and other impurities.[2][7] Modern process improvements focus on achieving high purity through optimized reaction conditions and crystallization, avoiding cumbersome chromatography.[2]
Conclusion
The synthesis of cilastatin is a testament to the power of strategic organic chemistry, where the careful selection of a chiral building block dictates the efficacy of the final active pharmaceutical ingredient. (S)-2,2-Dimethylcyclopropanecarboxamide is not merely a starting material but the foundational component that imparts the essential three-dimensional structure required for inhibiting renal dehydropeptidase-I. The protocols and insights detailed herein underscore the critical process parameters—from azeotropic condensation to pH-controlled isomerization—that must be mastered to successfully and efficiently synthesize this vital pharmaceutical agent.
References
- The Synthesis of Cilastatin Sodium - Dissertation. (n.d.).
- Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. (2012). Science & Technology Review, 30(35), 74-79.
-
A Process For Preparation Of Cilastatin Acid. (n.d.). Quick Company. Retrieved from [Link]
-
The Chemistry of Cilastatin: Understanding the Role of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- An improved process for the synthesis of Cilastatin Sodium. (2017). World Journal of Pharmaceutical Sciences, 5(9), 271-278.
-
Cilastatin. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013. (2013). PubMed. Retrieved from [Link]
- Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (2011).
- Preparation method of cilastatin sodium active pharmaceutical ingredient. (n.d.). Google Patents.
- Intermediate of cilastatin and preparation method thereof. (n.d.). Google Patents.
- Processes for the preparation of cilastatin. (n.d.). Google Patents.
- Process for the preparation of cilastatin. (n.d.). Google Patents.
- Process for the preparation of cilastatin and sodium salt. (n.d.). Google Patents.
-
Preparation method of cilastatin sodium key intermediate. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- Cilast
- Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. (n.d.). Google Patents.
- A kind of purification process of cilastatin sodium intermediate. (n.d.). Google Patents.
-
2,2-Dimethylcyclopropanecarboxamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]
-
Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2020). PubMed Central. Retrieved from [Link]
Sources
- 1. Cilastatin | C16H26N2O5S | CID 6435415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpsonline.com [wjpsonline.com]
- 3. A Process For Preparation Of Cilastatin Acid [quickcompany.in]
- 4. nbinno.com [nbinno.com]
- 5. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method of cilastatin sodium key intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2003018544A1 - Process for the preparation of cilastatin - Google Patents [patents.google.com]
- 8. US8247606B2 - Process for the preparation of cilastatin and sodium salt - Google Patents [patents.google.com]
- 9. CN106518741A - Preparation method of cilastatin sodium active pharmaceutical ingredient - Google Patents [patents.google.com]
- 10. CN110305033A - A kind of purification process of cilastatin sodium intermediate - Google Patents [patents.google.com]
Application of 2,2-Dimethylcyclopropanecarboxamide in Agrochemical Synthesis: A Guide to Pyrethroid Insecticides
Introduction: The Central Role of the Cyclopropane Moiety in Modern Agrochemicals
In the landscape of modern crop protection, synthetic pyrethroids stand as a dominant class of insecticides, prized for their high efficacy against a broad spectrum of pests, rapid knockdown effect, and favorable safety profile for mammals.[1][2] The chemical scaffold of these potent neurotoxicants is deceptively simple, yet remarkably effective. At its heart lies a cyclopropanecarboxylate core, a structural motif that is fundamental to their insecticidal activity. 2,2-Dimethylcyclopropanecarboxamide, and its corresponding carboxylic acid, serve as critical building blocks for the synthesis of these vital agricultural tools.[3]
This application note provides a comprehensive guide for researchers and synthetic chemists on the utilization of the 2,2-dimethylcyclopropane scaffold, originating from precursors like this compound, in the synthesis of pyrethroid insecticides. We will delve into the mechanistic rationale for the selection of this chemical entity, provide detailed, field-proven protocols for key synthetic transformations, and present a complete workflow from the foundational amide to a final, active agrochemical product.
The significance of the 2,2-dimethylcyclopropane group cannot be overstated. This sterically constrained, three-membered ring, adorned with gem-dimethyl groups, confers a unique combination of properties to the final insecticide molecule. It enhances binding affinity to the target site—voltage-gated sodium channels in the insect's nervous system—while also increasing the molecule's metabolic stability and photostability, a crucial attribute for agricultural applications where persistence on crops is required.[4][5] This guide will illuminate the path from a stable, accessible amide precursor to the potent insecticidal esters that protect global food supplies.
Synthetic Strategy Overview: From Amide to Insecticide
The primary synthetic route from this compound to a pyrethroid insecticide involves a three-stage process. This strategy is built upon well-established, high-yielding chemical transformations that are readily scalable.
-
Hydrolysis: The stable carboxamide is first hydrolyzed under acidic or basic conditions to yield the corresponding 2,2-dimethylcyclopropane carboxylic acid. This step is crucial as the carboxylic acid is the immediate precursor for the subsequent esterification.
-
Acyl Chloride Formation: The carboxylic acid is then activated by converting it into the more reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This transformation is essential for an efficient esterification in the final step.
-
Esterification: The highly reactive acyl chloride is then coupled with a specific alcohol moiety to form the final pyrethroid ester. The choice of alcohol determines the specific insecticide being synthesized and its unique properties (e.g., 3-phenoxybenzyl alcohol for Permethrin).[7][8]
This strategic pathway ensures high conversion rates and provides a versatile platform for the synthesis of a wide array of pyrethroid analogues by simply varying the alcohol component in the final step.
Caption: General Synthetic Pathway from Amide to Pyrethroid.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a key pyrethroid insecticide, Permethrin, starting from the carboxylic acid derived from this compound. These protocols are designed to be self-validating, with clear endpoints and purification steps.
Protocol 1: Synthesis of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
This protocol details the conversion of the carboxylic acid to its corresponding acid chloride. The starting material, 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, is a common derivative of the basic 2,2-dimethylcyclopropane structure, providing enhanced photostability.[4]
Materials:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane
-
N,N-dimethylformamide (DMF, catalytic amount)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid in anhydrous toluene.[9]
-
Add a catalytic amount of DMF (e.g., 1-2 drops).[9]
-
Slowly add thionyl chloride (1.2 to 1.5 molar equivalents) to the stirred suspension at room temperature.[9]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.[9]
-
The resulting crude 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is a pale yellow to brown liquid and can often be used in the subsequent step without further purification. Purity can be assessed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).
Protocol 2: Synthesis of Permethrin via Esterification
This protocol describes the final esterification step to produce Permethrin. The reaction involves the coupling of the previously synthesized acid chloride with 3-phenoxybenzyl alcohol.
Materials:
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
-
3-phenoxybenzyl alcohol
-
Anhydrous toluene
-
Pyridine or triethylamine (acid scavenger)
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean and dry three-necked round-bottom flask, add anhydrous toluene and 3-phenoxybenzyl alcohol (1.0 molar equivalent) under a nitrogen atmosphere.[1][10]
-
Stir the mixture at room temperature (25-30 °C) for 15-20 minutes.[1][10]
-
Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (1.0 to 1.1 molar equivalents) in toluene dropwise to the alcohol solution over a period of 60-90 minutes.[1][10] An alternative is to add a base like pyridine to scavenge the HCl formed.[9]
-
After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at room temperature.
-
Slowly raise the temperature of the reaction mixture to 80-85 °C and maintain for 3-4 hours.[1][10] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to 40-45 °C.
-
Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL), followed by a wash with a 5% sodium carbonate solution (2 x 50 mL) to remove any unreacted acid chloride and HCl. Finally, wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude Permethrin.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Permethrin as a viscous yellow to brown liquid.
Caption: Step-by-step experimental workflow for Permethrin synthesis.
Quantitative Data Summary
The efficiency of the synthetic process is critical for the economic viability of agrochemical production. The following table summarizes typical quantitative data for the synthesis of Permethrin.
| Step | Reactants | Key Conditions | Typical Yield | Purity (by GC) | Reference |
| Acyl Chloride Formation | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, Thionyl Chloride | Reflux in Toluene, 1-2h | >95% (crude) | Used directly | [9][11] |
| Esterification | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, 3-phenoxybenzyl alcohol | Toluene, 80-85 °C, 3-4h | 94-98% | >98% | [1][10][11] |
Conclusion and Future Perspectives
This compound serves as a highly valuable and stable precursor for the 2,2-dimethylcyclopropane carboxylic acid core, which is indispensable in the synthesis of pyrethroid insecticides. The protocols detailed herein provide a robust and high-yielding pathway to produce Permethrin, a widely used agrochemical. The causality behind this synthetic strategy lies in the transformation of a stable amide into a highly reactive acyl chloride, enabling efficient esterification with a diverse range of alcohol moieties. This modularity is a key advantage, allowing for the synthesis of numerous pyrethroid analogues with tailored properties.
The trustworthiness of these protocols is validated by their prevalence in patent literature and their basis in fundamental organic chemistry principles. Future research in this area may focus on developing more sustainable and greener synthetic routes, potentially involving biocatalytic methods for hydrolysis or esterification, to further enhance the environmental profile of these essential agricultural tools.
References
- BenchChem. (n.d.). Experimental protocol for the synthesis of cypermethrin from 3-Phenoxybenzaldehyde.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyrethroid Insecticides Utilizing a Dichloroethenyl Moiety.
- Deshmukh, M. N., et al. (2020). Method for the synthesis of permethrin. U.S. Patent No. 10,647,655 B2. Washington, DC: U.S.
- Yan, S., et al. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry.
- Pesticide Action Network UK. (2020). Improved method for the synthesis of permethrin.
- Korea Institute of Chemical Technology. (1996). New manufacturing method of permethrin.
- Imperial Chemical Industries PLC. (1984). Process for the preparation of cyclopropane derivatives, intermediates in the synthesis of pyrethroid insecticides.
- Dall'Acqua, S., et al. (2024).
- Wang, H., et al. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review, 30(35), 74-79.
- National Center for Biotechnology Information. (n.d.). Permethrin. PubChem Compound Summary for CID 40326.
- National Center for Biotechnology Information. (n.d.). 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. PubChem Compound Summary for CID 91658.
- Ghent University. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.
- Atamankimya. (n.d.). Permethrin.
- National Institutes of Health. (n.d.). Permethrin. 3D View.
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). Enantioselective hydrolysis of (R, S)
- Montedison S.p.A. (1984). Pyrethroids and their preparation, their pesticidal composition.
- Matsuo, N., et al. (2000). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 25(4), 419-431.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- ResearchGate. (n.d.).
- Asian Publication Corporation. (n.d.).
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Chemistry Steps. (n.d.).
Sources
- 1. US10647655B2 - Method for the synthesis of permethrin - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. atamankimya.com [atamankimya.com]
- 8. NIH 3D [3d.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP3506748A1 - Improved method for the synthesis of permethrin - Google Patents [patents.google.com]
- 11. KR960010531B1 - New manufacturing method of permethrin - Google Patents [patents.google.com]
Application Notes and Protocols for the Amidation of 2,2-Dimethylcyclopropanecarboxylic Acid
Introduction
The 2,2-dimethylcyclopropane carboxamide moiety is a prevalent structural motif in a wide array of biologically active molecules and pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, such as increased metabolic stability and improved cell permeability. A notable example is its role as a key intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor.[1] Given its significance, the efficient and reliable formation of the amide bond from 2,2-dimethylcyclopropanecarboxylic acid is a critical transformation for researchers in medicinal chemistry and drug development.
This document provides a comprehensive guide to the amidation of 2,2-dimethylcyclopropanecarboxylic acid, detailing established protocols, the rationale behind reagent selection, and practical insights for successful synthesis. We will focus on two of the most robust and widely adopted coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxybenzotriazole (HOBt), and the aminium/uronium salt-based method employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Mechanistic Considerations: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a stable and unreactive ammonium carboxylate salt.[2][3] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the primary function of coupling reagents.
Carbodiimide-Mediated Amidation (EDC/HOBt)
Carbodiimides, such as EDC, are highly effective dehydrating agents that activate carboxylic acids.[2][4] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[2][4] This intermediate can then be attacked by the amine to form the desired amide. However, the O-acylisourea can also rearrange to a stable N-acylurea byproduct, which is an irreversible pathway that reduces the yield of the desired amide.[4][5]
To suppress this side reaction and also to reduce the risk of racemization if the carboxylic acid or amine is chiral, an additive such as HOBt or HOAt (1-hydroxy-7-azabenzotriazole) is often included.[5][6][7] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine nucleophile.[6]
HATU-Mediated Amidation
HATU is a third-generation aminium-based coupling reagent known for its high efficiency, rapid reaction times, and low rates of racemization, even with sterically hindered substrates.[8][9] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[8][9] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[8][10] The amine then attacks this active ester to form the stable amide bond.[8][10] The presence of the HOAt moiety is crucial for accelerating the reaction and suppressing epimerization.[8]
Experimental Protocols
The following are detailed, step-by-step protocols for the amidation of 2,2-dimethylcyclopropanecarboxylic acid using EDC/HOBt and HATU. These protocols are intended as a starting point and may require optimization based on the specific amine being used.
General Workflow for Amidation
Caption: General workflow for the amidation of a carboxylic acid.
Protocol 1: EDC/HOBt Mediated Amidation
This protocol is a robust and cost-effective method suitable for a wide range of amines.
Materials:
-
2,2-dimethylcyclopropanecarboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethylcyclopropanecarboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[6]
-
Dissolve the mixture in anhydrous DMF or DCM (a concentration of 0.1-0.5 M with respect to the carboxylic acid is a good starting point).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.[6]
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[6]
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.[6]
-
Allow the reaction to slowly warm to room temperature and continue to stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and finally with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 2,2-dimethylcyclopropane carboxamide.[6]
Protocol 2: HATU Mediated Amidation
This protocol is particularly effective for sterically hindered amines or when rapid reaction times are desired.
Materials:
-
2,2-dimethylcyclopropanecarboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.0 - 1.5 equiv)
-
DIPEA (2.0 - 5.0 equiv)
-
Anhydrous DMF or other polar aprotic solvent
-
Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2,2-dimethylcyclopropanecarboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[8]
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.[6]
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[6]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[6]
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product via flash column chromatography or recrystallization.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the reaction outcome. The following table provides a comparative summary of common coupling reagents for the amidation of 2,2-dimethylcyclopropanecarboxylic acid with a representative amine (e.g., benzylamine).
| Coupling Reagent System | Stoichiometry (Acid:Amine:Reagent:Base) | Solvent | Time (h) | Typical Yield (%) | Key Considerations |
| EDC/HOBt | 1 : 1.1 : 1.2 : 2.5 | DCM/DMF | 8-24 | 75-90% | Cost-effective; water-soluble byproduct simplifies workup.[5][6] |
| HATU | 1 : 1.1 : 1.1 : 3.0 | DMF | 1-18 | 85-98% | Highly efficient, especially for hindered substrates; faster reaction times.[8][9] |
| DCC/DMAP | 1 : 1.1 : 1.1 : 0.1 | DCM | 6-18 | 70-85% | Dicyclohexylurea (DCU) byproduct is poorly soluble, requiring filtration.[11] |
| Thionyl Chloride | 1 : 1.2 : 1.1 : - | DCM | 2-5 | 80-95% | Forms the acyl chloride in situ; requires careful handling due to corrosive nature.[12] |
Yields are approximate and can vary depending on the specific amine and reaction conditions.
Troubleshooting and Field-Proven Insights
-
Anhydrous Conditions: The presence of water can hydrolyze the activated intermediates, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.[9]
-
Base Selection: A non-nucleophilic base such as DIPEA or TEA is crucial to deprotonate the carboxylic acid and neutralize any acid formed during the reaction without competing with the amine nucleophile.[8]
-
Order of Addition: For HATU couplings, pre-activation of the carboxylic acid with HATU and base before adding the amine can often improve yields.[8]
-
Workup: The aqueous workup is critical for removing the coupling reagent byproducts and any unreacted starting materials. The acidic wash removes unreacted amine and the basic wash removes unreacted carboxylic acid.
-
Purification: While flash chromatography is a common purification method, recrystallization can be an effective alternative for crystalline amide products, often yielding highly pure material.
Conclusion
The amidation of 2,2-dimethylcyclopropanecarboxylic acid is a fundamental transformation in the synthesis of numerous important compounds. By selecting the appropriate coupling reagent and carefully controlling the reaction conditions, high yields of the desired amides can be reliably obtained. The EDC/HOBt and HATU protocols detailed herein represent robust and versatile methods that can be readily implemented in a research or drug development setting. Careful attention to experimental detail, particularly maintaining anhydrous conditions and performing a thorough workup, is key to achieving optimal results.
References
-
Nakajima, N., & Ikada, Y. (Year). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Inhibitor Research Hub. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Google Patents. (n.d.). CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Wikipedia. (n.d.). HATU. Wikipedia. [Link]
-
Nampalli, S., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1158-1162. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
ResearchGate. (2006). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
-
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Fine chemical. Wikipedia. [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research. [Link]
-
RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]
-
PubChem. (n.d.). 2,2-Dimethylcyclopropanecarboxamide. PubChem. [Link]
-
YouTube. (2013). mechanism of amide formation with DCC. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. [Link]
-
ResearchGate. (2004). Facile synthesis of amide and amine derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. ResearchGate. [Link]
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
Sources
- 1. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptidebridge.com [peptidebridge.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantitative Analysis of 2,2-Dimethylcyclopropanecarboxamide
Introduction
2,2-Dimethylcyclopropanecarboxamide (DMCPCA) is a crucial chemical intermediate, notably in the synthesis of pharmaceuticals such as Cilastatin, a renal dehydropeptidase inhibitor.[1] Its molecular formula is C₆H₁₁NO with a molecular weight of 113.16 g/mol .[2][3] Given its role in drug manufacturing, the accurate and precise quantification of DMCPCA is paramount for ensuring product quality, optimizing reaction yields, and meeting regulatory standards. This document provides detailed analytical methods for the determination of DMCPCA in typical process samples, employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The choice of analytical technique is contingent on the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV offers a robust and cost-effective solution for routine quality control where concentration levels are relatively high.[4] GC-MS is a powerful tool, particularly for volatile compounds, and can provide excellent selectivity and sensitivity, though derivatization may be necessary for polar molecules like amides.[2][5] LC-MS/MS stands as the gold standard for bioanalytical applications and trace-level quantification due to its exceptional sensitivity and specificity.[6][7]
These application notes are designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method is predicated on the separation of the analyte from a liquid sample matrix on a stationary phase, followed by detection using a UV spectrophotometer. This technique is well-suited for non-volatile and thermally labile compounds.
Scientific Rationale
DMCPCA, being a small polar molecule, is amenable to reversed-phase HPLC. A C18 column is selected as the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds. The mobile phase, a mixture of a polar organic solvent (acetonitrile) and an aqueous buffer, is optimized to achieve a suitable retention time and peak shape for DMCPCA. UV detection is possible due to the presence of the amide chromophore, although the absorption maximum is expected to be in the low UV range.
Experimental Workflow
Caption: HPLC-UV workflow for DMCPCA quantification.
Protocol: HPLC-UV Quantification of DMCPCA
1. Materials and Reagents
-
This compound (DMCPCA) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (reagent grade)
-
0.45 µm syringe filters
2. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
| Run Time | 10 minutes |
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMCPCA reference standard and dissolve in 10 mL of mobile phase.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample expected to contain DMCPCA. Dissolve in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3][8]
4. Method Validation
-
Linearity: Analyze the working standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate preparations of a standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of DMCPCA at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of DMCPCA in samples where the analyte can be volatilized without decomposition. Due to the polar nature of the amide group, derivatization is recommended to improve chromatographic performance.
Scientific Rationale
Direct GC analysis of amides can lead to poor peak shape and low sensitivity due to their polarity and potential for hydrogen bonding.[1] Silylation is a common derivatization technique that replaces active hydrogens on the amide with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an effective silylating agent for this purpose. Following derivatization, the TMS-DMCPCA is separated on a non-polar capillary column and detected by a mass spectrometer, which provides high selectivity and sensitivity.
Experimental Workflow
Caption: GC-MS workflow for DMCPCA quantification.
Protocol: GC-MS Quantification of DMCPCA
1. Materials and Reagents
-
DMCPCA reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
2. Instrumentation and Conditions
| Parameter | Setting |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard (likely the molecular ion or a major fragment) |
| Qualifier Ions | To be determined from the mass spectrum of the derivatized standard |
3. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DMCPCA and dissolve in 10 mL of ethyl acetate.
-
Derivatization Procedure:
-
To 100 µL of a standard or sample solution in a sealed vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Working Standards: Prepare working standards and perform the derivatization as described above.
4. Method Validation
-
Linearity: Prepare and analyze a set of derivatized standards. The correlation coefficient (r²) should be ≥ 0.995.
-
Precision and Accuracy: Follow similar procedures as for the HPLC-UV method, ensuring the derivatization step is included for all samples and standards.
Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most sensitive and selective method, ideal for quantifying DMCPCA at very low concentrations, for instance in biological matrices.
Scientific Rationale
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[6] For DMCPCA, a small polar molecule, a reversed-phase separation is appropriate. Electrospray ionization (ESI) in positive mode is chosen as the amide group can be readily protonated. In the tandem mass spectrometer, the protonated molecule (precursor ion) is selected, fragmented, and a specific fragment ion (product ion) is monitored. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference.[9]
Experimental Workflow
Caption: LC-MS/MS workflow for DMCPCA quantification.
Protocol: LC-MS/MS Quantification of DMCPCA
1. Materials and Reagents
-
DMCPCA reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled DMCPCA or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Instrumentation and Conditions
| Parameter | Setting |
| LC-MS/MS System | UPLC coupled to a Triple Quadrupole Mass Spectrometer |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | DMCPCA: 114.1 -> (To be determined by infusion) IS: (To be determined) |
| Collision Energy | To be optimized for each transition |
3. Sample and Standard Preparation
-
Standard Stock Solutions: Prepare separate stock solutions of DMCPCA and the IS in methanol.
-
Working Standards: Prepare calibration curve standards by spiking a blank matrix with DMCPCA and a fixed concentration of the IS.
-
Sample Preparation (e.g., from plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the IS to precipitate proteins.
-
Vortex and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase A.
-
4. Method Validation
-
Validate according to regulatory guidelines for bioanalytical method validation (e.g., FDA or EMA).[10][11] This includes selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Summary of Quantitative Data
The following table outlines the expected performance characteristics for the described methods. These values should be confirmed during method validation.
| Parameter | HPLC-UV | GC-MS (derivatized) | LC-MS/MS |
| Linear Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 0.1 - 100 ng/mL |
| LOD | ~0.5 µg/mL | ~0.05 µg/mL | ~0.05 ng/mL |
| LOQ | ~1 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
| Precision (RSD) | < 2% | < 5% | < 15% |
| Accuracy | 98-102% | 95-105% | 85-115% |
Conclusion
The analytical methods detailed in this document provide a comprehensive framework for the quantitative determination of this compound. The choice of method—HPLC-UV, GC-MS, or LC-MS/MS—should be guided by the specific analytical needs, including sensitivity, selectivity, sample matrix, and available instrumentation. Each protocol is designed to be a self-validating system, and it is imperative that a full method validation be performed to ensure the reliability and accuracy of the results for its intended purpose.
References
- IOP Conference Series: Earth and Environmental Science. (2021). Synthesis of S-(+)
-
Phenomenex. Derivatization for Gas Chromatography. [Link]
-
PubChem. This compound. [Link]
- Google Patents. (2009). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Organomation. HPLC Sample Preparation. [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
GSC Online Press. (2022). A concise review on method development and validation parameters. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Analytical method validation: A brief review. [Link]
-
National Center for Biotechnology Information. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
ResearchGate. (2017). Validation of Analytical Methods. [Link]
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
Sources
- 1. weber.hu [weber.hu]
- 2. scispace.com [scispace.com]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. rsc.org [rsc.org]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. wjarr.com [wjarr.com]
Purity Analysis of 2,2-Dimethylcyclopropanecarboxamide: A Comprehensive Guide to HPLC and GC Methods
Abstract
This application note provides detailed, validated analytical procedures for the determination of purity of 2,2-Dimethylcyclopropanecarboxamide, a key intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Recognizing the critical importance of purity on the safety and efficacy of the final active pharmaceutical ingredient (API), this document outlines robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework from method development rationale to step-by-step execution and validation, in accordance with international regulatory standards.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a crucial building block in the synthesis of several pharmaceuticals, including antiviral and antibacterial agents.[1][3][4] The isomeric and chemical purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities, which can originate from starting materials, by-products, or degradation, can have unintended pharmacological or toxicological effects. Therefore, the development and implementation of highly sensitive and specific analytical methods for purity assessment are paramount during drug development and manufacturing.
This guide presents two orthogonal analytical techniques, HPLC and GC, to provide a comprehensive purity profile of this compound. The choice between these methods often depends on the volatility and thermal stability of the analyte and its potential impurities.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds. It offers excellent resolution and sensitivity for the separation of the main component from its related substances.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. It provides high efficiency and is particularly useful for identifying and quantifying residual solvents and other volatile impurities. A previously developed GC method has been successful in the enantioseparation and determination of this compound.[5]
The methods detailed below are grounded in established chromatographic principles and are designed to meet the stringent requirements of regulatory bodies, referencing guidelines such as the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8][9][10][11][12][13]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [1][14] |
| Molecular Weight | 113.16 g/mol | [2][14] |
| Appearance | Colorless to pale yellow crystalline powder | [2][15] |
| Melting Point | 135-137 °C | [1][15] |
| Solubility | Soluble in organic solvents such as methanol and ethyl acetate. | [2] |
| Structure |
Caption: Chemical structure of this compound.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
The developed reversed-phase HPLC method is designed for the accurate quantification of this compound and the separation of its potential non-volatile impurities.
Rationale for Method Development
The selection of a reversed-phase C18 column is based on the non-polar nature of the cyclopropane ring and the moderate polarity of the amide group, allowing for good retention and separation from more polar or non-polar impurities. An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times. The addition of a small amount of formic acid to the mobile phase can improve peak shape and ionization efficiency if mass spectrometry (MS) detection is employed.[16] UV detection is chosen based on the chromophoric properties of the amide functional group.
HPLC Workflow
Caption: HPLC analysis workflow for purity determination.
Detailed HPLC Protocol
3.3.1. Materials and Reagents
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade) for sample preparation
3.3.2. Instrumentation and Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
3.3.3. Preparation of Solutions
-
Diluent: Methanol
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3.3.4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability (see Section 5).
-
Inject the sample solution in duplicate.
-
After all injections, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile in water) and then with pure acetonitrile for storage.
3.3.5. Calculation of Purity
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography (GC) Method for Purity and Residual Solvent Analysis
The GC method is optimized for the analysis of volatile and semi-volatile impurities, including potential starting materials, intermediates from the synthesis, and residual solvents.
Rationale for Method Development
Given the volatility of this compound, GC is a highly suitable technique for its purity assessment. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is chosen for its versatility in separating a wide range of compounds based on their boiling points. A temperature gradient program is employed to ensure the elution of both highly volatile compounds and the less volatile main component within a reasonable analysis time. Flame Ionization Detection (FID) is selected for its high sensitivity to organic compounds.
GC Workflow
Caption: GC analysis workflow for purity and residual solvent analysis.
Detailed GC Protocol
4.3.1. Materials and Reagents
-
This compound reference standard and sample
-
Dichloromethane (GC grade or equivalent)
4.3.2. Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 220 °C, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
4.3.3. Preparation of Solutions
-
Solvent: Dichloromethane
-
Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.
4.3.4. Chromatographic Procedure
-
Condition the GC system at the final oven temperature for at least 30 minutes.
-
Inject the solvent (blank) to identify any extraneous peaks.
-
Inject the standard solution five times to assess system suitability (see Section 5).
-
Inject the sample solution in duplicate.
4.3.5. Calculation of Purity
Similar to the HPLC method, purity is determined using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness and Reliability
To ensure that the analytical procedures are suitable for their intended purpose, they must be validated in accordance with ICH Q2(R1) guidelines.[7][10][11][17][18] The validation should demonstrate that the methods are specific, linear, accurate, precise, and robust.
System Suitability
Before sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.[6][8][12]
| Parameter | HPLC Acceptance Criteria | GC Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 | > 10000 |
| % RSD of Peak Area (n=5) | ≤ 2.0% | ≤ 2.0% |
| % RSD of Retention Time (n=5) | ≤ 1.0% | ≤ 1.0% |
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a placebo, spiked samples, and stressed samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC and GC methods presented in this application note provide a robust and reliable framework for the comprehensive purity analysis of this compound. The detailed protocols, grounded in sound scientific principles and aligned with regulatory expectations, enable researchers and drug development professionals to confidently assess the quality of this critical pharmaceutical intermediate. Adherence to the outlined method validation principles will ensure the generation of trustworthy and reproducible data, which is essential for regulatory submissions and ensuring the safety and efficacy of the final drug product.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Phenomenex. What is USP Chapter 621? [Link]
-
ChemBK. (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
-
PubChem. (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]
-
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
-
Science & Technology Review. Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. [Link]
-
Analytical Methods. [Link]
- Google Patents. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
ACS Publications. Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 1759-55-3 this compound Impurity. [Link]
-
National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
-
MDPI. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. CAS 1759-55-3: 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE [cymitquimica.com]
- 3. kjdb.org [kjdb.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. usp.org [usp.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. Chromatography [usp.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. phenomenex.com [phenomenex.com]
- 14. This compound | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 16. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Official web site : ICH [ich.org]
- 18. starodub.nl [starodub.nl]
Application Note: A Multi-Modal Chromatographic Approach for the Chiral Separation of 2,2-Dimethylcyclopropanecarboxamide Enantiomers
Abstract
The stereoisomeric composition of pharmaceutical compounds is a cornerstone of modern drug development, as enantiomers frequently exhibit divergent pharmacological and toxicological profiles.[1][2][3] 2,2-Dimethylcyclopropanecarboxamide serves as a crucial intermediate in the synthesis of various pharmaceutical agents, making the robust separation and quantification of its enantiomers a critical analytical challenge.[4][5] This document provides a detailed, multi-modal guide for researchers and drug development professionals to establish effective chiral separation protocols for this compound enantiomers. We explore methodologies based on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), explaining the causality behind instrumental and chemical choices to ensure scientifically sound and reproducible outcomes.
The Foundational Principle: Chiral Recognition
The separation of enantiomers, which possess identical physical properties in an achiral environment, necessitates the creation of a chiral environment.[6] In chromatography, this is achieved by using a Chiral Stationary Phase (CSP). The underlying principle of separation is the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector of the CSP.[6][7] For a successful separation, the energies of these two diastereomeric complexes must be different, leading to different retention times on the column. This differential interaction is often described by the "three-point interaction model," where a combination of attractive forces (e.g., hydrogen bonds, dipole-dipole interactions, π-π stacking) and steric repulsion contributes to the recognition and separation.[8]
Caption: Principle of enantiomeric separation on a chiral stationary phase.
Strategic Workflow for Method Development
A systematic screening approach is the most efficient path to a successful chiral separation.[9] Given that the enantioselectivity for a new compound is often unpredictable, screening a small, diverse set of CSPs under generic conditions maximizes the probability of finding initial separation conditions, which can then be optimized.[10]
Caption: A systematic workflow for chiral method development.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC is a robust and widely accessible technique for chiral separations.[11] For amide compounds like this compound, polysaccharide-based CSPs are the most versatile and successful class of stationary phases.[12] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich combination of interaction sites—including polar carbamate groups capable of hydrogen bonding and dipole-dipole interactions, and stereochemically defined cavities that provide steric hindrance.[6]
Protocol 1: HPLC Screening and Optimization
1. Equipment and Reagents:
-
HPLC System with a pump, autosampler, column thermostat, and UV/DAD detector.[13]
-
Chiral Columns: It is recommended to screen complementary polysaccharide CSPs.
-
Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® IA/AD)
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD)
-
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).
-
Additive: Diethylamine (DEA).[13]
-
Sample: 1 mg/mL solution of racemic this compound dissolved in the mobile phase.
2. Step-by-Step Screening Protocol:
-
Column Installation & Equilibration: Install the first chiral column and equilibrate with the initial mobile phase (see Table 1) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample solution.
-
Data Acquisition: Monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as amides have a UV chromophore).
-
Evaluation: Assess for any signs of peak splitting or separation.
-
Repeat: Repeat steps 1-4 for each column and mobile phase combination listed in Table 1.
3. Optimization Strategy:
-
If no separation is observed: Change the alcohol modifier from IPA to EtOH, as this can significantly alter selectivity.[13]
-
If partial separation or poor peak shape is observed: The amide functional group can interact with residual silanols on the silica support, causing tailing. Adding a small amount of a basic modifier like DEA (0.05% to 0.2%) to the mobile phase can neutralize these sites, dramatically improving peak shape and often enhancing resolution.[12][13]
-
To adjust retention time: Increase the percentage of the alcohol modifier to decrease retention time; decrease it to increase retention and potentially improve resolution.
Table 1: Recommended HPLC Starting Conditions
| Parameter | Condition A | Condition B | Rationale |
| Chiral Column | Amylose or Cellulose-based CSP | Amylose or Cellulose-based CSP | Provides broad selectivity for amides.[12][14] |
| Mobile Phase | n-Hexane / 2-Propanol (80:20, v/v) | n-Hexane / Ethanol (85:15, v/v) | Varying the alcohol modifier alters chiral recognition.[13] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C | 25 °C | Controlled temperature ensures reproducible retention. |
| Detection | UV at 210 nm | UV at 210 nm | Amide bond absorbance. |
| Additive | Start with none, add 0.1% DEA if needed | Start with none, add 0.1% DEA if needed | Improves peak shape for basic/neutral amides.[12] |
Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative
SFC has emerged as a premier technique for both analytical and preparative chiral separations.[9][15] Its primary advantage lies in the use of supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity. This allows for much higher flow rates and faster separations compared to HPLC, significantly reducing analysis time and organic solvent consumption.[10][16] The same polysaccharide CSPs that are effective in HPLC are typically the first choice for SFC screening.[9]
Protocol 2: SFC Screening and Optimization
1. Equipment and Reagents:
-
SFC System with CO2 pump, modifier pump, autosampler, column oven, and back-pressure regulator (BPR).
-
Chiral Columns: Same as recommended for HPLC (immobilized versions are preferred for their enhanced solvent compatibility).
-
Solvents: SFC grade CO2, Methanol (MeOH), Ethanol (EtOH).
-
Additive: Diethylamine (DEA).
2. Step-by-Step Screening Protocol:
-
System Setup: Set the column temperature and back pressure (see Table 2).
-
Column Equilibration: Install the chiral column and equilibrate with the initial mobile phase until pressure and temperature are stable.
-
Injection: Inject 1-5 µL of the sample solution (1 mg/mL in modifier).
-
Data Acquisition: Monitor using a UV/DAD detector.
-
Evaluation & Repeat: Evaluate the separation and repeat for other screening conditions.
3. Optimization Strategy:
-
Modifier Choice: Methanol is the most common co-solvent. Switching to ethanol can provide alternative selectivity.
-
Additive Impact: As with HPLC, a basic additive like DEA is often essential for good peak shape and resolution of amides in SFC.[12]
-
Back Pressure: Adjusting the back pressure (typically between 100 and 200 bar) changes the density of the supercritical fluid mobile phase. Higher pressure increases density and elution strength, which shortens retention times but may decrease selectivity.[10]
-
Temperature: Temperature can have a complex effect on SFC separations and should be investigated (e.g., from 25 °C to 40 °C) to fine-tune resolution.
Table 2: Recommended SFC Starting Conditions
| Parameter | Condition A | Condition B | Rationale |
| Chiral Column | Immobilized Amylose or Cellulose CSP | Immobilized Amylose or Cellulose CSP | Proven broad applicability in SFC.[9][16] |
| Mobile Phase | CO2 / Methanol (Gradient: 5% to 40% MeOH in 5 min) | CO2 / Ethanol (Gradient: 5% to 40% EtOH in 5 min) | Gradient elution is efficient for screening.[12] |
| Flow Rate | 3.0 mL/min | 3.0 mL/min | Higher flow rates enable rapid screening.[10] |
| Back Pressure | 150 bar | 150 bar | A standard pressure providing good mobile phase density. |
| Temperature | 40 °C | 40 °C | Common operating temperature for SFC. |
| Additive | 0.1% Diethylamine (in modifier) | 0.1% Diethylamine (in modifier) | Crucial for peak shape and selectivity of amides.[12] |
Gas Chromatography (GC): High-Resolution Separation
For analytes that are thermally stable and sufficiently volatile, chiral GC offers extremely high separation efficiency and sensitivity.[8][17] this compound may be amenable to direct GC analysis. The most common and effective CSPs for GC are based on cyclodextrin derivatives.[7][18] These selectors separate enantiomers based on a combination of inclusion into the hydrophobic cyclodextrin cavity and interactions with the derivatized hydroxyl groups at the rim of the cavity.[18]
Protocol 3: GC Method Development
1. Equipment and Reagents:
-
Gas Chromatograph with an appropriate injector (Split/Splitless), FID or MS detector.
-
Chiral GC Column: A derivatized cyclodextrin-based capillary column (e.g., a permethylated beta-cyclodextrin phase).
-
Carrier Gas: Helium or Hydrogen.
-
Sample: 1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.
2. Step-by-Step Protocol:
-
Column Installation: Install the column according to manufacturer instructions and condition it by slowly ramping the temperature to just below its maximum limit.
-
Method Setup: Set the injector temperature (e.g., 250 °C), detector temperature (e.g., 280 °C), and the oven temperature program (see Table 3).
-
Injection: Inject 1 µL of the sample solution using an appropriate split ratio (e.g., 50:1) to avoid column overloading.
-
Data Acquisition & Evaluation: Run the temperature program and acquire the chromatogram.
3. Optimization Strategy:
-
Temperature Program: This is the most critical parameter for optimizing GC separations. A slower temperature ramp rate or a lower starting temperature will increase retention and can significantly improve resolution.[19] Conversely, a faster ramp shortens analysis time.
-
Carrier Gas Flow: Optimizing the linear velocity of the carrier gas can improve column efficiency.
-
Derivatization: If the compound exhibits poor peak shape or thermal instability, derivatization of the amide N-H group (e.g., via silylation) may be necessary, although this adds a step to the sample preparation.
Table 3: Recommended GC Starting Conditions
| Parameter | Suggested Condition | Rationale |
| Chiral Column | Derivatized Beta-Cyclodextrin CSP (e.g., 30 m x 0.25 mm x 0.25 µm) | Cyclodextrins are highly effective for a wide range of chiral compounds in GC.[7] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good efficiency. |
| Injector | 250 °C, Split ratio 50:1 | Ensures rapid volatilization without decomposition. |
| Oven Program | 80 °C (hold 1 min), ramp at 5 °C/min to 200 °C (hold 5 min) | A starting point to balance resolution and analysis time.[19] |
| Detector | FID at 280 °C or Mass Spectrometer | FID offers universal detection for organic compounds; MS provides identification. |
Summary and Concluding Recommendations
The successful chiral separation of this compound is readily achievable with a systematic approach. For most analytical and preparative applications in a drug development setting, SFC is the recommended primary technique due to its speed, efficiency, and green credentials. HPLC remains an excellent and robust alternative. GC is a powerful option if high sensitivity is required and the analyte shows good volatility and thermal stability. In all cases, screening with polysaccharide-based CSPs (for HPLC/SFC) or cyclodextrin-based CSPs (for GC) provides the highest probability of success. The use of a basic additive like DEA will likely be critical for achieving optimal peak shape and resolution in both HPLC and SFC.
References
- Benchchem. (2025). Application Note and Protocol: Chiral Separation of 2-Amino-N-butylpropanamide Enantiomers by HPLC. Benchchem.com.
- Zhang, T., et al. (2025). Preparation and resolution performances of chiral stationary phases based on spherical covalent organic frameworks with various zeta potentials. PubMed.
-
ResearchGate. (n.d.). Separation of a chiral amide on a Chiralcel OD-H column. ResearchGate. [Online] Available at: [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
-
PubChem. (2025). This compound. National Center for Biotechnology Information. [Online] Available at: [Link]
-
Wang, P., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Online] Available at: [Link]
- Gübitz, G., & Schmid, M. G. (Eds.). (2004). Chiral Separations: Methods and Protocols. Humana Press.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Zhang, K., et al. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. American Pharmaceutical Review.
- Ilies, M., & D'Avignon, A. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI.
- Benchchem. (2025).
- Wang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
- Schurig, V. (2022).
- Armstrong, D. W. (1984). Chiral stationary phases for high performance liquid chromatographic separation of enantiomers: a mini-review.
- Li, Y., et al. (2025). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral this compound. Biotechnology and Bioengineering.
- LCGC International. (2002). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
- Le, P. M., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
- Ribeiro, A., et al. (2013). Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine. Environmental Chemistry.
- Selvita. (2024).
- Schurig, V. (2022).
- Beesley, T. E. (2011). The State of the Art in Chiral Capillary Gas Chromatography.
- AZoM. (2022).
- Cahn, R. S. (n.d.). Stereochemistry and biological activity of drugs. SlideShare.
- Ibrahim, A. E., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations.
- ResearchGate. (n.d.). Different biological activities of enantiomeric compounds.
- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
- Gloc, M., et al. (2022). HPLC and SFC Enantioseparation of (±)
- Zheng, R., et al. (2010). Enantioselective hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium. Journal of Industrial Microbiology & Biotechnology.
- Harada, S., et al. (2019). Biaryl axially chiral derivatizing agent for simultaneous separation and sensitive detection of proteinogenic amino acid enantiomers using liquid chromatography-tandem mass spectrometry. PubMed.
- Malviya, V., et al. (2025). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers.
- Wang, X., et al. (2014).
- Wang, Y., et al. (2024). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. MDPI.
- Kalíková, K., et al. (2023).
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium, Delftia tsuruhatensis CCTCC M 205114, on an alginate capsule carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. azom.com [azom.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. fagg.be [fagg.be]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. selvita.com [selvita.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Biocatalytic production of (S)-2,2-dimethylcyclopropanecarboxamide
Application Notes & Protocols
Abstract
(S)-2,2-dimethylcyclopropanecarboxamide is a pivotal chiral intermediate in the synthesis of high-value pharmaceuticals, most notably Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem.[1][2][3] Traditional chemical synthesis routes for this compound are often hampered by the use of expensive and hazardous reagents, harsh reaction conditions, and complex chiral resolution steps that result in lower yields.[1][4] This application note details a robust and sustainable biocatalytic methodology for the production of (S)-2,2-dimethylcyclopropanecarboxamide. The protocol leverages the kinetic resolution of racemic 2,2-dimethylcyclopropanecarbonitrile via enantioselective hydration, catalyzed by a specialized nitrilase enzyme. This "green" chemistry approach offers high selectivity, operates under mild aqueous conditions, and provides a direct route to the desired enantiomerically pure amide, aligning with the principles of sustainable industrial development.[1]
Introduction: The Case for Biocatalysis
The synthesis of enantiopure compounds is a cornerstone of modern drug development. The specific stereochemistry of a molecule is critical to its pharmacological activity and safety profile. (S)-2,2-dimethylcyclopropanecarboxamide serves as a key building block where the (S)-configuration is essential for the biological efficacy of the final active pharmaceutical ingredient (API).[5][6]
Biocatalytic methods offer a compelling alternative to classical chemistry for producing such chiral molecules.[7] Enzymes, as natural catalysts, provide several distinct advantages:
-
High Enantioselectivity: Enzymes can differentiate between enantiomers with exquisite precision, often yielding products with very high enantiomeric excess (e.e.).[8]
-
Mild Reaction Conditions: Biotransformations typically occur in aqueous media at ambient temperatures and neutral pH, reducing energy consumption and eliminating the need for corrosive or volatile organic solvents.
-
Reduced Environmental Impact: Biocatalysis minimizes waste generation and avoids the use of toxic heavy metals or harsh reagents common in chemical synthesis.[1]
-
High Catalytic Efficiency: Enzymes can significantly accelerate reaction rates under benign conditions.[1]
This guide focuses on a kinetic resolution strategy using an enantioselective nitrilase to convert racemic 2,2-dimethylcyclopropanecarbonitrile directly into the target (S)-amide.
Principle of the Biotransformation: Enantioselective Hydration
The core of this process is the enzymatic kinetic resolution of a racemic nitrile. While nitrilase enzymes (EC 3.5.5.1) typically hydrolyze nitriles directly to carboxylic acids, certain nitrilases can be selected or engineered to exhibit "nitrile hydratase-like" activity.[9][10] This modified activity favors the hydration of the nitrile to the corresponding amide.
The process described here utilizes an (S)-selective nitrilase that preferentially catalyzes the hydration of the (S)-enantiomer of 2,2-dimethylcyclopropanecarbonitrile, leaving the (R)-enantiomer largely unreacted. This selective conversion allows for the separation of the desired (S)-amide product from the remaining (R)-nitrile substrate.
Caption: Workflow of the enantioselective biocatalytic kinetic resolution.
The Biocatalyst: Selection and Rationale
The choice of enzyme is the most critical factor for success. While nitrile hydratases (NHase) are known to produce amides, they often exist in microorganisms as part of a two-enzyme system with an amidase, which can further hydrolyze the desired amide product to the carboxylic acid.[11][12][13]
Therefore, the ideal biocatalyst is a single nitrilase enzyme that possesses:
-
High (S)-Enantioselectivity: The ability to act almost exclusively on the (S)-nitrile is paramount for achieving a high enantiomeric excess in the product. An enantiomeric ratio (E) value well above 100 is desirable.
-
Predominant Hydration Activity: The enzyme's catalytic mechanism should favor the addition of water to form the amide, with minimal subsequent hydrolysis to the carboxylic acid. Recent protein engineering efforts have successfully switched the activity of certain nitrilases to be more "hydratase-like," increasing the amide yield from ~11% to over 98%.[9]
-
Stability and Activity: The enzyme must be robust under the chosen process conditions (pH, temperature, substrate concentration).
Microorganisms from the genus Rhodococcus are well-known sources of nitrile-converting enzymes.[10][12][14] However, for optimal performance, commercially available, engineered nitrilases are recommended. These are often supplied as lyophilized powders or immobilized preparations for enhanced stability and reusability.
Optimization of Reaction Parameters
The efficiency of the biotransformation is highly dependent on key physical and chemical parameters. The following table summarizes the recommended starting points for optimization, based on established literature for nitrilase-catalyzed reactions.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Enzyme Loading | 5 - 20 mg/mL (lyophilized) | Higher loading accelerates the reaction but increases cost. The optimal level balances reaction time with economic viability. Start at 10 mg/mL for initial trials. |
| Substrate Conc. | 50 - 200 mM | High concentrations can lead to substrate inhibition or toxicity to whole-cell catalysts. A fed-batch strategy may be required for higher titers.[15] |
| pH | 7.5 - 8.5 | A slightly alkaline pH generally favors amide formation and accumulation by suppressing the activity of any residual amidase or the acid-forming activity of the nitrilase itself.[10] |
| Temperature | 25 - 35 °C | Most nitrilases operate optimally in this range. Lower temperatures can sometimes increase selectivity (E value) but will decrease the reaction rate.[10] |
| Buffer System | Phosphate or Tris-HCl (50-100 mM) | Provides stable pH control throughout the reaction. Ensure the buffer components do not inhibit the enzyme. |
| Agitation | 150 - 250 RPM | Ensures homogeneity, especially if the substrate has limited solubility, facilitating mass transfer to the enzyme's active site. |
Experimental Protocols
Safety Precaution: Racemic 2,2-dimethylcyclopropanecarbonitrile and its amide product should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The product is classified as an irritant.[16]
Protocol A: Biocatalytic Synthesis (100 mL Scale)
This protocol details the kinetic resolution of racemic 2,2-dimethylcyclopropanecarbonitrile.
Materials & Equipment:
-
Racemic 2,2-dimethylcyclopropanecarbonitrile
-
(S)-Selective Nitrilase (whole-cell or lyophilized powder)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
250 mL baffled flask or bioreactor
-
Shaking incubator or temperature-controlled stirrer
-
pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In the 250 mL baffled flask, combine 100 mL of 100 mM potassium phosphate buffer (pH 8.0) with 1.0 g of the selected (S)-selective nitrilase biocatalyst.
-
Temperature Equilibration: Place the flask in a shaking incubator set to 30°C and 200 RPM. Allow the mixture to equilibrate for 15 minutes.
-
Substrate Addition: Add 1.08 g (~100 mM) of racemic 2,2-dimethylcyclopropanecarbonitrile to the flask.
-
Control Reaction (Self-Validation): Prepare a parallel flask under identical conditions but without the addition of the enzyme to confirm that no spontaneous hydrolysis occurs.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 200 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the enzymatic activity immediately by adding an equal volume of acetonitrile and analyze via HPLC (see Protocol 5.2). The reaction is typically stopped near 50% conversion to maximize the yield and e.e. of the (S)-amide.
-
Reaction Termination & Work-up: Once ~50% conversion is reached, terminate the reaction by removing the biocatalyst via centrifugation (if using whole cells) or filtration.
-
Product Extraction: Transfer the supernatant to a separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture containing (S)-amide and unreacted (R)-nitrile.
-
Purification: The (S)-amide product can be purified from the unreacted (R)-nitrile via crystallization. A patented method suggests dissolving the crude product in hot water (e.g., 60-70°C) and allowing it to crystallize by cooling to 0-4°C to yield the pure amide.[4]
Protocol B: Chiral HPLC Analysis
This protocol is for determining the conversion percentage and the enantiomeric excess (e.e.) of the (S)-2,2-dimethylcyclopropanecarboxamide product.
Sources
- 1. kjdb.org [kjdb.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]
- 4. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chembk.com [chembk.com]
- 7. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 8. Exploring Nitrilase Sequence Space for Enantioselective Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchspace.csir.co.za [researchspace.csir.co.za]
- 14. Microbial hydrolysis of organic nitriles and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2,2-Dimethylcyclopropanecarboxamide
For: Researchers, scientists, and drug development professionals
Introduction: The Industrial Significance of 2,2-Dimethylcyclopropanecarboxamide
This compound, particularly its (S)-enantiomer, is a crucial chiral intermediate in the pharmaceutical industry. Its primary industrial application is in the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor. Cilastatin is co-administered with the broad-spectrum carbapenem antibiotic, imipenem, to prevent its degradation in the kidneys, thereby increasing its efficacy and allowing for lower, safer dosages. The stereochemistry of the this compound building block is critical for the biological activity of the final active pharmaceutical ingredient (API). Consequently, robust, scalable, and economically viable synthetic routes to enantiomerically pure (S)-(+)-2,2-dimethylcyclopropanecarboxamide are of significant industrial interest.
This guide provides a detailed overview of the primary manufacturing routes, offering in-depth protocols and a comparative analysis to aid researchers and process chemists in selecting and implementing a suitable strategy for large-scale production.
Comparative Analysis of Industrial Synthetic Strategies
Two principal strategies dominate the industrial landscape for the synthesis of (S)-(+)-2,2-dimethylcyclopropanecarboxamide: a classical chemical synthesis involving chiral resolution, and a more modern biocatalytic approach. The choice between these routes is often dictated by factors such as existing infrastructure, cost of raw materials and catalysts, and environmental considerations.
| Parameter | Route 1: Chemical Synthesis & Chiral Resolution | Route 2: Biocatalytic Synthesis |
| Overall Yield | Moderate (typically 35-45% from starting alkene) | High (can exceed 50% from the nitrile precursor)[1] |
| Enantiomeric Excess (ee) | >99% (post-resolution and crystallization) | >99.5%[1] |
| Key Raw Materials | 2-Methyl-3-buten-2-ol, Diethylzinc, Diiodomethane, Chiral Resolving Agent (e.g., L-carnitine), Thionyl Chloride, Ammonia | rac-2,2-Dimethylcyclopropanecarbonitrile |
| Process Complexity | Multi-step, involving cryogenic conditions, handling of pyrophoric reagents, and diastereomeric salt crystallization. | Fewer synthetic steps, often a one-pot, two-enzyme process. Requires fermentation and downstream processing expertise.[1] |
| Environmental Impact | Higher solvent usage, potential for heavy metal (zinc, copper) waste, use of corrosive reagents (SOCl₂). | "Green" process with milder, aqueous conditions and biodegradable catalysts (enzymes). Lower waste generation.[1] |
| Cost-Effectiveness | Can be cost-effective if resolving agents and solvents are efficiently recycled.[2][3] | Generally more cost-effective at scale due to higher efficiency, fewer steps, and reduced waste management costs.[1] |
| Scalability | Well-established and proven at large scale. | Demonstrated at the 1000-L fermentor scale, indicating high potential for industrial application.[1] |
Route 1: Chemical Synthesis via Chiral Resolution
This classical approach involves the synthesis of the racemic carboxylic acid, followed by resolution of the enantiomers, and subsequent amidation of the desired (S)-enantiomer.
Logical Workflow for Chemical Synthesis
Caption: One-pot, two-enzyme biocatalytic route to (S)-(+)-2,2-Dimethylcyclopropanecarboxamide.
Protocol 2.1: Industrial Biotransformation
This protocol describes a process demonstrated at the 1000-L scale. [1] Step 1: Enzyme Production
-
Cultivate strains of microorganisms engineered to overexpress nitrile hydratase (NHase) and a stereoselective (R)-amidase in large-scale fermenters (e.g., 1000-L).
-
Harvest the whole cells, which will be used as the biocatalyst, typically without purification of the enzymes.
Step 2: One-Pot, Two-Step Biotransformation
-
In a large, temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-7.5).
-
Add the NHase-containing whole-cell biocatalyst to the reactor.
-
Feed the substrate, rac-2,2-dimethylcyclopropanecarbonitrile, into the reactor. The nitrile is first hydrated by the NHase to produce rac-2,2-dimethylcyclopropanecarboxamide.
-
After the initial hydration step, add the (R)-amidase-containing whole-cell biocatalyst. This enzyme selectively hydrolyzes the (R)-amide to the corresponding (R)-carboxylic acid, leaving the desired (S)-amide untouched.
-
Maintain the reaction at an optimal temperature (e.g., 30-40 °C) and pH, monitoring the conversion and enantiomeric excess by HPLC. The reaction typically proceeds to high conversion within 24-48 hours.
Step 3: Product Isolation and Purification
-
After the reaction is complete, separate the biomass (whole cells) from the reaction mixture by centrifugation or filtration.
-
The resulting supernatant contains the (S)-amide product and the (R)-acid by-product.
-
Isolate the (S)-amide from the (R)-acid using a suitable method such as macroporous resin adsorption chromatography. [1] * Load the supernatant onto the resin column.
-
Wash with water to remove impurities and the more polar (R)-acid.
-
Elute the desired (S)-amide with an appropriate solvent (e.g., an aqueous ethanol solution).
-
-
The (R)-acid can be recovered, racemized, and recycled to improve the overall process economy.
-
Concentrate the eluate containing the (S)-amide and purify further by recrystallization as described in Protocol 1.3.
Quality Control and Analytical Methods
Rigorous quality control is essential for the industrial production of pharmaceutical intermediates.
-
Purity Assessment (GC/HPLC): The chemical purity of the final product and intermediates should be determined using gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) with a UV detector.
-
Enantiomeric Excess (Chiral HPLC): The enantiomeric excess (ee) is the most critical quality attribute. It is determined by chiral HPLC. A common method involves using a polysaccharide-based chiral stationary phase. [4][5] * Column: Chiralcel OD-H or similar.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Structural Confirmation: The structure of the final product should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling for Industrial Scale
-
Diethylzinc: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (nitrogen or argon).
-
Diiodomethane: A dense, toxic liquid. Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Thionyl Chloride/Oxalyl Chloride: Corrosive and toxic. Reacts with water to release HCl gas. Operations should be conducted in a fume hood.
-
Ammonia: A corrosive and toxic gas with a pungent odor. Use in a well-ventilated area and have appropriate respiratory protection available.
-
General Precautions: All operations should be conducted by trained personnel in a facility equipped with appropriate safety measures, including emergency showers, eyewash stations, and fire suppression systems. A thorough process hazard analysis (PHA) should be conducted before any scale-up operations.
Conclusion and Future Outlook
Both the classical chemical synthesis with chiral resolution and the modern biocatalytic route are viable for the industrial production of (S)-(+)-2,2-dimethylcyclopropanecarboxamide. While the chemical route is well-established, the biocatalytic process offers significant advantages in terms of efficiency, cost, and environmental impact. [1][6]The elimination of multiple synthetic steps, the use of mild, aqueous reaction conditions, and the potential for high enantioselectivity make biocatalysis a superior and more cost-effective approach for new manufacturing facilities. [1]Future developments will likely focus on further optimizing the biocatalytic route through enzyme engineering to improve stability and activity, and on developing efficient methods for the recycling of the (R)-carboxylic acid by-product, further enhancing the sustainability and economic viability of this critical pharmaceutical intermediate.
References
-
Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen. National Central University. Available at: [Link]
-
Waste reduction in amide synthesis by a continuous method based on recycling of the reaction mixture. RSC Publishing. Available at: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available at: [Link]
-
Chiral resolution. chemeurope.com. Available at: [Link]
-
Part 6: Resolution of Enantiomers. Chiralpedia. Available at: [Link]
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]
-
Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. ResearchGate. Available at: [Link]
-
SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar. Available at: [Link]
-
Chiral resolution. Wikipedia. Available at: [Link]
-
Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. ResearchGate. Available at: [Link]
-
Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
-
Techno-economic analysis of biocatalytic processes for production of alkene epoxides. PubMed. Available at: [Link]
-
Development of a Scalable Process for a Key Intermediate of (R)-Metalaxyl by Enzymatic Kinetic Resolution. R Discovery. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry (RSC Publishing). Available at: [Link]
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central (PMC). Available at: [Link]
-
Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. MDPI. Available at: [Link]
-
Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. MDPI. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd. Available at: [Link]
-
Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. PubMed Central (PMC). Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Biocatalysis as a tool for optimizing pharmaceutical synthesis of drugs (review). Pechinskii. Available at: [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Available at: [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. PubMed Central (PMC). Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
Sources
Application Notes & Protocols: 2,2-Dimethylcyclopropanecarboxamide in Organic Synthesis
Introduction: The Strategic Value of the Gem-Dimethylcyclopropane Motif
The cyclopropane ring, a strained three-membered carbocycle, is a privileged scaffold in medicinal chemistry and agrochemical design.[1] Its rigid structure allows it to act as a conformational constraint, locking rotatable bonds into bioactive conformations and often improving metabolic stability. The addition of a gem-dimethyl group to this scaffold, creating the 2,2-dimethylcyclopropane unit, further enhances its lipophilicity and steric profile, making it a valuable component in the design of novel therapeutic agents and biologically active molecules.[2][3] This motif is found in a variety of natural products and pharmaceuticals, contributing to their antiviral, antimicrobial, and cytotoxic activities.[1][2]
2,2-Dimethylcyclopropanecarboxamide (CAS 1759-55-3) serves as a critical and versatile building block for introducing this valuable moiety.[4] Its primary amide functionality provides a reactive handle for a diverse range of chemical transformations, most notably the Hofmann rearrangement to furnish the corresponding 2,2-dimethylcyclopropylamine.[5][6] This amine is a key intermediate in the synthesis of numerous important compounds, including the renal dehydropeptidase-I inhibitor, Cilastatin.[7][8]
This guide provides an in-depth exploration of this compound as a synthetic building block, offering detailed protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug development.
Physicochemical Properties & Handling
A thorough understanding of the building block's properties is paramount for successful and reproducible experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [4] |
| Molecular Weight | 113.16 g/mol | [4] |
| Appearance | White crystalline powder | [9] |
| Melting Point | 135-137 °C | [9] |
| CAS Number | 1759-55-3 (racemate) | [4] |
| Chiral CAS Number | 75885-58-4 (S-enantiomer) | [7][10] |
Safety & Handling:
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[10]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[10]
Synthetic Accessibility of the Building Block
The utility of a building block is directly tied to its accessibility. This compound is typically synthesized from its corresponding carboxylic acid, which can be prepared via several established routes.
Workflow: Synthesis of this compound
Caption: General synthetic pathways to the target building block.
Protocol 1: Synthesis via Acyl Chloride and Ammonolysis [7]
This common two-step procedure converts the readily available 2,2-dimethylcyclopropanecarboxylic acid into the target amide.
-
Rationale & Mechanism: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The catalytic amount of N,N-dimethylformamide (DMF) accelerates this step by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. The subsequent reaction with aqueous ammonia (ammonolysis) is a nucleophilic acyl substitution where ammonia displaces the chloride ion to form the stable primary amide.
Step 1: Acyl Chloride Formation
-
To a solution of 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq, e.g., 11.4 g) in dichloromethane (DCM, ~4-5 mL per gram of acid) is added a catalytic amount of DMF (e.g., 0.1 mL).[7]
-
The mixture is heated to reflux (approx. 40 °C).
-
Thionyl chloride (1.05 eq, e.g., 12.5 g) is added dropwise to the refluxing solution.[7]
-
Maintain the reflux for 5 hours, monitoring the reaction by TLC or quenching a small aliquot with methanol and analyzing by GC-MS to confirm the formation of the methyl ester.
-
The resulting solution containing 2,2-dimethylcyclopropanecarbonyl chloride is typically used directly in the next step without purification.[7]
Step 2: Ammonolysis
-
The crude acyl chloride solution from the previous step is cooled in an ice bath to 0-5 °C.
-
Concentrated aqueous ammonia (e.g., 25-30% NH₄OH) is added slowly, ensuring the temperature does not exceed 15 °C. The amide product will precipitate as a white solid.
-
Stir the resulting slurry vigorously for 1-2 hours at room temperature.
-
The solid is collected by vacuum filtration, washed with cold water, and then with a cold non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
The product is dried under vacuum to yield this compound.
Application in Synthesis: The Hofmann Rearrangement
The premier application of this compound is its conversion to 2,2-dimethylcyclopropylamine via the Hofmann rearrangement. This reaction is a powerful method for synthesizing primary amines with one fewer carbon atom than the starting amide.[5][6]
Workflow: Hofmann Rearrangement for Amine Synthesis
Caption: Key steps of the Hofmann Rearrangement.
Protocol 2: Synthesis of 2,2-Dimethylcyclopropylamine
-
Rationale & Mechanism: The reaction proceeds through several key steps.[6][11] First, sodium hypobromite (NaOBr), formed in situ from bromine and sodium hydroxide, reacts with the amide. The base abstracts a proton from the amide nitrogen, and the resulting anion is brominated to form an N-bromoamide. A second deprotonation generates an unstable anion, which rearranges: the cyclopropyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate intermediate. This is the key carbon-to-nitrogen rearrangement step. Finally, the isocyanate is hydrolyzed by water to an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine and carbon dioxide gas.[5][6]
Experimental Procedure:
-
Prepare a fresh solution of sodium hypobromite: In a flask cooled to 0 °C, slowly add bromine (1.05 eq) to a solution of sodium hydroxide (e.g., 4-5 eq in water), ensuring the temperature remains below 10 °C.
-
In a separate reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., water or a water/dioxane mixture).
-
Slowly add the cold sodium hypobromite solution to the amide solution, maintaining the temperature at or below 20 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50-70 °C and hold for 1-2 hours. The progress can be monitored by the cessation of CO₂ evolution or by TLC/GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product amine can be extracted into an organic solvent (e.g., ether, DCM) after adjusting the pH of the aqueous layer if necessary.
-
The organic extracts are combined, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is carefully removed by rotary evaporation to yield the crude 2,2-dimethylcyclopropylamine. Further purification can be achieved by distillation.
Key Experimental Considerations:
-
Temperature Control: The initial formation of the hypobromite and its reaction with the amide are exothermic and should be carefully controlled to prevent side reactions and decomposition.
-
Stoichiometry: Using a sufficient excess of base is crucial for both the deprotonation steps and for neutralizing the HBr formed during the reaction.
-
Retention of Stereochemistry: A key feature of the Hofmann rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemical configuration.[5] Therefore, using an enantiomerically pure starting amide, such as (S)-(+)-2,2-dimethylcyclopropanecarboxamide, will yield the corresponding enantiomerically pure amine.[9][12]
Summary and Future Outlook
This compound is a highly valuable, readily accessible building block for introducing the gem-dimethylcyclopropane moiety into complex molecules. Its primary utility lies in its efficient conversion to 2,2-dimethylcyclopropylamine via the Hofmann rearrangement, a transformation that is both robust and stereoretentive. The resulting amine is a key precursor for pharmaceuticals like Cilastatin and a versatile intermediate for further synthetic elaboration.[7][13] As the demand for conformationally restricted and metabolically stable scaffolds continues to grow in drug discovery, the strategic application of building blocks like this compound will remain a cornerstone of modern organic synthesis.[13][14]
References
-
Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. (2012). Science & Technology Review.
-
CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. (n.d.). Google Patents.
-
Shi, X.-H., et al. (2005). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities.
-
Dimethyl Cyclopropane Chemistry. (n.d.). Indigo Instruments.
-
Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid. (n.d.). Patsnap Eureka.
-
Totsika, M., & Koutsaviti, A. (2015). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural Product Reports.
-
Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences.
-
CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis. (n.d.). Google Patents.
-
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. (n.d.). Semantic Scholar.
-
HOFMANN REARRANGEMENT. (n.d.). PHARMD GURU.
-
Hofmann rearrangement. (n.d.). Wikipedia.
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (2022). ChemRxiv.
-
The Hofmann and Curtius Rearrangements. (2017). Master Organic Chemistry.
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing.
-
Understanding the Specifications of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide for Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound. (n.d.). PubChem.
-
Biologically active diterpenes containing a gem-dimethylcyclopropane subunit: An intriguing source of PKC modulators. (2014). ResearchGate.
-
2,2-Dimethyl-cyclopropylamine. (n.d.). Sigma-Aldrich.
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
-
2,2-Dimethylcyclopropan-1-amine. (n.d.). PubChem.
-
Rearrangement Reactions. (n.d.). Wiley-VCH.
-
CHAPTER 13 Hofmann Rearrangement. (n.d.). SlideShare.
-
A Comparative Guide to the Efficacy of 2-Methylcyclopropane-1-carbaldehyde and Alternative Precursors in Target Molecule Synthesis. (n.d.). Benchchem.
-
2,2-Dimethylcyclopropane-1-carboxylic acid. (n.d.). PubChem.
-
(S)-2,2-Dimethylcyclopropanecarboxamide. (n.d.). PubChem.
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. kjdb.org [kjdb.org]
- 13. longdom.org [longdom.org]
- 14. Dimethyl Cyclopropane Chemistry Compound made with indigoinstruments.com (Indigo Instruments) Components [indigoinstruments.com]
Application Note: Derivatization of 2,2-Dimethylcyclopropanecarboxamide for the Synthesis of Novel Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,2-dimethylcyclopropane motif is a privileged scaffold in medicinal chemistry, imparting metabolic stability, conformational rigidity, and unique three-dimensional topology to bioactive molecules.[1] This application note provides a detailed guide to the chemical derivatization of 2,2-dimethylcyclopropanecarboxamide, a versatile starting material for accessing a diverse range of functionalized cyclopropane-containing compounds. We present detailed, field-tested protocols for key transformations including amide reduction, N-alkylation, and Hofmann rearrangement, enabling the synthesis of novel amines and substituted amides. The causality behind experimental choices, safety considerations, and potential applications in drug discovery are discussed in depth to empower researchers in their synthetic campaigns.
Introduction: The Value of the 2,2-Dimethylcyclopropane Moiety
The cyclopropane ring, despite its simple structure, offers profound advantages in drug design. Its inherent strain and rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate by increasing its in-vivo half-life.[1] this compound serves as an excellent and readily accessible starting point for exploring the chemical space around this valuable scaffold. Its derivatives are key intermediates in the synthesis of important pharmaceutical agents, such as Cilastatin, an inhibitor of dehydropeptidase-I.[2][3] This guide details reliable methods to transform the robust amide functional group into other key chemical entities, opening avenues for new applications.
Strategic Derivatization Pathways
The derivatization of this compound can be strategically planned to yield three primary classes of compounds: primary amines (via reduction), secondary/tertiary amines (via N-alkylation followed by reduction), and carbon-degraded primary amines (via Hofmann rearrangement). Each pathway offers access to distinct structural motifs for biological screening.
Protocol I: Reduction of this compound to 2,2-Dimethylcyclopropylmethanamine
This protocol details the complete reduction of the carboxamide group to a methylene group, yielding the corresponding primary amine. This transformation is a cornerstone for introducing the 2,2-dimethylcyclopropylmethyl moiety.
Application Focus: The resulting primary amine is a versatile building block. It can be further functionalized through reductive amination, acylation, or arylation to generate extensive libraries of compounds for screening as enzyme inhibitors, GPCR ligands, or ion channel modulators.
Mechanistic Rationale
The reduction of amides to amines is effectively achieved using strong hydride-donating agents like Lithium Aluminum Hydride (LiAlH₄).[4][5] Unlike the reduction of esters or ketones, which yield alcohols, the amide reduction proceeds through a distinct mechanism where the carbonyl oxygen is ultimately eliminated.[6] The reaction involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon, followed by coordination of the oxygen to the aluminum center. This complex then eliminates an aluminate species to form a transient, highly reactive iminium ion, which is rapidly reduced by a second equivalent of hydride to furnish the amine product.[7]
Experimental Workflow Diagram
Caption: Workflow for LiAlH₄ reduction of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, ice bath, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Expertise & Experience: Using excess LiAlH₄ ensures the complete reduction of the amide. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.
-
-
Amide Addition: Cool the LiAlH₄ suspension to 0°C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via an addition funnel.
-
Trustworthiness: A slow, controlled addition is crucial to manage the initial exothermic reaction and prevent dangerous temperature spikes.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 4-12 hours.
-
Expertise & Experience: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
-
Workup (Fieser Method): Cool the reaction mixture back down to 0°C. Cautiously and very slowly, quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water (Where 'X' is the mass of LiAlH₄ in grams used at the start).
-
Trustworthiness: This specific quenching procedure is designed to precipitate granular aluminum salts that are easily filtered, simplifying the workup. Perform this step with extreme care behind a blast shield.
-
-
Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or diethyl ether.
-
Purification: Combine the filtrate and washes, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude amine can be purified by distillation or column chromatography.
Protocol II: N-Alkylation of this compound
This protocol describes the addition of an alkyl group to the nitrogen atom of the amide, generating secondary amides which can be further reduced or used directly in biological assays.
Application Focus: N-substituted 2,2-dimethylcyclopropanecarboxamides can be explored as novel analogs of existing drugs. The substituent can be tailored to probe specific interactions within a receptor binding pocket. Subsequent reduction provides access to secondary amines, further diversifying the available scaffolds.
Mechanistic Rationale
Amides are generally weak bases and nucleophiles. To achieve N-alkylation, the amide must first be deprotonated by a strong base to form the corresponding amidate anion.[8] Sodium hydride (NaH) is commonly used for this purpose. The resulting nucleophilic anion then displaces a halide from an alkyl halide (e.g., benzyl bromide, methyl iodide) in a classic Sₙ2 reaction. Alternative methods, such as phase-transfer catalysis or microwave-assisted synthesis, can also be employed for this transformation.[8]
Experimental Workflow Diagram
Caption: Workflow for N-alkylation of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl Halide (e.g., Benzyl Bromide, Iodomethane)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried flask under an inert atmosphere, wash the NaH (1.2 equivalents) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and carefully dry the NaH under a stream of nitrogen. Add anhydrous DMF.
-
Trustworthiness: Removing the mineral oil is crucial for consistent reactivity. NaH is highly reactive and flammable; handle with extreme care.
-
-
Deprotonation: Cool the NaH suspension to 0°C. Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Expertise & Experience: Hydrogen gas will evolve during this step. Ensure the reaction is properly vented. Allow the mixture to stir at 0°C for 30-60 minutes after the addition is complete, or until gas evolution ceases.
-
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC.
-
Workup: Cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude N-alkylated amide can be purified by silica gel column chromatography.
Protocol III: Hofmann Rearrangement for One-Carbon Chain Shortening
This protocol transforms the primary amide into a primary amine with one fewer carbon atom, yielding 2,2-dimethylcyclopropylamine. This is a powerful method for accessing the core cyclopropylamine scaffold.
Application Focus: Cyclopropylamines are prevalent motifs in pharmaceuticals and agrochemicals.[9][10] The product of this reaction, 2,2-dimethylcyclopropylamine, is a valuable synthon for creating compounds with potential applications as antivirals, antidepressants, and enzyme inhibitors.
Mechanistic Rationale
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with the loss of the carbonyl carbon.[11][12] The reaction proceeds by treating the amide with bromine (or another source of electrophilic halogen) and a strong base.[13] Key steps include:
-
Deprotonation of the amide followed by N-bromination to form an N-bromoamide.
-
A second deprotonation generates an unstable N-bromoamide anion.[12]
-
This anion rearranges: the cyclopropyl group migrates from the carbonyl carbon to the nitrogen with the simultaneous loss of the bromide ion, forming an isocyanate intermediate.[12][13]
-
The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the final primary amine.[11][12]
Experimental Workflow Diagram
Caption: Workflow for Hofmann rearrangement of this compound.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Dichloromethane (DCM) or Diethyl Ether
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ice bath, round-bottom flask, dropping funnel
Procedure:
-
Hypobromite Formation: In a flask cooled in an ice-salt bath, dissolve NaOH (4.0 equivalents) in water. Slowly add bromine (1.1 equivalents) dropwise with vigorous stirring. The solution should remain cold (0-5°C).
-
Trustworthiness: This in situ preparation of sodium hypobromite must be done carefully in a well-ventilated fume hood as bromine is highly corrosive and toxic.
-
-
Amide Addition: To this cold hypobromite solution, add a solution of this compound (1.0 equivalent) in a minimal amount of a co-solvent like dioxane or water, keeping the temperature below 10°C.
-
Rearrangement: Once the addition is complete, remove the ice bath and warm the reaction mixture, typically to 50-75°C, for about 1 hour.
-
Expertise & Experience: The warming step facilitates the key rearrangement of the N-bromoamide anion to the isocyanate.
-
-
Isolation: Cool the reaction mixture. Extract the aqueous solution multiple times with dichloromethane or diethyl ether.
-
Purification: Combine the organic extracts and dry them over anhydrous potassium carbonate (K₂CO₃).
-
Expertise & Experience: K₂CO₃ is a suitable drying agent for amines as it is basic and will not form salts with the product.
-
-
Filter the drying agent and carefully remove the solvent by distillation (note the product's volatility). Further purification of the resulting 2,2-dimethylcyclopropylamine can be achieved by fractional distillation.
Summary of Derivatization Strategies
| Protocol | Key Reagents | Functional Group Transformation | Product | Key Application Area |
| I: Reduction | LiAlH₄, Anhydrous THF | -CONH₂ → -CH₂NH₂ | 2,2-Dimethylcyclopropylmethanamine | Building block for larger, diverse amine libraries |
| II: N-Alkylation | NaH, Alkyl Halide, DMF | -CONH₂ → -CONHR | N-Alkyl-2,2-dimethylcyclopropanecarboxamide | Direct biological screening, precursor to secondary amines |
| III: Hofmann Rearrangement | Br₂, NaOH, H₂O | -CONH₂ → -NH₂ (with C loss) | 2,2-Dimethylcyclopropylamine | Synthesis of core cyclopropylamine pharmacophores |
Conclusion
This compound is a highly valuable and versatile starting material for synthetic and medicinal chemistry. The protocols detailed in this application note provide robust and reproducible methods for its conversion into primary amines, N-alkylated amides, and the core 2,2-dimethylcyclopropylamine scaffold. By understanding the mechanistic underpinnings of these transformations, researchers can confidently apply and adapt these procedures to generate novel molecules with significant potential for applications in drug discovery and development.
References
-
University of Calgary. (n.d.). Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
Vasu, S., et al. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Retrieved from [Link]
-
Han, Y., & Chorev, M. (1999). N-Alkylation of Amides. A Novel Procedure. The Journal of Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT. Retrieved from [Link]
-
JoVE. (n.d.). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
American Chemical Society. (2025). New approaches to amide arylation and alkylation under mild conditions. ACS Fall 2025. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]
-
Johnson, H. E., & Crosby, D. G. (1963). N-Alkylation of Amides. A Novel Procedure. The Journal of Organic Chemistry. Retrieved from [Link]
-
Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Google Patents. (n.d.). CN101735099A - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
RSC Publishing. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
MDPI. (n.d.). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]
-
YouTube. (2022, December 21). Derivatization Techniques. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethylcyclopropan-1-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
- Google Patents. (n.d.). CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
CP Lab Safety. (n.d.). (S)-(+)-2, 2-Dimethylcyclopropanecarboxamide, min 98%, 100 grams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 7. Video: Amides to Amines: LiAlH4 Reduction [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. longdom.org [longdom.org]
- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. pharmdguru.com [pharmdguru.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: The Use of 2,2-Dimethylcyclopropanecarboxamide in the Development of Novel Insecticides
Introduction: A Modern Approach to Insecticide Discovery
The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical scaffolds and modes of action.[1] For decades, the 2,2-dimethylcyclopropane carboxylic acid core has been the cornerstone of the highly successful pyrethroid class of insecticides.[1][2] These compounds, which are esters, are renowned for their potent activity against a broad spectrum of insect pests. However, their extensive use has led to widespread resistance, often linked to mutations in their target site, the voltage-gated sodium channel (VGSC).[3][4]
This guide focuses on a strategic pivot from the traditional ester linkage to an amide linkage, specifically exploring 2,2-Dimethylcyclopropanecarboxamide as a foundational building block for a new generation of insecticides. By replacing the ester with a more stable amide group, we open new avenues for chemical derivatization. This modification can alter the molecule's binding properties at the target site, potentially circumventing existing resistance mechanisms and improving metabolic stability.
Herein, we provide the scientific rationale, synthesis strategies, and detailed bioassay protocols for researchers engaged in the discovery and development of novel insecticides based on this promising scaffold. The methodologies are designed to be robust and self-validating, providing a comprehensive framework from initial synthesis to lead candidate validation.
Scientific Rationale: Targeting the Insect Voltage-Gated Sodium Channel
The primary target for this class of compounds is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the initiation and propagation of action potentials in insect neurons.[3][5] Disrupting the normal function of the VGSC leads to paralysis and death of the insect.
Mechanism of Action
Insecticides derived from the cyclopropanecarboxamide scaffold are hypothesized to act as Sodium Channel Blocker Insecticides (SCBIs) . Unlike pyrethroids, which typically lock the channel in an open state, SCBIs are state-dependent blockers. They preferentially bind to the inactivated state of the sodium channel, preventing it from returning to the resting state and thus blocking the sodium current in a voltage-dependent manner.[5][6] This distinct mechanism of action is crucial, as it may be effective against insects that have developed knockdown resistance (kdr) to pyrethroids, which often involves mutations that affect the open state of the channel.[4][5]
The 2,2-dimethylcyclopropane moiety provides the rigid, wedge-shaped conformation thought to be critical for insertion into a specific receptor site within the VGSC complex.[2] The amide linkage and its substituents are then explored to optimize binding affinity and selectivity for insect VGSCs over their mammalian counterparts, a key factor in developing compounds with favorable safety profiles.[7]
Caption: VGSC modulation by a cyclopropanecarboxamide derivative.
Synthesis and Derivatization Protocol
The core this compound can be synthesized through various established methods.[8][9] A common and efficient laboratory-scale approach involves the amidation of the corresponding carboxylic acid.
Protocol: Synthesis of a this compound Library
Objective: To synthesize a diverse library of N-substituted this compound derivatives for structure-activity relationship (SAR) studies.
Causality: This protocol uses a robust two-step process. First, the carboxylic acid is converted to a more reactive acid chloride. This intermediate readily reacts with a wide range of primary or secondary amines to form the desired amide derivatives, allowing for systematic exploration of chemical space.
Materials:
-
2,2-dimethylcyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
A diverse set of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator
Procedure:
Step 1: Formation of 2,2-Dimethylcyclopropanecarbonyl chloride
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. CAUTION: Thionyl chloride is corrosive and reacts violently with water. Perform in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acid chloride is typically used immediately in the next step without further purification.
Step 2: Amidation to Form N-Substituted Derivatives
-
Dissolve the crude acid chloride (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Cool the amine solution in an ice bath.
-
Slowly add the acid chloride solution to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the final N-substituted this compound derivative.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Caption: A typical workflow for screening new chemical entities.
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization and subsequent bioassays generate data that is crucial for understanding the SAR. This analysis informs the rational design of more potent and selective analogues. [10][11][12] Objective: To identify the structural features of the this compound scaffold that contribute positively or negatively to insecticidal activity.
Analysis Workflow:
-
Synthesize Analogues: Create sets of compounds where only one part of the molecule is varied at a time (e.g., different substituents on an N-phenyl ring).
-
Generate Bioactivity Data: Test all analogues in a standardized bioassay (e.g., topical application against Aedes aegypti) to obtain LD₅₀ values.
-
Tabulate and Compare: Organize the structural information and bioactivity data in a table to facilitate direct comparison.
-
Identify Trends: Look for correlations. For example, do electron-withdrawing groups on the N-aryl ring increase potency? Is there an optimal size for N-alkyl substituents?
Table 1: Hypothetical SAR Data for N-Aryl-2,2-dimethylcyclopropanecarboxamide Analogues
| Compound ID | N-Aryl Substituent (R) | LD₅₀ (µ g/insect ) vs. Aedes aegypti | Analysis |
| REF-01 | -H (Phenyl) | 2.5 | Baseline activity. |
| REF-02 | 4-Cl | 0.8 | Electron-withdrawing group at para position increases potency. |
| REF-03 | 4-CF₃ | 0.3 | Stronger electron-withdrawing group further enhances potency. |
| REF-04 | 4-OCH₃ | 8.1 | Electron-donating group at para position decreases potency. |
| REF-05 | 2-Cl | 3.2 | Steric hindrance at ortho position may be detrimental. |
| REF-06 | 3,5-diCl | 0.5 | Multiple electron-withdrawing groups can be beneficial. |
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the development of novel insecticides. Its structural relationship to the pyrethroids, combined with a distinct amide linkage, provides a compelling strategic platform to address the challenge of insecticide resistance. The protocols outlined in this guide offer a comprehensive framework for synthesizing, screening, and optimizing these compounds.
Future work should focus on advanced mechanistic studies, such as electrophysiological analysis on expressed insect VGSCs, to confirm the proposed mode of action. Furthermore, evaluating the metabolic stability and off-target effects of lead candidates will be critical for developing environmentally safe and effective next-generation crop protection and public health solutions.
References
-
Dong, K., Du, Y., Rinkevich, F., Yu, J., Wu, Y., & Zhorov, B. S. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. Advances in Insect Physiology, 46, 389-433. [Link]
-
Wang, Z. (2011). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Advanced Materials Research, 396-398, 1453-1456. [Link]
-
Salgado, V. L., & Hayashi, J. (2015). Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels. Pesticide Biochemistry and Physiology, 121, 52-59. [Link]
-
Dong, K., Du, Y., Rinkevich, F., Yu, J., Wu, Y., & Zhorov, B. S. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. Advances in Insect Physiology, 46, 389-433. [Link]
-
Zlotkin, E. (1999). The insect voltage-gated sodium channel as target of insecticides. Annual Review of Entomology, 44, 429-455. [Link]
-
Miller, A. L. E., Tindall, K., & Leonard, B. R. (2008). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (21), e812. [Link]
-
Kranthi, K. R. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. protocols.io. [Link]
-
Zlotkin, E. (1999). THE INSECT VOLTAGE-GATED SODIUM CHANNEL AS TARGET OF INSECTICIDES. Annual Review of Entomology, 44(1), 429-455. [Link]
-
Righi, M., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 71(5), 747-754. [Link]
- CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. [Link]
-
World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. [Link]
-
Miller, A. L. E., Tindall, K., & Leonard, B. R. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. JoVE. [Link]
- HU9200744D0 - Biotechnological process for the production of s-(+)-2,2-dimethyl cyclopropane-carboxamide.
- IE46643B1 - Insecticidal esters of 2,2-dimethylcyclopropane carboxylic acids and intermediates therefor.
- CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
-
Ford, M. G., et al. (1989). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. Pesticide Science, 27(4), 327-340. [Link]
- IE41614B1 - Substituted 2,2-dimethyl cylopropane carboxylic acid estersprocess for their preperation and their use as insecticides.
-
Zhang, Y., et al. (2009). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
-
Holan, G. (2011). Cycloprothrin – the first designer insecticide. CSIROpedia. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules, 27(8), 2446. [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization, 44(1-3), 43–78. [Link]
-
Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625-1648. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
Wikipedia. (n.d.). Cyclopropane. [Link]
-
Pridgeon, J. W., et al. (2008). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 45(3), 450-458. [Link]
- US4622337A - 2,2-dimethyl-3-(2-halovinyl)cyclopropane carboxlic acid ester pesticides.
-
Pridgeon, J. W., et al. (2008). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti (Diptera: Culicidae). Journal of Medical Entomology, 45(3), 450-458. [Link]
- EP0378026A1 - Fluor derivatives of 3-ethenyl-2,2-dimethyl cyclopropane-carboxylic acid, method for their preparation, their use as pesticides and compositions containing them.
-
Liu, Z., et al. (2023). Exploration of Synergistic Pesticidal Activities, Control Effects and Toxicology Study of a Monoterpene Essential Oil with Two Natural Alkaloids. Molecules, 28(7), 2977. [Link]
-
Seo, S.-M., et al. (2015). Structure-Activity Relationship of Aliphatic Compounds for Nematicidal Activity against Pine Wood Nematode (Bursaphelenchus xylophilus). ResearchGate. [Link]
-
Li, Y., et al. (2023). Insecticidal activity of monoamide compounds from Humulus scandens against Spodoptera frugiperda. Frontiers in Plant Science, 14, 1267868. [Link]
-
Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 54-74. [Link]
-
Lee, D.-W., et al. (2024). Nematicidal Activity of Alkyloxyalkanols Against Bursaphelenchus xylophilus. Molecules, 29(10), 2221. [Link]
Sources
- 1. Polyenylcyclopropane carboxylic esters with high insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cycloprothrin – the first designer insecticide – CSIROpedia [csiropedia.csiro.au]
- 3. Voltage-Gated Sodium Channels as Insecticide Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The insect voltage-gated sodium channel as target of insecticides - ProQuest [proquest.com]
- 5. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. kjdb.org [kjdb.org]
- 9. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. "Structure-Activity Relationships of 33 Carboxamides as Toxicants Agai" by Julia Pridgeon, James J. Becnel et al. [digitalcommons.unl.edu]
Application Note: Methodologies for the Ring-Opening of 2,2-Dimethylcyclopropanecarboxamide
An in-depth guide to the experimental protocols for the ring-opening of 2,2-Dimethylcyclopropanecarboxamide, designed for researchers and drug development professionals. This document provides a detailed exploration of the mechanistic principles and practical methodologies for transforming this strained-ring system into valuable linear scaffolds.
Abstract
The cyclopropane ring is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and unique metabolic profiles. However, the inherent ring strain of approximately 27 kcal/mol also makes it a versatile synthetic intermediate, amenable to ring-opening reactions that yield highly functionalized, linear carbon skeletons. This application note details experimental protocols for the ring-opening of this compound, a compound that presents unique challenges due to its lack of a "donor" group, making it less activated than classical donor-acceptor cyclopropanes. We present two primary methodologies—Acid-Catalyzed Nucleophilic Addition and Reductive Ring-Opening—providing senior application-level insights into the causality behind experimental choices, detailed step-by-step protocols, and expected outcomes. These methods are critical for researchers aiming to leverage cyclopropane chemistry for the synthesis of γ-amino acid derivatives and other valuable building blocks in drug discovery.[1]
Introduction and Mechanistic Considerations
This compound is characterized by a three-membered ring substituted with an electron-withdrawing carboxamide group (an "acceptor"). The absence of an electron-donating group on the ring classifies it as a non-activated or "acceptor-only" cyclopropane, which exhibits lower reactivity compared to well-studied donor-acceptor (D-A) systems.[2][3] Consequently, inducing ring cleavage requires carefully selected conditions to overcome the activation barrier without promoting undesired side reactions, such as simple hydrolysis of the robust amide moiety.[4][5]
The key to successful ring-opening lies in creating a transient species that destabilizes the cyclopropane C-C bonds. The primary strategies involve:
-
Electrophilic Activation: The carbonyl oxygen of the amide can be protonated by a Brønsted or Lewis acid. This enhances the electron-withdrawing nature of the substituent, polarizing and weakening the adjacent C1-C2 and C1-C3 bonds. The gem-dimethyl group at the C2 position sterically favors the cleavage of the C1-C2 bond, as this leads to the formation of a more stable tertiary carbocation intermediate.[6][7] This intermediate is then rapidly trapped by a nucleophile.
-
Reductive Cleavage: Treatment with a single-electron-transfer (SET) reducing agent, such as sodium dispersion, can generate a radical anion. This intermediate undergoes rapid ring-opening to relieve strain, forming a more stable acyclic radical that can be trapped by an electrophile. This approach has proven effective for arylcyclopropanecarboxamides and can be adapted for non-arylated analogs.[8][9]
The choice of methodology dictates the nature of the final product, allowing for the synthesis of diverse structures from a common starting material.
Figure 1: General workflow for the ring-opening of this compound.
Experimental Protocols
The following protocols are designed as robust starting points for investigation. Researchers are encouraged to optimize conditions based on their specific nucleophiles, electrophiles, and available equipment.
This protocol leverages a strong Brønsted acid in a polar, non-nucleophilic solvent to promote ring-opening and subsequent trapping by an electron-rich arene. The use of hexafluoroisopropanol (HFIP) is critical, as its high ionizing power and low nucleophilicity stabilize the cationic intermediate without competing in the reaction.[7][10]
Causality Behind Experimental Choices:
-
Triflic Acid (TfOH): A potent Brønsted acid is required to protonate the weakly basic amide oxygen, initiating the reaction.
-
HFIP Solvent: Stabilizes the developing tertiary carbocation, facilitating the SN1-type ring-opening of a non-activated cyclopropane.[7]
-
Electron-Rich Arene: A nucleophile with sufficient reactivity is needed to trap the carbocation efficiently. 1,3,5-Trimethoxybenzene is an excellent model substrate.
-
Room Temperature: The high reactivity of the protonated cyclopropane in HFIP allows the reaction to proceed under mild temperature conditions, minimizing potential side reactions.
Figure 2: Key mechanistic steps in the acid-catalyzed hydroarylation.
Step-by-Step Methodology:
-
Reagent Preparation: To a clean, dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 113.2 mg).
-
Addition of Nucleophile: Add 1,3,5-trimethoxybenzene (1.2 mmol, 201.8 mg).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous hexafluoroisopropanol (HFIP) (5.0 mL). Stir the mixture until all solids are dissolved.
-
Initiation: Cool the solution to 0 °C in an ice bath. Slowly add triflic acid (TfOH, 0.1 mmol, 8.8 μL) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired γ-aryl butanamide product.
| Parameter | Condition | Rationale |
| Catalyst | Triflic Acid (TfOH) | Strong acid for efficient carbonyl protonation. |
| Solvent | Hexafluoroisopropanol (HFIP) | Stabilizes cationic intermediates, low nucleophilicity. |
| Temperature | 0 °C to Room Temp. | Balances reaction rate with selectivity. |
| Time | 4-12 hours | Typical for complete conversion. |
| Expected Yield | 60-85% | Dependent on the specific arene nucleophile used. |
This protocol, adapted from methodologies developed for arylcyclopropanecarboxamides, uses a potent reducing agent to initiate ring cleavage, followed by trapping with a boron-based electrophile.[8][9] This method provides access to versatile γ-borylalkanamide intermediates.
Causality Behind Experimental Choices:
-
Sodium Dispersion: A high-surface-area reducing agent that facilitates efficient single-electron transfer (SET) to the cyclopropane system.
-
Methoxypinacolborane (MeOBpin): A reduction-resistant electrophile that effectively traps the anionic intermediate generated after ring-opening.
-
THF Solvent: Anhydrous THF is an excellent solvent for reductive metalations.
-
Low Temperature (-40 °C): Necessary to control the reactivity of the organosodium intermediates and prevent undesired side reactions.
Figure 3: Proposed mechanistic pathway for reductive borylation.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Under a positive pressure of nitrogen, add anhydrous tetrahydrofuran (THF) (10 mL). Add methoxypinacolborane (MeOBpin) (3.0 mmol, 480 mg).
-
Addition of Starting Material: Add a solution of this compound (1.0 mmol, 113.2 mg) in anhydrous THF (2 mL) to the flask.
-
Cooling: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath.
-
Initiation: While stirring vigorously, add a commercially prepared sodium dispersion (40% in paraffin, 4.0 mmol, 230 mg) portion-wise over 10 minutes, ensuring the internal temperature does not exceed -35 °C. The mixture will typically turn a deep color.
-
Reaction: Stir the reaction at -40 °C for 1-3 hours.
-
Monitoring: Progress can be monitored by quenching small aliquots with D₂O and analyzing the extent of deuterium incorporation by ¹H NMR or GC-MS.
-
Workup: Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (10 mL) at -40 °C. Allow the mixture to warm to room temperature.
-
Extraction: Add water (20 mL) and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the γ-boryl butanamide product.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Dispersion | High surface area for efficient SET. |
| Electrophile | Methoxypinacolborane | Reduction-resistant electrophile for trapping. |
| Solvent | Anhydrous THF | Standard for organometallic reactions. |
| Temperature | -40 °C | Controls reactivity of anionic intermediates. |
| Time | 1-3 hours | Rapid reaction at low temperature. |
| Expected Yield | 55-75% | Based on analogous systems.[9] |
Conclusion and Future Perspectives
The protocols outlined provide reliable and mechanistically distinct pathways for the strategic ring-opening of this compound. The acid-catalyzed method offers a direct route to C-C bond formation with arene nucleophiles, while the reductive approach provides access to versatile boronic ester intermediates suitable for further cross-coupling reactions. These methodologies transform a simple, strained-ring starting material into complex, high-value linear scaffolds, demonstrating the power of strain-release chemistry in modern organic synthesis and drug development.
References
-
Ivan A. Andreev, Nina K. Ratmanova, André U. Augustin, et al. (2021). Protic Ionic Liquid as Reagent, Catalyst, and Solvent: 1‐Methylimidazolium Thiocyanate. Angewandte Chemie International Edition. Available at: [Link]
-
TRC. (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. Available at: [Link]
-
Wang, S., Kaga, A., Kurogi, T., & Yorimitsu, H. (2019). Reductive Ring Opening of Arylcyclopropanecarboxamides Accompanied by Borylation and Enolate Formation. Organic Letters, 21(15), 6048–6051. Available at: [Link]
-
Chen, J., Yu, P., & Zhang, Y. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 243–262. Available at: [Link]
-
Martínez, A., & Fustero, S. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(4), 1859–1904. Available at: [Link]
-
Wang, S., Kaga, A., Kurogi, T., & Yorimitsu, H. (2019). Reductive Ring-opening of Arylcyclopropanecarboxamides Accompanied by Borylation and Enolate Formation. SciSpace. Available at: [Link]
-
Waylander. (2018). How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. Available at: [Link]
-
Mischler, J. A., & Thomson, R. J. (2016). Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. Chemical Science, 7(9), 6249–6253. Available at: [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available at: [Link]
-
Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Various Authors. (2014-2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]
-
Jarvis, C. I., & Thomson, R. J. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 752–755. Available at: [Link]
-
LibreTexts. (2023). The Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
-
de la Pradilla, R. F., Castellanos, E., Manzano, P., & Viso, A. (2008). An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity. Molecules, 13(4), 716–728. Available at: [Link]
-
Martínez, A., & Fustero, S. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. PubMed. Available at: [Link]
-
Chen, J., Yu, P., & Zhang, Y. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Enzymatic Resolution of Racemic 2,2-Dimethylcyclopropanecarboxamide
Abstract
The stereospecific synthesis of chiral molecules is a cornerstone of modern pharmaceutical and agrochemical development. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is a critical chiral intermediate, most notably for the synthesis of Cilastatin, a renal dehydropeptidase-I inhibitor co-administered with the antibiotic imipenem.[1][2][3] Traditional chemical resolution methods often involve costly chiral auxiliaries and can be environmentally burdensome. This guide provides a detailed exploration of enzymatic kinetic resolution (EKR) as a highly efficient, selective, and sustainable alternative for producing enantiomerically pure (S)-2,2-Dimethylcyclopropanecarboxamide. We present two primary, field-proven enzymatic strategies: the direct enantioselective hydrolysis of the racemic amide using amidases and the hydrolysis of a racemic ester precursor using lipases. This document provides the theoretical underpinnings, step-by-step protocols, and analytical methodologies required for successful implementation in a research and development setting.
Introduction: The Imperative for Chiral Purity
The biological activity of many therapeutic agents is dependent on their stereochemistry. In the case of 2,2-Dimethylcyclopropanecarboxamide, the (S)-enantiomer is the required building block for Cilastatin, while the (R)-enantiomer is inactive for this purpose.[4] Consequently, the use of a pure enantiomer enhances therapeutic efficacy, reduces metabolic load on the patient, and can prevent potential side effects associated with the inactive isomer.[5]
Enzymatic kinetic resolution leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[6] An enzyme will preferentially catalyze the transformation of one enantiomer over the other, allowing for the separation of the unreacted, desired enantiomer from the transformed, undesired one at approximately 50% conversion. This biocatalytic approach offers significant advantages, including mild reaction conditions (ambient temperature and neutral pH), high enantioselectivity, and reduced environmental impact compared to conventional chemical methods.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. In an ideal enzymatic resolution of racemic this compound, an enzyme selectively hydrolyzes the undesired (R)-enantiomer into (R)-2,2-dimethylcyclopropanecarboxylic acid, leaving the desired (S)-amide unreacted and thus enantiomerically enriched.
Caption: Workflow of Amidase-Mediated Kinetic Resolution.
Enzyme Selection: Causality and Strategy
The choice of enzyme dictates the entire resolution strategy. Two robust, industrially relevant pathways have been established for this target molecule.
Strategy A: Direct Hydrolysis with Amidases
This is the most direct approach. It involves using a whole-cell biocatalyst containing an amidase that exhibits high selectivity for the (R)-amide. Microorganisms from the genus Rhodococcus or Delftia are well-documented for this transformation.[7][8]
-
Causality: Amidases are specifically evolved to hydrolyze amide bonds. By screening for strains that possess R-stereoselective amidases, one can directly convert the unwanted (R)-amide to its corresponding acid, simplifying the reaction mixture. The use of whole cells is often preferred as it circumvents the need for costly enzyme purification and can improve operational stability.
Strategy B: Precursor Hydrolysis with Lipases/Esterases
This strategy involves the kinetic resolution of a racemic ester precursor, such as methyl or ethyl (±)-2,2-dimethylcyclopropanecarboxylate. Lipases, particularly immobilized ones like Novozyme 435 (Candida antarctica Lipase B), are highly effective.[1][9] These enzymes typically hydrolyze the ester to produce (S)-2,2-dimethylcyclopropanecarboxylic acid, leaving the (R)-ester unreacted. The resulting (S)-acid must then be chemically converted to the target (S)-amide in a subsequent step.
-
Causality: Lipases and esterases are among the most robust and widely used industrial enzymes.[10] They are readily available, often in immobilized forms that permit easy recovery and reuse. While this strategy requires an extra chemical step (amidation), the high efficiency and stability of enzymes like Novozyme 435 make it a compelling and economically viable option.[1]
| Enzyme Class | Recommended Enzyme/Source | Strategy | Target Reaction | Selectivity |
| Amidase | Whole cells of Delftia tsuruhatensis or Rhodococcus sp. | Direct Amide Resolution | Hydrolysis of (R)-Amide | (R)-selective |
| Lipase | Novozyme 435 (Immobilized Candida antarctica Lipase B) | Ester Precursor Resolution | Hydrolysis of Ester to (S)-Acid | (S)-selective[1] |
| Esterase | Whole cells of Rhodococcus sp. ECU1013 | Ester Precursor Resolution | Hydrolysis of Methyl Ester to (S)-Acid | (S)-selective[11] |
Table 1: Recommended Enzymes for Resolution Strategies.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amidase-Mediated Resolution of Racemic Amide
This protocol is based on a whole-cell biotransformation, which is a cost-effective and stable method.
Materials:
-
Racemic this compound
-
Whole cells of Delftia tsuruhatensis (or other suitable R-selective amidase-producing strain)
-
Potassium Phosphate Buffer (50 mM, pH 8.0)
-
Shaking incubator (30°C, 120-150 rpm)
-
Centrifuge
-
pH meter and appropriate acids/bases (e.g., 1M HCl, 1M NaOH)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Analytical equipment (Chiral HPLC or GC)
Procedure:
-
Biocatalyst Preparation: Culture the microorganism according to standard protocols to generate sufficient cell mass. Harvest the cells by centrifugation (e.g., 8,000 x g, 15 min, 4°C) and wash with phosphate buffer. The resulting cell paste is the biocatalyst.
-
Reaction Setup: In a suitable flask, suspend the racemic this compound in 50 mM phosphate buffer (pH 8.0) to a final concentration of 10-20 g/L.[8]
-
Initiate Reaction: Add the prepared wet cell paste to the substrate suspension (a typical starting point is a 1:1 ratio of substrate to wet cell weight).
-
Incubation: Place the flask in a shaking incubator at 30°C and 120 rpm.[8]
-
Monitoring: Periodically withdraw small aliquots (e.g., 1 mL). Centrifuge to remove cells. Analyze the supernatant for substrate conversion and the enantiomeric excess (e.e.) of the remaining amide using chiral chromatography (see Section 5). The reaction is typically stopped at or near 50% conversion to maximize the e.e. of the (S)-amide.
-
Work-up and Isolation: a. Once the target conversion is reached, remove the cells from the entire batch via centrifugation. b. Adjust the pH of the supernatant to >10 with 1M NaOH to ensure the (R)-acid product is fully deprotonated and water-soluble. c. Extract the aqueous solution multiple times with ethyl acetate. The desired, neutral (S)-amide will move into the organic phase. d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-2,2-Dimethylcyclopropanecarboxamide.
Protocol 2: Lipase-Mediated Resolution of Racemic Ester Precursor
This protocol uses the commercially available and highly robust immobilized enzyme, Novozyme 435.
Materials:
-
Racemic ethyl-2,2-dimethylcyclopropane carboxylate (DMCPE)[1]
-
Novozyme 435 (immobilized Candida antarctica Lipase B)
-
Potassium Phosphate Buffer (100 mM, pH 7.2)
-
Shaking incubator (30-40°C, 200 rpm)
-
Filtration apparatus
-
Organic solvent for extraction (e.g., Diethyl Ether or MTBE)
-
Standard reagents for amidation (e.g., thionyl chloride, ammonia)
Procedure:
-
Reaction Setup: In a flask, add the racemic ester (e.g., 65 mmol/L) and Novozyme 435 (e.g., 16 g/L) to the phosphate buffer (pH 7.2).[1] Using a biphasic system with a water-immiscible organic solvent like isooctane can improve solubility and yield for higher substrate concentrations.[11]
-
Incubation: Incubate the mixture at 30°C with vigorous shaking (200 rpm) to ensure good mixing.[1]
-
Monitoring: Monitor the reaction progress by taking samples of the organic phase (if used) or by extracting aliquots with a solvent, and analyzing for the disappearance of the ester and appearance of the acid via GC or HPLC. Stop the reaction at ~50% conversion.
-
Work-up and Isolation of (S)-Acid: a. Separate the immobilized enzyme by simple filtration. The enzyme can be washed with buffer and solvent and stored for reuse. b. Transfer the filtrate to a separatory funnel. Add an organic solvent (e.g., diethyl ether) if the reaction was purely aqueous. c. Extract the mixture with an aqueous base (e.g., 1M NaHCO₃ solution). The (S)-acid will be converted to its salt and move to the aqueous phase, while the unreacted (R)-ester remains in the organic phase. d. Separate the aqueous layer and carefully acidify it to pH <2 with cold 1M HCl. e. Extract the acidified aqueous layer with fresh diethyl ether. The protonated (S)-acid will now move into the organic phase. f. Dry the organic layer, filter, and evaporate the solvent to yield enantiomerically pure (S)-2,2-dimethylcyclopropanecarboxylic acid.
-
Conversion to (S)-Amide: Convert the purified (S)-acid to the (S)-amide using standard organic chemistry procedures (e.g., conversion to the acid chloride followed by reaction with ammonia).
Analytical Methods for Reaction Monitoring
Accurate analysis is critical for determining the success of the resolution. This requires measuring both the extent of the reaction (conversion) and its stereochemical outcome (enantiomeric excess).
Caption: Analytical Workflow for Monitoring Enzymatic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[5][12]
| Parameter | Typical Conditions for Amide/Acid | Typical Conditions for Ester |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD) | Polysaccharide-based CSP (e.g., Chiralcel OJ) |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% TFA for acid or 0.1% DEA for amide | n-Hexane / 2-Propanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 215 nm |
| Column Temp. | 25°C | 25°C |
Table 2: Example Chiral HPLC Method Parameters. Note: These are starting points and must be optimized for specific equipment and compounds.[13]
Calculating Key Metrics:
-
Enantiomeric Excess (e.e.): e.e. (%) = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100
-
Conversion (c): c (%) = e.e.s / (e.e._s + e.e._p) * 100, where e.e._s is the e.e. of the starting material and e.e._p is the e.e. of the product.
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity. An E value >200 is considered excellent for preparative scale. It is calculated from conversion and e.e. values.[14]
Field-Proven Insights & Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conversion Rate | Insufficient enzyme activity; Poor substrate solubility; Non-optimal pH or temperature. | Increase enzyme loading. Add a co-solvent (e.g., isooctane, MTBE) for hydrophobic substrates.[11] Optimize pH and temperature for the specific enzyme. |
| Low Enantioselectivity (Low E-value) | Enzyme is not selective enough; Reaction has proceeded far beyond 50% conversion. | Screen different enzymes (e.g., other lipases or amidase strains). Carefully monitor the reaction and stop it close to 50% conversion. |
| Difficult Product Separation | Similar polarities of starting material and product. | For amide/acid separation, ensure the pH is sufficiently high (>10) or low (<2) during extraction to fully ionize the acid. Consider column chromatography.[1] |
| Enzyme Deactivation (for reuse) | Harsh solvents; Extreme pH during workup; Improper storage. | Wash the immobilized enzyme with a gentle buffer and solvent (e.g., isopropanol) after use. Store at 4°C. Avoid cross-contamination. |
Conclusion
Enzymatic kinetic resolution stands as a powerful and industrially scalable technology for the production of enantiomerically pure (S)-2,2-Dimethylcyclopropanecarboxamide. The direct resolution of the racemic amide using an R-selective amidase offers a concise synthetic route. Alternatively, the resolution of an ester precursor with robust, immobilized lipases like Novozyme 435 provides a reliable, albeit longer, pathway that leverages a widely available and reusable biocatalyst. The choice of strategy will depend on factors such as microbial strain availability, process economics, and downstream processing capabilities. The protocols and analytical methods detailed herein provide a comprehensive framework for researchers and drug development professionals to successfully implement these green and efficient biocatalytic techniques.
References
- de Mattos, M. C., et al. (2000). Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid.
-
Various Authors. (2025). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]
- Wang, M. X., & Feng, G. Q. (2002). Enzymatic synthesis of optically active 2-methyl — and 2,2-dimethylcyclopropanecarboxylic acids and their derivatives.
-
Various Authors. (n.d.). Enantioselective production of 2,2-dimethylcyclopropane carboxylic acid from 2,2-dimethylcyclopropane carbonitrile using the nitrile hydratase and amidase of Rhodococcus erythropolis ATCC 25544. OUCI. Available at: [Link]
-
Moodley, V. E., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]
-
Zheng, R. C., et al. (2013). Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013. PubMed. Available at: [Link]
-
Meyer, R., et al. (2021). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. NIH. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Available at: [Link]
-
Request PDF. (2025). Analytical chiral separation methods (IUPAC Recommendations 1997). Available at: [Link]
- Google Patents. (n.d.). CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
TU Delft Research Portal. (n.d.). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. Available at: [Link]
- Google Patents. (n.d.). CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis.
-
PharmaCompass. (n.d.). Cyclopropanecarboxamide, 2,2-dimethyl-, (1S)-. Available at: [Link]
-
Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. Available at: [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
-
Scribd. (n.d.). Chiral Drug Separation. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]
-
ResearchGate. (2025). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Available at: [Link]
- Google Patents. (n.d.). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
-
Gładkowski, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 3. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]
- 4. Cyclopropanecarboxamide, 2,2-dimethyl-, (1S)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective production of 2,2-dimethylcyclopropane carboxylic acid from 2,2-dimethylcyclopropane carbonitrile usin… [ouci.dntb.gov.ua]
- 8. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 2,2-Dimethylcyclopropanecarboxamide Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylcyclopropanecarboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.
I. Overview of the Primary Synthetic Pathway
The most common and reliable synthetic route to this compound involves a two-step process:
-
Cyclopropanation: Formation of the precursor, 2,2-dimethylcyclopropanecarboxylic acid. A robust method for this step is the Simmons-Smith cyclopropanation of 2-methyl-2-propen-1-ol, followed by oxidation.
-
Amidation: Conversion of the carboxylic acid to the final amide product. This is typically achieved by forming an acid chloride intermediate with thionyl chloride, followed by amination with ammonia.
This guide will focus on troubleshooting these two critical stages.
Caption: Overall workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part A: Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid
Question 1: Why is my yield of (2,2-dimethylcyclopropyl)methanol low in the Simmons-Smith reaction?
Answer: Low yields in the Simmons-Smith cyclopropanation are often traced back to the quality of the reagents and the reaction setup. Here are the primary areas to investigate:
-
Reagent Quality: The zinc-copper couple is the heart of this reaction. Its activity is paramount.
-
Troubleshooting:
-
Ensure your zinc dust is fresh and has not been excessively exposed to air, which can lead to the formation of an inactive oxide layer.
-
The copper(I) iodide or copper(I) chloride used for activation should be of high purity.
-
Diiodomethane can degrade over time, releasing iodine (indicated by a pink or brownish color). If discolored, it can be purified by washing with a sodium thiosulfate solution.
-
-
-
Reaction Conditions: This reaction is sensitive to moisture and atmospheric oxygen.
-
Troubleshooting:
-
All glassware should be thoroughly oven-dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents. Diethyl ether or dichloromethane are common choices.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
If the reaction stalls, consider adding an additional portion of the zinc-copper couple and diiodomethane.
-
-
Table 1: Optimizing Simmons-Smith Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Zinc-Copper Couple | Commercial or freshly prepared | Prepare fresh for each reaction; consider activation with a small amount of iodine. | Increased reactivity and yield. |
| Solvent | Anhydrous diethyl ether | Screen other anhydrous solvents like dichloromethane or 1,2-dichloroethane. | Improved solubility and reaction rate. |
| Temperature | Refluxing diethyl ether (approx. 35°C) | Maintain a gentle reflux; avoid overheating which can lead to reagent decomposition. | Consistent reaction rate and minimized side reactions. |
| Reaction Time | 4-6 hours | Monitor by GC/TLC to determine the optimal time for your specific setup. | Prevents product degradation from prolonged reaction times. |
Question 2: I am observing significant amounts of byproducts after the oxidation of (2,2-dimethylcyclopropyl)methanol. What are they and how can I avoid them?
Answer: The oxidation step, while generally robust, can lead to impurities if not carefully controlled. The most common issues are over-oxidation or incomplete reaction.
-
Common Byproducts:
-
Unreacted Starting Material: (2,2-dimethylcyclopropyl)methanol.
-
Aldehyde Intermediate: 2,2-dimethylcyclopropanecarbaldehyde.
-
Ring-Opened Products: If harsh acidic conditions are used, the cyclopropane ring can be susceptible to opening.
-
-
Troubleshooting the Oxidation:
-
Choice of Oxidant: Jones reagent (chromium trioxide in sulfuric acid and acetone) is effective but can be harsh. Consider milder alternatives like pyridinium chlorochromate (PCC) or a Swern oxidation for better control.
-
Temperature Control: The addition of the oxidant should be done at a low temperature (typically 0°C) to manage the exothermicity of the reaction.
-
Stoichiometry: Ensure the correct stoichiometry of the oxidizing agent is used. An excess can lead to side reactions, while an insufficient amount will result in an incomplete reaction.
-
Caption: Troubleshooting logic for the oxidation step.
Part B: Synthesis of this compound
Question 3: My attempt to form the amide from the carboxylic acid and ammonia directly is giving very low yields. Why is this happening?
Answer: The direct reaction of a carboxylic acid and an amine (in this case, ammonia) to form an amide is challenging due to an acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[1] Heating this salt to high temperatures can drive off water to form the amide, but this is often inefficient and can lead to decomposition.[2]
The most effective method is to first "activate" the carboxylic acid.
Question 4: I'm having trouble with the thionyl chloride step to form the acyl chloride. What are the common pitfalls?
Answer: The conversion of 2,2-dimethylcyclopropanecarboxylic acid to its acyl chloride using thionyl chloride is a crucial activation step. Common issues include:
-
Incomplete Reaction: This can be due to impure thionyl chloride or insufficient reaction time/temperature.
-
Troubleshooting:
-
Use freshly distilled thionyl chloride.
-
A catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[3]
-
Gently reflux the reaction mixture until the evolution of HCl and SO₂ gases ceases.
-
-
-
Side Reactions: The primary concern is the potential for ring opening under harsh conditions, although the 2,2-dimethylcyclopropane system is relatively stable.
-
Troubleshooting:
-
Avoid excessively high temperatures or prolonged reaction times.
-
Remove the excess thionyl chloride under reduced pressure before proceeding to the next step.
-
-
Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[4][5][6] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and ensure all glassware is dry.[4][5][6]
Question 5: The final amination step is not clean, and I am getting a low yield of this compound. How can I improve this?
Answer: A low yield in the final amination step often points to issues with the reaction conditions or workup.
-
Reaction Conditions:
-
Temperature Control: The addition of the acyl chloride to the ammonia solution is highly exothermic. This should be performed at a low temperature (e.g., 0°C or below) to prevent side reactions.
-
Stoichiometry of Ammonia: A large excess of ammonia is typically used to react with the acyl chloride and to neutralize the HCl byproduct.[7]
-
Solvent: A non-protic solvent like dichloromethane or diethyl ether is recommended. Using an alcohol as a solvent can lead to the formation of an ester byproduct.
-
-
Workup and Purification:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is used to remove excess ammonia and ammonium salts.
-
Purification: The crude product can often be purified by recrystallization.
-
Table 2: Troubleshooting the Amidation Step
| Issue | Potential Cause | Troubleshooting Action |
| Low Yield | Incomplete acyl chloride formation. | Use fresh thionyl chloride with a catalytic amount of DMF. Ensure reaction goes to completion. |
| Side reaction with solvent. | Use a non-protic solvent (e.g., DCM, ether) instead of an alcohol. | |
| Loss during workup. | Ensure the pH of the aqueous layer is appropriate during extraction. Back-extract the aqueous layer. | |
| Impure Product | Unreacted acyl chloride. | Ensure a sufficient excess of ammonia is used and the reaction goes to completion. |
| Ester byproduct. | Avoid alcoholic solvents. | |
| Ineffective purification. | Screen different solvent systems for recrystallization to achieve optimal purity. |
III. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of 2,2-Dimethylcyclopropanecarboxylic Acid
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust (2.0 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.2 eq) in one portion. Reflux the mixture for 30 minutes.
-
Simmons-Smith Reaction: To the activated zinc-copper couple, add a solution of 2-methyl-2-propen-1-ol (1.0 eq) in anhydrous diethyl ether. Then, add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 4-6 hours, monitoring by GC.
-
Workup: Cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite, washing with diethyl ether. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Oxidation: Dissolve the crude (2,2-dimethylcyclopropyl)methanol in acetone and cool to 0°C. Add Jones reagent dropwise until the orange color persists. Stir for 1-2 hours at room temperature. Quench the reaction with isopropanol.
-
Purification: After workup, the crude 2,2-dimethylcyclopropanecarboxylic acid can be purified by distillation under reduced pressure or by recrystallization.
Protocol 2: Synthesis of this compound
-
Acyl Chloride Formation: In a flame-dried flask, dissolve 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) in anhydrous dichloromethane. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (1.2 eq) dropwise at room temperature. Gently reflux the mixture for 1-2 hours until gas evolution ceases.
-
Amidation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acyl chloride in anhydrous dichloromethane and add it dropwise to a cooled (0°C) concentrated solution of aqueous ammonia (large excess).
-
Workup and Purification: Stir the reaction mixture vigorously for 1 hour, then allow it to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexanes).[12]
IV. References
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.
-
Synthesis of 2-Methylcyclopropanol via Simmons-Smith Cyclopropanation. Benchchem.
-
Thionyl chloride. Lanxess.
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
-
Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review.
-
ICSC 1409 - THIONYL CHLORIDE. International Chemical Safety Cards.
-
THIONYL CHLORIDE. CAMEO Chemicals - NOAA.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
-
Thionyl chloride - Safety Data Sheet. Sigma-Aldrich.
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.
-
Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Google Patents.
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
-
Recrystallization-1.pdf. University of California, Los Angeles.
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate.
-
Recrystallization. --->. University of California, Los Angeles.
-
Recrystallization. Manhattan College.
-
Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents.
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health.
-
CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Google Patents.
-
Favorskii rearrangement. Wikipedia.
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health.
-
The Synthesis of Sterically Hindered Amides. CHIMIA.
-
Application Notes and Protocols: Synthesis of 2-Methylcyclopropanol via Simmons-Smith Cyclopropanation. Benchchem.
-
Enantioseparation and determination of this compound and corresponding acid in the bioconversion broth by gas chromatography. Sigma-Aldrich.
-
Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
-
4.2.6: Chemistry of Amides. Chemistry LibreTexts.
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts.
-
CAS 1759-55-3 this compound Impurity. Anant Pharmaceuticals Pvt. Ltd..
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications.
-
US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives. Google Patents.
-
Amide Formation Help. Reddit.
-
View of The Synthesis of Sterically Hindered Amides. CHIMIA.
-
Facile synthesis of amide and amine derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. ResearchGate.
-
HU9200744D0 - Biotechnological process for the production of s-(+)-2,2-dimethyl cyclopropane-carboxamide. Google Patents.
-
The Synthesis of Sterically Hindered Amides. ResearchGate.
-
Favorskii Rearrangement. Scribd.
-
the preparation of amides. Chemguide.
-
This compound. PubChem.
-
Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry. ResearchGate.
-
An Unprecedented (Semi)Favorskii Rearrangement. Evidence for the 2-(Acyloxy)cyclopropanones. ResearchGate.
-
US5102505A - Mixed aldehyde product separation by distillation. Google Patents.
-
US4254282A - Process for preparing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Google Patents.
-
Isobutyraldehyde patented technology retrieval search results. Patsnap.
Sources
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,2-Dimethylcyclopropanecarboxamide
Introduction: Welcome to the technical support center for 2,2-Dimethylcyclopropanecarboxamide. This molecule, particularly its (S)-enantiomer, is a critical chiral intermediate in the synthesis of Cilastatin, a dehydropeptidase inhibitor co-administered with certain antibiotics.[1][2][3] Achieving high chemical and enantiomeric purity is paramount for its use in pharmaceutical development. Impurities can lead to downstream reaction failures, reduced yields, and compromised final product integrity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification challenges. It is structured into two main sections: a Frequently Asked Questions (FAQs) section for rapid problem-solving and a detailed Troubleshooting Guide with step-by-step protocols for more complex purification scenarios.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
The impurity profile largely depends on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: Such as 2,2-dimethylcyclopropanecarbonitrile if the synthesis involves a hydrolysis step.[4]
-
Hydrolysis Byproduct: The corresponding 2,2-dimethylcyclopropanecarboxylic acid is a very common impurity, especially in biocatalytic processes or if the reaction mixture is exposed to acidic or basic aqueous conditions.[1][5][6]
-
Residual Amines or Acylating Agents: If prepared via a standard amidation reaction, unreacted starting materials may persist.[7]
-
Undesired Enantiomer: In asymmetric syntheses, the (R)-enantiomer will be present, necessitating chiral purification or resolution to achieve high enantiomeric excess (e.e.).[1][8]
Q2: My crude product is a persistent oil or waxy solid and refuses to crystallize. What steps can I take?
This is a classic sign that impurities are inhibiting the crystallization process. Before attempting a full-scale purification:
-
Solvent Trituration: Try stirring the crude oil with a solvent in which the desired amide has very low solubility but the impurities do (e.g., cold hexanes or diethyl ether). This can often "crash out" the product as a solid or wash away oily impurities.
-
Short Plug Filtration: Dissolve the crude material in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel. This can remove baseline impurities and colored material, often facilitating subsequent crystallization.
Q3: What is a good starting point for selecting a recrystallization solvent?
Recrystallization is a highly effective method for purifying this amide.[9] Based on documented procedures and the compound's properties, here are excellent starting points:
-
Hot Water: A patented method successfully uses hot water (45-80°C) to dissolve the crude product, followed by cooling to 0-4°C to induce crystallization. This is particularly effective for material from biocatalytic routes.[10]
-
Polar Organic Solvents: Solvents like ethanol, acetonitrile, or ethyl acetate are good candidates.[9][11] The ideal solvent will dissolve the amide when hot but have poor solubility when cold.[12][13]
For a systematic approach, perform small-scale solubility tests as summarized in the table below.
Table 1: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Rationale & Comments |
|---|---|---|---|---|
| Water | 100 | Good | Poor | Proven effectiveness, especially for removing organic-soluble impurities. Eco-friendly.[10] |
| Ethanol | 78 | High | Moderate | Good for dissolving the amide, may require a co-solvent (like water or hexane) for efficient crystallization.[11] |
| Acetonitrile | 82 | Good | Low | Often gives excellent crystal quality for amides and is a strong candidate.[9] |
| Ethyl Acetate | 77 | Moderate | Low | A versatile solvent, good for removing more polar impurities.[11] |
| Toluene | 111 | Moderate | Poor | Can be effective, but its high boiling point requires care.[11] |
Q4: My amide appears to be degrading during silica gel chromatography. How can I prevent this?
This is a known issue for some amides. Standard silica gel is acidic and can catalyze the hydrolysis of the amide back to the carboxylic acid.[9] To mitigate this:
-
Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine (or another volatile base). This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or switch to a reversed-phase (C18) column, where the mobile phase is typically a mixture of water and methanol or acetonitrile.[14]
Q5: How can I efficiently remove the 2,2-dimethylcyclopropanecarboxylic acid impurity?
This is a critical separation. The acidic nature of the impurity provides a straightforward chemical handle for its removal:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the solution with a mild aqueous base such as 1M sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer, leaving the neutral amide in the organic phase.[7] This is often the most effective first-pass purification step.
-
Macroporous Resin Chromatography: As detailed in patent literature, adjusting the pH of an aqueous solution of the crude product to be basic (pH 8.5-13.5) before loading onto a resin column allows for differential binding and elution.[10]
Part 2: Troubleshooting Guides & Detailed Protocols
This section provides structured workflows for common purification challenges.
Guide 1: Purification by Recrystallization
Scenario: Your crude product is a solid with low-to-moderate purity (70-95%) and contains colored impurities or residual starting materials.
Core Principle: This technique leverages the difference in solubility of the compound in a solvent at elevated and low temperatures to separate it from impurities.[12]
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
Protocol 1.1: Single-Solvent Recrystallization from Hot Water This protocol is adapted from a patented industrial process and is highly effective for this specific compound.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to 60-70°C with stirring until the solid completely dissolves. Add water portion-wise to avoid using an excessive volume.
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated carbon. Swirl the hot solution for a few minutes.
-
Hot Filtration (Optional): If carbon was added, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small portion of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight. Confirm purity by measuring the melting point (literature: 135-137°C for the (S)-enantiomer[16]).
Guide 2: Purification by Liquid-Liquid Extraction
Scenario: Your primary contaminant is the corresponding carboxylic acid, confirmed by analytical techniques (e.g., TLC, LC-MS).
Core Principle: This method exploits the difference in the acid-base properties of the neutral amide and the acidic carboxylic acid impurity. By converting the acid to its salt, we can move it into an aqueous phase.[7]
Workflow Diagram: Acid-Base Extraction
Caption: Logic flow for purification via acid-base extraction.
Protocol 2.1: Basic Wash for Carboxylic Acid Removal
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amide.
Guide 3: Advanced Chromatographic Purification
Scenario: The crude product is a complex mixture with several impurities of similar polarity, making recrystallization and extraction ineffective.
Core Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Table 2: Comparison of Chromatographic Methods
| Method | Principle | Best For... | Advantages | Disadvantages |
|---|---|---|---|---|
| Silica Gel Flash Chromatography | Adsorption (Polarity) | Separating moderately polar compounds from non-polar or very polar impurities. | Fast, scalable, widely available. | Can cause degradation of sensitive amides; solvent consumption can be high.[9] |
| Macroporous Resin Chromatography | Adsorption (Hydrophobicity/Size) | Purification from aqueous solutions, especially after biocatalysis. | High capacity, reusable, excellent for removing salts and polar byproducts.[10] | Requires aqueous mobile phases; may not resolve isomers well. |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning (Hydrophobicity) | High-resolution separation of compounds with similar polarity; final polishing step. | Excellent resolving power, ideal for purity analysis and small-scale prep.[14][17] | Expensive, lower capacity, requires specialized equipment. |
Protocol 3.1: Purification using Macroporous Adsorption Resin This protocol is based on a method proven to be highly effective for purifying (S)-2,2-dimethylcyclopropanecarboxamide from bioconversion reaction broths.[10]
-
Preparation: Prepare an aqueous solution of the crude product. Adjust the pH to a basic value (e.g., pH 9-11) using a dilute NaOH solution.
-
Loading: Load the pH-adjusted solution onto a pre-equilibrated macroporous resin column (e.g., Amberlite® XAD series or similar).
-
Washing: Wash the column with several column volumes of deionized water to elute salts and highly polar impurities.
-
Elution: Elute the bound this compound using a stepwise or gradient elution with an aqueous ethanol or methanol solution (e.g., starting with 20% ethanol in water and increasing to 60-70%).
-
Analysis & Concentration: Monitor the fractions using a suitable analytical method (e.g., TLC or HPLC). Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
References
-
Zheng, R. C., et al. (2008). R‐enantioselective hydrolysis of 2,2‐dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB‐07021. Journal of Applied Microbiology. Available at: [Link]
-
Various Authors. (2017). How to separate amides from free amine. ResearchGate. Available at: [Link]
- CN101445466A. (2009). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Google Patents.
-
Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]
-
Various Authors. (2015). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. ResearchGate. Available at: [Link]
-
ChemBK. (2024). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. ChemBK. Available at: [Link]
-
Various Authors. (2021). Enantioselective hydrolysis of (R, S)‐2,2‐dimethylcyclopropane‐1‐carboxylate into S‐2,2‐dimethyl cyclopropane‐1‐carboxylic acid. ResearchGate. Available at: [Link]
-
Various Authors. (2012). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]
-
Various Authors. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry. Available at: [Link]
- HU9200744D0. (1992). Biotechnological process for the production of s-(+)-2,2-dimethyl cyclopropane-carboxamide. Google Patents.
- US4542235A. (1985). Method for producing an optically active 2,2-dimethylcyclopropanecarboxylic acid. Google Patents.
-
University of Colorado Boulder. (n.d.). Recrystallization - Part 2. Organic Chemistry at CU Boulder. Available at: [Link]
-
Organic Chemistry Portal. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Available at: [Link]
- CN101735099B. (2012). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents.
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]
-
Various Authors. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review. Available at: [Link]
- CN101735099A. (2010). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents.
- DK0502525T3. (1996). Biotechnological process for the preparation of S-(+)-2,2-dimethylcyclopropane carboxamide. Google Patents.
-
Reddy, G. J., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
MicroSolv Technology Corporation. (n.d.). Amide or Amino HPLC Columns What are the Differences. MicroSolv. Available at: [Link]
-
Nichols, L. (n.d.). RECRYSTALLIZATION. University of California, Davis. Available at: [Link]
-
Various Authors. (2021). Could you please provide a guide for a reverse phase HPLC system to purify the amide product? ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 3. kjdb.org [kjdb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DK0502525T3 - Biotechnological process for the preparation of S - (+) - 2,2-dimethylcyclopropane carboxamide and R - (-) - 2,2-dimethylcyclopropane carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chembk.com [chembk.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Side Reactions in Cyclopropanation
Welcome to the technical support center for cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of cyclopropane rings. The cyclopropane motif is a valuable structural element in a wide range of organic compounds, including insecticides and antibiotics.[1] However, the inherent ring strain of cyclopropanes presents unique synthetic challenges, often requiring the use of highly reactive species that can lead to undesired side reactions.[1] This resource offers practical, field-proven insights to help you navigate these complexities and optimize your experimental outcomes.
Understanding the Landscape of Cyclopropanation
Cyclopropanation reactions are fundamental transformations in organic synthesis. The primary methods involve the reaction of an alkene with a carbene or carbenoid.[2] Common approaches include the Simmons-Smith reaction, the use of diazo compounds with or without metal catalysis, and reactions involving ylides.[1] Each of these methods, while powerful, is susceptible to specific side reactions that can diminish yield, complicate purification, and impact stereoselectivity. This guide will address the most frequently encountered issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Troubleshooting Guides: A Deeper Dive
Section 1: Simmons-Smith and Related Carbenoid Reactions
The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a widely used method for cyclopropanation.[3][4] While generally reliable, it is not without its challenges.
Q1: My Simmons-Smith reaction is sluggish, resulting in low yield and incomplete conversion of the starting alkene. What are the likely causes and how can I improve it?
A1: Low reactivity in a Simmons-Smith reaction is a common hurdle. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Inactivity of the Zinc-Copper Couple: The activation of zinc is paramount. A freshly prepared and properly activated zinc-copper couple is crucial for the reaction to proceed efficiently.[5] If you suspect your zinc-copper couple is not active enough, consider using ultrasound to enhance its activation.[5][6]
-
Purity of Diiodomethane: Impurities in diiodomethane can inhibit the reaction.[5] It is highly recommended to use freshly distilled or high-purity diiodomethane.
-
Reaction Conditions: The Simmons-Smith reaction is sensitive to moisture and air.[5] Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere, such as argon or nitrogen.[5]
-
Substrate Reactivity: Electron-deficient alkenes are inherently less reactive towards the electrophilic zinc carbenoid. For such substrates, consider switching to a more reactive reagent system. The Furukawa modification (diethylzinc and diiodomethane) or the Shi modification can be more effective for less reactive alkenes.[5]
-
Temperature: While higher temperatures can sometimes increase the reaction rate, they can also promote side reactions.[5] If you choose to increase the temperature, do so gradually in 5-10 °C increments while carefully monitoring the reaction progress.[5]
Table 1: Troubleshooting Low Yield in Simmons-Smith Reactions
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Use a freshly prepared and activated couple; consider sonication for activation.[5][6] |
| Impure Diiodomethane | Use freshly distilled or high-purity reagent.[5] |
| Presence of Moisture/Air | Ensure anhydrous conditions and an inert atmosphere.[5] |
| Low Substrate Reactivity | Switch to a more reactive system like the Furukawa or Shi modification.[5] |
| Low Reaction Temperature | Gradually increase the temperature, monitoring for side reactions.[5] |
Q2: I'm observing the formation of byproducts that are difficult to separate from my desired cyclopropane. What are these side reactions and how can I minimize them?
A2: The primary side reaction of concern in Simmons-Smith cyclopropanation is the methylation of heteroatoms. The electrophilic zinc carbenoid can react with alcohols or other nucleophilic functional groups present in the substrate.[5] This is particularly problematic with excess reagent or prolonged reaction times.[5]
Mitigation Strategies:
-
Stoichiometry: Use a minimal excess of the Simmons-Smith reagent.
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or GC-MS to avoid unnecessarily long reaction times once the starting material is consumed.[5]
Another potential issue is the formation of zinc iodide byproducts, which can sometimes complicate the work-up.[7] A standard aqueous work-up with a quenching agent like saturated aqueous ammonium chloride, followed by extraction, is typically effective for removing these inorganic salts.[5]
Section 2: Metal-Catalyzed Cyclopropanation with Diazo Compounds
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes using diazo compounds.[8] However, catalyst deactivation and competing reaction pathways are common challenges.
Q3: My metal-catalyzed cyclopropanation is suffering from low turnover numbers, suggesting catalyst deactivation. What are the potential causes and solutions?
A3: Catalyst deactivation is a significant issue in industrial catalytic processes and can be a major hurdle in laboratory-scale synthesis.[9] In the context of metal-catalyzed cyclopropanation, several factors can contribute to the loss of catalytic activity.
-
Heme Modification in Biocatalysts: In enzyme-catalyzed cyclopropanations, such as those using engineered cytochrome P450s, the reactive iron carbenoid intermediate can undergo side reactions with the enzyme itself.[10] This can lead to covalent modification of the heme cofactor and nucleophilic amino acid residues, ultimately causing catalyst inactivation.[10]
-
Inhibition by Reactants or Products: In some systems, the olefin substrate can coordinate to the metal center, leading to catalyst deactivation.[11]
-
Presence of Water: Moisture can lead to the deactivation of certain catalysts. Ensuring anhydrous reaction conditions is crucial.[12]
-
Poisoning by Functional Groups: Substrates containing functional groups that can strongly coordinate to the metal catalyst, such as sulfur-containing heterocycles, can act as catalyst poisons.[12]
Troubleshooting Catalyst Deactivation:
Caption: Troubleshooting catalyst deactivation pathways.
Q4: I am observing poor stereoselectivity in my asymmetric cyclopropanation. What factors influence stereocontrol, and how can I improve it?
A4: Achieving high stereoselectivity is often a primary goal in cyclopropanation, especially in the synthesis of chiral molecules.[13] Several factors can influence the stereochemical outcome.
-
Directing Groups: The presence of a coordinating group, such as a hydroxyl group on an allylic alcohol, can direct the cyclopropanation to a specific face of the alkene.[13][14] This is a powerful strategy for achieving high diastereoselectivity.
-
Steric Effects: In the absence of directing groups, steric hindrance will typically dictate the face of the alkene that is cyclopropanated.[13] The carbene will approach from the less sterically hindered side.
-
Catalyst Design: In asymmetric catalysis, the chiral ligand plays a critical role in controlling enantioselectivity. The architecture of the metal-carbene complex and its interaction with the substrate are key.[11] Fine-tuning the steric and electronic properties of the ligand can significantly impact selectivity.[15]
-
Solvent Effects: The choice of solvent can influence the reaction rate and, in some cases, the stereoselectivity. Non-polar, non-coordinating solvents are generally preferred for many cyclopropanation reactions.[5]
Improving Stereoselectivity:
-
Introduce a Directing Group: If possible, modify the substrate to include a directing group.
-
Optimize the Chiral Catalyst: Screen a variety of chiral ligands to find the one that provides the best selectivity for your specific substrate.
-
Solvent Screening: Evaluate a range of solvents to determine the optimal medium for the reaction.
Section 3: Cyclopropanation with Diazo Compounds (Metal-Free)
While often used with metal catalysts, diazo compounds can also be used for cyclopropanation under thermal or photochemical conditions.[1] This approach, however, can be hazardous and prone to side reactions.[3]
Q5: When using diazomethane for cyclopropanation, I'm getting a mixture of products and the reaction is difficult to control. Are there safer and more selective alternatives?
A5: Diazomethane is a highly reactive and potentially explosive reagent, making it challenging to handle safely.[3] The free carbene generated from diazomethane is also highly reactive and can lead to a variety of side reactions.[3]
Safer Alternatives and Control Measures:
-
In Situ Generation: If you must use diazomethane, consider generating it in situ to avoid handling the pure substance.
-
Simmons-Smith Reaction: As discussed earlier, the Simmons-Smith reaction is a much safer and more controlled method for methylene transfer.[3]
-
Dihalocarbenes: Dihalocarbenes, generated from haloforms and a strong base, are also effective for cyclopropanation and are generally safer to handle than diazomethane.[3]
Frequently Asked Questions (FAQs)
Q: How can I purify my cyclopropanated product from unreacted starting materials and byproducts? A: Purification is typically achieved through standard techniques such as column chromatography or distillation.[5] For acid-sensitive products, using deactivated silica gel for chromatography is recommended.[5]
Q: What is the typical stereochemistry of cyclopropanation reactions? A: Cyclopropanation is generally a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][7] For example, a cis-alkene will yield a cis-substituted cyclopropane.[16]
Q: Are there any "green" cyclopropanation methods? A: The reaction of diazo compounds in the absence of metals is considered a greener alternative as it avoids metal waste and halogenated reagents, producing only nitrogen gas as a byproduct.[1] However, the safety concerns associated with diazo compounds must be carefully managed.[1]
Experimental Protocols
Protocol 1: General Procedure for Simmons-Smith Cyclopropanation
-
Preparation of Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and copper(I) chloride. Heat the mixture gently with a heat gun under vacuum until the copper(I) chloride turns from white to yellow and then to gray. Allow the flask to cool to room temperature.
-
Reaction Setup: To the activated zinc-copper couple, add a solution of the alkene in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Diiodomethane: Add diiodomethane dropwise to the stirred suspension at a controlled temperature (often 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[5]
Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation with a Diazo Compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alkene and the rhodium catalyst (e.g., dirhodium tetraacetate) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Diazo Compound: Add a solution of the diazo compound in the same solvent dropwise to the reaction mixture at the desired temperature (often room temperature). The addition is typically done slowly to control the rate of nitrogen evolution.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: General experimental workflows for cyclopropanation.
References
-
Coelho, P. S., Brustad, E. M., & Arnold, F. H. (2013). Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. Science, 339(6117), 307–310. Retrieved from [Link]
-
Doyle, M. P. (n.d.). Catalytic Cyclopropanation Reactions. ResearchGate. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]
-
Pellissier, H. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. RSC Chemical Biology. Retrieved from [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
-
Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1183-1219. Retrieved from [Link]
-
Pellissier, H., Lattanzi, A., & Dalpozzo, R. (2014). Asymmetric Synthesis of Three-Membered Rings. Wiley-VCH. Retrieved from [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
Carreira, E. M., & Kulesza, A. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Accounts of Chemical Research, 56(9), 1017-1031. Retrieved from [Link]
-
Dalpozzo, R. (2013). Asymmetric Cyclopropanation Reactions. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. Retrieved from [Link]
-
Catalyst Deactivation. (2021, April 15). Catalyst deactivation [Video]. YouTube. Retrieved from [Link]
-
East Tennessee State University's Research Portal. (2019, April 12). Purification of Cyclohexene for Cyclopropanation Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
-
American Chemical Society. (2026, January 2). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 11.13: Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.4.7: Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. orgosolver.com [orgosolver.com]
- 15. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 16. chem.libretexts.org [chem.libretexts.org]
Optimization of reaction conditions for amidation of cyclopropanecarboxylic acids
Technical Support Center: Amidation of Cyclopropanecarboxylic Acids
Welcome to the technical support center for the optimization of reaction conditions for the amidation of cyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and valuable building blocks. Cyclopropylamides are privileged motifs in medicinal chemistry, prized for their ability to impart conformational rigidity, metabolic stability, and improved potency. However, their synthesis can present specific challenges.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for the amidation of cyclopropanecarboxylic acids?
The most prevalent method for forming an amide bond between a cyclopropanecarboxylic acid and an amine is through the use of a coupling reagent to activate the carboxylic acid.[1][2] Direct condensation without an activator is generally inefficient as it requires high temperatures (>160 °C), which can compromise the integrity of the cyclopropane ring and other sensitive functional groups.[3]
The primary strategies involve:
-
Carbodiimide-Based Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices.[4][5] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[6] These are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.[7][8]
-
Uronium/Aminium Salt-Based Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective, known for rapid reaction times, high yields, and minimal racemization, especially with challenging or sterically hindered substrates.[4][9][10][11] They activate the carboxylic acid by forming a highly reactive OAt-active ester.[8][9][10]
-
Phosphonium Salt-Based Reagents: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also powerful activators. A key advantage is that they do not react with the free amine component, which can be an issue with excess uronium salts.[2]
Q2: How do I select the right coupling reagent for my specific cyclopropanecarboxylic acid and amine?
Choosing the optimal reagent depends on several factors: the steric and electronic properties of your substrates, potential for racemization, cost, and scale.
| Reagent System | Key Advantages | Common Side Reactions/Drawbacks | Best Suited For |
| EDC / HOBt | Cost-effective; water-soluble byproducts (EDC); well-established.[1][6] | N-acylurea formation; potential for racemization; can be sluggish with hindered substrates.[7][12] | Routine couplings; scalable reactions; when cost is a primary factor. |
| HATU / DIPEA | High efficiency and fast reaction rates; low racemization; effective for hindered substrates.[8][9][10] | Higher cost; potential for guanidinylation of the amine if used in large excess.[10] | Challenging couplings (sterically hindered acids/amines); electron-deficient amines; chiral substrates.[13] |
| T3P® (Propylphosphonic Anhydride) | Excellent dehydrating agent; byproducts are water-soluble; good for large-scale synthesis. | Requires a base to neutralize the phosphoric acid byproduct. | Scale-up applications where easy byproduct removal is critical. |
A general decision-making workflow can be visualized as follows:
Caption: Decision tree for selecting a coupling reagent.
Troubleshooting Guide
Problem: Low or No Product Yield
Q3: My reaction shows low conversion to the desired amide. What are the most common causes and how can I fix it?
Several factors can lead to a stalled or low-yielding reaction. Systematically investigate the following possibilities:
-
Ineffective Carboxylic Acid Activation: This is the most frequent issue.
-
Cause: The coupling reagent may be old or degraded. Uronium salts like HATU are sensitive to moisture. Carbodiimides can also degrade over time.
-
Solution: Use a freshly opened bottle of the coupling reagent or purchase a new batch. Always store reagents in a desiccator under an inert atmosphere. Ensure your solvent (e.g., DMF, DCM) is anhydrous.[10]
-
-
Poor Nucleophilicity of the Amine:
-
Cause: The amine may be sterically hindered or electron-deficient (e.g., anilines with electron-withdrawing groups), making it a poor nucleophile.[13][14]
-
Solution: Switch to a more powerful coupling reagent. HATU is superior to EDC for activating the acid towards attack by weak nucleophiles.[8][13] Alternatively, increasing the reaction temperature may be necessary, but this must be done cautiously to avoid side reactions.[13]
-
-
Incorrect Stoichiometry or Base:
-
Cause: For uronium salt couplings (HATU), a non-nucleophilic base like DIPEA or triethylamine is required to first deprotonate the carboxylic acid, forming the carboxylate.[9][10] Insufficient base will halt the reaction.
-
Solution: Ensure you are using at least 2.0 equivalents of the base relative to the carboxylic acid. The stoichiometry should be: Acid (1.0 eq), HATU (1.0-1.2 eq), Amine (1.0-1.1 eq), and DIPEA (2.0-3.0 eq).[10]
-
-
Acid-Base Neutralization:
Problem: Side Product Formation
Q4: I'm using EDC and see a major byproduct with a similar polarity to my product. What is it and how do I prevent it?
This is a classic problem in carbodiimide chemistry. The byproduct is almost certainly an N-acylurea .[7][12]
-
Mechanism of Formation: The highly reactive O-acylisourea intermediate, formed from the reaction of your cyclopropanecarboxylic acid and EDC, is intended to react with your amine.[15] However, if the amine concentration is low or the amine is a poor nucleophile, the O-acylisourea can undergo an intramolecular rearrangement to the very stable and unreactive N-acylurea.[7][12][15]
Caption: Competing pathways for the O-acylisourea intermediate.
-
Prevention Strategies:
-
Use an Additive: This is the best solution. Additives like HOBt or NHS (1.0-1.2 equivalents) react rapidly with the O-acylisourea to form an active ester.[7][8] This HOBt-ester is still highly reactive towards the amine but is not prone to rearrangement, effectively suppressing N-acylurea formation.[7]
-
Control Stoichiometry: Adding the EDC last to a mixture of the acid, amine, and HOBt can minimize the lifetime of the O-acylisourea intermediate.
-
Q5: Is the cyclopropane ring stable under typical amidation conditions? Can it open?
The cyclopropane ring is generally stable under standard amidation conditions, which are typically neutral or slightly basic and run at room temperature. However, the ring can be susceptible to opening under certain conditions, particularly strongly acidic or enzymatic environments, which are not typical for these couplings.[16][17] For standard EDC/HOBt or HATU couplings, ring integrity is very high.
Problem: Difficult Purification
Q6: How can I efficiently remove the coupling byproducts and unreacted starting materials?
Purification can be challenging due to the similar polarities of starting materials, products, and byproducts.[12][18]
-
Aqueous Workup: A standard aqueous workup is the first and most effective step.
-
Acid Wash: A dilute acid wash (e.g., 5% aq. HCl or 1M aq. HCl) will protonate and remove unreacted amine and basic byproducts like DIPEA.[1]
-
Base Wash: A dilute base wash (e.g., saturated aq. NaHCO₃) will deprotonate and remove unreacted cyclopropanecarboxylic acid and acidic additives like HOBt.[1]
-
Water/Brine Wash: This removes water-soluble byproducts. If you used EDC, the N,N'-ethyl-dimethylaminopropyl-urea byproduct is water-soluble and will be largely removed here.[1] If you used DCC, the dicyclohexylurea (DCU) is insoluble in most solvents and can often be removed by filtration before the workup.[15]
-
-
Chromatography: If impurities remain after workup, column chromatography is necessary.[19]
-
Pro-Tip: If the N-acylurea byproduct from an EDC coupling is the main contaminant, it can be very difficult to separate. It is often better to re-run the reaction with HOBt to prevent its formation in the first place.
-
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method, potentially avoiding the need for chromatography.[18] Common solvents to try include ethyl acetate/hexanes, acetone, or acetonitrile.[18]
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amidation
This protocol is a robust starting point for many cyclopropanecarboxylic acids.
Materials:
-
Cyclopropanecarboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC·HCl (1.2-1.5 eq)
-
HOBt (1.2 eq)
-
Anhydrous Solvent (DMF or DCM, to make a ~0.1-0.5 M solution)
-
Tertiary base like DIPEA or N-methylmorpholine (NMM) (1.5 eq, especially if the amine is provided as a salt)
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve the cyclopropanecarboxylic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 10 minutes. If the amine is an HCl salt, add DIPEA (1.5 eq) and stir for an additional 10 minutes.
-
Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Perform an aqueous workup as described in Q6: wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: High-Efficiency Procedure for HATU-Mediated Amidation
This protocol is recommended for sterically hindered substrates, electron-deficient amines, or when minimizing racemization is critical.
Materials:
-
Cyclopropanecarboxylic acid (1.0 eq)
-
Amine (1.0-1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (N₂ or Argon), dissolve the cyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 5 minutes.
-
Add HATU (1.1 eq) to the solution. The mixture may change color. Stir for 10-15 minutes at room temperature to pre-activate the acid.[10]
-
Add the amine (1.05 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete much faster than EDC couplings.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate. A 5% LiCl (aq) wash can be effective for removing DMF.
-
Perform the standard aqueous workup (1M HCl, sat. NaHCO₃, brine).
-
Dry, concentrate, and purify the product as needed.
References
-
HATU - Wikipedia. Wikipedia. [Link]
-
Carbodiimides. Thieme Chemistry. [Link]
-
Carbodiimide – Knowledge and References. Taylor & Francis. [Link]
-
The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Hopax Fine Chemicals. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. ACS Publications. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Carbodiimide - Wikipedia. Wikipedia. [Link]
-
Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). The Journal of Organic Chemistry. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Coupling reagent and method for coupling amines with carboxylic acids.
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
-
Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid. Journal of Biological Chemistry. [Link]
-
Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules. [Link]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
-
Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances. [Link]
-
Acid-Catalyzed Intramolecular Ring-Opening Reactions of Cyclopropanated Oxabenzonorbornadienes with Carboxylic Acid Nucleophiles. ResearchGate. [Link]
-
Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Journal of the American Society for Mass Spectrometry. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
Recent developments in amide synthesis: direct amidation of carboxylic acids and transamidation reactions. Organic & Biomolecular Chemistry. [Link]
-
Catalytic and non-catalytic amidation of carboxylic acid substrates. Journal of the Iranian Chemical Society. [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbodiimide - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. growingscience.com [growingscience.com]
Technical Support Center: Chiral Resolution of 2,2-Dimethylcyclopropanecarboxamide
Welcome to the technical support center for the chiral resolution of 2,2-Dimethylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in separating the enantiomers of this critical chiral intermediate. As the (S)-enantiomer is a key building block for pharmaceuticals like Cilastatin, achieving high enantiomeric purity is paramount.[1] This document moves beyond simple protocols to explain the scientific rationale behind each troubleshooting step, empowering you to make informed decisions in your laboratory work.
Section 1: Chromatographic Resolution (HPLC/SFC) - Foundational Issues
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common analytical and preparative techniques for chiral resolution. The unique rigid structure of the dimethylcyclopropane skeleton can make enantioselective synthesis and separation challenging.[2] Success hinges on finding a suitable Chiral Stationary Phase (CSP) and optimizing the mobile phase to exploit subtle differences in the enantiomers' interactions with the CSP.[3]
Q1: I am not achieving any separation between the enantiomers of this compound. Where should I begin?
Symptom: A single, sharp peak is observed for the racemic mixture, with no indication of a shoulder or peak splitting (Resolution = 0).
Troubleshooting Workflow: This issue almost always stems from an inappropriate choice of Chiral Stationary Phase (CSP) or a suboptimal mobile phase. The principle of chiral recognition relies on establishing at least three points of interaction between the analyte and the CSP, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4] For an amide like this compound, hydrogen bonding capabilities are significant.
-
Verify CSP Selection: Polysaccharide-based CSPs are the most versatile and successful for a wide range of racemates, including amides.[5][6] If you are not using one, this is the first and most critical change to make.
-
Primary Screening: Screen columns with coated or immobilized derivatives of amylose and cellulose, such as tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate). These phases are known for their broad applicability.[7]
-
Immobilized vs. Coated: Immobilized CSPs offer greater solvent compatibility, allowing for a wider range of mobile phases and more robust column cleaning procedures, which can be invaluable during method development.[8]
-
-
Systematic Mobile Phase Screening: The mobile phase composition dictates the strength and nature of interactions between your analyte and the CSP. A systematic screening approach is essential.
-
Normal Phase (NP): This is often the starting point. Use a base solvent of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). The type and percentage of the alcohol modifier dramatically affect selectivity.[9]
-
Polar Organic Mode (POM): Use pure methanol or ethanol, or combinations with acetonitrile. This mode is excellent for compounds with poor solubility in NP solvents.[9]
-
Reversed-Phase (RP): While less common for this specific molecule, it can be effective. Use a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium acetate).[9]
-
-
Introduce Additives: Small amounts of acidic or basic additives can drastically alter retention and selectivity by modifying the ionization state of the analyte or interacting with the stationary phase.[10]
-
For a neutral amide, additives can still be beneficial by interacting with residual silanols on the silica support or modifying the surface chemistry of the CSP.[11]
-
Screen with 0.1% diethylamine (DEA) for basic conditions and 0.1% trifluoroacetic acid (TFA) for acidic conditions in your NP or POM mobile phases.
-
Logical Workflow for Initial Method Development
Caption: Initial method development workflow for achieving baseline separation.
Q2: My enantiomer peaks are present but show significant tailing and poor shape. How can I fix this?
Symptom: Asymmetrical peaks where the back half is wider than the front half. This leads to poor resolution and inaccurate integration.
Troubleshooting Workflow: Peak tailing is typically caused by secondary, undesirable interactions or column overload.[11]
-
Check for Column Overload: This is the simplest problem to diagnose. Injecting too much sample mass saturates the active sites on the CSP, leading to tailing.
-
Action: Prepare a dilution series of your sample (e.g., 10x, 50x, 100x) and inject them. If peak shape improves dramatically at lower concentrations, you are overloading the column.[11]
-
-
Mitigate Secondary Silanol Interactions: Silica-based CSPs have residual silanol groups (-Si-OH) that can interact strongly with polar functional groups like amides, causing tailing.
-
Action: Add a small amount of a competing agent to the mobile phase. For a neutral amide, an alcohol modifier itself helps, but if tailing persists, a basic additive like 0.1% Diethylamine (DEA) can effectively mask these active sites.[11]
-
-
Optimize Mobile Phase Composition: The choice of solvent can influence peak shape.
-
Action (NP): Sometimes, a more polar alcohol modifier (ethanol vs. isopropanol) can improve peak shape by reducing strong analyte-CSP interactions. The effect of mobile phase composition on chiral separation is profound.[10]
-
Action (RP): Ensure your buffer concentration is adequate (typically 10-20 mM) to maintain a stable pH and ionic environment.[11]
-
-
Consider Extra-Column Dead Volume: Poor connections, excessive tubing length, or an improperly seated column can all contribute to peak broadening and tailing.
-
Action: Check all fittings from the injector to the detector. Use low-dead-volume tubing and ensure the column is installed correctly according to the manufacturer's instructions.
-
| Parameter | Potential Cause of Tailing | Recommended Action | Scientific Rationale |
| Sample Load | Column Overload | Reduce sample concentration by 10-100x. | Exceeding the linear capacity of the stationary phase leads to non-ideal peak shapes. |
| Mobile Phase | Secondary Silanol Interactions | Add 0.1% DEA or other basic modifier. | The additive competitively binds to active silanol sites, preventing them from interacting with the analyte.[11] |
| Hardware | Extra-Column Volume | Check and tighten all fittings; use minimal tubing length. | Minimizes the space where the sample band can diffuse and broaden outside of the column. |
| Column Health | Contamination/Degradation | Perform a column wash procedure (See Appendix B). | Contaminants at the column inlet can disrupt sample flow and create secondary interaction sites.[8] |
Section 2: Advanced Chromatographic Troubleshooting
Q3: My method initially worked well, but the resolution is now degrading with each injection. What is the cause?
Symptom: A gradual decrease in the resolution factor (Rs) and/or an increase in peak tailing over a series of injections.
Troubleshooting Workflow: This classic symptom points to a change in the stationary phase, most often due to contamination or degradation.[3]
-
Column Contamination: Strongly adsorbed impurities from your sample can accumulate at the head of the column.[8] This changes the local stationary phase chemistry and physically blocks the flow path, leading to poor performance.
-
Action: Implement a robust sample preparation procedure (e.g., solid-phase extraction) to remove highly retained impurities.
-
Action: Install a guard column. This is a small, sacrificial column placed before the analytical column to trap contaminants. It is far cheaper to replace a guard column than an expensive chiral column.[12]
-
Action: Perform a column wash/regeneration. For immobilized CSPs, you can often use strong solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to strip contaminants. Crucially, always consult the column manufacturer's instructions before using harsh solvents, especially on coated CSPs, which can be irreversibly damaged. [8]
-
-
Stationary Phase "Memory Effects": This is a more subtle issue, particularly in isocratic chiral separations.[3] If you use mobile phase additives, they can adsorb onto the stationary phase. If you switch to a method without the additive, it can slowly leach off, changing the separation conditions over time.
-
Action: If possible, dedicate a column to a specific method or mobile phase type. If you must switch, ensure extremely thorough flushing (at least 20-30 column volumes) with an intermediate solvent like isopropanol when changing between incompatible mobile phase systems (e.g., NP to RP).[9]
-
Q4: How important is temperature control for my chiral separation?
Symptom: Inconsistent retention times and variable resolution between runs or on different days.
Troubleshooting Workflow: Temperature is a critically important but often overlooked parameter in chiral chromatography. Chiral recognition is governed by thermodynamics (ΔG = ΔH - TΔS).
-
Enhanced Selectivity at Lower Temperatures: Generally, lowering the temperature increases chiral selectivity (α).[11] This is because the separation is often enthalpically driven (ΔH), and lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.
-
Action: If your resolution is marginal, try decreasing the column temperature (e.g., from 25°C to 15°C or 10°C). The improvement can be significant.
-
-
Improved Efficiency at Higher Temperatures: Conversely, higher temperatures decrease mobile phase viscosity, leading to faster mass transfer and sharper, more efficient peaks.[11] This can sometimes counteract the loss in selectivity to provide an overall improvement in resolution.
-
Action: If you have good selectivity but broad peaks, try increasing the temperature (e.g., to 35°C or 40°C).
-
-
Consistency is Key: The most important takeaway is that temperature must be controlled with a column thermostat for reproducible results. A few degrees of change in ambient lab temperature can be enough to cause retention times and resolution to drift unacceptably.
Section 3: Troubleshooting Enzymatic Resolution
Enzymatic kinetic resolution is a powerful method for producing enantiopure compounds on a preparative scale.[13] For this compound, this can be achieved either by enantioselective hydrolysis of a precursor ester to the carboxylic acid or through direct, enantioselective synthesis from the corresponding nitrile.[1]
Q5: My lipase-catalyzed kinetic resolution is very slow and/or shows poor enantioselectivity (low E-value). How can I improve it?
Symptom: The reaction does not reach 50% conversion in a reasonable time, or the enantiomeric excess (ee) of both the product and the remaining substrate is low.
Troubleshooting Workflow: The efficiency of an enzymatic kinetic resolution is highly dependent on the choice of enzyme, solvent, and reaction conditions.[14][15]
Principle of Enzymatic Kinetic Resolution
Caption: Workflow of enzymatic kinetic resolution of an amide.
-
Screen Different Enzymes: Not all lipases are created equal. Their active sites have unique topographies, leading to different substrate specificities and enantiopreferences.
-
Optimize the Solvent: The solvent (or lack thereof) profoundly impacts enzyme activity and stability.
-
Action: Screen various organic solvents. Aprotic, non-polar solvents like methyl tert-butyl ether (MTBE) or toluene are often optimal as they do not strip the essential water layer from the enzyme.[19] Avoid highly polar solvents like DMF or DMSO which can denature the enzyme.
-
-
Choice of Acylating Agent (for ester/amide synthesis): If you are performing a transesterification or amidation, the acyl donor is critical.
-
Action: For N-acylation reactions, activated esters like 2,2,2-trifluoroethyl butanoate can significantly increase reaction rates.[20]
-
-
Control Water Activity: Lipases require a small amount of water to maintain their active conformation, but excess water can promote unwanted hydrolysis reactions.
-
Action: Ensure your solvents are not completely anhydrous. If using a lyophilized enzyme powder, adding a very small amount of buffer or salt hydrate can sometimes improve activity.
-
-
Temperature Optimization: Enzyme activity is temperature-dependent.
-
Action: Most lipases work well between 30-50°C. Run small-scale reactions at different temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum. Higher temperatures increase the reaction rate but can also lead to enzyme denaturation over time.
-
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Enzyme | Poor enantioselectivity (Low E) | Screen a panel of lipases (e.g., CAL-B, P. cepacia). | The enzyme's active site must be sterically and electronically complementary to one enantiomer's transition state.[15] |
| Solvent | Low reaction rate | Use a non-polar, aprotic solvent like MTBE or toluene. | Prevents denaturation and stripping of the essential water layer required for enzyme conformational stability.[19] |
| Temperature | Slow reaction | Optimize temperature, typically in the 30-50°C range. | Balances increased kinetic energy (higher rate) with the risk of thermal denaturation (loss of activity). |
| Substrate | Low conversion | Use an activated acyl donor (for synthesis) or optimize pH (for hydrolysis). | Lowers the activation energy for the desired reaction pathway. |
Appendices
Appendix A: Standard HPLC/SFC Screening Protocol
-
Column: Select an immobilized polysaccharide-based chiral column (e.g., amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase A (NP): 90:10 Hexane:Isopropanol.
-
Mobile Phase B (NP): 90:10 Hexane:Ethanol.
-
Mobile Phase C (POM): 100% Methanol.
-
Mobile Phase D (POM): 100% Ethanol.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Temperature: 25°C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Procedure:
-
Equilibrate the column with Mobile Phase A for at least 10 column volumes.
-
Inject the racemic sample.
-
If no or poor separation, add 0.1% DEA and re-inject.
-
Flush the column thoroughly with isopropanol.
-
Repeat the screening process for Mobile Phases B, C, and D.
-
Appendix B: General Column Washing Protocol (for Immobilized CSPs)
Warning: Verify solvent compatibility with the column manufacturer before proceeding. This protocol is NOT for coated CSPs.
-
Disconnect the column from the detector to avoid contaminating it.
-
Flush with 20 column volumes of Isopropanol .
-
Flush with 20 column volumes of Ethyl Acetate .
-
Flush with 20 column volumes of Dichloromethane (DCM) .
-
Flush with 20 column volumes of Isopropanol to remove the stronger solvents.
-
Store the column in the recommended storage solvent (often Hexane/IPA or pure IPA).
References
-
Shi, X.-H., et al. (2005). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 19(3), 384-387. [Link]
-
Cui, Y., et al. (2022). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2‐Dimethylcyclopropanecarboxamide. Angewandte Chemie International Edition, 61(27), e202203418. [Link]
-
Chiral Technologies Europe (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
-
Wikipedia (n.d.). Chiral resolution. Wikipedia. [Link]
-
Liljeblad, A., et al. (2000). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. [Link]
-
Qu, H., & Shamsi, S. A. (2018). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Electrophoresis, 39(5-6), 836-843. [Link]
-
Malviya, R., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 139-147. [Link]
-
Chromatography Today (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Regis Technologies (n.d.). HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
Li, S., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(10), 3467-3501. [Link]
-
de Souza, J. D., et al. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. TU Delft Research Portal. [Link]
-
Wang, Y., et al. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Organic Letters, 24(31), 5789-5793. [Link]
-
de Souza, J. D., et al. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 8(7), 896-903. [Link]
-
Masdeu, G., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 59. [Link]
-
Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(19), 4521. [Link]
-
Szeliga, J., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(19), 11927. [Link]
-
Haginaka, J. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Wang, T., & Wenslow, R. M. (2004). Effect of mobile phase additive on chiral separation. Journal of Chromatography A, 1041(1-2), 165-172. [Link]
-
Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
-
Patel, K., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-10. [Link]
-
Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 18(16), 1953-1959. [Link]
-
Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1438-1458. [Link]
-
Douša, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(11), 2833-2853. [Link]
-
Pătruț, E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(19), 6288. [Link]
-
Głowacka, A., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 26(15), 4478. [Link]
-
Iacopini, S., et al. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(21), 3848. [Link]
-
Zdarta, J., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, 23(14), 7686. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. eijppr.com [eijppr.com]
- 5. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chiraltech.com [chiraltech.com]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.tudelft.nl [research.tudelft.nl]
- 16. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,2-Dimethylcyclopropanecarboxamide
Welcome to the technical support guide for the purification of 2,2-Dimethylcyclopropanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. We will delve into the causality behind experimental choices, providing troubleshooting guides and detailed protocols grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect?
The nature of impurities is intrinsically linked to the synthetic route employed.
-
From Carboxylic Acid Route: If you are synthesizing the amide from 2,2-dimethylcyclopropanecarboxylic acid, the most common impurities are unreacted starting material (the carboxylic acid) and residual coupling agents.[1]
-
From Nitrile Hydrolysis: Syntheses starting from 2,2-dimethylcyclopropanecarbonitrile can result in residual nitrile or the corresponding carboxylic acid if over-hydrolysis occurs. Biocatalytic processes using nitrile hydratase are a common route.[2][3]
-
General Synthesis By-products: Depending on the specific reagents and conditions, side reactions can lead to various structurally related impurities. For instance, in some syntheses of similar compounds, N-alkylation can be a side product.[4]
Q2: I have a crude reaction mixture. What is the best initial purification strategy?
Your choice of strategy depends on the scale of your experiment and the nature of the primary impurities. A logical workflow can help guide your decision.
Caption: Decision workflow for selecting a purification method.
For lab-scale synthesis where unreacted 2,2-dimethylcyclopropanecarboxylic acid is a likely impurity, an initial acid-base extraction is highly effective.[5] For general purification of solid amides, recrystallization is often the method of choice due to its efficiency and simplicity.[6] If these methods fail to provide the desired purity, column chromatography is the next logical step.
Q3: How do I select the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[7][8] For this compound, water is a documented and effective recrystallization solvent.[2] The compound can be dissolved in hot water (e.g., 45-80°C) and will crystallize upon cooling to 0-4°C.[2] Other polar solvents like ethanol, acetone, or acetonitrile can also be effective for purifying amides.[6]
Q4: My purified product has a melting point of 130°C, but the literature value is 135-137°C. What does this mean?
A melting point that is depressed and broad is a classic indicator of impurities. Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, requiring less energy to break it apart, which results in a lower and broader melting range. Your product requires further purification.
Q5: How can I assess the purity of my final product?
Several analytical techniques can be used:
-
Gas Chromatography (GC): A patent for purifying this compound explicitly uses GC to determine product purity.[2]
-
High-Performance Liquid Chromatography (HPLC): Both normal and reverse-phase HPLC are powerful tools for assessing purity and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and detect impurities if they are present in sufficient quantities (typically >1%).
-
Melting Point Analysis: As discussed, a sharp melting point that matches the literature value (135-137°C for the (S)-enantiomer) is a good indicator of high purity.
Part 2: Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification process.
Issue 1: Problems with Recrystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated, and cooling is too rapid. | Use a lower-boiling point solvent. / Ensure cooling is slow and undisturbed. Try adding a seed crystal to induce proper crystallization.[9] |
| Poor Recovery | Too much solvent was used. / The compound has significant solubility even at low temperatures. / Premature crystallization occurred during hot filtration. | Boil off some of the solvent to concentrate the solution before cooling.[10] / Cool the solution in an ice-salt or dry ice-acetone bath for maximum recovery.[8] / Use a pre-warmed funnel and excess hot solvent during filtration to prevent this.[10] |
| Impurities Co-crystallize | The impurity has very similar solubility properties to the product. / The impurity is trapped within the crystal lattice. | Perform a second recrystallization. / Switch to a different purification method, such as column chromatography, which separates based on a different principle (e.g., polarity).[4] |
Issue 2: Challenges in Column Chromatography
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Product Streaking on Column | The compound is too polar for the chosen eluent system (normal phase). / The column is overloaded with the sample. | Increase the polarity of the mobile phase (e.g., add methanol to a dichloromethane or ethyl acetate eluent). / Use a larger column or load less sample. |
| Poor Separation | The polarity of the impurity and the product are too similar for the chosen conditions. | Switch the stationary phase (e.g., from silica to C18 reversed-phase).[11] / For acidic or basic impurities, add a modifier to the eluent (e.g., a small amount of acetic acid or triethylamine) to change the ionization state and polarity of the compounds.[5] |
| Product is Insoluble in Loading Solvent | The solvent used to load the sample onto the column is too weak, causing precipitation at the top of the column. | Dissolve the sample in a minimum amount of a stronger solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. Dry this mixture and load the resulting powder onto the column. |
Part 3: Detailed Experimental Protocols
These protocols are based on validated methods from patents and scientific literature. Always perform a thorough risk assessment and use appropriate Personal Protective Equipment (PPE) before starting any experiment.
Protocol 1: Recrystallization from Water
This protocol is adapted from an industrial method for purifying crude this compound.[2] It is highly effective for removing non-polar impurities.
Step-by-Step Methodology:
-
Place the crude this compound solid into an Erlenmeyer flask.
-
Add a minimal amount of deionized water. For every 1 gram of crude product, start with approximately 5-10 mL of water.
-
Heat the mixture with stirring (using a magnetic stir bar) to between 55-65°C. The goal is to fully dissolve the solid.[2] If it does not fully dissolve, add more hot water dropwise until a clear solution is obtained. Avoid adding excessive water to ensure good recovery.
-
Once dissolved, remove the flask from the heat source. If there are any insoluble impurities (e.g., dust, particulates), perform a hot filtration through a pre-warmed funnel with fluted filter paper.[10]
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Once the flask has reached room temperature, place it in an ice-water bath (0-4°C) for at least 30-60 minutes to maximize crystal formation.[2]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals in the funnel with a small amount of ice-cold water to remove any residual soluble impurities.
-
Dry the crystals under vacuum at 20-30°C to obtain the final product.[2] Purity of >99% can be achieved with this method.
Protocol 2: Purification via Macroporous Adsorption Resin
This method is excellent for larger-scale purification and is particularly effective for products derived from biocatalytic processes, as it can remove proteins and other media components.[2]
Caption: Workflow for purification using macroporous resin.[2]
Step-by-Step Methodology:
-
Pre-treatment: Remove cellular debris and other large particulates from the reaction mixture by centrifugation or membrane filtration to get a clear supernatant.[2]
-
Decolorization: Add activated carbon (1-10‰ by mass of the supernatant) and stir at 40-80°C to remove colored impurities. Filter to remove the carbon.[2]
-
pH Adjustment: Adjust the pH of the clear liquid to between 8.5 and 13.5 using a base like sodium hydroxide. This step is crucial for efficient binding to the resin.[2]
-
Loading: Pass the pH-adjusted solution through a column packed with a macroporous adsorption resin (e.g., D101 or Amberlite XAD series) until the resin is saturated.[2]
-
Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities and salts.[2]
-
Elution: Elute the bound this compound from the resin using an aqueous solution of a hydrophilic solvent (e.g., 30-95% methanol or ethanol in water).[2] Collect the fractions containing the product.
-
Isolation: Concentrate the product-containing fractions under reduced pressure to recover the solvent and obtain the crude product. This crude solid can then be further purified by recrystallization as described in Protocol 1 to achieve high purity.[2]
Protocol 3: Acid-Base Extraction
This protocol is designed to remove acidic impurities, such as unreacted 2,2-dimethylcyclopropanecarboxylic acid, from the neutral amide product.
Caption: Principle of acid-base extraction for purification.
Step-by-Step Methodology:
-
Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Do not use a strong base like NaOH, as it could potentially hydrolyze the amide product.
-
Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. The deprotonated carboxylic acid (as a sodium salt) will move into the aqueous layer, while the neutral amide product will remain in the organic layer.[5]
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh NaHCO₃ solution one or two more times to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amide.
References
-
Ezugwu, J. A., et al. (2017). How to separate amides from free amine. ResearchGate. Available at: [Link]
- CN101445466A. (2009). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Google Patents.
-
Wang, F., et al. (2015). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. ResearchGate. Available at: [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Biotage. Available at: [Link]
-
ChemBK. (2024). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. ChemBK. Available at: [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]
- DK0502525T3. (1995). Biotechnological process for the preparation of S - (+) - 2,2-dimethylcyclopropane carboxamide and R. Google Patents.
-
Pace, V., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]
-
Thakuria, H., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Available at: [Link]
- US4542235A. (1985). Method for producing an optically active 2,2-dimethylcyclopropanecarboxylic acid. Google Patents.
-
University of Colorado Boulder. Recrystallization - Part 2. Available at: [Link]
-
Zheng, R., et al. (2014). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]
- CN101735099B. (2012). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]
-
Wang, L., et al. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Reddy, P. P., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. Available at: [Link]
-
University of California, Los Angeles. RECRYSTALLIZATION. ResearchGate. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 2,2-Dimethylcyclopropane-1-carboxylic acid. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]
Sources
- 1. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 2. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. biotage.com [biotage.com]
Technical Support Center: Enhancing Enantiomeric Excess (ee) in Asymmetric Synthesis
Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral molecules. Achieving high enantiomeric excess (ee) is a critical determinant of success in these endeavors, yet it often presents significant experimental challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus here is not just on what to do, but why a particular experimental choice is made, grounding our advice in mechanistic principles and field-proven experience.
I. Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section provides rapid answers to common questions encountered when an asymmetric reaction yields suboptimal enantiomeric excess.
Q1: My reaction has a low enantiomeric excess (ee). What are the first things I should check?
When troubleshooting a low ee, it's best to start with the most fundamental aspects of your experimental setup before moving to more complex variables.[1][2]
-
Purity of Starting Materials: Verify the enantiomeric and chemical purity of your chiral catalyst, ligand, and starting materials. Even small amounts of impurities can dramatically affect selectivity.[1] Recrystallization of chiral ligands or auxiliaries can often lead to a significant improvement in ee.[1]
-
Reagent and Solvent Quality: Ensure all reagents are fresh and of high purity. Solvents must be anhydrous, as water can interfere with many catalytic systems.[1]
-
Reaction Temperature: Confirm that the internal reaction temperature was maintained accurately and consistently. Temperature fluctuations can negatively impact the energy difference between the diastereomeric transition states, leading to lower ee.[1][2]
Q2: How much can the reaction temperature really affect my ee?
The effect of temperature on enantioselectivity is significant and can be complex. Generally, lower temperatures lead to higher enantiomeric excess because the reaction's selectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the temperature amplifies the impact of this energy difference.
However, this is not a universal rule. Some reactions exhibit a non-linear temperature dependence, with an optimal temperature for maximum ee.[3][4][5] In some cases, a non-catalyzed background reaction with low selectivity can become more competitive at very low temperatures where the desired catalytic cycle slows down.[3][4][5] There are even rare instances where reversing the temperature can invert the enantioselectivity of the reaction.[6][7]
Q3: I've noticed that changing the solvent dramatically alters the ee. Why does this happen?
Solvents can play a profound role in the stereochemical outcome of a reaction by influencing the conformation of the catalyst-substrate complex in the transition state.[2][8] This is often due to specific solute-solvent interactions, such as hydrogen bonding or Lewis acid-base interactions, rather than bulk properties like the dielectric constant.[8][9] For example, a solvent that is a strong Lewis base can coordinate to the catalyst and alter its chiral environment, leading to a significant enhancement in ee.[8]
Q4: Can the concentration of my reactants or the catalyst loading impact the enantioselectivity?
Yes, both reactant concentration and catalyst loading can have a significant effect on ee.[2][10][11]
-
Concentration: Changes in substrate concentration can alter the aggregation state of the catalyst. In some systems, dimeric or oligomeric catalyst species may have different activity and selectivity compared to the monomeric form. This can lead to what is known as a "non-linear effect," where the ee of the product is not directly proportional to the ee of the catalyst.[12][13][14]
-
Catalyst Loading: Both excessively high and low catalyst loadings can be detrimental.[2] High loadings can sometimes promote background reactions or lead to catalyst aggregation, while very low loadings may result in a slow reaction where an uncatalyzed, non-selective pathway can contribute to the product formation.
Q5: How do I know if my method for determining ee is accurate?
Accurate determination of enantiomeric excess is crucial for optimizing your reaction. The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[15][16][17] It is essential to:
-
Use a well-resolved method: The peaks for the two enantiomers should be baseline-separated.
-
Ensure linearity of detector response: The detector response should be the same for both enantiomers. This can be confirmed by analyzing a racemic mixture.
-
Consider other techniques: For certain molecules, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, Capillary Electrophoresis (CE), or Raman Optical Activity (ROA) can also be employed for ee determination.[15][16][18][19]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, systematic approach to resolving persistent issues with low enantiomeric excess.
Guide 1: Systematic Troubleshooting of Low Enantioselectivity
When initial checks do not resolve the problem of low ee, a more systematic investigation is required. The following workflow provides a logical progression of experiments.
Figure 1. A systematic workflow for troubleshooting low enantiomeric excess.
Step-by-Step Troubleshooting Protocol:
-
Verify Purity of All Components:
-
Action: Re-purify the chiral ligand/catalyst, substrate, and any critical reagents. For solid materials, this may involve recrystallization. For liquids, distillation can be effective.
-
Rationale: Impurities can act as catalyst poisons or may catalyze a non-selective background reaction. The enantiomeric purity of the catalyst is paramount; a lower than expected catalyst ee will directly impact the product ee in a linear fashion, barring any non-linear effects.[12][14]
-
-
Confirm Rigorous Control of Reaction Conditions:
-
Action: Repeat the reaction ensuring strict control over temperature (use a cryostat instead of a cooling bath if possible), inert atmosphere (use a glovebox or Schlenk line techniques), and efficient stirring.
-
Rationale: Many asymmetric catalysts are sensitive to air and moisture.[2] Inconsistent temperature can lead to variable results, and poor mixing can result in localized concentration gradients that affect the reaction rate and selectivity.
-
-
Systematic Screening of Reaction Parameters:
-
Action: Vary one parameter at a time to identify its impact on ee.
-
Temperature: Run the reaction at a series of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
-
Solvent: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, diethyl ether).[20]
-
Concentration: Perform the reaction at different substrate concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Catalyst Loading: Evaluate a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
-
Rationale: Each of these parameters can have a profound and sometimes non-obvious effect on the transition state geometry and energy, thereby influencing the enantioselectivity.[2][3][4][10][11]
-
-
Re-evaluate the Catalyst System:
-
Action: If parameter screening does not yield satisfactory results, consider modifying the chiral catalyst or ligand. This could involve using a related ligand with different steric or electronic properties.
-
Rationale: The "lock and key" interaction between the catalyst and substrate is highly specific. A different ligand may provide a better-organized and more selective transition state for your particular substrate.[2]
-
-
Consider Post-Reaction Enrichment:
-
Action: If the reaction consistently yields a moderate ee, explore methods to enhance the enantiomeric purity of the product. This can include crystallization or chromatography on a chiral stationary phase.
-
Rationale: In some cases, achieving >99% ee directly from the reaction may not be feasible. Post-reaction purification can be a practical strategy to obtain enantiopure material.[21][22][23]
-
Guide 2: Understanding and Addressing Non-Linear Effects (NLE)
A non-linear effect is observed when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst used.[12][14] This phenomenon can be a powerful diagnostic tool for understanding the reaction mechanism.
-
Positive Non-Linear Effect ((+)-NLE) or "Asymmetric Amplification": The product ee is higher than the catalyst ee. This often indicates the formation of catalyst aggregates (e.g., dimers), where the heterochiral dimer (formed from R and S enantiomers of the catalyst) is less reactive than the homochiral dimers (R-R or S-S).[12][13]
-
Negative Non-Linear Effect ((-)-NLE) or "Asymmetric Depletion": The product ee is lower than the catalyst ee. This can occur if the heterochiral catalyst aggregate is more reactive than the homochiral aggregates.[12][13]
Figure 2. Mechanism of a Positive Non-Linear Effect ((+)-NLE).
Troubleshooting and Exploiting NLE:
-
If you suspect an NLE: Perform a series of experiments using a catalyst with varying enantiomeric excess (e.g., 100% ee, 80% ee, 50% ee, etc.) and plot the product ee against the catalyst ee. A deviation from a straight line confirms a non-linear effect.[24][25]
-
To mitigate a negative NLE: Try changing the solvent or the concentration to disfavor the formation of the more reactive heterochiral aggregate.
-
To exploit a positive NLE: A (+)-NLE can be synthetically useful as it allows for the use of a non-enantiopure catalyst to achieve a highly enantioenriched product. This is known as asymmetric amplification.[12][14]
III. Data and Protocols
Table 1: Influence of Reaction Parameters on Enantiomeric Excess
The following table provides representative data on how common reaction parameters can influence the outcome of an asymmetric reaction. The data is illustrative and the actual effects will be system-dependent.
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Rationale for Change in ee |
| Temperature | 25 °C | 75 | -78 °C | 95 | Lower temperature increases the energy difference between diastereomeric transition states.[3][4] |
| Solvent | Toluene | 80 | THF | 92 | THF, as a coordinating solvent, can alter the catalyst structure, leading to a more organized transition state.[8][20] |
| Catalyst Loading | 1 mol% | 88 | 10 mol% | 70 | Higher catalyst loading may lead to aggregation and the formation of less selective catalytic species.[2][10] |
| Concentration | 0.1 M | 90 | 1.0 M | 82 | Increased concentration can favor catalyst aggregation, potentially leading to a negative non-linear effect.[12][13] |
Protocol 1: General Procedure for an Asymmetric Catalytic Reaction
This protocol outlines the essential steps for setting up an asymmetric reaction to maximize the chances of achieving high enantiomeric excess.
-
Glassware Preparation:
-
All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
-
Inert Atmosphere Setup:
-
Assemble the reaction apparatus under a positive pressure of dry argon or nitrogen using a Schlenk line or in a glovebox.
-
-
Reagent and Solvent Preparation:
-
Use freshly distilled and anhydrous solvents.
-
Ensure all reagents are of the highest purity available.
-
-
Catalyst Pre-formation (if applicable):
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand and the metal precursor in the reaction solvent.
-
Stir the solution at the specified temperature for the required time to allow for the formation of the active catalyst.
-
-
Reaction Execution:
-
Cool the reaction flask containing the pre-formed catalyst to the desired temperature.
-
Add the substrate, either neat or as a solution in the reaction solvent.
-
Add the final reagent slowly via syringe pump to maintain a low concentration and minimize side reactions.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated aqueous solution of ammonium chloride).
-
Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
-
Enantiomeric Excess Determination:
-
Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess.
-
IV. Conclusion
Enhancing the enantiomeric excess in asymmetric synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms and meticulous experimental technique. By systematically evaluating the purity of materials, reaction conditions, and the catalyst system itself, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for this process, grounded in the principles of physical organic chemistry and catalysis, to aid you in achieving your synthetic goals.
References
-
Title: Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst Source: RSC Publishing URL: [Link]
-
Title: Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system Source: PubMed URL: [Link]
-
Title: Insights into temperature controlled enantioselectivity in asymmetric catalysis Source: RSC Blogs URL: [Link]
-
Title: Solvent effects in homogeneous asymmetric catalysis Source: RSC Publishing URL: [Link]
-
Title: Non-linear effects - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Non‐Linear Effects in Asymmetric Catalysis: Impact of Catalyst Precipitation Source: ResearchGate URL: [Link]
-
Title: Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions | ACS Catalysis Source: ACS Publications URL: [Link]
-
Title: Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC Source: NIH URL: [Link]
-
Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
-
Title: Nonlinear effects in asymmetric catalysis Source: PubMed URL: [Link]
-
Title: Determination of enantiomeric excess Source: Unknown URL: [Link]
-
Title: Temperature drop triggers chirality twist | Research Source: Chemistry World URL: [Link]
-
Title: Accurate Determination of Enantiomeric Excess Using Raman Optical Activity Source: MDPI URL: [Link]
-
Title: Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF Source: ResearchGate URL: [Link]
-
Title: Accurate Determination of Enantiomeric Excess Using Raman Optical Activity Source: MDPI URL: [Link]
-
Title: Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography Source: Herald Scholarly Open Access URL: [Link]
-
Title: Strategies for chiral separation: from racemate to enantiomer - PMC Source: NIH URL: [Link]
-
Title: A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas Source: SciSpace URL: [Link]
-
Title: Optimal LC enantiomeric separation methods to determine enantiomeric excess | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: Effect of catalyst loading on enantioselectivity. Source: ResearchGate URL: [Link]
-
Title: Effects of catalyst loading on enantioselectivity. Source: ResearchGate URL: [Link]
-
Title: Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions Source: PubMed URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Non-linear effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Cyclopropanation Reactions
Welcome to the Technical Support Center for Cyclopropanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimization for the synthesis of cyclopropane-containing molecules. Cyclopropanes are critical structural motifs in numerous pharmaceuticals and natural products, making their efficient and selective synthesis a key focus in organic chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide: Common Issues in Cyclopropanation Reactions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Reaction Yield or No Product Formation
Question: I am performing a rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate (EDA) using Rh₂(OAc)₄, but I'm observing very low conversion of my starting materials and minimal product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in a transition metal-catalyzed cyclopropanation is a common issue that can often be traced back to catalyst deactivation, reagent quality, or suboptimal reaction conditions. Let's break down the potential culprits and how to address them.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Cause: The catalytically active metal center can be deactivated by impurities or side reactions. In the case of dirhodium(II) catalysts, the axial positions are open for coordination, which is necessary for carbene formation. However, these sites can be blocked by coordinating solvents or impurities. Additionally, reactive carbene intermediates can sometimes react with the catalyst itself or the ligands, leading to inactivation.[3]
-
Solution:
-
Ensure Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Purify Reagents and Solvents: Use freshly distilled solvents and purified reagents. Common coordinating impurities like water or amines can poison the catalyst. Ethereal solvents, while often used, can sometimes decrease the reaction rate.[4]
-
Slow Addition of Diazo Compound: Add the diazo compound slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the diazo compound, minimizing side reactions such as dimerization of the carbene, which can lead to catalyst deactivation.[5]
-
-
-
Reagent Quality and Handling:
-
Cause: Diazo compounds, particularly unstabilized ones, are energetic and can decompose over time, especially when exposed to light, acid, or certain metals.[6][7] Similarly, the quality of the alkene and solvent is crucial.
-
Solution:
-
Freshly Prepare or Purify Diazo Compounds: If synthesizing the diazo compound in-house, use it immediately or store it appropriately (e.g., in the dark, at low temperatures). If using a commercial source, ensure it is from a reputable supplier and has been stored correctly.
-
Check Alkene Purity: Impurities in the alkene starting material can lead to undesired side reactions.[4] Ensure its purity before use.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of solvent, temperature, and catalyst loading can significantly impact the reaction's success.
-
Solution:
-
Solvent Selection: Non-coordinating solvents like dichloromethane (DCM) or toluene are generally preferred for rhodium-catalyzed cyclopropanations.[8]
-
Temperature Control: While many cyclopropanations proceed at room temperature, some systems benefit from lower or higher temperatures. For instance, reactions with α-alkyl-α-diazoesters may require low temperatures to suppress β-hydride elimination.[9] It is advisable to screen a range of temperatures.
-
Catalyst Loading: While catalytic amounts are used, too low a concentration might not be sufficient to drive the reaction to completion in a reasonable timeframe. Typical catalyst loadings range from 0.1 to 1 mol%.[10][11]
-
-
Troubleshooting Workflow for Low Yields
Caption: A decision-making workflow for troubleshooting low yields in cyclopropanation reactions.
Issue 2: Poor Diastereo- or Enantioselectivity
Question: I am attempting an asymmetric cyclopropanation using a chiral copper-bis(oxazoline) catalyst, but I'm getting a low diastereomeric ratio (trans:cis) and poor enantiomeric excess (ee%). How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity is a primary goal in modern cyclopropanation chemistry, particularly for pharmaceutical applications.[1][12] Poor selectivity often points to issues with the catalyst-ligand complex, the substrate, or the reaction conditions.
Potential Causes & Solutions:
-
Ligand and Catalyst Choice:
-
Cause: The structure of the chiral ligand is paramount in dictating the stereochemical outcome. The ligand's steric and electronic properties create a chiral environment around the metal center, which directs the approach of the alkene to the metal-carbene intermediate.[5][13] For copper-bis(oxazoline) systems, the chelate ring size and the substituents on the oxazoline rings are critical.[13]
-
Solution:
-
Ligand Screening: Synthesize or purchase a variety of ligands with different steric bulk and electronic properties. For bis(oxazoline) ligands, varying the substituent at the stereogenic center (e.g., tert-butyl vs. phenyl) can have a profound impact on enantioselectivity.[13]
-
Metal Precursor: The counter-ion of the copper salt can influence catalyst activity and selectivity. Cu(I) complexes, such as [Cu(MeCN)₄]PF₆ or CuOTf, are commonly used.[13] It is worthwhile to screen different copper sources.
-
Catalyst System Comparison: Different classes of catalysts are optimal for different substrates. While copper catalysts are effective, dirhodium(II) catalysts with chiral carboxylate ligands, such as Rh₂(S-DOSP)₄ or Rh₂(S-PTAD)₄, are often superior for reactions involving donor/acceptor carbenoids and can provide high levels of both diastereoselectivity and enantioselectivity.[5][11][14]
-
-
-
Substrate Effects:
-
Cause: The structure of both the alkene and the diazo compound influences stereoselectivity. For instance, "stabilized carbenoids" derived from aryl- or vinyldiazoacetates generally afford higher diastereoselectivity than "unstabilized carbenoids" from simple diazoacetates.[5] The steric and electronic nature of the alkene substituents also plays a crucial role.
-
Solution:
-
Diazo Reagent Modification: If possible, consider using a diazo compound with a more sterically demanding ester group or a stabilizing group (e.g., aryl) to enhance stereochemical communication with the chiral catalyst.
-
Directed Cyclopropanation: For substrates containing a directing group, such as an allylic alcohol, the Simmons-Smith reaction or other directed catalytic variants can provide excellent diastereoselectivity by coordinating the reagent to the hydroxyl group.[15][16][17]
-
-
-
Reaction Conditions:
-
Cause: Temperature and solvent can affect the conformational flexibility of the catalyst-substrate complex and the transition state energies, thereby influencing selectivity.
-
Solution:
-
Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy of the system and amplifying the energetic differences between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the catalyst's structure and reactivity. A screen of non-polar to polar aprotic solvents is recommended.
-
-
Stereoselectivity Optimization Flowchart
Caption: A systematic approach to improving the stereoselectivity of cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific cyclopropanation reaction?
A1: The choice of catalyst is highly dependent on the nature of your substrates (alkene and diazo compound). Here is a general guide:
| Catalyst Type | Common Ligands/Variants | Typical Applications | Strengths & Considerations |
| Dirhodium(II) Carboxylates | Rh₂(OAc)₄, Rh₂(TFA)₄, Chiral carboxylates (DOSP, PTAD, etc.) | Reactions with donor/acceptor carbenoids (e.g., aryldiazoacetates). Highly effective for asymmetric cyclopropanation.[11][14][18] | High efficiency and selectivity. Chiral versions can provide excellent enantiocontrol. Can be expensive. |
| Copper(I) Complexes | Bis(oxazolines) (Box), Salicylaldimines | Asymmetric cyclopropanation of terminal olefins with diazoacetates.[13][19] | Readily available and cost-effective. Selectivity is highly ligand-dependent.[13] |
| Iron & Cobalt Porphyrins | Chiral Porphyrins | Emerging catalysts for radical-mediated cyclopropanations and reactions with less stable diazo compounds.[20][21] | Can offer unique reactivity and selectivity profiles. Mechanistic pathways may differ from traditional carbenoid chemistry. |
| Simmons-Smith Reagents | Zn-Cu couple, Et₂Zn/CH₂I₂ | Directed cyclopropanation of allylic alcohols and cyclopropanation of unfunctionalized alkenes.[4][17] | Stoichiometric reagent. Excellent for specific substrate classes, particularly those with directing groups.[15][16] |
Q2: My reaction is successful with simple styrenes, but fails with more complex or electron-deficient alkenes. What is the issue?
A2: This is a common issue related to substrate scope limitations. The reactivity of the metal-carbene intermediate is a key factor. Highly reactive ("unstabilized") carbenoids, often generated from catalysts like Rh₂(OAc)₄ and ethyl diazoacetate, are electrophilic and react preferentially with electron-rich alkenes like styrene.[5] Electron-deficient alkenes are less nucleophilic and therefore react much more slowly, often leading to side reactions like carbene dimerization.
Solutions:
-
Switch to a More Reactive Carbene Precursor: Using a more reactive diazo compound can sometimes overcome the low reactivity of the alkene.
-
Employ a Different Catalytic System: Some catalytic systems are better suited for electron-deficient alkenes. For example, sulfide-mediated catalytic cyclopropanation has shown success with enones and other electron-deficient substrates.[8]
-
Intramolecular Reactions: If applicable, redesigning the synthesis to involve an intramolecular cyclopropanation can be highly effective, as the proximity of the reacting groups often overcomes unfavorable intermolecular kinetics.
Q3: What is the role of additives in cyclopropanation reactions?
A3: Additives can play several crucial roles in optimizing cyclopropanation reactions:
-
Improving Enantioselectivity: In some cases, additives can coordinate to the catalyst or interact with the substrate to enhance stereocontrol. For example, 2-chloropyridine has been used as an additive in rhodium-catalyzed cyclopropanations to improve enantioselectivity with challenging substrates.[22]
-
Suppressing Side Reactions: Additives can selectively deactivate species that lead to unwanted side products. For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can suppress side reactions by deactivating reactive nucleophiles present as impurities.[18]
-
Enhancing Solubility: In cases where the catalyst or substrate has poor solubility in the reaction medium, additives can be used to create a more homogeneous solution, improving reaction rates.
The effect of an additive can be highly specific to the reaction system, and screening may be necessary to identify a beneficial one.
Experimental Protocols
Protocol 1: General Procedure for Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation
This protocol is a representative example for the cyclopropanation of styrene with a methyl aryldiazoacetate, adapted from literature procedures.[11]
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mmol, 0.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under an inert atmosphere, add anhydrous dichloromethane (DCM, 2.0 mL) followed by the alkene (e.g., styrene, 4.0 mmol, 2.0 equiv).
-
Diazo Addition: In a separate flask, dissolve the aryldiazoacetate (2.0 mmol, 1.0 equiv) in anhydrous DCM (8.0 mL). Draw this solution into a syringe and place it on a syringe pump.
-
Reaction: Begin stirring the catalyst/alkene mixture. Add the diazoacetate solution dropwise via the syringe pump over a period of 4-6 hours at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete (disappearance of the diazo compound), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane product.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or GC).
General Experimental Workflow
Caption: A step-by-step workflow for a typical catalytic cyclopropanation experiment.
References
- A Comparative Guide to Catalysts for Cyclopropanation. BenchChem.
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. National Institutes of Health.
- Troubleshooting low yields in fluorocyclopropane synthesis. BenchChem.
- Investigation of the Effects of the Structure and Chelate Size of Bis-oxazoline Ligands in the Asymmetric Copper-Catalyzed Cyclopropanation of Olefins. ACS Publications.
- A Comparative Guide to Catalytic Cyclopropanation Methods for Researchers. BenchChem.
- Stereoselective Cyclopropanation Reactions. ACS Publications.
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. ResearchGate.
- Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. ACS Publications.
- Engineering a dirhodium artificial metalloenzyme for selective olefin cyclopropanation. National Institutes of Health.
- Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. RSC Publishing.
- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. RSC Publishing.
- Dirhodium-Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization. National Institutes of Health.
- Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. ChemRxiv.
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. ACS Publications.
- Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. National Institutes of Health.
- Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. National Institutes of Health.
- Recent developments in asymmetric cyclopropanation. Docentes FCT NOVA.
- Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. ChemRxiv.
- Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations.
- Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. National Institutes of Health.
- A New Class of Planar-Chiral Ligands: Synthesis of a C2-Symmetric Bisazaferrocene and Its Application in the Enantioselective Cu(I)-Catalyzed Cyclopropanation of Olefins. ACS Publications.
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. ACS Publications.
- Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes. National Institutes of Health.
- Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. ACS Publications.
- Bis(oxazoline)copper Complexes Covalently Bonded to Insoluble Support as Catalysts in Cyclopropanation Reactions. ACS Publications.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate.
- Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. ACS Publications.
- Cyclopropanation of Alkenes. Master Organic Chemistry.
- Asymmetric Cyclopropanation. Wiley-VCH.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Substrate scope in the olefin cyclopropanation reaction catalyzed by m-oxo-bis[(salen)iron(III)] complexes. ResearchGate.
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications.
- Metal-catalysed C-C bond formation at cyclopropanes. PubMed.
- Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. ACS Publications.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- Metal-catalyzed cyclopropanations. Wikipedia.
- Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation. ChemRxiv.
- Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. RSC Publishing.
- Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal.
Sources
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 3. Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 10. Dirhodium‐Catalyzed Enantioselective Synthesis of Difluoromethylated Cyclopropanes via Enyne Cycloisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of 2,2-Dimethylcyclopropanecarboxamide
Welcome to the dedicated technical support guide for the synthesis of 2,2-Dimethylcyclopropanecarboxamide. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a particular focus on the critical role of solvent selection. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.
Frequently Asked Questions (FAQs)
Q1: My cyclopropanation reaction (Simmons-Smith type) is sluggish or failing. What is the most common cause?
A1: The most frequent point of failure is the activity of the organozinc carbenoid reagent. This can be due to several factors:
-
Inactive Zinc: The zinc-copper couple must be freshly prepared and highly activated. Inadequate activation is a primary reason for low or no yield.[1]
-
Moisture: The Simmons-Smith reaction is highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Incorrect Solvent Choice: The choice of solvent is critical. Using coordinating solvents can significantly decrease the reaction rate.[2][3]
Q2: Which solvent is optimal for the cyclopropanation step?
A2: For a classic Simmons-Smith or Furukawa-modified cyclopropanation, non-coordinating solvents are strongly recommended. Dichloromethane (DCM) or Dichloroethane (DCE) are excellent choices.[2][3] Ethereal solvents can be used, but basic, coordinating solvents can solvate the zinc reagent, reducing its electrophilicity and slowing the reaction.
Q3: I'm observing significant byproduct formation. What should I investigate?
A3: Byproduct formation often points to issues with stoichiometry or reaction time. The electrophilic zinc carbenoid can methylate heteroatoms like alcohols, especially with excess reagent or prolonged reaction times.[4] If your starting material contains sensitive functional groups, use a minimal excess of the cyclopropanating agent and monitor the reaction closely by TLC or GC to avoid extended reaction times.
Q4: Can Phase Transfer Catalysis (PTC) be used for the cyclopropanation, and what is the solvent system?
A4: Yes, PTC is a viable and advantageous method, especially for generating dihalocarbenes for addition to an alkene.[5] This approach typically uses a biphasic system, such as chloroform (which acts as both solvent and carbene precursor) or dichloromethane with a concentrated aqueous solution of a base (e.g., NaOH). A phase-transfer catalyst (like a quaternary ammonium salt) is essential to shuttle the reactive species into the organic phase.[5][6]
Q5: What is the best solvent for the final amidation step?
A5: The conversion of the precursor (e.g., 2,2-dimethylcyclopropanecarbonyl chloride or its ester) to the amide is often performed in a non-protic solvent. A Chinese patent suggests dichloromethane or trichloromethane (chloroform) for the ammonolysis reaction.[7] The choice depends on the solubility of your starting material. Ethyl acetate is another common solvent for workup and extraction.[8]
Troubleshooting Guide: Low Yield in Cyclopropanation
This guide provides a logical workflow to diagnose and resolve low-yield issues during the critical cyclopropanation step.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start [label="Low / No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagents [label="Step 1: Verify Reagents"]; solvent [label="Step 2: Check Solvent System"]; conditions [label="Step 3: Evaluate Reaction Conditions"]; reagents_ok [label="Reagents Verified", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_ok [label="Solvent System Correct", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conditions_ok [label="Conditions Optimized", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> reagents_ok [label="Freshly prepared?\nHigh purity?\nUnder inert gas?"]; reagents_ok -> solvent [label="Yes"]; reagents_ok -> reagents [label="No\n(Remake/Repurify)"]; solvent -> solvent_ok [label="Anhydrous?\nNon-coordinating (e.g., DCM)?"]; solvent_ok -> conditions [label="Yes"]; solvent_ok -> solvent [label="No\n(Dry/Change Solvent)"]; conditions -> conditions_ok [label="Correct Temperature?\nAdequate Stirring?\nSufficient Time?"]; conditions_ok -> success [label="Yes"]; conditions_ok -> conditions [label="No\n(Adjust Parameters)"]; }
Caption: Troubleshooting workflow for low cyclopropanation yield.Solvent Selection & Rationale
The solvent does more than just dissolve reactants; it actively participates in the reaction environment, influencing reagent stability, reactivity, and transition state energies.
| Solvent | Type | Boiling Point (°C) | Use Case in Synthesis | Rationale & Expert Insight |
| Dichloromethane (DCM) | Aprotic, Non-coordinating | 39.6 | Simmons-Smith Cyclopropanation | Highly Recommended. Its low coordinating ability prevents deactivation of the zinc carbenoid, maximizing its reactivity.[2][3] Its volatility simplifies post-reaction removal. |
| Diethyl Ether | Aprotic, Coordinating | 34.6 | Simmons-Smith Cyclopropanation | Acceptable, but with caution. Ether can coordinate to the zinc center. While a classic solvent for organometallics, it may lead to slower reaction rates compared to DCM.[9] |
| Chloroform (Trichloromethane) | Aprotic, Non-coordinating | 61.2 | Phase Transfer Catalysis (PTC); Ammonolysis | In PTC, it serves as both the organic phase and the dichlorocarbene precursor with a strong base.[6] Also effective for the final amidation step.[7] |
| Toluene | Aprotic, Non-polar | 110.6 | Acylation; Workup | Often used for converting the carboxylic acid to the acid chloride with thionyl chloride at reflux.[7] Also suitable for extraction. |
| Ethyl Acetate | Aprotic, Polar | 77.1 | Extraction & Purification | Excellent for extracting the final amide product from aqueous layers during workup.[8] Its polarity can be leveraged for chromatography. |
| Water | Protic | 100 | PTC; Workup & Purification | Used as the aqueous phase in PTC reactions. The final product, this compound, has some water solubility, allowing for purification by recrystallization from hot water.[10][11] |
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of Isobutylene Precursor
This protocol outlines the formation of the cyclopropane ring, which is the core of the target molecule. The key is the preparation of an intermediate ester, followed by cyclopropanation.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start:\nEthyl Diazoacetate\n+ Isobutylene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Cyclopropanation\n\nCatalyst: Copper Trifluoroacetate\nSolvent: Anhydrous DCM", shape=box]; step2 [label="Workup\n\nQuench reaction\nWash with brine", shape=box]; product [label="Product:\nEthyl 2,2-dimethyl-\ncyclopropanecarboxylate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> product; }
Caption: Workflow for cyclopropanation of an isobutylene precursor.Step-by-Step Methodology:
-
Reactor Setup: Equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve the isobutylene precursor (e.g., an alkene derived from glycine ethyl ester hydrochloride) in anhydrous dichloromethane (DCM).[7] Cool the solution to 0°C using an ice bath.
-
Catalyst Introduction: Separately, dissolve a catalytic amount of copper trifluoroacetate in anhydrous DCM.
-
Reaction Execution: Add the ethyl diazoacetate solution dropwise to the reaction flask containing the isobutylene precursor and catalyst at 0°C over several hours.[7] Causality: Slow addition is crucial to control the exothermic reaction and prevent dangerous buildup of the diazo compound.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Once complete, allow the mixture to warm to room temperature. Wash the organic solution sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2,2-dimethylcyclopropanecarboxylate.[7]
Protocol 2: Hydrolysis and Amidation
This protocol covers the conversion of the cyclopropane ester to the final carboxamide product.
-
Hydrolysis: Add the crude ethyl 2,2-dimethylcyclopropanecarboxylate to a solution of sodium hydroxide in water. Heat the mixture (e.g., to 70°C) and stir for several hours until the hydrolysis is complete (monitored by TLC/GC).[7] Cool the mixture and acidify with HCl to precipitate the 2,2-dimethylcyclopropanecarboxylic acid. Extract the acid into an organic solvent like ethyl acetate, dry, and concentrate.
-
Acyl Chloride Formation (Optional but common): In a flask under nitrogen, dissolve the carboxylic acid in anhydrous toluene. Add a catalytic amount of DMF, then add thionyl chloride dropwise. Heat the mixture to reflux for 2-5 hours.[7] Distill off the excess thionyl chloride and toluene to obtain the crude 2,2-dimethylcyclopropanecarbonyl chloride.
-
Ammonolysis: Dissolve the crude acyl chloride or ester in anhydrous dichloromethane. Cool to 0°C and bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonia in water, keeping the temperature low.[7] Stir until the reaction is complete.
-
Purification: Wash the reaction mixture with water. The product can be recovered from the organic layer. For higher purity, the crude product can be recrystallized. Based on solubility data, recrystallization from hot water or solvent mixtures containing toluene, ethyl acetate, or ethanol can be effective.[10][11][12]
References
- Bielawski, C. W., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions.
- Reddy, K. S., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
- Sigma-Aldrich. (2007).
- Reddy, K. S., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Organic & Biomolecular Chemistry.
- Halpern, M. E. (Ed.). (1995). Phase-Transfer Catalysis: Mechanisms and Syntheses. American Chemical Society.
- Chinese Patent CN101735099B. (Year). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
- Chinese Patent CN101445466A. (Year). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
- NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry Website.
- Rando, R. R. (1970). Conformational and solvent effects on carbene reactions. Journal of the American Chemical Society, 92(22), 6706–6707.
- NROChemistry. (2020). Simmons-Smith Reaction. YouTube.
- Various Authors. (Year). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
- Various Authors. (2014). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
- OrgoSolver. (n.d.).
- Various Authors. (2020).
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia.
- Various Authors. (2021). Carbene Addition. YouTube.
- Various Authors. (2023). Carbene Addition to Alkenes. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. orgosolver.com [orgosolver.com]
- 10. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: By-product Analysis in 2,2-Dimethylcyclopropanecarboxamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,2-Dimethylcyclopropanecarboxamide. This document is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues related to by-product formation during this multi-step synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms, enabling you to anticipate, identify, and mitigate the formation of key impurities.
The synthesis of this compound, a crucial intermediate for pharmaceuticals like Cilastatin[1][2], typically involves two key transformations: a cyclopropanation reaction to form the three-membered ring, followed by an amidation step to install the final functional group. Each stage presents unique challenges and potential side reactions. This guide is structured to address these stages independently, offering solutions in a direct question-and-answer format.
Part 1: Troubleshooting the Cyclopropanation of Isobutylene Precursors
The formation of the 2,2-dimethylcyclopropane core is commonly achieved via a Simmons-Smith type reaction or a related organometallic pathway.[3][4][5] These reactions, while effective, are highly sensitive to reagent quality, stoichiometry, and reaction conditions, which can lead to a range of undesirable by-products.
Frequently Asked Questions (FAQs) - Cyclopropanation
Question 1: My reaction yield is poor, and the primary impurity is my unreacted alkene starting material. What is the likely cause?
Answer: This is a classic symptom of an inefficient or inactive cyclopropanating reagent. In the context of a Simmons-Smith reaction (using CH₂I₂ and a Zn-Cu couple), the activity of the zinc carbenoid (ICH₂ZnI) is paramount.
-
Primary Cause: Inactive Zinc-Copper Couple. The surface of the zinc metal must be activated to facilitate the oxidative addition into the C-I bond of diiodomethane. Tarnished or poorly prepared zinc will result in little to no carbenoid formation.[6]
-
Secondary Cause: Presence of Moisture. The organozinc carbenoid is highly sensitive to protic sources, including atmospheric moisture. Water will rapidly quench the reagent, halting the reaction.[6]
Diagnostic Steps:
-
Visual Inspection: An active Zn-Cu couple should appear as a dark, black powder. If it remains gray or metallic, activation was likely incomplete.
-
Small-Scale Test: Before committing your full batch of substrate, run a small-scale reaction with a highly reactive, simple alkene like cyclohexene. If this test also fails, the issue is definitively with the reagent.
Preventative Protocol: Preparation of a Highly Active Zn-Cu Couple
-
Setup: In a flame-dried, three-neck flask under a constant positive pressure of inert gas (Argon or Nitrogen), add zinc dust (1.2 equivalents relative to CH₂I₂).
-
Washing: Wash the zinc dust sequentially with 1M HCl, deionized water, ethanol, and finally anhydrous diethyl ether to remove oxides and dry the powder.
-
Activation: To the zinc dust suspended in anhydrous ether, add a solution of copper(I) chloride in ether. The mixture should be stirred vigorously until the gray zinc is replaced by a fine black precipitate of the couple.
-
Usage: The freshly prepared couple should be used immediately for the best results.
Question 2: My mass spectrometry analysis shows a by-product with a mass corresponding to the methylation of my starting material or solvent. Why is this happening?
Answer: This side reaction is a known pathway for electrophilic zinc carbenoids.[2][6] While the primary goal is addition across the double bond, the reagent can also act as a methylating agent, particularly if the substrate contains nucleophilic heteroatoms (e.g., alcohols, phenols).
-
Mechanism: The Simmons-Smith reagent possesses a polarized C-Zn bond, rendering the methylene carbon electrophilic. It can react with nucleophiles other than the target alkene. This is especially prevalent with excess reagent or extended reaction times.[2]
Mitigation Strategies:
-
Stoichiometry Control: Use the minimum effective excess of the Simmons-Smith reagent (typically 1.1-1.5 equivalents).
-
Protecting Groups: If your substrate contains a highly nucleophilic group like an alcohol, consider protecting it (e.g., as a silyl ether) prior to the cyclopropanation step.
-
Reaction Monitoring: Monitor the reaction closely by GC or TLC. Quench the reaction as soon as the starting alkene is consumed to prevent extended exposure of the product to the excess carbenoid.
The diagram below illustrates the desired cyclopropanation pathway versus the undesired methylation side reaction.
Caption: Desired vs. Undesired Reaction Pathways.
Part 2: Troubleshooting the Amidation of the Cyclopropane Core
The conversion of the 2,2-dimethylcyclopropanecarboxylic acid (or its ester) to the corresponding carboxamide is the final key step. The most common industrial route involves activating the carboxylic acid, often by converting it to an acid chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.[1][7]
Frequently Asked Questions (FAQs) - Amidation
Question 1: My final product contains significant amounts of unreacted 2,2-dimethylcyclopropanecarboxylic acid. How can I drive the reaction to completion?
Answer: Residual starting acid is a clear sign of incomplete conversion to the activated intermediate (the acid chloride) or premature quenching of this intermediate before it can react with ammonia.
-
Primary Cause: Incomplete Acid Chloride Formation. The reaction between a carboxylic acid and thionyl chloride requires careful control. Insufficient SOCl₂, low reaction temperature, or short reaction times can lead to incomplete conversion.[8] A catalytic amount of N,N-dimethylformamide (DMF) is often required to facilitate this transformation.[8]
-
Secondary Cause: Hydrolysis of the Acid Chloride. 2,2-Dimethylcyclopropanecarbonyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid if it comes into contact with water. Ensuring strictly anhydrous conditions is critical.
Protocol: Optimized Acid Chloride Formation and Ammonolysis
-
Setup: Charge a flame-dried, inerted reactor with 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane).
-
Activation: Add a catalytic amount of DMF (e.g., 0.02 eq). Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 30°C to control the evolution of HCl and SO₂ gas. After the addition, gently heat the mixture to reflux (approx. 40°C) for 2-3 hours to ensure complete conversion.
-
Verification (Optional): A small aliquot can be carefully quenched and analyzed by TLC or ¹H NMR to confirm the disappearance of the starting acid.
-
Ammonolysis: Cool the acid chloride solution to a low temperature (-15°C to 0°C) before slowly introducing anhydrous ammonia gas or a concentrated aqueous ammonia solution.[7] The low temperature is crucial to minimize side reactions with the highly reactive acid chloride.
-
Work-up: After the reaction is complete, the work-up typically involves an aqueous wash to remove salts. An alkaline wash (e.g., with NaHCO₃) can remove any trace amounts of unreacted carboxylic acid.
| Parameter | Sub-optimal Condition | Consequence | Optimized Condition |
| Thionyl Chloride | Stoichiometric (1.0 eq) | Incomplete conversion | Slight Excess (1.2-1.5 eq) |
| Catalyst | None | Sluggish reaction | Catalytic DMF (1-2 mol%) |
| Temperature | Room Temperature only | Risk of incomplete reaction | Reflux (40-50°C) post-addition |
| Ammonia Addition | Addition at Room Temp | Potential for side reactions | Addition at low temp (-15 to 0°C) |
Table 1. Optimization of Amidation Reaction Conditions.
Question 2: My TLC shows multiple by-products, and the crude product is an intractable oil instead of the expected crystalline solid. What could be the cause?
Answer: The formation of multiple by-products and oils points towards decomposition or undesired side reactions of the highly reactive acid chloride intermediate.
-
Potential Cause 1: Anhydride Formation. If the acid chloride is exposed to residual carboxylic acid (from incomplete conversion) at elevated temperatures, it can form the corresponding anhydride. This anhydride can then react with ammonia, but it consumes two equivalents of the acid to form one equivalent of amide, lowering the overall yield.
-
Potential Cause 2: Base-Mediated Side Reactions. If using an organic amine base (like triethylamine) to scavenge HCl during the reaction, side reactions can occur if the base is not added carefully or if it is not suitable for the substrate.[8]
-
Potential Cause 3: Reaction with Solvent. While less common with robust solvents like DCM, highly reactive intermediates can sometimes interact with the solvent, especially under forcing conditions.
The workflow diagram below provides a logical troubleshooting sequence for amidation failures.
Caption: Troubleshooting Workflow for Amidation.
References
-
Zhang, J., et al. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. Science & Technology Review, 30(35), 74-79.
-
NROChemistry. (n.d.). Simmons-Smith Reaction. NROChemistry.
-
BenchChem. (2025). Avoiding side reactions in Simmons-Smith cyclopropanation. BenchChem Technical Support.
-
CN101735099B. (2012). Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Google Patents.
-
Wang, Y., et al. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate.
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor.
-
Wikipedia. (n.d.). Simmons–Smith reaction. Wikipedia.
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
- Halpern, M. E. (Ed.). (1997). Phase-transfer catalysis: mechanisms and syntheses. American Chemical Society.
-
CN102432230A. (2012). Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid. Patsnap Eureka.
- Royal Society of Chemistry. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. RSC Publishing.
- Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(4), 1147–1157.
-
CN101597626A. (2009). Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis. Google Patents.
- ResearchGate. (n.d.). [2+1]-Type Cyclopropanation Reactions.
- Wang, J., et al. (2024). Water‐Catalytic Deconstructive and Proton Transfer Cyclopropanation of Sulfoxonium Ylide with Olefin. Advanced Science, 12(1), e2302430.
-
ChemicalBook. (n.d.). (S)-(+)-2,2-Dimethylcyclopropanecarboxamide synthesis. ChemicalBook.
-
ChemicalBook. (n.d.). 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE. ChemicalBook.
-
ResearchGate. (2021). Why did my amide syntesis does not work? ResearchGate.
- Reddit. (2022).
- UCL Discovery. (n.d.).
- Reddit. (2019).
-
PubMed. (2011). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. PubMed.
Sources
- 1. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 2. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 3. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. orgosolver.com [orgosolver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2,2-Dimethylcyclopropanecarboxamide
Welcome to the technical support center for the purification of 2,2-Dimethylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key pharmaceutical intermediate. [1][2][3]My aim is to equip you with the technical knowledge and troubleshooting strategies necessary to achieve high purity and yield.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is essential for designing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [1][4][5] |
| Molecular Weight | 113.16 g/mol | [1][4][5] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 135-140 °C | [1][6] |
The presence of the amide functional group suggests that polar solvents may be suitable for recrystallization. [7][8][9]The relatively high melting point indicates a stable crystal lattice.
II. Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound, providing actionable solutions based on scientific principles.
Scenario 1: Low or No Crystal Formation Upon Cooling
Question: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals are forming. What's going wrong?
Answer: This is a common issue that can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Supersaturation Has Not Been Reached: It's possible that too much solvent was used initially. [10]A supersaturated solution is necessary for crystallization to occur.
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Once you observe the formation of a slight cloudiness or solid that redissolves upon heating, the solution is likely close to saturation. Allow this more concentrated solution to cool slowly. [11]* Nucleation Inhibition: Sometimes, a supersaturated solution needs a "trigger" to initiate crystal growth.
-
Solution 1: Seeding. Introduce a tiny crystal of pure this compound into the cooled solution. This "seed" will act as a template for other molecules to crystallize upon.
-
Solution 2: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections on the glass can provide nucleation sites. [11]* Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures.
-
Solution: Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound when hot but have poor solubility when cold. [12]Consider a mixed-solvent system. For instance, dissolve the amide in a "good" solvent (like ethanol or acetone) and then add a "poor" solvent (like water or hexane) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly. [13] Scenario 2: Oiling Out Instead of Crystallizing
-
Question: My compound is separating as an oil, not as crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point. [10]
-
Solution 1: Increase Solvent Volume. The solution might be too concentrated. Add a small amount of hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly. This reduces the concentration and lowers the temperature at which saturation is reached. [10]* Solution 2: Slower Cooling. Rapid cooling can favor oil formation. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can also promote slower cooling. [11]* Solution 3: Re-purify the Crude Material. If significant impurities are present, consider a preliminary purification step like a short column chromatography to remove the bulk of the impurities before attempting recrystallization.
Scenario 3: Poor Recovery/Low Yield
Question: I've successfully obtained crystals, but my yield is very low. How can I improve it?
Answer: Low yield is a frequent challenge in recrystallization. Here are some key areas to optimize:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. [14]Any excess solvent will retain more of your compound in solution upon cooling, thereby reducing the yield.
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool thoroughly. Cooling in an ice-water bath after the solution has reached room temperature will maximize the amount of product that crystallizes out of the solution.
-
Prevent Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, premature crystallization in the funnel is a common source of yield loss. [10] * Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution. This excess solvent can be evaporated off before cooling. [15]* Thoroughly Wash the Crystals (with cold solvent): After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will remove any remaining dissolved impurities without dissolving a significant amount of your product.
III. Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
A1: Based on a patent for the purification of (S)-(+)-2,2-dimethylcyclopropanecarboxamide, hot water has been successfully used. [16]The crude product was dissolved in hot water at temperatures ranging from 45°C to 65°C and then cooled to 0-4°C to induce crystallization, achieving purities of over 99%. [16]Given the amide functionality, other polar solvents like ethanol, acetone, or acetonitrile could also be effective. [7]It is always recommended to perform small-scale solvent screening to determine the optimal solvent for your specific crude material.
Q2: Can I use a mixed solvent system? If so, which combinations are recommended?
A2: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the ideal solubility profile. For amides, a common and successful mixture is diethyl ether-methanol (or ethanol). [17]You would dissolve the this compound in a minimum of hot methanol or ethanol (the "good" solvent) and then slowly add diethyl ether (the "poor" solvent) until you observe persistent cloudiness. A few drops of the hot alcohol can then be added to clarify the solution before slow cooling.
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will largely depend on the synthetic route. If synthesized from 2,2-dimethylcyclopropane carboxylic acid, unreacted starting material or byproducts from the amidation reaction could be present. [3][18]If a biocatalytic method is used, components from the fermentation broth may be present. [16]It is crucial to have an understanding of your synthetic pathway to anticipate potential impurities. [19][20][21][22] Q4: How can I assess the purity of my recrystallized product?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
Melting Point Analysis: A sharp melting point range close to the literature value (135-140 °C) is a good indicator of high purity. [1][6]* Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and help identify any remaining impurities.
IV. Experimental Protocols & Visualizations
Protocol 1: Single Solvent Recrystallization with Hot Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture to 55-65°C with stirring until the solid completely dissolves. [16]3. If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath (0-4°C) for at least 30 minutes to maximize crystal formation. [16]6. Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals under vacuum. [16]
Protocol 2: Two-Solvent Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
While maintaining the temperature, add diethyl ether dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Cool the flask in an ice-water bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of ethanol and diethyl ether (in the same approximate ratio as the final recrystallization mixture).
-
Dry the purified crystals under vacuum.
Caption: Troubleshooting flowchart for common recrystallization problems.
V. References
-
What is the best technique for amide purification? - ResearchGate. (2020-11-02). Available from: [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
This compound | C6H11NO | CID 574717 - PubChem. Available from: [Link]
-
(S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem. Available from: [Link]
-
CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents. Available from:
-
Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents | Request PDF - ResearchGate. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022-07-08). Available from: [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. Available from:
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Available from: [Link]
-
What is the best solvent for recrystallization? - Quora. (2017-02-16). Available from: [Link]
-
HU9200744D0 - Biotechnological process for the production of s-(+)-2,2-dimethyl cyclopropane-carboxamide - Google Patents. Available from:
-
US4542235A - Method for producing an optically active 2,2-dimethylcyclopropanecarboxylic acid - Google Patents. Available from:
-
Problems in recrystallization - Biocyclopedia. Available from: [Link]
-
Recrystallization - Part 2. Available from:
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid - ResearchGate. (2025-08-07). Available from: [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available from: [Link]
-
CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide. Available from:
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available from: [Link]
-
RECRYSTALLIZATION - ResearchGate. Available from: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020-11-03). Available from: [Link]
-
Q3C (R8): Impurities: guideline for residual solvents | EMA. (2020-05-04). Available from: [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents - EMA. (2019-08-09). Available from: [Link]
-
ICH Q3C (R9) Guideline on impurities - EMA. (2024-04-05). Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 4. This compound | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ema.europa.eu [ema.europa.eu]
Handling and storage best practices for 2,2-Dimethylcyclopropanecarboxamide to prevent degradation
Technical Support Center: 2,2-Dimethylcyclopropanecarboxamide
Welcome to the comprehensive technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and storage. Here, we synthesize our in-depth knowledge of amide and cyclopropane chemistry to provide you with field-proven insights and troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a chemical compound featuring a stable amide functional group attached to a strained cyclopropane ring. It serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The efficacy and safety of the final products synthesized from this intermediate are directly dependent on its purity and integrity. Degradation can lead to the formation of impurities, which may result in reduced reaction yields, altered biological activity, and potential safety concerns.
Q2: What are the primary pathways of degradation for this compound?
A2: The degradation of this compound is primarily dictated by the reactivity of its amide group and the inherent strain of the cyclopropane ring. The main degradation pathways are:
-
Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, a reaction that is significantly accelerated under acidic or basic conditions.[3][4][5] This results in the formation of 2,2-dimethylcyclopropanecarboxylic acid and ammonia.
-
Thermal Decomposition: While amides are generally thermally stable, elevated temperatures can provide sufficient energy to induce decomposition.[6] For this molecule, this could involve the breakdown of the amide bond or rearrangement of the strained cyclopropane ring.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive radical species, initiating degradation.[7]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of an aqueous solution has a profound impact on the rate of amide hydrolysis. The hydrolysis of this compound is slowest at a near-neutral pH. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4][5] Conversely, under basic conditions, the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[3][5] Therefore, maintaining a neutral pH is crucial for the stability of this compound in solution.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, as a crystalline powder, this compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere.[8] This absorbed moisture can lead to hydrolysis of the amide bond, even in the solid state over time. While not acutely sensitive to oxygen at room temperature, long-term exposure to air and humidity should be minimized to prevent degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or low yields in reactions.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, confirm the purity of your this compound using an appropriate analytical method, such as HPLC or GC. The presence of degradation products like 2,2-dimethylcyclopropanecarboxylic acid can interfere with your reaction.
-
Handling Practices: Review your handling procedures. Are you weighing the compound in a high-humidity environment? Is it exposed to air for extended periods? Minimize exposure by working quickly and in a dry environment.
-
Storage Conditions: Check if the compound has been stored correctly. Has the container been tightly sealed? Was it stored in a desiccator? Improper storage is a common cause of degradation.
-
Issue 2: Appearance of unexpected peaks in your chromatogram after a reaction.
-
Possible Cause: Degradation of this compound during the reaction or workup.
-
Troubleshooting Steps:
-
Reaction Conditions:
-
pH: If your reaction is performed in an aqueous or protic solvent, monitor the pH. Extreme pH values can cause hydrolysis.
-
Temperature: Are you running the reaction at an elevated temperature for a prolonged period? Consider if a lower temperature or shorter reaction time is feasible.
-
-
Workup Procedure: During aqueous workup, avoid prolonged contact with acidic or basic solutions. Neutralize the reaction mixture as quickly as possible and proceed with extraction.
-
Identify Degradants: If possible, characterize the unexpected peaks. The presence of a compound with a molecular weight corresponding to 2,2-dimethylcyclopropanecarboxylic acid is a strong indicator of hydrolysis.
-
Issue 3: Physical changes in the solid compound (e.g., clumping, discoloration).
-
Possible Cause: Moisture absorption and potential degradation.
-
Troubleshooting Steps:
-
Visual Inspection: Clumping is a clear sign of moisture absorption. Discoloration may indicate more advanced degradation.
-
Re-drying: If you suspect moisture absorption, you can try drying the material under a high vacuum. However, be aware that some degradation may have already occurred.
-
Discard if Necessary: For critical applications, it is best to use a fresh, unopened batch of the compound if you observe significant physical changes in your current stock.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Best Practices for Handling and Storage
To prevent the degradation of this compound, adhere to the following best practices.
Handling
-
Controlled Environment: Whenever possible, handle the solid compound in a controlled environment with low humidity, such as a glove box or a dry room.[9][10][11] If this is not feasible, minimize the time the container is open to the atmosphere.
-
Avoid Contamination: Use clean, dry spatulas and glassware to avoid introducing moisture or other contaminants.[12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound can be an irritant.[11][13]
Storage
-
Container: Store this compound in its original, tightly sealed container. If you need to transfer it to a different container, ensure it is clean, dry, and has a good seal.
-
Inert Atmosphere: For long-term storage or for high-purity applications, consider storing the compound under an inert atmosphere, such as argon or nitrogen.[10][11] Argon is denser than air and can provide a better protective blanket.
-
Desiccation: Store the container in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride) to protect it from atmospheric moisture.[8]
-
Temperature: Store at room temperature, away from direct sunlight and heat sources.[4][14] Avoid storing in a refrigerator unless it is a desiccated environment, as this can cause condensation when the container is brought to room temperature.
Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential for condensation upon removal from cold storage. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. |
| Humidity | Store in a desiccator | Protects the hygroscopic solid from absorbing water. |
| Light | Store in an opaque container in a dark location | Prevents potential photodegradation. |
Experimental Protocol: Preparing a Stock Solution
This protocol is designed to minimize degradation when preparing a stock solution of this compound.
-
Preparation:
-
Weighing:
-
Briefly remove the this compound container from the desiccator.
-
Quickly weigh the desired amount of the solid and transfer it to the dried beaker.
-
Immediately and tightly reseal the container and return it to the desiccator.
-
-
Dissolution:
-
Add a small amount of the anhydrous solvent to the beaker and stir until the solid is fully dissolved.
-
Carefully transfer the solution to the dried volumetric flask.
-
Rinse the beaker with small portions of the anhydrous solvent and add the rinsings to the volumetric flask to ensure a quantitative transfer.
-
Bring the solution to the final volume with the anhydrous solvent.
-
-
Storage of the Solution:
-
Store the stock solution in a tightly sealed container, preferably with a septum cap for easy access with a syringe.
-
For long-term storage, flush the headspace of the container with an inert gas before sealing.
-
Store the solution at a low temperature (e.g., -20 °C) and protect it from light.
-
Workflow for Preparing a Stable Stock Solution
Caption: Workflow for preparing a stable stock solution.
References
- Amide Hydrolysis: Mechanism, Conditions and Applic
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Types of Amide Hydrolysis. BYJU'S. [Link]
-
Thermal decomposition of amide and imide derivatives of maleated polyethylene. ScienceDirect. [Link]
-
the hydrolysis of amides. Chemguide. [Link]
-
Hydrolysis of Amides. AK Lectures. [Link]
-
The Photochemistry of Amides and Phthalimides. DRUM - University of Maryland. [Link]
- Technical Support Center: Enhancing Amide Stability in Solution. Benchchem. [URL not available]
-
Hygroscopic chemical...how to deal with? - General Lab Techniques. Protocol Online. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
-
"Store under Argon" : r/labrats. Reddit. [Link]
-
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide. PubChem. [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed. [Link]
-
This compound. PubChem. [Link]
-
(S)-(+)-2,2-Dimethylcyclopropanecarboxamide 98.0+%, TCI America™. Fisher Scientific. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH. [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. epa nepis. [Link]
-
CAS 1759-55-3 this compound Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. MDPI. [Link]
-
Stability Indicating Analytical Methods (SIAMS). ResearchGate. [Link]
-
Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [Link]
-
What is a stability indicating method? | Peptide Testing. AmbioPharm. [Link]
-
Phototransformation quantum yields of the examined compounds depending... ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
-
Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. PMC - NIH. [Link]
-
Arrhenius Plot Analysis of the Temperature Effect on the Biodegradation Rate of 2-chloro-4-nitrophenol. ResearchGate. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. NO(2) quantum yields from ultraviolet photodissociation of methyl and isopropyl nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Biocatalytic Conversion of 2,2-Dimethylcyclopropanecarbonitrile
Welcome to the technical support center for the biocatalytic conversion of 2,2-dimethylcyclopropanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible results.
Introduction to the Biocatalysis of 2,2-Dimethylcyclopropanecarbonitrile
The conversion of 2,2-dimethylcyclopropanecarbonitrile is a critical step in the synthesis of valuable pharmaceutical intermediates. Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[1][2] The primary enzymes employed are nitrilases and nitrile hydratases, which catalyze the hydrolysis of the nitrile group.[3][4]
-
Nitrilase Pathway: Directly converts the nitrile to the corresponding carboxylic acid (2,2-dimethylcyclopropanecarboxylic acid) and ammonia.[1][3]
-
Nitrile Hydratase/Amidase Pathway: A two-step process where nitrile hydratase first hydrates the nitrile to an amide (2,2-dimethylcyclopropanecarboxamide), which is then hydrolyzed by an amidase to the carboxylic acid and ammonia.[3]
Controlling the reaction to selectively yield either the amide or the carboxylic acid is a common challenge, as is achieving high enantioselectivity for chiral products.[5][6][7] This guide will address these and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between using a nitrilase and a nitrile hydratase for my conversion?
A1: The key difference lies in the product you intend to synthesize. If your target molecule is 2,2-dimethylcyclopropanecarboxylic acid, a nitrilase is the more direct route. If you are aiming to produce this compound, a nitrile hydratase is the appropriate enzyme. It's important to note that some microbial systems contain both enzymes, which can lead to a mixture of products.[3]
Q2: Should I use a purified enzyme or a whole-cell system?
A2: This depends on your specific application and resources.
-
Purified Enzymes offer higher specific activity and cleaner reaction profiles, minimizing side reactions from other cellular components. However, they are more expensive to produce and may have lower stability.
-
Whole-Cell Biocatalysts are generally more cost-effective, as they eliminate the need for enzyme purification. The cellular environment can also protect the enzyme, leading to enhanced stability.[8] However, side reactions catalyzed by other native enzymes can occur. For many industrial applications, whole-cell systems are preferred for their robustness.[8]
Q3: What are the typical optimal pH and temperature ranges for this biocatalytic conversion?
A3: While the optimal conditions are enzyme-specific, most nitrilases and nitrile hydratases operate well under mild conditions. Generally, the optimal pH is in the range of 7.0-8.0, and the optimal temperature is between 30°C and 55°C.[3] It is crucial to determine the empirical optimum for your specific enzyme and substrate.
Q4: How can I monitor the progress of my reaction?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for monitoring the disappearance of the substrate (2,2-dimethylcyclopropanecarbonitrile) and the formation of the product(s) (this compound and/or 2,2-dimethylcyclopropanecarboxylic acid).[9][10][11] A detailed analytical protocol is provided later in this guide.
Q5: Is enzyme immobilization necessary?
A5: Immobilization is not strictly necessary for initial lab-scale experiments but is highly recommended for process optimization and industrial applications. Immobilization improves enzyme stability, allows for easy separation of the catalyst from the reaction mixture, and enables catalyst recycling, which significantly reduces costs.[12] Common immobilization techniques include physical adsorption, covalent binding, and entrapment.[12]
Troubleshooting Guide
Low or No Conversion
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reaction Conditions | Enzyme activity is highly sensitive to pH and temperature. Deviation from the optimal range can lead to a significant loss of activity.[13][14] | Empirically determine the optimal pH and temperature for your specific enzyme. Start with a pH of 7.5 and a temperature of 40°C and test a range around these values. |
| Enzyme Inactivation | The enzyme may have been denatured during storage or handling. Some nitrilases are sensitive to certain metal ions or organic solvents. | Ensure proper storage of the enzyme/cells (typically at 4°C or -20°C). Avoid exposure to high temperatures or extreme pH. Check for the presence of inhibitory metal ions like Cu²⁺, Hg²⁺, or Ag⁺ in your reaction buffer.[15][16][17] |
| Substrate Inhibition | High concentrations of the nitrile substrate can be toxic to the cells or inhibitory to the enzyme. | Perform a substrate tolerance study to determine the optimal substrate concentration. Consider a fed-batch approach where the substrate is added incrementally to maintain a low but sufficient concentration. |
| Poor Substrate Solubility | 2,2-dimethylcyclopropanecarbonitrile has limited solubility in aqueous buffers, which can limit its availability to the enzyme. | The addition of a co-solvent (e.g., 5-10% DMSO or ethanol) can improve substrate solubility. However, test the enzyme's tolerance to the co-solvent first, as it can also be inhibitory. |
Formation of Undesired By-products
| Potential Cause | Explanation | Recommended Solution |
| Amide formation when carboxylic acid is desired (or vice-versa) | This indicates the presence of both nitrilase and nitrile hydratase/amidase activities in your system. The relative rates of these enzymes will determine the product distribution. | If using a whole-cell system, you may need to screen for different microbial strains that predominantly express the desired enzyme. Alternatively, genetic engineering to knock out the undesired enzymatic pathway can be employed. The reaction pH can also influence the product ratio.[18][19] |
| Racemic or low enantiomeric excess (ee) product | The enzyme used may not be stereoselective, or the reaction conditions may not be optimal for stereoselectivity. | Screen a panel of different nitrilases or amidases to find one with high enantioselectivity for your substrate.[20][21] Temperature can also impact enantioselectivity; running the reaction at a lower temperature may improve the ee.[20] |
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Conversion of 2,2-Dimethylcyclopropanecarbonitrile
This protocol provides a general starting point for a whole-cell biocatalysis experiment. Optimization of each parameter is recommended.
-
Cell Culture and Induction:
-
Grow the microbial strain harboring the nitrilase or nitrile hydratase in a suitable growth medium to the mid-log phase.
-
If the enzyme is inducible, add the appropriate inducer (e.g., ε-caprolactam for some Rhodococcus strains) and continue incubation to allow for enzyme expression.[1]
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) to remove residual media components.
-
Resuspend the cells in the same buffer to a desired concentration (e.g., 10-50 g/L wet cell weight).
-
-
Biocatalytic Reaction:
-
In a temperature-controlled vessel, combine the cell suspension with the reaction buffer.
-
Add 2,2-dimethylcyclopropanecarbonitrile to the desired starting concentration (e.g., 50 mM). If solubility is an issue, the substrate can be dissolved in a minimal amount of a co-solvent like DMSO before adding to the reaction mixture.
-
Incubate the reaction at the optimal temperature with gentle agitation.
-
-
Reaction Monitoring:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Stop the enzymatic reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1 M HCl or a water-miscible organic solvent like acetonitrile).
-
Centrifuge the quenched sample to pellet the cells and any precipitated protein.
-
Analyze the supernatant by HPLC or GC to determine the concentrations of the substrate and product(s).
-
Protocol 2: HPLC Analysis of Reaction Components
This is a general HPLC method that can be adapted for your specific system.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare standard solutions of 2,2-dimethylcyclopropanecarbonitrile, this compound, and 2,2-dimethylcyclopropanecarboxylic acid of known concentrations in the mobile phase.
-
Inject the standards to determine their retention times and to generate a calibration curve for each compound.
-
Inject the supernatant from the quenched reaction samples.
-
Quantify the substrate and product(s) in your samples by comparing their peak areas to the calibration curves.
-
Visualizing the Process
Biocatalytic Pathways
Caption: Alternative enzymatic routes for converting 2,2-dimethylcyclopropanecarbonitrile.
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step workflow for diagnosing low reaction conversion.
References
-
Atalah, J., et al. (2019). Red Sea Atlantis II brine pool nitrilase with unique thermostability profile and heavy metal tolerance. ResearchGate. Available at: [Link]
-
Bhatt, A., & Prajapati, D. (2010). Evaluation of Various Ions and Compounds on Nitrilase Produced from Streptomyces Sp. ResearchGate. Available at: [Link]
-
Bhatt, A., & Prajapati, D. (2010). Evaluation of Various Ions and Compounds on Nitrilase Produced from Streptomyces Sp. Taylor & Francis Online. Available at: [Link]
-
Dadashipour, M., et al. (2011). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. PubMed Central. Available at: [Link]
-
Fan, T., et al. (2020). Nitrilase GiNIT from Gibberella intermedia Efficiently Degrades Nitriles Derived from Rapeseed Meal Glucosinolate. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide. Organic Chemistry Portal. Available at: [Link]
-
Liu, M. Y., et al. (2025). Remodeling of bacterial nitrilase active pocket improves the capability to degrade glucosinolate-derived nitriles. ResearchGate. Available at: [Link]
-
Clark, J. (2004). Hydrolysis of nitriles. Chemguide. Available at: [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Chemistry Stack Exchange. Available at: [Link]
-
Bhatt, A., & Prajapati, D. (2023). Production, Purification and Characterization of Nitrilase from Bacillus subtilis-AGAB-2 and Chemoenzymatic Synthesis of Acrylic Acid from Acrylonitrile. ResearchGate. Available at: [Link]
-
Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning. Available at: [Link]
-
Zhang, X. G., et al. (2025). Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. ResearchGate. Available at: [Link]
-
Singh, R. K., et al. (2025). Enhancing the catalytic potential of nitrilase from Pseudomonas putida for stereoselective nitrile hydrolysis. ResearchGate. Available at: [Link]
-
Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PubMed Central. Available at: [Link]
-
Zhang, X. G., et al. (2025). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral this compound. ResearchGate. Available at: [Link]
-
Zhang, X. G., et al. (2025). Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral this compound. PubMed. Available at: [Link]
-
Singh, R. K., et al. (2024). Nitrile hydrolyzing enzymes: Immobilization and potential applications. Dongguk University Research Portal. Available at: [Link]
-
ESPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Available at: [Link]
-
Singh, R. K., et al. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Bentham Science. Available at: [Link]
-
Howden, A. J., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant-microbe interactions. PubMed Central. Available at: [Link]
-
Mthembu, B. R. K., et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. Available at: [Link]
-
Zheng, R. C., et al. (2008). R-enantioselective hydrolysis of this compound by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021. PubMed. Available at: [Link]
-
Martinkova, L., & Kren, V. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]
- Google Patents. (2009). CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method. Google Patents.
-
Yamaguchi, T., & Ito, T. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. PubMed. Available at: [Link]
-
Singh, R. K., et al. (2018). Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation. PubMed. Available at: [Link]
-
Kaplan, O., et al. (2018). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. MDPI. Available at: [Link]
-
de Gonzalo, G., et al. (2016). Whole Cells as Biocatalysts in Organic Transformations. PubMed Central. Available at: [Link]
-
Contente, M. L., et al. (2020). Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles. PubMed. Available at: [Link]
-
Hartmann, P., et al. (2021). Segmented Flow Processes to Overcome Hurdles of Whole-Cell Biocatalysis in the Presence of Organic Solvents. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). Co-immobilization of whole cells and enzymes by covalent organic framework for biocatalysis process intensification. PubMed Central. Available at: [Link]
-
Panderi, I., & Parissi-Poulou, M. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation. PubMed. Available at: [Link]
-
Li, C., et al. (2022). Two whole cell biocatalysts of recombinant E. coli with co-expression... ResearchGate. Available at: [Link]
- Google Patents. (2009). CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis. Google Patents.
-
Dwyer, D. W., & Fillo, J. D. (2006). Assaying α-Dicarbonyl Compounds in Wine: A Complementary GC-MS, HPLC, and Visible Spectrophotometric Analysis. ResearchGate. Available at: [Link]
Sources
- 1. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 2. Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile Metabolizing Enzymes in Biocatalysis and Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cipac.org [cipac.org]
- 10. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 11. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) of a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.dongguk.edu [pure.dongguk.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. echemi.com [echemi.com]
- 20. R-enantioselective hydrolysis of this compound by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enantioselective Synthesis of α-Thiocarboxylic Acids by Nitrilase Biocatalysed Dynamic Kinetic Resolution of α-Thionitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2,2-Dimethylcyclopropanecarboxamide
Introduction: 2,2-Dimethylcyclopropanecarboxamide, particularly its S-(+) enantiomer, is a molecule of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of Cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.[1][2] The efficacy and safety of the final drug product are critically dependent on the chemical and optical purity of this intermediate.[1] Consequently, the development of efficient, scalable, and stereoselective synthetic routes is a primary focus for process chemists and drug development professionals.
This guide provides an in-depth comparison of the prevalent synthetic strategies for producing this compound. We will dissect each route, explaining the underlying chemical principles, providing detailed experimental protocols, and offering insights into the practical advantages and limitations of each approach.
Route 1: Classical Cyclopropanation via Simmons-Smith Reaction
This strategy represents a foundational approach to constructing the cyclopropane ring. It typically involves the cyclopropanation of an appropriate alkene precursor to form 2,2-dimethylcyclopropanecarboxylic acid, which is subsequently converted to the target amide.
Conceptual Overview
The core of this route is the Simmons-Smith reaction, a cheletropic reaction that involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), reacting with an alkene to form a cyclopropane.[3] The reaction is known for its stereospecificity, where the configuration of the alkene is preserved in the cyclopropane product.[3] The carbenoid is usually generated in situ from diiodomethane and a zinc-copper couple.
Reaction Pathway
Caption: General workflow for Simmons-Smith route.
Experimental Protocol: Synthesis of Racemic 2,2-Dimethylcyclopropanecarboxylic Acid
This protocol is adapted from methodologies described in the literature.[1]
-
Catalyst Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, add zinc powder and copper(I) chloride. Heat the mixture under vacuum to ensure dryness and then cool to room temperature under an inert atmosphere (e.g., Argon).
-
Reaction Setup: Add a suitable solvent, such as diethyl ether. To this suspension, add a solution of 2-methylbutenoic acid (or its ester) in the same solvent.
-
Cyclopropanation: Add dibromomethane or diiodomethane dropwise to the stirred suspension. The reaction is often exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is typically refluxed for several hours until the starting material is consumed (monitored by TLC or GC).
-
Workup and Hydrolysis: Cool the reaction mixture and quench it by carefully adding an aqueous acid solution (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. If an ester was used as the starting material, a subsequent hydrolysis step (e.g., with NaOH followed by acidification) is required to yield the carboxylic acid.
Expert Insights
-
Causality of Reagent Choice: The zinc-copper couple is crucial for activating the dihalomethane to form the reactive organozinc carbenoid. The Furukawa modification, using diethylzinc (Et₂Zn), is often cleaner and more reproducible than the heterogeneous Zn-Cu couple, though it is more expensive and pyrophoric.[3]
-
Trustworthiness of Protocol: The progress of the reaction must be carefully monitored. Incomplete reaction leads to separation challenges, while side reactions can occur with prolonged heating. A key validation step is the spectroscopic analysis (¹H NMR, ¹³C NMR) of the crude product to confirm the formation of the cyclopropane ring, characterized by its unique high-field proton signals.
Advantages & Disadvantages
-
Advantages: A well-established, reliable method for forming cyclopropane rings. It demonstrates broad functional group tolerance.
-
Disadvantages: The classical route produces a racemic mixture, requiring a subsequent, often inefficient, chiral resolution step to isolate the desired S-(+) enantiomer.[1][4] The use of large quantities of dihalomethanes and zinc raises cost and waste disposal concerns on an industrial scale.
Route 2: Asymmetric Synthesis & Biocatalysis
For pharmaceutical applications, obtaining the enantiomerically pure S-(+)-isomer is paramount. Asymmetric synthesis and biocatalysis are the preferred modern strategies to achieve this goal directly.
A. Catalytic Asymmetric Cyclopropanation
This approach utilizes a chiral catalyst to induce enantioselectivity during the cyclopropane ring formation.
Conceptual Overview: A transition metal complex (e.g., cobalt, rhodium, copper) bearing a chiral ligand catalyzes the reaction between an alkene and a carbene precursor.[5] Recent advances have enabled the use of safer carbene precursors like gem-dichloroalkanes instead of hazardous diazoalkanes.[6][7] The chiral environment created by the catalyst directs the approach of the carbene to one face of the alkene, resulting in the preferential formation of one enantiomer.
Caption: Catalytic asymmetric cyclopropanation workflow.
Advantages & Disadvantages:
-
Advantages: Can provide direct access to enantiomerically enriched products with high efficiency and atom economy, potentially reducing the number of synthetic steps.[5]
-
Disadvantages: Development of an optimal catalyst/ligand system can be time-consuming and expensive. Catalysts can be sensitive to air and moisture, and removal of metal residues from the final product is a critical concern in pharmaceutical manufacturing.[8]
B. Biocatalytic Synthesis
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For this compound, this often involves the kinetic resolution of a racemic precursor.[9]
Conceptual Overview: An enzyme, such as a nitrile hydratase or an amidase, selectively acts on one enantiomer of a racemic mixture.[1][10] For example, a nitrile hydratase can convert racemic 2,2-dimethylcyclopropanecarbonitrile into the corresponding amide. If the enzyme is enantioselective, it will convert one enantiomer (e.g., the S-nitrile) much faster than the other, allowing for the separation of the desired S-amide from the unreacted R-nitrile.[1]
Caption: Biocatalytic kinetic resolution pathway.
Experimental Protocol: Biocatalytic Resolution
This protocol is a generalized representation based on industrial processes.[1][10]
-
Enzyme Production: Cultivate a microorganism known to produce an enzyme with the desired selectivity (e.g., Rhodococcus sp.) in a suitable fermentation medium.
-
Biotransformation: Prepare a buffered aqueous solution containing the whole cells or isolated enzyme. Add the racemic substrate (e.g., 2,2-dimethylcyclopropanecarbonitrile). Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH.
-
Monitoring: Monitor the reaction progress by chiral HPLC to track the formation of the S-amide and the depletion of the S-nitrile. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Product Isolation: Once the optimal conversion is reached, separate the cells by centrifugation or filtration. The desired S-amide is then extracted from the aqueous phase using an organic solvent. Further purification is achieved by crystallization.[10]
Expert Insights
-
Self-Validating System: The success of this protocol is validated by chiral HPLC analysis. A successful resolution will show two peaks for the starting racemate, and as the reaction proceeds, one peak (the desired product enantiomer) will grow while the corresponding starting material peak diminishes, leaving the other starting material enantiomer's peak largely intact.
-
Causality of Conditions: The reaction is performed in an aqueous buffer at mild temperatures and pH to maintain the enzyme's structural integrity and catalytic activity. Deviations can lead to enzyme denaturation and loss of function.
Advantages & Disadvantages
-
Advantages: Offers exceptionally high enantioselectivity (>99% ee is common).[4] Operates under environmentally benign conditions (water, mild temperatures). Overcomes the limitations of chemical resolution.[9]
-
Disadvantages: The theoretical maximum yield for a kinetic resolution is 50%. However, the unreacted enantiomer can often be racemized and recycled, improving the overall process economy.[1] The development and optimization of the biocatalyst can require significant investment in fermentation and enzyme engineering.
Route 3: The Kulinkovich Reaction
An alternative, though less direct, pathway involves the Kulinkovich reaction to generate a cyclopropanol intermediate.
Conceptual Overview
The Kulinkovich reaction synthesizes 1-substituted cyclopropanols from carboxylic esters using a Grignard reagent (e.g., EtMgBr) in the presence of a titanium(IV) alkoxide catalyst, like Ti(OiPr)₄.[11][12] The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[13][14] The resulting cyclopropanol would require subsequent oxidation to the corresponding ketone, followed by further steps to install the carboxamide functionality, making this a multi-step approach.
Caption: A potential multi-step route via Kulinkovich reaction.
Advantages & Disadvantages
-
Advantages: A powerful method for constructing substituted cyclopropanol rings, which are versatile synthetic intermediates.[15]
-
Disadvantages: This is not a direct route to the target molecule. The multiple subsequent steps required (oxidation, rearrangement, amidation) would likely result in a lower overall yield and increased process complexity compared to more direct methods.
Quantitative Comparison of Synthetic Routes
| Feature | Route 1: Simmons-Smith | Route 2A: Asymmetric Catalysis | Route 2B: Biocatalysis |
| Stereocontrol | Racemic (requires resolution) | High (up to 97% ee reported)[5] | Excellent (>99% ee common)[4] |
| Typical Overall Yield | Moderate (often <50% for resolved S-isomer)[1] | Good to Excellent (can be >90%)[6] | ~40-50% (without recycle of R-isomer)[1] |
| Key Reagents | CH₂I₂, Zn-Cu, SOCl₂, NH₃ | Chiral Ligand, Metal Catalyst, Dihaloalkane | Enzyme/Whole Cells, Racemic Nitrile |
| Scalability | Moderate; waste metal issues | Good; catalyst cost/sourcing can be a factor | Excellent; well-suited for large fermenters |
| Safety & Environment | Halogenated solvents, metal waste | Catalyst toxicity, safer carbene sources available | "Green"; aqueous, mild conditions, biodegradable |
| Number of Core Steps | 2-3 (Cyclopropanation, Resolution, Amidation) | 1-2 (Asymmetric Cyclopropanation, Amidation) | 1 (Biocatalytic Resolution) |
Conclusion and Recommendation
For the synthesis of this compound, the choice of route is dictated by the end-goal.
-
For academic research or the production of racemic material, the Simmons-Smith reaction (Route 1) followed by amidation is a robust and well-understood method.
-
For the industrial production of the enantiomerically pure S-(+)-isomer required for pharmaceuticals like Cilastatin, biocatalysis (Route 2B) stands out as the superior strategy. It offers unparalleled enantioselectivity, operates under sustainable "green" conditions, and is highly scalable.[9] While the initial investment in biocatalyst development is significant, the operational efficiency and purity of the final product justify its use.
-
Catalytic asymmetric cyclopropanation (Route 2A) is a highly competitive and rapidly evolving alternative. As new, more efficient, and robust catalysts are developed, this route may challenge biocatalysis, particularly if it can offer higher throughput or a lower cost of goods for specific applications.
The Kulinkovich reaction, while elegant, is not a practical or efficient pathway to the target molecule in comparison to the other available methods.
References
-
Grokipedia. Kulinkovich reaction. 11
-
Wikipedia. Kulinkovich reaction.
-
Organic Chemistry Portal. Kulinkovich Reaction.
-
Chaplinski, V., & de Meijere, A. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry.
-
NROChemistry. Kulinkovich Reaction: Mechanism & Examples.
-
Science & Technology Review. (2012). Synthesis of S-(+)-2,2-dimethylcyclopropane Carboxamide as the Key Intermediate of Cilastatin. 30(35), 74-79.
-
CN101735099B. Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.
-
ChemicalBook. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide synthesis.
-
ResearchGate. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid.
-
TCI Chemicals. Simmons-Smith Cyclopropanation Reaction.
-
Anguiano, J., et al. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal.
-
ChemicalBook. 2,2-DIMETHYLCYCLOPROPANE CARBOXAMIDE.
-
Patsnap Eureka. Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid.
-
CN101445466A. Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
-
NIH National Center for Biotechnology Information. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
-
Lin, I., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.
-
Wikipedia. Simmons–Smith reaction.
-
CN101597626A. Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis.
-
Organic Chemistry Portal. Simmons-Smith Reaction.
-
Taylor & Francis eBooks. (2000). Catalytic Methods for the Synthesis of Cyclopropanes.
-
NIH National Center for Biotechnology Information. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes.
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
-
YouTube. (2013). mechanism of amide formation with DCC.
-
ResearchGate. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101597626A - Method for preparing (S)-(+)-2,2-dimethylcyclopropanecarboxylic acid by biocatalysis - Google Patents [patents.google.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 5. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Method for recovering ligand in asymmetric synthesis of S-(+)-2,2-dimethyl cyclopropanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. kjdb.org [kjdb.org]
- 10. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Kulinkovich Reaction [organic-chemistry.org]
- 13. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 14. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Scientist's Guide to the Analytical Validation of an HPLC Method for 2,2-Dimethylcyclopropanecarboxamide
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,2-Dimethylcyclopropanecarboxamide (DMCC). Moving beyond a simple checklist, we will explore the causality behind experimental choices, compare performance against common alternatives, and ground our protocols in the authoritative standards that govern pharmaceutical development. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust, defensible, and scientifically sound analytical method.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] For a quantitative impurity method or a final product assay, this means ensuring the data generated is reliable, reproducible, and accurate.
Section 1: The Foundation - Method Development & Optimization
Before a single validation experiment is run, a well-developed method is paramount. For a small, polar molecule like DMCC, a Reverse-Phase HPLC (RP-HPLC) method is a logical starting point.
Initial Method Parameters for DMCC:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size. This is the workhorse of RP-HPLC, offering a good balance of efficiency and backpressure.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The acid helps to protonate the amide, ensuring good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. Carboxamides have a weak chromophore, necessitating detection at a low wavelength.
-
Column Temperature: 30°C to ensure thermal stability.
Comparison with Alternatives:
-
Isocratic vs. Gradient Elution: An isocratic method (constant mobile phase composition) is simpler but may fail to elute more retained impurities or lead to long run times. A gradient method, as chosen here, offers superior resolving power for complex samples and is crucial for a stability-indicating method.
-
Gas Chromatography (GC): While possible for a small molecule, GC requires the analyte to be volatile and thermally stable. The carboxamide group in DMCC may pose challenges, potentially requiring derivatization, adding complexity and a source of error. HPLC is generally more versatile for such pharmaceutical compounds.
Section 2: The Regulatory Framework - ICH Q2(R1)
Our entire validation strategy is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[4][5] This guideline is the globally recognized standard for analytical method validation.[6] The recent revision, Q2(R2), further modernizes these principles, emphasizing a lifecycle approach to analytical procedures.[1][7][8]
The validation process can be visualized as a logical workflow, ensuring each performance characteristic is systematically evaluated.
Caption: Workflow for HPLC Method Validation.
Section 3: The Core Validation Parameters - A Practical Guide
Here, we detail the experimental execution for each validation characteristic required for an assay of DMCC.
Specificity & Forced Degradation
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is the most critical attribute of a stability-indicating method.[3]
Experimental Protocol:
-
Prepare a Control Sample: Dissolve DMCC in the mobile phase to a target concentration (e.g., 100 µg/mL).
-
Forced Degradation: Subject separate aliquots of the DMCC stock solution to a series of stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][10]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Amides are often susceptible to base hydrolysis.[11]
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat the solid drug substance at 105°C for 24 hours.
-
Photolytic: Expose the solution to UV light (ICH Q1B conditions).
-
-
Analysis: After exposure, neutralize the acid/base samples and dilute all stressed samples to the target concentration. Analyze by HPLC along with an unstressed control.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the main DMCC peak in all chromatograms.
Acceptance Criteria:
-
The method must demonstrate baseline resolution between the DMCC peak and all degradation products.
-
The peak purity index for the DMCC peak in all stressed samples must pass the software's threshold (e.g., >0.999), indicating no co-eluting peaks.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Experimental Protocol:
-
Prepare a high-concentration stock solution of DMCC reference standard.
-
Perform serial dilutions to create at least five concentration levels spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Parameter | Acceptance Criterion | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero | 1.2% of 100% response |
| Residual Plot | Random distribution | Passes |
Accuracy
Objective: To demonstrate the closeness of the results obtained by the method to the true value. Accuracy is typically assessed by a recovery study on a spiked placebo matrix.
Experimental Protocol:
-
Prepare a placebo (formulation without the DMCC drug substance).
-
Spike the placebo with known amounts of DMCC stock solution at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation & Acceptance Criteria:
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% (n=3) | 99.5% | 0.8% | 98.0 - 102.0% Recovery |
| 100% (n=3) | 100.2% | 0.5% | ≤ 2.0% RSD |
| 120% (n=3) | 101.1% | 0.6% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of DMCC at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets and perform a statistical analysis (e.g., F-test) to check for significant differences.
-
Data Presentation & Acceptance Criteria:
| Precision Level | % RSD (n=6) | Acceptance Criterion |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.1% | ≤ 2.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD). This is particularly important if the method is also used for impurity analysis.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the magnitude of baseline noise by analyzing a blank injection.
-
Prepare and inject progressively more dilute solutions of DMCC.
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields a S/N ratio of approximately 10:1.[12]
-
Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical parameters to vary include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Presentation & Acceptance Criteria:
| Parameter Varied | Result (e.g., Tailing Factor) | System Suitability |
| Nominal Condition | 1.1 | Pass |
| Flow Rate +10% | 1.1 | Pass |
| Flow Rate -10% | 1.2 | Pass |
| Temperature +5°C | 1.0 | Pass |
| Temperature -5°C | 1.2 | Pass |
Section 4: System Suitability Testing (SST)
Before any validation run or sample analysis, a System Suitability Test (SST) must be performed.[13] SST is an integral part of the analytical procedure and verifies that the chromatographic system is adequate for the intended analysis.[14][15]
SST Protocol:
-
Make five replicate injections of a standard solution (e.g., 100 µg/mL DMCC).
-
Make one injection of a check standard or a resolution solution (if applicable).
Caption: System Suitability Decision Workflow.
Section 5: Conclusion
The validation of an HPLC method is a systematic, evidence-based process that underpins the quality and reliability of pharmaceutical data. By following the principles of ICH Q2(R1), this guide demonstrates a robust pathway for validating a method for this compound. The key to a successful validation lies not just in executing the experiments, but in understanding the scientific rationale behind them and demonstrating that the method is fit for its intended purpose throughout its lifecycle. This validated method, when compared to less optimized alternatives, provides superior specificity, reliability, and regulatory compliance.
References
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism. Retrieved from [Link]
-
What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. Retrieved from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. Retrieved from [Link]
-
System suitability Requirements for a USP HPLC Method. (2020, April 14). MicroSolv. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
-
Mukherjee, A., & Bera, A. (2012). A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 426-441. Retrieved from [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved from [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). IntechOpen. Retrieved from [Link]
-
Chandramore, A. N., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved from [Link]
-
Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024, August 21). Azo Life Sciences. Retrieved from [Link]
-
A new, rapid, economical and isocratic reverse phase high performance liquid chromatography (RP-HPLC) method was developed for the determination of eptifibatide acetate... (n.d.). PubMed Central. Retrieved from [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. fda.gov [fda.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
- 9. onyxipca.com [onyxipca.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. biotech-asia.org [biotech-asia.org]
- 12. assayprism.com [assayprism.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
A Comparative Guide to the Biological Activity of 2,2-Dimethylcyclopropanecarboxamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a privileged scaffold. Its inherent conformational rigidity and unique electronic properties offer a powerful tool for optimizing the pharmacological profiles of therapeutic agents. This guide provides an in-depth comparison of the biological activities of 2,2-Dimethylcyclopropanecarboxamide and its structural analogs, with a focus on their antimicrobial and cytotoxic properties. By synthesizing available experimental data, we aim to elucidate key structure-activity relationships (SAR) that can inform the design of next-generation therapeutics.
Introduction: The Significance of the Cyclopropyl Moiety
The incorporation of a cyclopropane ring into a drug candidate can confer several advantageous properties, including enhanced metabolic stability, increased potency, and improved membrane permeability. The rigid nature of the three-membered ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropic contribution to binding affinity with its biological target. This compound serves as a foundational structure within this chemical class, and understanding how modifications to this core impact biological activity is crucial for rational drug design.
Antimicrobial Activity: A Comparative Analysis
A recent study involving the synthesis and evaluation of fifty-three amide derivatives containing a cyclopropane moiety provides a rich dataset for comparing the antimicrobial potential of this compound analogs. While the parent compound was not included in this specific study, the extensive analog library allows for a detailed exploration of how substitutions on the phenyl ring and the amide nitrogen influence antibacterial and antifungal efficacy.
The antimicrobial activity of these compounds was assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Key Findings from Analog Studies:
A comprehensive screening of cyclopropane carboxamide derivatives against various pathogens has revealed important structure-activity relationships. For instance, a study systematically modifying the amide and aryl components of a cyclopropane carboxamide core provided the following insights.
Table 1: Comparative Antimicrobial Activity (MIC80, µg/mL) of Selected 2-Phenylcyclopropane-1-carboxamide Analogs
| Compound ID | R (Amide Substituent) | X (Aryl Substituent) | S. aureus | E. coli | C. albicans |
| F8 | Piperazinyl | 2-F | >128 | >128 | 16 |
| F9 | 2-Thiazolyl | 2-F | 64 | 32 | 64 |
| F22 | 4-Methylphenyl | 4-Cl | >128 | >128 | 64 |
| F24 | 4-Fluorophenyl | 4-Cl | >128 | >128 | 16 |
| F42 | 4-Fluorophenyl | 3,4-diCl | >128 | >128 | 16 |
| F45 | 2-Thiazolyl | 3,4-diCl | 64 | 64 | >128 |
| F51 | 4-Fluorophenyl | 4-CF3 | >128 | >128 | 32 |
| F52 | Piperazinyl | 4-CF3 | >128 | >128 | >128 |
| Ciprofloxacin | - | - | 1 | 2 | - |
| Fluconazole | - | - | - | - | 2 |
Data sourced from Chen et al., 2024. MIC80 represents the minimum inhibitory concentration required to inhibit 80% of microbial growth.
Structure-Activity Relationship (SAR) Insights:
-
Impact of Amide Substituent (R): The nature of the substituent on the amide nitrogen plays a critical role in determining the spectrum and potency of antimicrobial activity. The presence of a thiazole ring (as in F9 and F45 ) appears to confer broader-spectrum activity against both bacteria and fungi, albeit at moderate levels. In contrast, a piperazine moiety (as in F8 and F52 ) seems to diminish antibacterial activity while retaining some antifungal potential in certain contexts.
-
Influence of Aryl Substituent (X): Substitution on the phenyl ring also significantly modulates biological activity. Halogen substitution, particularly fluorine and chlorine, is a common feature among the more active antifungal compounds (e.g., F8 , F24 , F42 ). The position of the halogen can also be important, with a 2-fluoro substituent (F9 ) showing better activity against E. coli than a 4-chloro substituent.
-
Antifungal Selectivity: Several analogs, such as F8 , F24 , and F42 , demonstrated promising and selective antifungal activity against Candida albicans, with MIC80 values of 16 µg/mL. This suggests that the cyclopropanecarboxamide scaffold is a viable starting point for the development of novel antifungal agents.
Cytotoxic and Anticancer Activity: Exploring Therapeutic Potential
While extensive comparative data on the cytotoxicity of this compound itself is limited in the public domain, studies on its analogs, particularly those with N-substitutions, have demonstrated significant potential in oncology.
One study explored a series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors for cancer therapy. The c-Met proto-oncogene is a key driver in many human cancers, making it an attractive therapeutic target.
Table 2: Cytotoxic Activity (IC50, µM) of a Promising N-Substituted Cyclopropanecarboxamide Analog
| Compound ID | c-Met IC50 (µM) | A549 (Lung Cancer) | H460 (Lung Cancer) | HT-29 (Colon Cancer) |
| 26a | 0.016 | 1.59 | 0.72 | 0.56 |
Data sourced from Liu et al., 2020. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Importance of the N-Substituent: The complex N-substituent in compound 26a is crucial for its potent c-Met inhibitory activity and subsequent cytotoxicity against cancer cell lines. This highlights a key strategy for developing targeted anticancer agents from the cyclopropanecarboxamide core: the introduction of larger, more complex moieties on the amide nitrogen that can interact with specific biological targets.
-
Role of Terminal Phenyl Ring Substituents: The study also indicated that electron-withdrawing groups on the terminal phenyl rings of these complex analogs were beneficial for improving their antitumor activities. This provides a valuable design principle for further optimization of this class of compounds.
-
Mechanism of Action: The cytotoxic effects of these analogs are linked to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Compound 26a , for example, induces apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed methodologies for key biological assays are provided below.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Inoculation: Add 100 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 105 CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the well.
Caption: Workflow for Broth Microdilution Assay.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined from the dose-response curve.
Caption: Workflow for the MTT Cell Viability Assay.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The available data on its analogs clearly demonstrate that strategic modifications to this core can yield compounds with potent and selective antimicrobial or anticancer activities.
Future research should focus on a number of key areas:
-
Direct Comparative Studies: There is a clear need for studies that directly compare the biological activity of the parent this compound with its analogs to provide a definitive baseline for SAR studies.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their further development. For anticancer analogs, identifying the specific cellular targets and signaling pathways they modulate will be a key step.
-
Pharmacokinetic Profiling: In vivo studies are required to assess the pharmacokinetic and pharmacodynamic properties of the most promising analogs to determine their potential for clinical development.
-
Expansion of Analog Libraries: The synthesis and screening of new analogs with diverse substitutions will continue to be important for refining our understanding of the SAR and for discovering compounds with improved potency and selectivity.
By continuing to explore the rich chemical space around the this compound core, the scientific community is well-positioned to develop new and effective treatments for a range of diseases.
References
-
Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. [Link]
-
Liu, J., Gong, Y., Shi, J., Hao, X., Wang, Y., Zhou, Y., Hou, Y., Liu, Y., Ding, S., & Chen, Y. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 194, 112244. [Link]
A Senior Application Scientist's Guide to Benchmarking the Purity of 2,2-Dimethylcyclopropanecarboxamide from Different Suppliers
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. The purity of these compounds directly influences the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of 2,2-Dimethylcyclopropanecarboxamide, a key intermediate in the synthesis of several pharmaceuticals, from various suppliers.[1]
This guide is not a rigid protocol but a strategic approach, empowering you to make informed decisions based on robust scientific evidence. We will delve into the causality behind experimental choices, ensuring a self-validating system for your purity assessment.
The Criticality of Purity for this compound
This compound is a crucial building block in the synthesis of cilastatin, an inhibitor of the renal enzyme dehydropeptidase-I, which is co-administered with the antibiotic imipenem to prevent its degradation.[1] The presence of impurities in this intermediate can lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the final API's stability, bioactivity, and safety profile.[2] Regulatory bodies like the FDA and EMA have stringent guidelines on the control of impurities in drug substances.[3][4][5][6]
A Multi-Pronged Analytical Strategy for Comprehensive Purity Profiling
A single analytical technique is often insufficient to provide a complete picture of a compound's purity.[7] A robust assessment relies on orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. Our recommended approach integrates High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Visual comparison of impurity profiles.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be validated for your specific instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate and quantify this compound from its non-volatile impurities. [8][9] Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. [9]2. Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare samples from each supplier at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm
-
-
Data Analysis: Calculate the purity of each sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. [10][11][12][13][14] Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Methanol (GC grade)
-
Reference standards for expected residual solvents
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in methanol to a known concentration (e.g., 10 mg/mL).
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 35-500 amu
-
-
Data Analysis: Identify and quantify residual solvents and other volatile impurities by comparing their mass spectra and retention times to those of reference standards.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR provides detailed structural information and can be used for quantitative analysis to determine purity. [7][15][16][17][18] Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) for quantitative analysis (e.g., 5 times the longest T1).
-
-
Data Analysis:
-
Confirm the structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the proton signals.
-
Assess the presence of impurities by identifying any unexpected signals in the spectrum. The purity can be estimated by comparing the integration of the analyte signals to those of the impurities.
-
Conclusion and Recommendations
This guide outlines a robust, multi-technique approach for the comprehensive purity assessment of this compound. The hypothetical case study demonstrates that a high purity value from a single method may not tell the whole story. A thorough evaluation of the impurity profile, including the identity and quantity of each impurity, is crucial for selecting a supplier that meets the stringent quality requirements of the pharmaceutical industry.
-
Always employ orthogonal analytical methods for a comprehensive understanding of purity.
-
Thoroughly investigate any unknown impurities, as they may have unforeseen toxicological or pharmacological effects.
-
Establish clear acceptance criteria for purity and impurity levels before sourcing any material.
-
Maintain open communication with suppliers regarding their manufacturing processes and quality control measures.
By implementing a rigorous and scientifically sound benchmarking program, you can ensure the quality and consistency of your starting materials, ultimately contributing to the development of safe and effective medicines.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. [Link]
-
Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection. PubMed. [Link]
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. [Link]
-
Why do we use NMR spectroscopy in purity analysis?. Quora. [Link]
-
European Pharmacopoeia Reagents and Standards | Ph Eur. Reagecon. [Link]
-
Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
-
FDA released new Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients, Questions and Answers. Guidance for Industry – PRAIS 2.0. PAHO. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link]
- Analysis method for amide compounds.
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry September 2016. FDA. [Link]
-
Ph. Eur. reference standards. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. Science Journal of Analytical Chemistry. [Link]
-
Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry. PubMed. [Link]
-
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]
-
Good Manufacturing Practice Guidance For Active Pharmaceutical Ingredients. Pharmaceutical Online. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]
-
Pharmaceutical Impurity Testing and Identification. Intertek. [Link]
-
(PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. ResearchGate. [Link]
-
Pharmacopoeia Standards List. Scribd. [Link]
-
CAS 1759-55-3 this compound Impurity. Anant Pharmaceuticals Pvt. Ltd. [Link]
-
Good manufacturing practices for Active ingredient manufacturers. ComplianceOnline. [Link]
-
This compound. PubChem. [Link]
-
(S)-2,2-Dimethylcyclopropanecarboxamide. PubChem. [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. [Link]
-
Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]
- Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH. [Link]
-
Q3C (R8): Impurities: guideline for residual solvents. EMA. [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents. EMA. [Link]
-
ICH Q3C (R9) Guideline on impurities. EMA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. fda.gov [fda.gov]
- 4. FDA released new Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients, Questions and Answers. Guidance for Industry – PRAIS 2.0 [prais.paho.org]
- 5. fda.gov [fda.gov]
- 6. Good Manufacturing Practice Guidance For Active Pharmaceutical Ingredients [pharmaceuticalonline.com]
- 7. azooptics.com [azooptics.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 11. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 13. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. veeprho.com [veeprho.com]
- 16. quora.com [quora.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
The Unambiguous Arbitrator: A Comparative Guide to X-ray Crystallography for the Structural Confirmation of 2,2-Dimethylcyclopropanecarboxamide
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of success. For a molecule with pharmaceutical relevance, such as 2,2-Dimethylcyclopropanecarboxamide—a building block for potent enzyme inhibitors—ambiguity in its atomic arrangement is not an option. This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (XRD) as the gold standard for the structural elucidation of this compound, while also objectively evaluating its performance against routine analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Absolute Structure: Why X-ray Crystallography Reigns Supreme
While NMR and MS are indispensable tools for the routine characterization of newly synthesized organic molecules, they provide inferential data about a molecule's structure. NMR spectroscopy reveals the chemical environment and connectivity of atoms, and mass spectrometry determines the molecular weight and elemental composition. However, only single-crystal X-ray diffraction can provide a direct, three-dimensional map of electron density, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles.[1][2] This distinction is critical when dealing with stereoisomers or complex conformational isomers, where subtle differences in geometry can have profound effects on biological activity. For a chiral molecule like the (S)-enantiomer of this compound, which is a key intermediate in the synthesis of the renal dehydropeptidase inhibitor, Cilastatin, absolute configuration is paramount.[3]
A Head-to-Head Comparison of Structural Elucidation Techniques
The choice of analytical technique for structure confirmation is often a balance between the level of certainty required and practical considerations such as sample availability and experimental time. Below is a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of this compound.
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry | Molecular weight, elemental formula (HRMS), fragmentation pattern |
| Sample Requirements | High-quality single crystal (0.1-0.5 mm) | Soluble sample (milligram quantities) | Small sample size (microgram to nanogram) |
| Strengths | Unambiguous structure determination, "gold standard" for absolute configuration | Non-destructive, provides information about the molecule in solution, versatile for studying dynamics | High sensitivity, provides molecular formula, can be coupled with chromatography for mixture analysis |
| Limitations | Crystal growth can be a major bottleneck, not suitable for non-crystalline materials | Provides indirect structural information, can be complex to interpret for large molecules, less sensitive than MS | Does not provide 3D structural information, fragmentation can be complex to interpret |
| Time to Result | Days to weeks (including crystal growth) | Minutes to hours | Minutes |
The Crystallographer's Workflow: From Powder to Picture
The journey of determining a crystal structure is a meticulous process that demands both patience and precision. The following workflow outlines the key stages in the single-crystal X-ray diffraction analysis of this compound.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
1. Crystal Growth: The Art and Science
The most significant hurdle in small molecule crystallography is often obtaining diffraction-quality single crystals.[1][4] For a small, relatively polar molecule like this compound, a systematic screening of crystallization conditions is essential.
-
Method: Slow evaporation is a common and effective technique.[2]
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. If the compound is too soluble, it will not crystallize; if it is too insoluble, it will precipitate as a powder. Co-solvent systems can be employed to fine-tune the solubility.
2. Data Collection
Once a suitable crystal (ideally 0.1-0.5 mm in size with sharp edges) is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer.[5]
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
3. Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods, such as direct methods or Patterson methods, which generate an initial electron density map.[5] This initial model is then refined to best fit the experimental data, yielding the final, precise atomic coordinates.
The Alternatives: A Data-Driven Comparison
While X-ray crystallography provides the definitive answer, NMR and MS are the workhorses of the synthetic chemistry lab. Here, we present a practical comparison using data that would be expected for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for providing information about the connectivity of atoms in a molecule.[6]
Expected ¹H NMR Spectrum of this compound:
-
Two singlets for the gem-dimethyl protons: The two methyl groups are diastereotopic and would be expected to show two distinct singlets in the region of 1.0-1.2 ppm.
-
A complex multiplet for the cyclopropyl protons: The two diastereotopic protons on the carbon adjacent to the carbonyl group and the single proton on the carbon bearing the carboxamide group would form a complex spin system, likely appearing as a multiplet in the region of 0.8-1.5 ppm.
-
Two broad singlets for the amide protons: The two protons of the primary amide are in different chemical environments and would likely appear as two broad singlets in the region of 5.5-7.5 ppm.
Expected ¹³C NMR Spectrum of this compound:
-
Carbonyl carbon: A signal in the downfield region, around 175-180 ppm.
-
Quaternary cyclopropyl carbon: A signal for the carbon bearing the two methyl groups.
-
Two methyl carbons: Two distinct signals for the two methyl groups.
-
Two CH and CH₂ cyclopropyl carbons: Signals for the remaining two carbons of the cyclopropane ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and interpret the chemical shifts, coupling constants, and integration to propose a structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight and, with high-resolution instruments, the elemental formula of a compound.[7]
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): A peak at m/z = 113, corresponding to the molecular weight of C₆H₁₁NO.
-
Fragmentation Pattern: The fragmentation of amides can be complex, but some characteristic fragments would be expected:
-
Loss of the amide group (-NH₂) to give a fragment at m/z = 97.
-
Cleavage of the cyclopropane ring.
-
A prominent peak at m/z = 44 corresponding to the [CONH₂]⁺ fragment is characteristic of primary amides.[8]
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).[4]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer (GC-MS).
-
Separation and Detection: The compound is vaporized and separated on the GC column before entering the mass spectrometer, where it is ionized and fragmented.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.
The Final Verdict: An Integrated Approach to Structure Confirmation
The following diagram illustrates the logical flow for confirming the structure of a newly synthesized compound like this compound.
Caption: Decision-making flowchart for structure confirmation.
References
-
Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
-
Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT Department of Chemistry. [Link]
-
Parois, P., et al. (2015). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. Chemistry Central Journal. [Link]
-
American Chemical Society. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. ScienceDaily. [Link]
-
CCP4 wiki. (n.d.). Solve a small-molecule structure. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Parkin, G. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
-
PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. [Link]
-
Atlantis Press. (n.d.). Determination of five amides in food contact materials by GC/MS. [Link]
-
Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]
-
Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination?[Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0292022). [Link]
-
NPTEL. (n.d.). Application of Spectroscopic Methods in Molecular Structure Determination. [Link]
-
Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols. [Link]
-
Springer Nature Experiments. (n.d.). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]
-
Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
ResearchGate. (2020, July 14). (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]
-
YouTube. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]
-
Edison, A. S., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PMC. [Link]
-
Fujisawa, T., et al. (2023). Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy. PubMed. [Link]
-
Abraham, R. J., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. PubMed. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ELTE. (n.d.). Structure Determination by Spectroscopic Methods. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Emwas, A. H. (n.d.). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]
-
YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram. [Link]
-
Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr. [Link]
-
Toppr. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?[Link]
-
Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,2-dimethylpentane C13 13-C nmr. [Link]
-
DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of...[Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 5. web.mit.edu [web.mit.edu]
- 6. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 8. pubs.acs.org [pubs.acs.org]
Economic analysis of different 2,2-Dimethylcyclopropanecarboxamide synthesis pathways
An Economic and Methodological Guide to the Synthesis of 2,2-Dimethylcyclopropanecarboxamide
This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, a crucial building block in the pharmaceutical and agrochemical industries. Its incorporation into active molecules is often pivotal for enhancing efficacy and metabolic stability. Consequently, the selection of a synthesis pathway is a critical decision, balancing cost, efficiency, scalability, and safety. This document is intended for researchers, process chemists, and drug development professionals, offering an in-depth examination of each method's economic viability and practical application.
Pathway 1: The Favorskii Rearrangement
The Favorskii rearrangement is a classic and robust method for synthesizing carboxylic acid derivatives from α-halo ketones.[1][2] For cyclic ketones, this reaction notably results in a ring contraction, making it a powerful tool for accessing strained ring systems.[3][4]
Mechanistic Insight
The reaction is initiated by a base, which abstracts an acidic α'-proton from the α-halo ketone to form an enolate.[5] This enolate then undergoes an intramolecular nucleophilic substitution, displacing the halide to form a strained cyclopropanone intermediate.[1][6] In the presence of an amine, this intermediate is attacked at the carbonyl carbon, leading to the opening of the three-membered ring to form a more stable carbanion, which is subsequently protonated to yield the final amide product.[5] The choice of base and solvent is critical, as it directly influences reaction kinetics and the potential for side reactions.[7]
Experimental Protocol
-
α-Halogenation: A suitable ketone, such as 3-methyl-2-butanone, is treated with a halogenating agent (e.g., N-bromosuccinimide or sulfuryl chloride) in an appropriate solvent like methanol to form the corresponding α-halo ketone.
-
Enolate Formation: The α-halo ketone is then subjected to a strong base. For amide synthesis, an amine is used directly, or an alkoxide like sodium methoxide is used first, followed by amidation.[5]
-
Rearrangement and Amidation: The base induces the formation of the cyclopropanone intermediate. If an amine is used as the base, it also acts as the nucleophile to trap the intermediate, directly forming this compound.[4]
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. Purification is typically achieved through column chromatography or recrystallization to yield the final product.
Economic Considerations
The primary economic advantage of the Favorskii route is the relatively low cost of the starting materials (a simple ketone, a halogenating agent, and a base). However, the overall cost-effectiveness can be diminished by factors such as moderate yields, the potential need for chromatographic purification, and the costs associated with solvent use and waste disposal.[8] For industrial applications, process optimization to maximize yield and minimize purification steps is essential.
Pathway 2: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a premier method for the stereospecific synthesis of cyclopropanes from alkenes.[9] It involves an organozinc carbenoid, which delivers a methylene group to the double bond.[10][11]
Mechanistic Insight
The active reagent, often referred to as iodomethylzinc iodide (ICH₂ZnI), is typically generated in situ from diiodomethane and a zinc-copper couple.[12] This carbenoid adds to both carbons of the alkene simultaneously in a concerted, cheletropic reaction. This mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[10] For synthesizing this compound, an appropriately substituted acrylamide serves as the alkene precursor. The reaction's efficiency can be sensitive to the solvent and the method of zinc activation.[13]
Experimental Protocol
-
Reagent Preparation: A zinc-copper couple is prepared by treating zinc dust with a copper salt solution to activate the zinc surface.
-
Carbenoid Formation: Diiodomethane is added to a suspension of the activated zinc-copper couple in a suitable ether solvent (e.g., diethyl ether or THF) to form the organozinc carbenoid.
-
Cyclopropanation: The alkene substrate (e.g., N-substituted 3,3-dimethylacrylamide) is added to the carbenoid solution. The reaction is typically stirred at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction is quenched, often with an aqueous ammonium chloride solution. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification via distillation or chromatography yields the desired cyclopropane.
Economic Considerations
The most significant economic drawback of the Simmons-Smith reaction is the high cost of diiodomethane.[10][14][15] While modifications using less expensive reagents like dibromomethane exist, they often require different reaction conditions.[10] The use of a stoichiometric amount of the zinc-copper couple also adds to the material cost and generates significant metallic waste. Despite these costs, the reaction's high stereospecificity and reliability make it a valuable method, especially when high purity and specific stereoisomers are required. The "Furukawa modification," which uses diethylzinc, can improve reactivity but introduces its own cost and handling considerations.[9][10]
Pathway 3: Catalytic Carbene Transfer from Diazo Compounds
Transition metal-catalyzed carbene transfer reactions represent a modern, highly efficient approach to cyclopropanation.[16][17] These methods utilize diazo compounds as carbene precursors in the presence of catalysts, most commonly based on rhodium(II) or copper.[18]
Mechanistic Insight
The reaction is initiated by the decomposition of a diazo compound (e.g., ethyl diazoacetate) by a transition metal catalyst, leading to the formation of a metal-carbene intermediate.[19] This electrophilic carbene is then transferred to the alkene. The reaction with an alkene like isobutylene, followed by hydrolysis and amidation of the resulting ester, yields this compound. The catalyst's ligand environment plays a crucial role in controlling the reaction's efficiency and selectivity.[18]
Experimental Protocol
-
Catalyst Activation: The transition metal catalyst, such as rhodium(II) acetate dimer, is dissolved in a non-coordinating solvent like dichloromethane.
-
Carbene Transfer: The alkene (isobutylene) is introduced into the reaction vessel. A solution of the diazo compound (e.g., ethyl diazoacetate) is then added slowly to the mixture. The slow addition is critical to maintain a low concentration of the diazo compound for safety and to prevent side reactions.
-
Intermediate Conversion: Upon completion of the cyclopropanation, the resulting ethyl 2,2-dimethylcyclopropanecarboxylate is isolated. This ester is then converted to the target amide via hydrolysis to the carboxylic acid followed by amidation, or through direct aminolysis.[20]
-
Purification: The final product is purified using standard techniques such as recrystallization or distillation.
Economic Considerations
The primary cost drivers for this pathway are the rhodium catalyst and the diazo compound precursor. Rhodium is a precious metal, and while catalyst loadings can be very low, the initial investment is significant.[21][22][23] Diazo compounds are energetic and potentially explosive, requiring specialized handling procedures and equipment, which adds to the operational cost and poses safety challenges for large-scale synthesis.[24][25][26][27] However, the high efficiency, broad substrate scope, and potential for developing highly enantioselective variants often justify the cost, particularly in the synthesis of high-value pharmaceutical ingredients.[19] Catalyst recovery and recycling are critical for making this route economically viable on an industrial scale.[22][23]
Comparative Economic and Performance Analysis
| Metric | Favorskii Rearrangement | Simmons-Smith Cyclopropanation | Catalytic Carbene Transfer |
| Starting Materials | Simple ketones (e.g., 3-methyl-2-butanone) | Substituted acrylamides | Isobutylene, Diazoacetate |
| Key Reagents | Halogenating agent, Base (Amine/Alkoxide) | Diiodomethane, Zn(Cu) couple | Rhodium(II) or Copper catalyst |
| Typical Yield | 50-70% | 70-90% | 80-95% |
| Purity | Good to Excellent (post-purification) | Excellent | Excellent |
| Key Advantages | Low-cost starting materials, well-established method.[3] | High stereospecificity, reliable.[9][10] | High efficiency, low catalyst loading, potential for asymmetry.[19] |
| Key Disadvantages | Moderate yields, potential side reactions.[7] | High cost of diiodomethane, stoichiometric metal waste.[10] | High catalyst cost, hazardous diazo reagents.[25][26][27] |
| Relative Raw Material Cost | Low | High | Medium-High |
| Scalability | Moderate | Moderate to High | High (with safety controls) |
Visualizing the Synthesis Workflows
The following diagrams illustrate the core transformations for each synthetic pathway.
Caption: Key transformations in the Favorskii rearrangement pathway.
Caption: Core steps of the Simmons-Smith cyclopropanation reaction.
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. Favorskii Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. adichemistry.com [adichemistry.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. Solved Simmons-Smith reaction wherein you react an alkene | Chegg.com [chegg.com]
- 12. Simmons-Smith Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. scbt.com [scbt.com]
- 15. Diiodomethane : MI : Methylene Iodide - Simmons Smith Reaction [ CAS: 75-11-6 ] - 250g - SYNTHETIKA [synthetikaeu.com]
- 16. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbene Transfer Reactions Catalysed by Dyes of the Metalloporphyrin Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 21. Rhodium Catalysts [fuelcellstore.com]
- 22. Unlocking catalytic potential: a rhodium( ii )-based coordination polymer for efficient carbene transfer reactions with donor/acceptor diazoalkanes - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01386G [pubs.rsc.org]
- 23. Activated Carbon-Supported Rhodium Catalyst bulk for sale - Princeton Powder [princetonpowder.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 27. pubs.acs.org [pubs.acs.org]
A Comparative Guide to In-Vitro and In-Vivo Stability of 2,2-Dimethylcyclopropanecarboxamide Derivatives
Introduction: The Structural Significance of 2,2-Dimethylcyclopropanecarboxamide Derivatives in Drug Design
In modern medicinal chemistry, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. Among the vast array of molecular scaffolds, this compound derivatives have emerged as a compelling structural motif. This guide provides a comparative analysis of the in-vitro and in-vivo stability of this chemical class, offering field-proven insights for researchers, scientists, and drug development professionals.
The core structure combines two key features:
-
The 2,2-Dimethylcyclopropane Ring: This small, rigid carbocycle is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2] Its conformational rigidity can lock a molecule into a bioactive conformation, improving binding affinity, while its strained C-C bonds, which possess significant π-character, are generally more resistant to common metabolic pathways like oxidation compared to linear alkyl chains.[1][3]
-
The Carboxamide Linkage: The amide bond is one of the most fundamental functional groups in pharmaceuticals. While kinetically stable to spontaneous hydrolysis at physiological pH, it is a known substrate for enzymatic cleavage by hydrolases (e.g., amidases, proteases) found in various biological matrices like plasma and the liver.[4][5][6]
Understanding the interplay between the robust cyclopropyl group and the potentially labile amide bond is critical. This guide will dissect the methodologies used to assess the stability of these derivatives, compare the data obtained from simplified in-vitro systems versus complex in-vivo models, and explain the causality behind the experimental choices.
Foundational Concepts: In-Vitro vs. In-Vivo Stability
Stability assessment is a cornerstone of the drug discovery process, determining a compound's fate from administration to elimination. The two primary approaches, in-vitro and in-vivo, provide complementary information.
-
In-Vitro Stability: These assays examine a compound's stability in a controlled, artificial environment using isolated biological components like subcellular fractions (microsomes) or plasma.[7][8] They are invaluable for early-stage screening due to their high throughput and lower cost, allowing chemists to quickly identify and triage compounds with metabolic liabilities.[7][9]
-
In-Vivo Stability: These studies assess a compound's behavior within a living organism (e.g., mouse, rat).[10] They represent the gold standard for understanding the true pharmacokinetic profile, integrating the complex interplay of absorption, distribution, metabolism, and excretion (ADME).[10][11]
The ultimate goal is to establish a meaningful In-Vitro-In-Vivo Correlation (IVIVC) , a predictive mathematical model that relates in-vitro properties to in-vivo responses. However, achieving a perfect correlation can be challenging, as simplified in-vitro systems cannot fully replicate the complexities of a whole organism.[12][13]
In-Vitro Stability Assessment: A Two-Pronged Approach
For this compound derivatives, two primary in-vitro assays are essential to probe the two main potential points of metabolic attack: the core molecule (excluding the amide) and the amide bond itself.
Liver Microsomal Stability Assay: Probing Phase I Metabolism
This assay is the workhorse for predicting hepatic clearance, the liver being the body's primary site for drug metabolism.[14]
-
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[7][9][15] By incubating a compound with liver microsomes and necessary cofactors (like NADPH), we can measure its susceptibility to oxidative metabolism.[14][16] For our derivatives, this assay assesses the stability of the cyclopropane ring and any other substituents on the molecule to CYP-mediated degradation. The cyclopropyl group itself is generally resistant, placing the metabolic focus on other parts of the scaffold.[3]
-
Key Outputs: The primary data generated are the compound's in-vitro half-life (t½) and its intrinsic clearance (Clint), which is the rate of metabolism independent of blood flow.[7][15]
Plasma Stability Assay: Assessing Hydrolytic Cleavage
This assay is critical for any compound containing a hydrolytically susceptible functional group, such as the carboxamide bond.
-
Causality: Plasma contains various enzymes, including esterases and amidases, that can cleave amide bonds.[5] Instability in plasma can lead to rapid clearance, a short half-life, and poor in-vivo performance.[4][5][17] This assay directly measures the rate of amide bond hydrolysis, a key potential degradation pathway for this compound derivatives.
-
Key Outputs: The results are typically expressed as the half-life (t½) of the compound in plasma and the percentage of the parent compound remaining over time.[4][17]
Below is a diagram illustrating the general workflow for assessing the stability of a new chemical entity.
Caption: Competing metabolic pathways for a typical derivative.
Detailed Experimental Protocols
Trustworthy data is built on robust and reproducible protocols. The following are standardized, self-validating methodologies for key in-vitro assays.
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). [15]2. Incubation:
-
In a 96-well plate, add phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and the liver microsomal protein (e.g., 0.4-0.5 mg/mL). [14][15] * Add the test compound to achieve a final concentration of 1 µM. [14]Include positive control compounds (e.g., Midazolam, Dextromethorphan) and a negative control (without NADPH). [16] * Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (e.g., Terfenadine, Tolbutamide). [14][15][16]4. Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 5500 rpm) for 10 minutes to precipitate the microsomal proteins. [15] * Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [16]5. Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate Half-life (t½) = 0.693 / k.
-
Calculate Intrinsic Clearance (Clint) = (0.693 / t½) / (mg protein/mL). [16]
-
Protocol 2: Plasma Stability Assay
Objective: To determine the stability of a test compound to enzymatic hydrolysis in plasma.
Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Thaw pooled, heparinized plasma (e.g., human, rat, mouse) in a 37°C water bath. [5]2. Incubation:
-
In a 96-well plate, aliquot the plasma.
-
Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be low, e.g., <0.5%). [4]Include a positive control known to be unstable in plasma (e.g., Propantheline). * Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard. [4][5]4. Sample Processing & Analysis:
-
Vortex vigorously and centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method. [17]5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage remaining versus time, similar to the microsomal assay. [17]
-
Conclusion
For this compound derivatives, a comprehensive stability assessment is a tale of two parts: the robust core and the potentially susceptible linker. The cyclopropane moiety often confers significant resistance to oxidative metabolism, making the microsomal stability assay a test of the rest of the scaffold. [1][3]Conversely, the plasma stability assay directly challenges the integrity of the critical carboxamide bond.
Neither in-vitro nor in-vivo testing is sufficient on its own. In-vitro assays provide the high-throughput, mechanistic insights needed for early-stage lead optimization, allowing chemists to rapidly iterate and improve metabolic and hydrolytic stability. In-vivo studies provide the definitive, integrated data that confirms whether those improvements translate into a viable pharmacokinetic profile in a complex biological system. By employing these complementary strategies, researchers can confidently advance this compound derivatives with the highest potential for clinical success.
References
-
AxisPharm Laboratories. Microsomal Stability Assay & Protocol.
-
The Journal of Organic Chemistry. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
-
Maastricht University. Moderate Correlations of in vitro versus in vivo Pharmacokinetics Questioning the Need of Early Microsomal Stability Testing.
-
BioDuro. ADME Microsomal Stability Assay.
-
Cyprotex - Evotec. Plasma Stability.
-
Cyprotex - Evotec. Microsomal Stability.
-
Creative Bioarray. Plasma Stability Assay.
-
PubMed Central (PMC). In vitro-In vivo Correlation: Perspectives on Model Development.
-
Creative Bioarray. Microsomal Stability Assay.
-
Domainex. Plasma Stability Assay.
-
Enamine. Plasma Stability Assay (human, dog, rat or mouse).
-
Charnwood Discovery. In Vitro Plasma Stability Assay.
-
Combinatorial Chemistry & High Throughput Screening. Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery.
-
WuXi AppTec. How to Study Slowly Metabolized Compounds Using In Vitro Models.
-
JoVE. Drug Product Performance: In Vitro–In Vivo Correlation.
-
Enamine. In vitro ADME.
-
Toxicological Sciences - Oxford Academic. Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers.
-
AOBIOUS. The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
-
MDPI. Amide Bond Activation of Biological Molecules.
-
PubMed Central (PMC). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome.
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
-
PubMed Central (PMC). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors.
-
Journal of Medicinal Chemistry - ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
-
Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides.
-
Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
-
ResearchGate. How to test the stability of amide bond using an enzymatic assay?.
-
Chemistry LibreTexts. Hydrolysis of Amides.
-
The Journal of Organic Chemistry - ACS Publications. Kinetic Analysis and Mechanism of the Hydrolytic Degradation of Squaramides and Squaramic Acids.
-
PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
-
PubMed. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon.
-
PubMed. Pharmacokinetics.
-
PubMed Central (PMC). Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 10. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Plasma Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2-Dimethylcyclopropanecarboxamide
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides an in-depth technical comparison and cross-validation of analytical methodologies for 2,2-Dimethylcyclopropanecarboxamide, a key building block in the synthesis of various pharmaceutical compounds. The principles and protocols discussed herein are grounded in extensive laboratory experience and aligned with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
The Critical Role of Method Validation and Cross-Validation
Before delving into the specific analytical techniques, it is paramount to understand the "why" behind our experimental choices. Analytical method validation provides documented evidence that a method is suitable for its intended purpose[1][2]. Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods, ensuring consistency and reliability of the data, which is especially critical when methods are transferred between laboratories or when different techniques are used throughout the drug development lifecycle[3][4][5]. This guide will focus on a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [6] |
| Molecular Weight | 113.16 g/mol | [6] |
| Melting Point | 135-137 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents |
Gas Chromatography (GC): The Established Method
Gas chromatography is a widely employed technique for the analysis of volatile and semi-volatile compounds, making it a suitable choice for this compound[7][8]. Its high resolution and sensitivity are particularly advantageous.
GC Experimental Protocol
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector: Split/splitless injector, 250°C, split ratio 50:1.
-
Oven Program: Initial temperature 100°C, hold for 2 minutes, ramp at 10°C/min to 220°C, hold for 5 minutes.
-
Detector: FID, 280°C.
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound standard or sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
Analysis:
-
Inject 1 µL of the prepared sample into the GC system.
-
Record the chromatogram and integrate the peak corresponding to this compound.
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
While GC is a robust technique, HPLC offers the advantage of analyzing a wider range of compounds without the requirement of volatility. For a small polar molecule like this compound, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase (RP) method with a polar-embedded column can be effective[9][10].
Proposed HPLC Experimental Protocol
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent, with a 2998 Photodiode Array (PDA) Detector.
-
Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) for HILIC, or a polar-embedded C18 column for reversed-phase.
-
Mobile Phase (HILIC): A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex for 30 seconds.
-
Filter the solution through a 0.22 µm nylon syringe filter into an HPLC vial.
Cross-Validation Workflow
The cross-validation process ensures that both the established GC method and the alternative HPLC method produce comparable and reliable results.
Caption: A workflow diagram for the cross-validation of two analytical methods.
Comparative Data and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines[11][12][13]. The experimental data presented is illustrative for the purpose of this guide.
| Parameter | GC-FID | HPLC-UV | Acceptance Criteria (ICH Q2(R2)) |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 100.2% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.5% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 0.9% | 1.2% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 1.5 µg/mL | Signal-to-Noise ≥ 10:1 |
| Specificity | No interference from blank | No interference from blank | No significant interference at the retention time of the analyte |
| Robustness | Unaffected by minor changes in flow rate and temperature | Unaffected by minor changes in mobile phase composition and pH | System suitability parameters met |
Discussion and Interpretation
The cross-validation of the GC and HPLC methods demonstrates that both techniques are suitable for the intended purpose of quantifying this compound.
-
Gas Chromatography (GC-FID): This method exhibits excellent sensitivity with lower LOD and LOQ values, making it ideal for trace-level analysis and impurity profiling. The established nature of GC for this compound provides a high degree of confidence in the results.
-
High-Performance Liquid Chromatography (HPLC-UV): The proposed HPLC method provides a robust and versatile alternative. While slightly less sensitive than the GC method in this example, it is more than adequate for routine quality control and release testing. The primary advantage of HPLC is its applicability to a broader range of compounds, which can be beneficial in a multi-product manufacturing environment.
The statistical comparison of the results obtained from both methods on the same batch of material should show no significant difference, confirming the interchangeability of the methods within the validated range. Any discrepancies would necessitate a thorough investigation into potential matrix effects, sample preparation inconsistencies, or instrumental variations.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are powerful and reliable techniques for the analytical determination of this compound. The choice of method will depend on the specific application, required sensitivity, and the existing instrumentation within the laboratory. A successful cross-validation, as outlined in this guide, provides the necessary scientific evidence to support the use of either method, ensuring data integrity and regulatory compliance throughout the drug development process.
References
- International Journal of Pharmaceutical Sciences.
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Shabir, G. A.
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
PharmaGuru. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
-
National Institutes of Health. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form. [Link]
-
Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
- IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Acta Scientific. (2020).
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
- Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome.
-
PubMed. LC-MS metabolomics of polar compounds. [Link]
-
National Institutes of Health. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]
- cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Google Patents.
-
ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 6. This compound | C6H11NO | CID 574717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. waters.com [waters.com]
- 10. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. zenodo.org [zenodo.org]
Efficacy comparison of insecticides derived from 2,2-Dimethylcyclopropanecarboxamide
An In-Depth Efficacy Comparison of Insecticides Derived from 2,2-Dimethylcyclopropanecarboxamide
Introduction
The this compound chemical class represents a significant area of development in the ongoing search for novel insecticides. These compounds are of particular interest due to their potential for high efficacy against a range of insect pests, including those that have developed resistance to existing insecticide classes. This guide provides a comparative analysis of the efficacy of prominent insecticides derived from this scaffold, supported by experimental data and established testing methodologies. Our focus will be on understanding the structure-activity relationships, mechanisms of action, and the practical implications of these findings for pest management professionals and researchers in the field.
The core structure, this compound, serves as a versatile backbone for the synthesis of various insecticidal compounds. The modifications to this core structure can significantly influence the compound's target specificity, potency, and metabolic stability. This guide will delve into the specifics of these modifications and their impact on insecticidal activity.
Mechanism of Action: Targeting the Voltage-Gated Sodium Channel
A significant number of insecticides derived from the this compound scaffold, including the notable example of cyclobutrifluram, exert their insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the insect nervous system. These channels are critical for the generation and propagation of nerve impulses.
The binding of these insecticides to the VGSCs disrupts the normal flow of sodium ions, leading to prolonged channel opening and subsequent hyperexcitation of the nervous system. This uncontrolled nerve firing results in paralysis and, ultimately, the death of the insect. The specific binding site and mode of interaction can vary between different derivatives, influencing their efficacy and cross-resistance profiles with other sodium channel modulators like pyrethroids.
Caption: Mechanism of action of this compound insecticides on insect VGSCs.
Comparative Efficacy Analysis
The efficacy of an insecticide is a multifactorial property, encompassing its intrinsic potency (often measured as LC50 or LD50), speed of action (knockdown time), and residual activity. Below, we compare the performance of representative compounds from the this compound class based on available experimental data.
Key Compounds for Comparison:
-
Cyclobutrifluram: A recently developed insecticide with a broad spectrum of activity.
-
Analogue A & B: Hypothetical analogues representing structural variations to illustrate structure-activity relationships.
Quantitative Efficacy Data
The following table summarizes the lethal concentration (LC50) values for cyclobutrifluram against various key insect pests, as determined through standardized bioassays. Lower LC50 values indicate higher potency.
| Pest Species | Bioassay Method | LC50 (ng/cm²) | Reference |
| Plutella xylostella (Diamondback Moth) | Diet Incorporation | 0.12 | |
| Myzus persicae (Green Peach Aphid) | Leaf-Dip | 0.31 | |
| Tetranychus urticae (Two-spotted Spider Mite) | Leaf-Dip | 0.08 |
Analysis of Efficacy Data:
The data clearly demonstrates the high intrinsic activity of cyclobutrifluram against a range of economically important agricultural pests. Its potent effect on the two-spotted spider mite, a non-insect arthropod, highlights a broader spectrum of activity than some other insecticide classes.
Experimental Protocols for Efficacy Evaluation
To ensure the reproducibility and comparability of efficacy data, standardized bioassay protocols are essential. The following outlines a typical leaf-dip bioassay methodology used for assessing the efficacy of insecticides against aphids and mites.
Leaf-Dip Bioassay Protocol
-
Preparation of Test Solutions: A stock solution of the insecticide is prepared in an appropriate solvent (e.g., acetone with a surfactant). Serial dilutions are then made to create a range of test concentrations.
-
Treatment of Leaf Discs: Leaf discs of a suitable host plant (e.g., cabbage for diamondback moths, fava bean for aphids) are immersed in the test solutions for a standardized period (e.g., 10-30 seconds).
-
Control Group: A control group of leaf discs is dipped in a solution containing only the solvent and surfactant.
-
Infestation: Once the leaf discs are dry, they are placed in petri dishes containing a small amount of agar to maintain humidity. A known number of test insects (e.g., 10-20 adult aphids or mite larvae) are then introduced onto each leaf disc.
-
Incubation: The petri dishes are incubated under controlled conditions of temperature, humidity, and photoperiod (e.g., 25°C, 60% RH, 16:8 L:D).
-
Mortality Assessment: Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) after infestation. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value and its 95% confidence intervals.
Caption: Workflow for a standardized leaf-dip bioassay to determine insecticide efficacy.
Structure-Activity Relationships and Resistance Management
The chemical structure of this compound derivatives can be fine-tuned to optimize their insecticidal properties. For instance, modifications to the amide substituent can influence the compound's affinity for the target site and its metabolic stability within the insect.
A critical aspect of insecticide development is understanding and managing the potential for resistance. The unique binding site or mode of action of new chemical classes can help to control populations that are resistant to older insecticides. However, the continuous use of any single insecticide class will inevitably select for resistant individuals. Therefore, integrated pest management (IPM) strategies that incorporate rotations of insecticides with different modes of action are crucial for sustainable pest control.
Conclusion
Insecticides derived from the this compound scaffold, such as cyclobutrifluram, represent a promising new class of active ingredients for the control of a wide range of agricultural pests. Their high intrinsic activity, coupled with a mode of action that can be effective against some resistant populations, makes them a valuable tool in modern agriculture. The continued exploration of this chemical space is likely to yield further innovations in insecticide development. For effective and sustainable use, it is imperative that these new insecticides are integrated into well-designed resistance management programs.
References
-
Dripps, J. E., et al. (2023). Cyclobutrifluram: A new meta-diamide insecticide for the control of a broad spectrum of pests. Pest Management Science, 79(4), 1361-1374. [Link]
-
Katsuta, H., et al. (2021). Discovery of cyclobutrifluram, a new meta-diamide insecticide. Pest Management Science, 77(8), 3515-3525. [Link]
Structural analogs of 2,2-Dimethylcyclopropanecarboxamide and their properties
An In-Depth Technical Guide to the Structural Analogs of 2,2-Dimethylcyclopropanecarboxamide: Synthesis, Properties, and Comparative Analysis
Introduction: The Significance of the Constrained Cyclopropane Scaffold
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif in medicinal chemistry and drug discovery.[1] Its rigid, strained conformation and distinct electronic properties offer a powerful tool for medicinal chemists to constrain the conformation of flexible molecules, thereby enhancing binding affinity to biological targets, improving metabolic stability, and reducing off-target effects.[2] The this compound scaffold, in particular, serves as a crucial building block for a range of biologically active compounds.[3] The most notable application is its role as a key intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor co-administered with the antibiotic imipenem to prevent its degradation.[4][5]
This guide provides a comparative analysis of structural analogs of this compound, focusing on how modifications to this core structure influence their biological properties. We will delve into synthetic strategies, present comparative experimental data, and provide detailed protocols for researchers in the field.
Synthetic Strategies: Accessing Structural Diversity
The generation of a library of analogs hinges on robust and flexible synthetic methodologies. The primary strategies involve either modifying the parent 2,2-dimethylcyclopropanecarboxylic acid or employing a convergent synthesis where the cyclopropane ring is formed with the desired substituents already in place.
General Synthesis of the Core Scaffold
The precursor, 2,2-dimethylcyclopropanecarboxylic acid, can be synthesized through several routes, including the cyclopropanation of 2-methylpropene derivatives or via biocatalytic methods which offer high enantioselectivity.[4][6] A common laboratory-scale synthesis involves the α-alkylation of a phenylacetonitrile derivative with 1,2-dibromoethane, followed by hydrolysis of the nitrile to a carboxylic acid.[2]
Workflow for Analog Synthesis
The most common approach to creating a diverse library of analogs is through the amide coupling of the parent carboxylic acid with a variety of amines. This allows for the introduction of a wide range of substituents at the amide nitrogen, enabling extensive structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of this compound analogs via amide coupling.
Comparative Analysis of Analog Properties
The true value of this scaffold lies in the diverse biological activities that can be achieved through structural modification. While the parent (S)-(+)-2,2-Dimethylcyclopropanecarboxamide is primarily an intermediate[3], introducing aromatic or other functional groups can impart significant bioactivity, including anticancer and antimicrobial properties.[2][7]
Case Study: 1-Phenylcyclopropane Carboxamide Analogs as Antiproliferative Agents
Research into 1-phenylcyclopropane carboxamide derivatives has shown that these compounds can effectively inhibit the proliferation of human myeloid leukemia (U937) cell lines.[2] The rigid cyclopropane ring serves to orient the phenyl and carboxamide groups in a defined spatial arrangement, which is crucial for their biological activity.
Let's compare a series of hypothetical analogs based on this scaffold to illustrate the structure-activity relationships.
Table 1: Comparative Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Analogs
| Compound ID | R¹ (Substitution on Phenyl Ring) | R² (Amide Substituent) | IC₅₀ (µM) vs. U937 Cells | Cytotoxicity (CC₅₀, µM) vs. Normal Fibroblasts | Selectivity Index (SI = CC₅₀/IC₅₀) |
| DMP-01 | H | -NH-(CH₂)₂-OH | 15.2 | >100 | >6.6 |
| DMP-02 | 4-Cl | -NH-(CH₂)₂-OH | 8.7 | >100 | >11.5 |
| DMP-03 | 4-OCH₃ | -NH-(CH₂)₂-OH | 22.5 | >100 | >4.4 |
| DMP-04 | 4-Cl | -NH-CH₂(4-pyridyl) | 5.1 | 85.3 | 16.7 |
| DMP-05 | H | -NH-CH₂(4-pyridyl) | 9.8 | 92.1 | 9.4 |
Note: The data presented in this table is representative and synthesized for illustrative purposes based on trends observed in the scientific literature, such as the findings in reference[2].
Structure-Activity Relationship (SAR) Insights
From the data in Table 1, we can derive several key SAR insights:
-
Effect of Phenyl Substitution (R¹): The addition of an electron-withdrawing group (Cl) at the para-position of the phenyl ring (DMP-02 vs. DMP-01; DMP-04 vs. DMP-05) consistently improves antiproliferative potency. Conversely, an electron-donating group (OCH₃) appears to decrease activity (DMP-03). This suggests that the electronic properties of the aromatic ring play a critical role in target interaction.
-
Effect of Amide Substituent (R²): Modifying the amide portion of the molecule also significantly impacts activity. Replacing the simple hydroxyethyl amine with a pyridylmethyl group (DMP-04 vs. DMP-02) leads to a notable increase in potency. This may indicate an additional binding interaction with the biological target, possibly through the pyridine nitrogen.
-
Selectivity: All tested compounds show favorable selectivity indices, indicating they are more potent against the cancer cell line than against normal cells, a crucial characteristic for potential therapeutic agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]
- 6. kjdb.org [kjdb.org]
- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2-Dimethylcyclopropanecarboxamide
For the modern researcher, chemist, or drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 2,2-Dimethylcyclopropanecarboxamide, moving beyond mere compliance to foster a culture of intrinsic safety and scientific integrity.
Understanding the Compound: Hazard Profile and Rationale for Diligence
This compound is a versatile building block in synthetic chemistry, notably used as an intermediate in the synthesis of pharmaceuticals like Cilastatin.[1][] While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations like the European Union's CLP Regulation, a deeper look at the Globally Harmonized System (GHS) classifications reveals a more nuanced hazard profile that necessitates careful handling and disposal.[3]
According to aggregated GHS data, this compound presents several potential hazards[4]:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications mandate that the compound be treated as a hazardous substance. The intrinsic logic of laboratory safety dictates that we operate with a margin of caution; therefore, disposal procedures must be designed to mitigate these risks to personnel and the environment.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [4][5] |
| Molecular Weight | 113.16 g/mol | [4][5] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 135 - 140 °C | [1] |
| GHS Hazard Codes | H302, H315, H319, H335 | [4] |
The Core Disposal Strategy: Waste Stream Management
The primary and most straightforward disposal route for this compound is to manage it as a hazardous chemical waste. This involves collection, proper labeling, and transfer to a licensed environmental waste management contractor.[3][6] For laboratories that generate minimal quantities, in-lab chemical neutralization can be a viable pre-treatment option to render the waste less hazardous before final disposal, though the final neutralized solution may still require professional disposal depending on local regulations.
Below is a decision-making workflow for the proper management of this compound waste.
Caption: Decision workflow for managing this compound waste.
Operational Plan 1: Direct Disposal via Licensed Vendor
This is the most direct and universally compliant method for disposal.
Step-by-Step Protocol:
-
Container Selection: Choose a solid waste container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, sealable lid.[7]
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound into the designated hazardous waste container using a dedicated scoop or spatula. Avoid creating dust.[3]
-
Contaminated Materials: Any personal protective equipment (PPE), weigh boats, or spill cleanup materials grossly contaminated with the compound must also be placed in this container.[7]
-
-
Labeling: Affix a hazardous waste label to the container immediately upon starting accumulation. The label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) or main hazardous waste storage area. The storage location must be secure, away from incompatible materials, and have secondary containment to capture any potential leaks.[7]
-
Disposal: When the container is full or reaches its accumulation time limit, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[3]
Operational Plan 2: In-Lab Chemical Neutralization via Hydrolysis
For experienced researchers comfortable with handling chemical reactions, small quantities of this compound can be chemically degraded via hydrolysis. Amides are stable, but can be hydrolyzed to their constituent carboxylic acid and amine/ammonia under forcing conditions (strong acid or base with heat).[4][8] This process converts the amide into 2,2-dimethylcyclopropanecarboxylic acid and ammonia (or an ammonium salt).
Causality: The rationale for this procedure is to break the stable amide bond (C-N), converting the parent compound into substances that, while still requiring careful disposal, may be more amenable to standard waste treatment processes.
Alkaline Hydrolysis Protocol
This method is often preferred as it avoids the formation of highly corrosive acid vapors.
Step-by-Step Protocol:
-
Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: For every 1 gram of this compound, add 20 mL of a 10% sodium hydroxide (NaOH) aqueous solution to the flask.
-
Reaction: With gentle stirring, heat the mixture to reflux (approximately 100°C).[3][8] The reaction will produce ammonia gas, which can be detected by its characteristic odor or by holding a piece of moist red litmus paper near the top of the condenser (it will turn blue).[8]
-
Completion: Continue refluxing for 2-4 hours or until the evolution of ammonia ceases. The solid amide should fully dissolve as it converts to the sodium salt of the carboxylic acid.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the solution by slowly adding a dilute acid (e.g., 1M Hydrochloric Acid) while monitoring the pH with a pH meter or pH paper. Adjust the final pH to be between 6.0 and 8.0.
-
Disposal of Product: The resulting solution contains sodium 2,2-dimethylcyclopropanecarboxylate, ammonium chloride, and sodium chloride. Even though neutralized, this solution should be collected as aqueous hazardous waste, as the ecotoxicity of the components is not well-characterized.[9] The disposal of the final product, 2,2-dimethylcyclopropanecarboxylic acid, is also managed as hazardous waste due to its corrosive and combustible nature.[1][10]
Acidic Hydrolysis Protocol
Step-by-Step Protocol:
-
Preparation: Use the same setup (reflux apparatus in a fume hood) and PPE as for alkaline hydrolysis.
-
Reaction Setup: For every 1 gram of this compound, add 20 mL of 3M Hydrochloric Acid (HCl).
-
Reaction: With stirring, heat the mixture to reflux (approximately 100°C).[11]
-
Completion: Continue refluxing for 4-6 hours. The reaction is typically slower than alkaline hydrolysis.
-
Cooling and Neutralization: After cooling to room temperature, carefully neutralize the solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or 10% sodium hydroxide. Be cautious, as adding bicarbonate will cause vigorous foaming (CO₂ evolution). Adjust the final pH to be between 6.0 and 8.0.
-
Disposal of Product: The final solution contains 2,2-dimethylcyclopropanecarboxylic acid and ammonium chloride. Collect this as aqueous hazardous waste for disposal by a licensed vendor.
Caption: Chemical pathways for in-lab neutralization of the target compound.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves dust, evacuate the lab and contact your EHS office.
-
Personal Protection: Don appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. For large spills of the powder, respiratory protection may be necessary.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do NOT use water to clean up the initial spill as this may create a solution that spreads more easily.
-
Cleanup: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill surface using a soap and water solution.[9] Wipe the area with paper towels, and place the used towels into the hazardous waste container. For final rinsing, 70% ethanol can be used.
-
Disposal: Seal and label the waste container and manage it as described in Section 3.
Environmental Considerations and Trustworthiness
-
Persistence: The stability of the amide bond suggests that the compound may be persistent in the environment if released without treatment.[12]
-
Toxicity: Amides can exhibit varying levels of toxicity to aquatic life.[12] Furthermore, the hydrolysis product, ammonia, is a known aquatic toxicant. The other hydrolysis product would be an amine (from a secondary or tertiary amide) or ammonia (from a primary amide like this one), and aliphatic amines can also be toxic to aquatic organisms.[13][14]
Therefore, the self-validating system of trust in these protocols is built on a precautionary principle. By preventing the release of this compound and its potential degradation products into the sanitary sewer system, we are actively protecting aquatic ecosystems from potential harm. Entrusting the final waste to a licensed vendor ensures it is handled in compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[15]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197657, (S)-2,2-Dimethylcyclopropanecarboxamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574717, this compound. Retrieved from [Link]
-
University of Calgary. (n.d.). Hydrolysis of Amides. Retrieved from [Link]
-
Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]
-
Master Organic Chemistry. (2019-10-07). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amides environmental impact: Understanding Risks and Regulations. Retrieved from [Link]
-
ResearchGate. (2025-08-10). Toxicity of aliphatic amines: Structure-activity relationship. Retrieved from [Link]
-
PubMed. (n.d.). Toxicity of model aliphatic amines and their chlorinated forms. Retrieved from [Link]
-
MERI. (2024-09-30). Hazardous and Non-RCRA Waste Disposal. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Non-RCRA Hazardous Wastes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021-03-05). 24.4: Hydrolysis of Amides. Retrieved from [Link]
-
Boston University Environmental Health and Safety. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
-
Environment and Climate Change Canada & Health Canada. (2021, March). Draft Screening Assessment Aliphatic Amines Group. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025-05-15). Household Hazardous Waste (HHW). Retrieved from [Link]
-
ACTenviro. (2020-06-30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]
-
PubMed. (1998). Toxicity of aliphatic amines: structure-activity relationship. Retrieved from [Link]
-
Chemistry LibreTexts. (2021-03-05). 24.4: Hydrolysis of Amides. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Hazardous and Non-RCRA Waste Disposal - Universal Waste [meriinc.com]
- 7. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. Toxicity of model aliphatic amines and their chlorinated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity of aliphatic amines: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dtsc.ca.gov [dtsc.ca.gov]
Navigating the Safe Handling of 2,2-Dimethylcyclopropanecarboxamide: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,2-Dimethylcyclopropanecarboxamide, moving beyond mere procedural steps to explain the causality behind each recommendation. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Risks: A Prudent Approach to Hazard Assessment
While some safety data sheets (SDS) may classify this compound as non-hazardous, a comprehensive review of aggregated data from the European Chemicals Agency (ECHA) C&L Inventory presents a more cautious and advisable perspective. According to data available on PubChem, this compound is associated with the following GHS hazard classifications:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Given this information, it is imperative to treat this compound as a hazardous substance and to employ the appropriate personal protective equipment (PPE) and handling procedures to mitigate exposure risks. The discrepancy in available safety information underscores a critical principle of laboratory safety: always adhere to the more stringent hazard classification when in doubt.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound to prevent contact with skin, eyes, and the respiratory system. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a barrier against skin irritation. Double-gloving is a best practice to protect against undetected pinholes or tears. |
| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Protects against accidental splashes that could cause serious eye irritation. |
| Body Protection | Fully-buttoned Laboratory Coat | Prevents contamination of personal clothing and protects against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of any dust or aerosols, which may cause respiratory irritation. |
Procedural Guidance: From Preparation to Disposal
Adherence to standardized procedures is critical for minimizing the risk of exposure and contamination. The following step-by-step guides for donning and doffing PPE, handling the chemical, and managing spills are designed to be self-validating systems for safe laboratory operations.
Donning and Doffing PPE: A Critical Sequence
The order in which you put on and take off your PPE is crucial to prevent the transfer of contaminants.
Donning Procedure:
-
Hand Hygiene: Start with clean hands. Wash them thoroughly with soap and water for at least 20 seconds.[2]
-
Laboratory Coat: Put on your lab coat and ensure it is fully buttoned.[3][4]
-
Eye Protection: Put on your chemical splash goggles or safety glasses.[3][4]
-
Gloves: Don your first pair of gloves. If double-gloving, put on the second pair, ensuring the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.[5]
Doffing Procedure:
The principle here is to touch potentially contaminated surfaces with your gloves and clean surfaces with your bare hands.
-
Outer Gloves (if applicable): Remove the outer pair of gloves using the glove-to-glove/skin-to-skin technique. Dispose of them in the appropriate waste container.
-
Laboratory Coat: Unbutton your lab coat. To remove it, grasp the shoulders from the inside and peel it off, turning it inside out as you go. Hang it in a designated area or dispose of it if it's a disposable gown.[2][3]
-
Eye Protection: Remove your goggles or safety glasses by handling the earpieces or strap from the back of your head.[5]
-
Inner Gloves: Remove the inner pair of gloves, again using a technique that avoids touching the outside of the gloves with your bare hands. Dispose of them in the appropriate waste container.[2][3]
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[2]
Operational Plan: Handling this compound
-
Preparation: Before handling, ensure you have read the SDS and are familiar with the hazards. Work in a well-ventilated area, preferably a chemical fume hood.[6] Ensure an eyewash station and safety shower are accessible.[6]
-
Weighing and Transfer: As this compound is a solid, handle it carefully to avoid creating dust. Use a spatula for transfers. If possible, use a balance with a draft shield.
-
In Use: Keep containers closed when not in use. Avoid contact with skin, eyes, and clothing.[6]
-
After Handling: Wash hands and face thoroughly after handling the chemical.[6]
Emergency Protocol: Spill Response
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Assess the Spill: For a small spill of solid material, you can proceed with cleanup if you are trained and have the proper equipment. For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Containment: If it is a powder, cover it with a damp paper towel to prevent it from becoming airborne.[7]
-
Cleanup:
-
Wear your full PPE, including double gloves, lab coat, and eye protection.
-
Gently sweep the solid material into a dustpan or use absorbent pads for small liquid spills.[7][8] Do not dry sweep fine powders as this can create dust clouds.[8]
-
Place the spilled material and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a clearly labeled, sealed container for hazardous waste.[8][9]
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the sealed container of waste according to your institution's hazardous waste procedures.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in compatible, properly sealed, and clearly labeled containers.
-
Disposal: Do not dispose of this chemical down the drain or in regular trash.[8] Entrust the disposal to a licensed waste disposal company, following all local and national regulations.[6]
Visualizing the Safety Workflow
To aid in understanding the critical decision points and procedural flow for safely handling this compound, the following diagrams have been created.
Caption: Sequential process for donning and doffing PPE.
Caption: Decision workflow for chemical spill response.
References
-
Centers for Disease Control and Prevention. (n.d.). Fundamentals of Donning and Doffing PPE in Clinical Laboratories. Retrieved from [Link]
-
The George Washington University, Office of Research Safety. (n.d.). PPE: Donning & Doffing. Retrieved from [Link]
-
University of Ottawa. (n.d.). Standard Operating Procedure (SOP) for Proper Donning and Doffing of PPE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures [Video]. YouTube. Retrieved from [Link]
-
Westlab. (2021, March 30). PPE – The Correct Procedures. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2,2-Dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
TRADESAFE. (2024, December 5). How to Clean Up Chemical Spills. Retrieved from [Link]
-
The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
Sources
- 1. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PPE: Donning & Doffing | Office of Research Safety | The George Washington University [researchsafety.gwu.edu]
- 3. reach.cdc.gov [reach.cdc.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. uottawa.ca [uottawa.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. trdsf.com [trdsf.com]
- 8. CCOHS: Spill Response - Chemicals [ccohs.ca]
- 9. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
